molecular formula C7H5ClN2 B1584574 5-Chlorobenzimidazole CAS No. 4887-82-5

5-Chlorobenzimidazole

Cat. No.: B1584574
CAS No.: 4887-82-5
M. Wt: 152.58 g/mol
InChI Key: NKLOLMQJDLMZRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chlorobenzimidazole is a useful research compound. Its molecular formula is C7H5ClN2 and its molecular weight is 152.58 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Chloro-1H-benzimidazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3059. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLOLMQJDLMZRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197623
Record name 5-Chloro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4887-82-5
Record name 5-Chlorobenzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4887-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1H-benzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004887825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4887-82-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3059
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.185
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Chloro-1H-benzimidazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPD5Z88KWV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 5-Chlorobenzimidazole (CAS: 4887-82-5)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on 5-Chlorobenzimidazole, a pivotal heterocyclic compound. Its unique structure, featuring a benzimidazole core with a chlorine substituent at the 5-position, makes it a valuable intermediate in the synthesis of a wide array of bioactive molecules and functional materials. We will delve into its fundamental properties, synthesis, biological significance, analytical characterization, and safe handling protocols, providing field-proven insights to support your research and development endeavors.

Core Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in its effective application. The chlorine atom at the 5-position significantly influences the molecule's electronic distribution, increasing its lipophilicity compared to unsubstituted benzimidazole. This characteristic can enhance its ability to penetrate biological membranes, a desirable trait for pharmaceutical applications. The compound is typically a stable, crystalline solid at room temperature, facilitating its storage and handling.

PropertyValueSource(s)
CAS Number 4887-82-5
Molecular Formula C₇H₅ClN₂
Molecular Weight 152.58 g/mol
Appearance White to off-white powder/solid
Melting Point 118-122 °C (lit.) or 128-134 °C (lit.)
Purity ≥ 96-99% (HPLC)
SMILES Clc1ccc2[nH]cnc2c1
InChI Key NKLOLMQJDLMZRE-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine with a one-carbon synthon like an aldehyde, acid, or urea. A common and reliable method for synthesizing halo-substituted benzimidazoles proceeds via the Phillips-Ladenburg synthesis, which involves the reaction of the appropriate o-phenylenediamine with a carboxylic acid or its derivative.

Below is a representative, detailed protocol for the synthesis of this compound from 4-chloro-o-phenylenediamine and formic acid.

Experimental Protocol: Synthesis via Condensation

Objective: To synthesize this compound through the acid-catalyzed condensation of 4-chloro-o-phenylenediamine and formic acid.

Materials:

  • 4-chloro-o-phenylenediamine

  • Formic acid (~98%)

  • 4 M Hydrochloric acid (HCl)

  • 10% Sodium hydroxide (NaOH) solution

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • pH paper or meter

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 4-chloro-o-phenylenediamine (14.26 g, 0.1 mol) with 4 M HCl (100 mL).

  • Addition of Formic Acid: To the resulting slurry, add formic acid (5.5 mL, ~0.12 mol).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath.

  • Precipitation: Carefully neutralize the reaction mixture by the slow, dropwise addition of a 10% NaOH solution until the pH reaches approximately 7-8. The product will precipitate out of the solution.

  • Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with copious amounts of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from an ethanol-water mixture.

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Product Isolation A 4-chloro-o-phenylenediamine C Combine in Flask with 4 M HCl A->C B Formic Acid B->C D Reflux for 4-6 hours C->D Heat E Cool and Neutralize (10% NaOH to pH 7-8) D->E F Precipitation E->F G Vacuum Filtration F->G H Wash with Water G->H I Dry under Vacuum H->I J This compound (Final Product) I->J

Diagram 1: General workflow for the synthesis of this compound.

Applications & Biological Activity

This compound is a versatile precursor used across multiple scientific disciplines, from pharmaceuticals to material science. Its derivatives have shown a wide spectrum of biological activities.

  • Pharmaceutical Development: It is a key intermediate in synthesizing pharmaceuticals, including anti-cancer, anti-fungal, and anti-inflammatory agents. The benzimidazole scaffold is structurally similar to purine, allowing its derivatives to interact with various biological targets.

  • Antimalarial Activity: Research has demonstrated that derivatives of this compound, specifically 5-chlorobenzimidazolyl-chalcones, exhibit potent antiplasmodial activity against both chloroquine-sensitive (CQ-S) and

5-Chlorobenzimidazole molecular formula C7H5ClN2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chlorobenzimidazole (C₇H₅ClN₂)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Executive Summary

This compound is a halogenated heterocyclic compound built upon the privileged benzimidazole scaffold, a motif central to numerous pharmaceuticals and biologically active molecules.[1] Its molecular formula is C₇H₅ClN₂, and it serves as a critical intermediate and building block in medicinal chemistry, agrochemicals, and materials science.[2] The chlorine atom at the 5-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon for developing targeted therapeutics.[3] This guide provides an in-depth examination of this compound, covering its synthesis, physicochemical characteristics, reactivity, and applications, with a focus on field-proven insights and detailed experimental protocols to empower researchers in their drug discovery and development endeavors.

Core Concepts: Structure and Significance

The structure of this compound consists of a benzene ring fused to an imidazole ring, with a chlorine atom substituted at the 5-position of the benzene portion.[3] This planar, aromatic system possesses unique chemical characteristics that underpin its utility.

  • The Benzimidazole Nucleus : This core structure is amphoteric. The pyrrolic N-H group can act as a weak acid, while the imine nitrogen (-N=) is a weak base.[3] This duality allows for diverse chemical modifications and facilitates interactions with biological targets through hydrogen bonding.[4][5]

  • The 5-Chloro Substituent : The presence of chlorine, an electron-withdrawing group, modulates the pKa of the imidazole nitrogens and influences the reactivity of the benzene ring in electrophilic substitution reactions.[3] Critically, it increases the molecule's lipophilicity compared to unsubstituted benzimidazole, which can enhance its ability to cross biological membranes—a key consideration in pharmacokinetic design.[3]

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Helvetica"]; edge [fontname="Helvetica"];

// Atom nodes N1 [label="N", pos="0,0.6!"]; C2 [label="C", pos="0.8,0!"]; N3 [label="N", pos="0,-0.6!"]; C4 [label="C", pos="-1.2,-1.2!"]; C5 [label="C", pos="-2.1,-0.6!"]; C6 [label="C", pos="-2.1,0.6!"]; C7 [label="C", pos="-1.2,1.2!"]; C3a [label="C", pos="-0.8,0!"]; C7a [label="C", pos="-0.8,0!"]; // Fused carbons

// Hydrogen nodes H_N1 [label="H", pos="-0.5,1.0!"]; H_C2 [label="H", pos="1.5,0!"]; H_C4 [label="H", pos="-1.2,-1.9!"]; H_C6 [label="H", pos="-2.8,1.0!"]; H_C7 [label="H", pos="-1.2,1.9!"];

// Chlorine node Cl5 [label="Cl", pos="-2.8,-1.0!"];

// Bonds N1 -- C2; C2 -- N3; N3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- N1; C3a -- C7a [style=invis]; // To represent the fusion

// Hydrogen bonds N1 -- H_N1; C2 -- H_C2; C4 -- H_C4; C6 -- H_C6; C7 -- H_C7;

// Chlorine bond C5 -- Cl5;

// Double bonds (approximated with labels) label_N1_C2 [label="=", pos="0.4,0.3", fontsize=20]; label_N3_C3a [label="=", pos="-0.4,-0.3", fontsize=20]; label_C4_C5 [label="=", pos="-1.65,-0.9", fontsize=20]; label_C6_C7 [label="=", pos="-1.65,0.9", fontsize=20];

} caption: "Structure of this compound (C₇H₅ClN₂)"

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical research. The properties of this compound are well-documented, providing a clear analytical fingerprint for identity and purity confirmation.

PropertyValueSource(s)
Molecular Formula C₇H₅ClN₂[2][6]
Molecular Weight 152.58 g/mol [2]
Appearance White to off-white powder/solid[2]
Melting Point 118-122 °C or 128-134 °C[2]
¹H NMR (DMSO-d₆) δ 12.61 (s, 1H), 8.27 (s, 1H), 7.65 (s, 1H), 7.60 (d, J=8.5 Hz, 1H), 7.21 (dd, J=8.5, 1.8 Hz, 1H)[7][8]
¹³C NMR (DMSO-d₆) δ 143.4, 139.3, 136.6, 126.2, 122.0, 116.4, 115.2[7][8]
Mass Spec (ESI+) m/z 153/155 (M+H)⁺, corresponding to ³⁵Cl/³⁷Cl isotopes[8]
CAS Number 4887-82-5[6]

Note: The reported melting point varies between sources, which may be due to different isomeric purities or measurement conditions.

Synthesis: A Validated Protocol

The most reliable and common synthesis of this compound involves the condensation and cyclization of 4-chloro-1,2-phenylenediamine with formic acid.[3][9] This method, known as the Phillips condensation, is robust and ensures the correct positioning of the chlorine substituent.[3]

// Nodes A [label="Start: 4-chloro-1,2-phenylenediamine\n+ Formic Acid"]; B [label="Reflux\n(e.g., in 4M HCl)"]; C [label="Intermediate:\nN-formyl-4-chloro-1,2-phenylenediamine"]; D [label="Intramolecular Cyclization\n(Dehydration)"]; E [label="Neutralization\n(e.g., with NH4OH)"]; F [label="Precipitation & Isolation"]; G [label="End: this compound"];

// Edges A -> B [label="Step 1: Condensation"]; B -> C; C -> D [label="Step 2: Ring Closure"]; D -> E; E -> F [label="Step 3: Workup"]; F -> G; } caption: "General Synthesis Workflow for this compound."

Experimental Protocol: Phillips Condensation

Causality: This protocol utilizes formic acid as the source for the C2 carbon of the imidazole ring. The acidic medium (HCl) protonates the carbonyl oxygen of formic acid, making it more electrophilic and facilitating the initial nucleophilic attack by one of the amino groups of the diamine. The subsequent refluxing provides the necessary energy for the dehydration and ring closure.

Materials:

  • 4-chloro-1,2-phenylenediamine

  • Formic acid (≥95%)

  • 4 M Hydrochloric acid (HCl)

  • Ammonium hydroxide (NH₄OH) solution

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-chloro-1,2-phenylenediamine (1.0 eq) and formic acid (1.2 eq).

  • Acidification: Slowly add 4 M HCl (approx. 5-6 mL per gram of diamine). The mixture will become a slurry.

  • Condensation & Cyclization: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Self-Validation: The disappearance of the starting diamine spot on the TLC plate indicates reaction completion.

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly and carefully neutralize the mixture by adding concentrated ammonium hydroxide until the pH is approximately 7-8. This step is exothermic and should be performed in a fume hood with caution.

  • Isolation: The product, this compound, will precipitate as a solid. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a white to off-white crystalline solid.

Chemical Reactivity and Derivatization Strategies

This compound is a versatile scaffold for further chemical modification, primarily at three sites: the N-H of the imidazole ring, the C2 position, and the C-Cl bond on the benzene ring.

A. N-Alkylation

Rationale: Attaching alkyl or aryl groups to the imidazole nitrogen is a common strategy to modulate solubility, metabolic stability, and receptor binding affinity. The reaction proceeds via deprotonation of the acidic N-H proton by a base, creating a nucleophilic anion that attacks an alkyl halide.[10]

Protocol: N-Alkylation of this compound

  • Setup: To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Activation: Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the desired alkyl halide (e.g., methyl iodide or benzyl bromide, 1.1 eq) dropwise to the mixture.

  • Reaction: Heat the reaction to 60-80 °C and monitor by TLC. The reaction is typically complete within 2-6 hours.

  • Workup: After cooling, pour the reaction mixture into ice-cold water. The N-alkylated product often precipitates and can be collected by filtration. Alternatively, the aqueous mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

B. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Rationale: The C-Cl bond can be functionalized to form new C-C bonds, although it is less reactive than corresponding C-Br or C-I bonds. The Suzuki-Miyaura coupling is a powerful tool for this transformation, enabling the introduction of aryl or vinyl groups.[11][12] This reaction is fundamental in modern drug discovery for building molecular complexity.[13][14] The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[12]

// Nodes pd0 [label="Pd(0)L₂"]; pd_complex [label="[Ar-Pd(II)-X]L₂", fillcolor="#F1F3F4"]; transmetal [label="[Ar-Pd(II)-Ar']L₂", fillcolor="#F1F3F4"]; product [label="Ar-Ar'"];

// Invisible nodes for labels reagents1 [shape=plaintext, label="Ar-X\n(5-Cl-Benzimidazole)"]; reagents2 [shape=plaintext, label="Ar'-B(OH)₂\n+ Base"];

// Edges pd0 -> pd_complex [label=" Oxidative\n Addition"]; pd_complex -> transmetal [label=" Transmetalation"]; transmetal -> pd0 [label=" Reductive\n Elimination"];

// Connect reagents to the cycle reagents1 -> pd_complex [style=dashed, arrowhead=none]; reagents2 -> transmetal [style=dashed, arrowhead=none]; transmetal -> product [style=dashed, arrowhead=open, label=" Product\n Formation"]; } caption: "Catalytic Cycle of the Suzuki-Miyaura Reaction."

Protocol: Suzuki Coupling (Conceptual)

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), an arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 3:1 ratio).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is then purified by silica gel column chromatography to isolate the coupled product.

Applications in Drug Discovery and Beyond

This compound is not just a laboratory curiosity; it is a cornerstone for creating molecules with significant real-world impact.

A. Medicinal Chemistry

The scaffold is integral to numerous therapeutic areas.[1][2]

  • Antimalarial Agents: Drug resistance, particularly to chloroquine, is a major global health challenge. Derivatives of this compound have shown potent activity against resistant strains of Plasmodium falciparum.[3][4] A series of 5-chlorobenzimidazolyl-chalcones demonstrated significant antiplasmodial effects.[3][5]

Compound DerivativeIC₅₀ (µM) vs. Chloroquine-Resistant StrainsSource(s)
Unsubstituted Chalcone0.78[3][4]
Methoxylated Chalcone0.32 - 1.96[3][4]
  • Anticancer and Antifungal Agents: The benzimidazole core is found in various anticancer and antifungal medications, and this compound serves as a key starting material for their synthesis.[2][3][15]

  • Enzyme Inhibition: Derivatives have been studied for their ability to inhibit enzymes like heme synthesis, with the 5-chloro substituent often enhancing inhibitory activity compared to other analogues like 5-nitro derivatives.[3]

B. Agrochemicals and Material Science

Beyond medicine, this compound is a building block for fungicides and herbicides, contributing to crop protection.[2] In material science, its incorporation into polymers can enhance durability and resistance to environmental factors like UV radiation and chemical exposure.[2][3]

Safety and Toxicological Profile

As with any chemical reagent, proper handling of this compound is paramount. The available safety data indicates specific hazards that must be managed in a laboratory setting.[6]

Hazard InformationGHS Classification and Precautionary StatementsSource(s)
Pictograms Danger[6]
Hazard Statements H302: Harmful if swallowed.H318: Causes serious eye damage.[6]
Precautionary Statements P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection/face protection.P301+P317: IF SWALLOWED: Get medical help.P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Storage Store at room temperature in a tightly closed container.[2][16]

Note: Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.[16]

Conclusion

This compound is a high-value chemical intermediate whose strategic importance in drug discovery and materials science cannot be overstated. Its unique combination of a biologically relevant benzimidazole core and a reactivity-modulating chloro-substituent provides a versatile platform for synthetic innovation. The protocols and data presented in this guide offer a robust foundation for researchers to confidently handle, characterize, and derivatize this compound, accelerating the development of novel molecules with therapeutic and industrial potential.

References

An In-depth Technical Guide to the Synthesis of 5-Chlorobenzimidazole from o-Phenylenediamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of 5-chlorobenzimidazole, a key heterocyclic scaffold in medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of procedural steps. It delves into the mechanistic underpinnings of the synthesis, explaining the rationale behind experimental choices and offering insights into process optimization and characterization.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazoles are a class of heterocyclic aromatic organic compounds characterized by the fusion of benzene and imidazole rings. This structural motif is of paramount importance in medicinal chemistry, often referred to as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1] The benzimidazole core is a key component in numerous pharmaceuticals with diverse therapeutic applications, including antiulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), and anticancer drugs.[1][2]

The introduction of a chlorine atom at the 5-position of the benzimidazole ring, yielding this compound, modulates the molecule's electronic and lipophilic properties. This substitution can significantly influence its pharmacokinetic and pharmacodynamic profile, making it a valuable intermediate in the synthesis of novel therapeutic agents.[3]

This guide will focus on the most common and reliable method for synthesizing benzimidazoles: the Phillips-Ladenburg condensation. We will specifically detail the synthesis of this compound from 4-chloro-o-phenylenediamine and formic acid.

The Phillips-Ladenburg Condensation: A Mechanistic Overview

The synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids is known as the Phillips-Ladenburg condensation.[4] This reaction proceeds via a cyclization-condensation mechanism.

The reaction is typically acid-catalyzed and involves two key stages:

  • N-acylation: The first step is the acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid to form an N-acyl-o-phenylenediamine intermediate.

  • Intramolecular Cyclization and Dehydration: The second amino group then attacks the carbonyl carbon of the acyl group in an intramolecular fashion. The subsequent dehydration of the resulting cyclic intermediate leads to the formation of the aromatic benzimidazole ring.

Phillips_Ladenburg_Mechanism

Caption: The Phillips-Ladenburg condensation mechanism for the synthesis of this compound.

The Role of the Chloro Substituent: An Electronic Perspective

The presence of the electron-withdrawing chlorine atom on the o-phenylenediamine ring has a notable impact on the reaction. The chloro group deactivates the aromatic ring, reducing the nucleophilicity of the amino groups. This decreased nucleophilicity can make the initial N-acylation step more challenging compared to the reaction with unsubstituted o-phenylenediamine. Consequently, the reaction may require slightly more forcing conditions, such as a higher concentration of acid catalyst or a longer reaction time, to achieve a comparable yield.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the well-established procedure for the synthesis of benzimidazole published in Organic Syntheses, a highly reliable source for organic chemical preparations.[5] The procedure has been modified for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
4-Chloro-o-phenylenediamine142.5814.26 g0.1Starting material.
Formic Acid (90%)46.037.7 mL (9.2 g)0.2Reagent and solvent.
10% Sodium Hydroxide Solution40.00~50 mL-For neutralization.
Decolorizing Carbon-1 g-For purification.
Water18.02As needed-For washing and recrystallization.
Step-by-Step Methodology
  • Reaction Setup: In a 250 mL round-bottomed flask equipped with a reflux condenser, combine 14.26 g (0.1 mol) of 4-chloro-o-phenylenediamine and 7.7 mL (0.2 mol) of 90% formic acid.

    • Expert Insight: The use of a molar excess of formic acid ensures the complete conversion of the diamine starting material.[5]

  • Heating: Heat the mixture in a water bath at 100°C for 2 hours. The contents of the flask will solidify as the reaction progresses.

  • Neutralization: After cooling the reaction mixture to room temperature, slowly add a 10% sodium hydroxide solution with constant swirling. Continue the addition until the mixture is just alkaline to litmus paper.

    • Trustworthiness: Careful and slow neutralization is crucial to prevent excessive heat generation and potential side reactions. The product will precipitate out of the solution during this step.

  • Isolation of Crude Product: Collect the precipitated crude this compound by suction filtration using a Büchner funnel. Wash the solid with two portions of ice-cold water (25 mL each).

  • Purification by Recrystallization:

    • Transfer the crude product to a 500 mL beaker and add approximately 400 mL of water. Heat the suspension to boiling to dissolve the solid.

    • Add 1 g of decolorizing carbon to the hot solution and continue to boil for 5-10 minutes.

      • Expert Insight: The decolorizing carbon will adsorb colored impurities, which are often formed from the oxidation of the o-phenylenediamine starting material.[5]

    • Filter the hot solution rapidly through a preheated Büchner funnel to remove the decolorizing carbon.

    • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to complete the crystallization.

    • Collect the purified this compound crystals by suction filtration, wash with a small amount of cold water, and dry in an oven at 100°C.

Experimental_Workflow

Caption: A streamlined workflow for the synthesis of this compound.

Characterization of this compound

Proper characterization of the final product is essential to confirm its identity and purity.

PropertyExpected ValueSource
Melting Point 118-122 °C[6]
Appearance White to off-white solid-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 12.61 (s, 1H), 8.27 (s, 1H), 7.65 (s, 1H), 7.60 (d, J = 8.5 Hz, 1H), 7.21 (dd, J = 8.5, 1.8 Hz, 1H)[2]
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 143.4, 139.3, 136.6, 126.2, 122.0, 116.4, 115.2[2]

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction.Increase reaction time or use a slight excess of formic acid. Ensure the reaction temperature is maintained at 100°C.
Loss of product during workup.Ensure complete precipitation during neutralization. Minimize the amount of hot solvent used during recrystallization.
Colored Product Oxidation of the starting material.Use fresh 4-chloro-o-phenylenediamine. Ensure efficient removal of colored impurities with decolorizing carbon. A second recrystallization may be necessary.
Incomplete Dissolution during Recrystallization Insufficient solvent.Add more hot water in small portions until the solid dissolves completely.

Conclusion

The Phillips-Ladenburg condensation of 4-chloro-o-phenylenediamine with formic acid provides a reliable and straightforward route to this compound. By understanding the underlying mechanism and the electronic influence of the chloro substituent, researchers can effectively troubleshoot and optimize this synthesis. The detailed protocol and characterization data provided in this guide serve as a valuable resource for scientists and professionals engaged in the synthesis of this important medicinal chemistry building block.

References

An In-depth Technical Guide to 5-Chlorobenzimidazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Chlorobenzimidazole, a heterocyclic compound of significant interest to researchers, medicinal chemists, and material scientists. We will delve into its core physical and chemical properties, established synthesis protocols, and its versatile applications, particularly in the realm of drug development. The causality behind experimental choices and the inherent logic of its chemical behavior will be emphasized to provide actionable insights for laboratory professionals.

Molecular Identity and Structural Characteristics

This compound is a substituted aromatic organic compound. Its structure is characterized by a benzene ring fused to an imidazole ring, with a chlorine atom substituted at the 5-position of the benzimidazole core.[1] This substitution is critical as it significantly influences the molecule's electronic properties, lipophilicity, and ultimately, its biological activity and reactivity.[1]

The planar, aromatic system allows for π-electron delocalization across both rings. The imidazole portion of the molecule contains two nitrogen atoms: a pyrrole-like nitrogen (N-H) that can act as a hydrogen bond donor and a pyridine-like nitrogen that is a hydrogen bond acceptor. This amphoteric nature is fundamental to its chemical behavior and its interactions with biological targets.[1]

Due to proton migration between the two nitrogen atoms of the imidazole ring, this compound exists as a mixture of two rapidly interconverting tautomers: 5-chloro-1H-benzimidazole and 6-chloro-1H-benzimidazole. In most contexts, including solution-phase NMR spectroscopy, these tautomers are indistinguishable and the compound is referred to as 5(6)-chlorobenzimidazole.[2][3]

G

Physical and Chemical Properties

The physicochemical properties of this compound are pivotal for its handling, storage, and application in synthesis. The compound is typically a white to off-white crystalline solid at room temperature.[4] The chlorine substituent increases its molecular weight and enhances its lipophilicity compared to the parent benzimidazole, a feature that can improve its ability to cross biological membranes.[1]

PropertyValueSource(s)
CAS Number 4887-82-5[5]
Molecular Formula C₇H₅ClN₂[5]
Molecular Weight 152.58 g/mol [5]
Appearance White to off-white powder/solid[4][6]
Melting Point 118-122 °C (lit.)[6][7]
Purity ≥ 96%[6]
SMILES Clc1ccc2[nH]cnc2c1[6]
InChI Key NKLOLMQJDLMZRE-UHFFFAOYSA-N[6]

Reactivity Insights: The chemical reactivity of this compound is governed by its benzimidazole core and the chloro-substituent.

  • Amphoteric Character : The molecule exhibits both acidic and basic properties. The N-H proton can be abstracted by a base, while the lone pair on the sp²-hybridized nitrogen can be protonated by an acid. This allows for the formation of various salts.[1]

  • Aromatic Substitution : The benzene ring can undergo further electrophilic substitution, with the existing substituents directing the position of new groups.

  • Nucleophilic Aromatic Substitution : While the chlorine atom is generally stable, it can be a site for nucleophilic aromatic substitution under specific reaction conditions, enabling further diversification of the molecular scaffold.[1]

Synthesis and Experimental Protocols

The most common and established method for synthesizing benzimidazole scaffolds is the Phillips condensation. This involves the cyclization of an o-phenylenediamine derivative with a carboxylic acid or its equivalent (like an aldehyde followed by oxidation) under acidic conditions. For this compound, the logical starting material is 4-chloro-o-phenylenediamine.

G

Experimental Protocol: Synthesis via Phillips Condensation

This protocol is adapted from the well-established procedure for benzimidazole synthesis, applying it to the chlorinated analog.[8]

  • Reaction Setup : In a 500 mL round-bottomed flask, combine 0.5 moles of 4-chloro-o-phenylenediamine with 0.75 moles of 90% formic acid.

    • Rationale: An excess of formic acid is used to ensure the complete consumption of the more expensive diamine starting material.[8]

  • Condensation : Heat the reaction mixture in a water bath at 100°C for 2 hours.

    • Rationale: This temperature provides sufficient energy for the condensation and subsequent cyclization to occur without significant decomposition.

  • Work-up : After cooling the flask to room temperature, slowly add a 10% aqueous solution of sodium hydroxide (NaOH) while swirling the flask. Continue addition until the mixture is just alkaline to litmus paper.

    • Rationale: The base neutralizes the excess formic acid and the benzimidazole salt, precipitating the free base product. Slow addition is crucial to control the exothermic neutralization reaction.

  • Isolation : Collect the precipitated crude product by suction filtration using a Büchner funnel. Rinse the reaction flask with ice-cold water to transfer all solids. Wash the filter cake with a small volume of cold water.

    • Rationale: Using cold water minimizes the loss of the product, which has some solubility in water.

  • Purification : Transfer the crude solid to a beaker and dissolve it in a minimum amount of boiling water. If the solution is colored, add a small amount of activated charcoal (e.g., Norite) and digest for 15 minutes.

    • Rationale: Recrystallization is a standard method for purifying solid organic compounds. Activated charcoal is used to adsorb colored impurities.

  • Crystallization and Drying : Filter the hot solution rapidly through a pre-heated funnel to remove the charcoal. Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to 10-15°C to maximize crystal formation. Collect the purified white crystals by suction filtration, wash with a small amount of cold water, and dry at 100°C.

Key Applications in Research and Development

This compound is not typically an end-product but rather a crucial building block and intermediate in the synthesis of more complex molecules.[4] Its structural features make it a valuable scaffold in several high-value applications.

  • Pharmaceutical Development : The benzimidazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. The 5-chloro substituent often enhances biological activity. Derivatives have been explored as:

    • Antifungal and Anti-inflammatory Agents : The scaffold is used to generate molecules that interact effectively with various biological targets.[4]

    • Anticancer Agents : It serves as an intermediate in the synthesis of compounds targeting cancer-related pathways.

    • Antimalarial Agents : Recent studies have shown that 5-chlorobenzimidazolyl-chalcones exhibit significant activity against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria.[1]

  • Agricultural Chemicals : It is a precursor for the synthesis of fungicides and herbicides, contributing to crop protection and pest management.[4]

  • Material Science : When incorporated into polymers, the this compound moiety can enhance durability and resistance to environmental factors like UV radiation and chemical exposure.

  • Biochemical Research : The molecule and its derivatives are utilized in studies of enzyme inhibition and for probing various cellular processes.[4] For instance, certain 5-chloro derivatives have been shown to be potent inhibitors of heme synthesis.[1]

Spectroscopic Characterization

Unambiguous characterization of this compound is essential for quality control and research integrity. NMR spectroscopy and mass spectrometry are the primary analytical tools.

G

¹H and ¹³C NMR Spectroscopy

The following data were obtained in deuterated dimethyl sulfoxide (DMSO-d₆).[9]

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 12.61 (s, 1H) : This broad singlet corresponds to the acidic proton on the nitrogen (N-H) of the imidazole ring.

    • δ 8.27 (s, 1H) : This singlet is assigned to the proton at the C2 position, situated between the two nitrogen atoms.

    • δ 7.65 (s, 1H) : A singlet corresponding to the proton at the C4 position.

    • δ 7.60 (d, J = 8.5 Hz, 1H) : A doublet assigned to the proton at the C7 position.

    • δ 7.21 (dd, J = 8.5, 1.8 Hz, 1H) : A doublet of doublets corresponding to the proton at the C6 position.

  • ¹³C NMR (100 MHz, DMSO-d₆) :

    • δ 143.4 : C2

    • δ 139.3 : C7a (fused carbon)

    • δ 136.6 : C3a (fused carbon)

    • δ 126.2 : C5 (carbon bearing the chlorine atom)

    • δ 122.0 : C6

    • δ 116.4 : C4

    • δ 115.2 : C7

Mass Spectrometry (MS)

In a mass spectrum, this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

  • Expected Molecular Ion (M⁺) : A pair of peaks at m/z 152 and m/z 154, with a relative intensity ratio of approximately 3:1.

  • Fragmentation : Common fragmentation pathways for benzimidazoles include the loss of HCN (27 Da) from the imidazole ring.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

  • Hazard Classification :

    • Harmful if swallowed (Acute Toxicity 4, Oral).[2][6]

    • Causes serious eye damage (Eye Damage 1).[2][6]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Safety glasses or goggles are mandatory.

    • Hand Protection : Chemical-resistant gloves (e.g., nitrile).

    • Respiratory Protection : Use a dust mask or work in a well-ventilated fume hood to avoid inhaling the powder.[6]

  • Handling : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage : Store in a tightly closed container in a dry, well-ventilated area at room temperature.[4]

Conclusion

This compound is a foundational building block in modern organic and medicinal chemistry. Its unique combination of a privileged benzimidazole scaffold and an activity-enhancing chloro-substituent makes it a versatile intermediate for developing a wide array of functional molecules. A thorough understanding of its synthesis, reactivity, and analytical profile, as outlined in this guide, is essential for researchers aiming to leverage its potential in drug discovery, material science, and agricultural applications.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Chlorobenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of 5-Chlorobenzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and self-validating protocols for obtaining and interpreting high-quality crystallographic data. The guide details the synthesis and crystallization of this compound, provides a step-by-step protocol for single-crystal X-ray diffraction, and presents an analysis of its molecular geometry and crystal packing.

Introduction: The Significance of this compound

Benzimidazoles are a vital class of heterocyclic compounds, with a molecular structure featuring the fusion of benzene and imidazole rings.[1] The benzimidazole scaffold is a key structural motif in a wide array of pharmacologically active molecules. The introduction of a chlorine atom at the 5-position of the benzimidazole ring, yielding this compound, modulates the electronic and lipophilic properties of the parent molecule, often enhancing its biological activity and therapeutic potential.[2]

This compound serves as a crucial building block in the synthesis of various pharmaceutical agents, including antifungal and anti-inflammatory drugs.[2] A thorough understanding of its three-dimensional structure at the atomic level is paramount for rational drug design and the development of novel therapeutic agents. X-ray crystallography stands as the definitive method for elucidating the precise arrangement of atoms in a crystalline solid, providing invaluable data on bond lengths, bond angles, and intermolecular interactions.[3][4]

This guide will walk through the complete workflow of a single-crystal X-ray diffraction study of this compound, from obtaining suitable crystals to the final analysis of the crystal structure.

Synthesis and Crystallization: The Foundation of a Successful Analysis

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction. The quality of the crystal is the single most critical factor determining the quality of the diffraction data and, consequently, the accuracy of the final structure.[5]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the condensation reaction of 4-chloro-o-phenylenediamine with formic acid.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 4-chloro-o-phenylenediamine in 20 mL of 4M hydrochloric acid.

  • Addition of Formic Acid: To this solution, add 12 mmol of formic acid.

  • Reflux: Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Neutralization and Precipitation: After completion of the reaction, cool the mixture to room temperature. Carefully neutralize the solution with a 10% aqueous solution of sodium hydroxide until a pH of approximately 7-8 is reached. This will precipitate the crude this compound.

  • Isolation and Purification: Filter the precipitate, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol-water, to yield a crystalline solid.

Crystallization of this compound

The growth of single crystals suitable for X-ray diffraction often requires careful experimentation with various crystallization techniques. For organic molecules like this compound, slow evaporation of a saturated solution is a commonly successful method.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

  • Solvent Selection: Choose a solvent in which this compound is moderately soluble. A solvent system where the compound is sparingly soluble at room temperature but readily soluble upon heating is ideal. Ethanol or a mixture of ethanol and water is a good starting point.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of purified this compound in the chosen solvent by gentle heating and stirring.

  • Filtration: Filter the hot solution through a pre-warmed filter paper or a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Transfer the filtered solution to a clean vial. Cover the vial with a piece of parafilm and pierce a few small holes in it to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Over a period of several days to a week, as the solvent slowly evaporates, single crystals of this compound should form.

Single-Crystal X-ray Diffraction: From Crystal to Structure

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[4] The following protocol outlines the key steps in this process.

The Workflow of Crystal Structure Determination

The process of determining a crystal structure can be broken down into several key stages, each requiring careful execution and analysis.

experimental_workflow cluster_synthesis Material Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_analysis Analysis & Validation synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction data_processing Data Processing diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation analysis Structural Analysis validation->analysis

Figure 1: A schematic overview of the single-crystal X-ray diffraction workflow.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Selection and Mounting:

    • Under a microscope, select a single crystal with well-defined faces and no visible defects. The ideal crystal size for most modern diffractometers is between 0.1 and 0.3 mm in all dimensions.[4]

    • Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryoprotectant oil.

  • Data Collection:

    • Mount the goniometer head on the diffractometer. Modern instruments are typically equipped with a CCD or CMOS detector.

    • A stream of cold nitrogen gas (typically at 100 K) is often used to cool the crystal. This minimizes thermal vibrations and reduces radiation damage, leading to higher quality diffraction data.

    • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å).

    • The diffractometer rotates the crystal through a series of angles, and for each orientation, a diffraction pattern is recorded by the detector. A complete dataset consists of hundreds of such images.

  • Data Processing:

    • The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

    • Corrections are applied for various experimental factors, including Lorentz-polarization effects and absorption.

  • Structure Solution and Refinement:

    • The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured. For small molecules like this compound, direct methods are typically used to obtain an initial set of phases.

    • These initial phases are used to calculate an electron density map, from which the positions of the atoms can be determined.

    • The initial atomic model is then refined against the experimental diffraction data using a least-squares minimization procedure. This process optimizes the atomic coordinates, and atomic displacement parameters (describing thermal motion) to improve the agreement between the calculated and observed structure factors.

    • Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

Crystal Structure of this compound

The crystal structure of this compound has been determined in a complex with human phenylethanolamine N-methyltransferase (PDB ID: 3KQW).[6][7] While this represents the structure in a protein-bound state, it provides precise data on the molecular geometry of the this compound ligand.

Crystallographic Data

The following table summarizes the key crystallographic data for this compound as found in the PDB entry 3KQW.[6]

ParameterValue (for PDB ID: 3KQW)[6]
Chemical FormulaC₇H₅ClN₂
Molecular Weight152.58 g/mol
Crystal System(Data for the protein complex)
Space Group(Data for the protein complex)
Unit Cell Dimensions(Data for the protein complex)
Resolution2.49 Å
R-Value Work0.194
R-Value Free0.262
Molecular Structure and Conformation

The molecular structure of this compound consists of a planar benzimidazole ring system with a chlorine atom attached to the benzene ring at position 5. The analysis of the crystallographic data from PDB entry 3KQW reveals the precise bond lengths and angles of the molecule.

Figure 2: Molecular structure of this compound with representative bond lengths.

The planarity of the benzimidazole ring is a key feature, arising from the sp² hybridization of the carbon and nitrogen atoms. This planarity facilitates π-π stacking interactions, which are often important in the crystal packing of aromatic molecules.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice is governed by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and van der Waals forces. These interactions dictate the physical properties of the crystalline material.

In the context of the protein-ligand complex (PDB ID: 3KQW), the this compound molecule is primarily interacting with the amino acid residues of the protein's active site. However, in a crystal of pure this compound, one would expect to observe intermolecular hydrogen bonds involving the imidazole N-H group as a donor and the sp²-hybridized nitrogen atom as an acceptor. The chlorine atom can also participate in halogen bonding interactions.

packing_interactions mol1 N-H This compound mol2 N This compound mol1:N1->mol2:N2 Hydrogen Bond (N-H···N) mol3 Cl This compound mol4 X This compound mol3:Cl1->mol4:X1 Halogen Bond (C-Cl···X)

Figure 3: Potential intermolecular interactions in the crystal lattice of this compound.

Conclusion

This technical guide has provided a comprehensive framework for the crystal structure analysis of this compound. The methodologies detailed herein, from synthesis and crystallization to the intricacies of single-crystal X-ray diffraction, represent the gold standard for elucidating the three-dimensional atomic arrangement of small molecules. The structural insights gained from such analyses are indispensable for understanding the structure-activity relationships of this compound derivatives and for guiding the development of new therapeutic agents and advanced materials. The self-validating nature of the described protocols ensures the generation of accurate and reliable crystallographic data, forming a solid foundation for further research and development.

References

The 5-Chlorobenzimidazole Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzimidazole nucleus, a privileged heterocyclic scaffold, has long been a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse pharmacological activities.[1][2] Its structural resemblance to endogenous purines allows for facile interactions with a wide array of biological targets.[2] The introduction of a chlorine atom at the 5-position of the benzimidazole ring creates a unique pharmacophore, 5-chlorobenzimidazole, which has been extensively explored as a starting point for the development of novel therapeutics. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives, delving into the nuances of how structural modifications influence their biological activity across various therapeutic landscapes, including infectious diseases and oncology.

The this compound Core: A Versatile Template for Therapeutic Innovation

The this compound scaffold is a bicyclic aromatic system composed of a benzene ring fused to an imidazole ring, with a chlorine substituent at the 5-position. The presence of the chlorine atom significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profiles. The key positions for structural modification on this scaffold are the N-1 and C-2 positions of the imidazole ring, and to a lesser extent, the remaining positions on the benzene ring.[1] Strategic substitutions at these sites have led to the discovery of potent agents with antimalarial, antiviral, anticancer, and antimicrobial properties.

Structure-Activity Relationships: A Therapeutic Area Perspective

The following sections will explore the SAR of this compound derivatives in the context of specific therapeutic applications, highlighting key structural features that govern their biological activity.

Antimalarial Activity: Targeting Chloroquine-Resistant Plasmodium falciparum

The emergence of drug-resistant strains of Plasmodium falciparum has created an urgent need for new antimalarial agents.[3] this compound derivatives, particularly chalcones, have shown significant promise in this area.[3]

A key determinant of antiplasmodial activity in this series is the nature of the substituent on the chalcone moiety. For instance, a methoxy group on the phenyl ring of the chalcone can enhance activity against both chloroquine-sensitive and chloroquine-resistant strains.[3] Molecular docking studies suggest that the pyrrolic nitrogen of the benzimidazole and the ketone of the propenone are crucial for binding to the target, likely dihydrofolate reductase-thymidylate synthase (DHFR-TS).[3]

.

Compound Substituent (R) IC50 (µM) vs. CQ-S Strain IC50 (µM) vs. CQ-R Strain Reference
3b H - 0.78 [3]
3e 4-OCH3 0.32 1.96 [3]
3d 4-Cl - <3 [3]

| 3f | 4-N(CH3)2 | - | <3 |[3] |

Antiviral Activity: Combating Human Cytomegalovirus (HCMV)

Benzimidazole derivatives have been extensively investigated as antiviral agents, with a particular focus on their activity against human cytomegalovirus (HCMV), a significant pathogen in immunocompromised individuals.[4][5] The SAR studies in this area have revealed the critical role of the substituent at the N-1 and C-2 positions.

The addition of a ribosyl moiety at the N-1 position is a common strategy to mimic natural nucleosides and interfere with viral replication.[4] Further modifications at the C-2 position can significantly impact potency and selectivity. For example, replacing a chlorine atom at the C-2 position with a bromine atom can lead to a four-fold increase in anti-HCMV activity without a significant increase in cytotoxicity.[4] The mechanism of action for many of these antiviral benzimidazoles involves the inhibition of viral DNA synthesis or maturation.[5][6]

.

Compound N-1 Substituent C-2 Substituent C-5/C-6 Substituents Anti-HCMV IC50 (µM) Reference
DRB β-D-ribofuranosyl H 5,6-dichloro 42 [4]
TCRB β-D-ribofuranosyl Cl 5,6-dichloro 2.9 [4]

| BDCRB | β-D-ribofuranosyl | Br | 5,6-dichloro | ~0.7 |[4] |

Anticancer Activity: Targeting Proliferation and Survival Pathways

The structural similarity of benzimidazoles to purine bases makes them attractive candidates for the development of anticancer agents, as they can interfere with DNA synthesis and other cellular processes.[7] The cytotoxic activity of this compound derivatives has been evaluated against various cancer cell lines, and the SAR is highly dependent on the nature and position of the substituents.

N-1 substitution with various alkyl or aryl groups has been shown to modulate the anticancer potency.[8] Furthermore, the introduction of different heterocyclic moieties at the C-2 position can lead to compounds with significant cytotoxic effects.

.

Compound Cell Line IC50 (µM) Reference
2-methyl-5-nitrobenzimidazole MCF-7 4.52 [8]
1-((5-mercapto-1,3,4-thiadiazol-2-yl)methyl)-2-methyl-5-nitro-1H-benzimidazole MCF-7 8.29 [8]
se-182 (a benzimidazole derivative) HepG2 15.58 [9]

| se-182 (a benzimidazole derivative) | A549 | 15.80 |[9] |

Antimicrobial Activity: A Broad Spectrum of Action

This compound derivatives have also demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[10][11] The minimum inhibitory concentration (MIC) values are influenced by the substituents on the benzimidazole core. For instance, the presence of electron-withdrawing groups on the benzimidazole ring can enhance antimicrobial activity.[12]

.

Compound Microorganism MIC (µg/mL) Reference
Benzimidazole-hydrazone derivative Candida species - [10]
2,5-disubstituted benzimidazole Gram-positive bacteria - [13]
Benzimidazole–triazole derivative S. aureus 8 [11]

| Benzimidazole–triazole derivative | E. coli | 4 |[11] |

Experimental Protocols: A Practical Guide to Synthesis and Evaluation

General Synthesis of 2-Substituted-5-Chlorobenzimidazoles

A common and versatile method for the synthesis of 2-substituted-5-chlorobenzimidazoles is the condensation of 4-chloro-1,2-phenylenediamine with various carboxylic acids or aldehydes.

G cluster_synthesis General Synthesis of 2-Substituted-5-Chlorobenzimidazoles reactant1 4-Chloro-1,2-phenylenediamine intermediate Intermediate reactant1->intermediate reactant2 R-COOH or R-CHO reactant2->intermediate product 2-R-5-Chlorobenzimidazole intermediate->product Cyclization reagents Condensing Agent (e.g., PPA, HCl) or Oxidizing Agent reagents->intermediate

Caption: General synthetic scheme for 2-substituted-5-chlorobenzimidazoles.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, combine 4-chloro-1,2-phenylenediamine (1 equivalent) and the desired carboxylic acid or aldehyde (1-1.2 equivalents).

  • Solvent and Catalyst: Add a suitable solvent (e.g., ethanol, acetic acid) and a condensing agent such as polyphosphoric acid (PPA) or a mineral acid like HCl. For aldehydes, an oxidizing agent may be required.

  • Reaction Conditions: Heat the reaction mixture to reflux for a period of 2-24 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)

This assay is a widely used method to determine the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of Plasmodium falciparum.[6]

G cluster_assay SYBR Green I Antiplasmodial Assay Workflow start Prepare drug dilutions in 96-well plate add_parasites Add synchronized P. falciparum culture start->add_parasites incubation Incubate for 72 hours add_parasites->incubation lysis Lyse cells and add SYBR Green I incubation->lysis read_fluorescence Read fluorescence (Ex: 485 nm, Em: 530 nm) lysis->read_fluorescence calculate_ic50 Calculate IC50 values read_fluorescence->calculate_ic50

Caption: Workflow for the SYBR Green I-based antiplasmodial assay.

Step-by-Step Protocol:

  • Plate Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate. Include positive (e.g., chloroquine) and negative (no drug) controls.

  • Parasite Culture: Add synchronized P. falciparum culture (ring stage) to each well.

  • Incubation: Incubate the plates for 72 hours under a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C.

  • Lysis and Staining: After incubation, add a lysis buffer containing SYBR Green I to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

G cluster_assay MTT Cytotoxicity Assay Workflow start Seed cells in 96-well plate add_compounds Add serial dilutions of test compounds start->add_compounds incubation Incubate for 24-72 hours add_compounds->incubation add_mtt Add MTT reagent incubation->add_mtt incubation2 Incubate for 2-4 hours add_mtt->incubation2 solubilize Add solubilization solution incubation2->solubilize read_absorbance Read absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell line in a 96-well plate and allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The structure-activity relationships discussed in this guide provide a framework for the rational design of more potent and selective compounds. Future research should focus on:

  • Exploring Novel Substitutions: Investigating a wider range of substituents at the N-1 and C-2 positions to fine-tune the biological activity and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most promising compounds to facilitate lead optimization.

  • In Vivo Efficacy and Safety: Evaluating the in vivo efficacy and safety profiles of lead compounds in relevant animal models.

References

A Comprehensive Spectroscopic Guide to 5-Chlorobenzimidazole for Drug Discovery and Scientific Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Introduction: The Structural Significance of 5-Chlorobenzimidazole

This compound is a heterocyclic aromatic organic compound that serves as a vital structural scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, making it a molecule of significant interest for researchers, particularly in the field of drug development. The unambiguous structural confirmation and purity assessment of this compound are paramount for any subsequent research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

This guide provides a detailed analysis of the spectroscopic data for this compound. It is designed to serve as a practical reference for scientists, offering not just raw data, but also the underlying principles, experimental protocols, and expert interpretation required for confident structural elucidation.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Insight & Experimental Rationale

NMR spectroscopy is arguably the most powerful technique for elucidating the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H (proton) and ¹³C NMR are essential for a complete assignment.

The choice of solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is frequently used for benzimidazoles due to its excellent solubilizing power and its ability to engage in hydrogen bonding, which often sharpens the N-H proton signal.[1][2] The tautomeric nature of the N-H proton in benzimidazoles means that in solution, a rapid equilibrium exists between the 5-chloro and 6-chloro forms. This exchange is typically fast on the NMR timescale, resulting in an averaged spectrum where the C4/C7 and C5/C6 positions become chemically equivalent.[3]

Detailed Experimental Protocol for NMR Analysis
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Place the sample in a 400 MHz (or higher) NMR spectrometer.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse width, a spectral width of -2 to 14 ppm, and 16-32 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum using the same sample.

    • Typical parameters include a 30° pulse width, a spectral width of 0 to 160 ppm, and a larger number of scans (e.g., 1024 or more) with a relaxation delay of 2-5 seconds to ensure an adequate signal-to-noise ratio.[2]

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the chemical shift scale to the internal TMS standard (0 ppm) or the residual solvent peak (DMSO-d₆ at δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).[2]

Data Summary & Interpretation

The numbering scheme used for assignment is shown in the diagram below. Due to the rapid tautomerization in solution, the spectrum reflects a time-averaged structure.

Caption: Structure of this compound with IUPAC numbering for NMR assignments.

Table 1: ¹H NMR Spectroscopic Data of this compound [1][2]

Proton AssignmentSolventChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Interpretation
N-HDMSO-d₆12.61singlet (broad)-Labile, acidic proton on the imidazole ring.
H-2DMSO-d₆8.27singlet-Isolated proton on the electron-deficient imidazole ring.
H-4DMSO-d₆7.65singlet (or d, J≈1.8 Hz)~1.8Aromatic proton ortho to the chlorine-bearing carbon, showing minimal coupling.
H-7DMSO-d₆7.60doublet8.5Aromatic proton ortho to the ring fusion, coupled to H-6.
H-6DMSO-d₆7.21doublet of doublets8.5, 1.8Aromatic proton coupled to both H-7 (ortho) and H-4 (meta).

Table 2: ¹³C NMR Spectroscopic Data of this compound [1][2]

Carbon AssignmentSolventChemical Shift (δ, ppm)Interpretation
C-2DMSO-d₆143.4Imidazole carbon between two nitrogen atoms, significantly deshielded.
C-7aDMSO-d₆139.3Quaternary carbon at the ring fusion, adjacent to N1.
C-3aDMSO-d₆136.6Quaternary carbon at the ring fusion, adjacent to N3.
C-5DMSO-d₆126.2Carbon directly attached to the electronegative chlorine atom.
C-6DMSO-d₆122.0Aromatic CH carbon.
C-4DMSO-d₆116.4Aromatic CH carbon.
C-7DMSO-d₆115.2Aromatic CH carbon.

Section 2: Infrared (IR) Spectroscopy

Principle of Vibrational Spectroscopy for Structural Elucidation

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. It is an excellent technique for identifying the functional groups present in a molecule. For this compound, key vibrational modes include N-H stretching, aromatic C-H stretching, C=N and C=C ring stretching, and C-Cl stretching.

Detailed Experimental Protocol for FTIR Analysis
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a thin, transparent KBr pellet.[4]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹, by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

    • Acquire a background spectrum of the empty spectrometer to subtract atmospheric H₂O and CO₂ absorptions.

Data Summary & Interpretation

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational AssignmentInterpretation
3150-3000Medium, BroadN-H StretchCharacteristic of the N-H bond in the imidazole ring, often broadened due to hydrogen bonding.[5]
~3050Medium-WeakAromatic C-H StretchIndicates the presence of C-H bonds on the benzene ring.
1620-1450Strong-MediumC=N and C=C Ring StretchA series of bands corresponding to the stretching vibrations within the fused aromatic ring system.[6]
~1270MediumC-N StretchRelates to the stretching of the carbon-nitrogen bonds within the imidazole ring.[7]
850-800StrongC-H Out-of-Plane BendCharacteristic bending vibrations for the substitution pattern on the benzene ring.
750-650Medium-StrongC-Cl StretchAbsorption due to the carbon-chlorine bond vibration.

Section 3: Mass Spectrometry (MS)

Principles of Ionization and Fragmentation in Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically keeps the molecular ion intact. A key feature to look for is the isotopic pattern of chlorine: natural chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1.[8]

Detailed Experimental Protocol for LC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of this compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation (LC-MS):

    • Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

    • Chromatography (Optional but recommended): Use a C18 reverse-phase column to ensure sample purity before it enters the mass spectrometer.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

      • Scan Range: A typical scan range would be m/z 50-300.

      • Fragmentation: For structural confirmation, tandem mass spectrometry (MS/MS or CID) can be performed on the isolated molecular ion (m/z 152) to observe characteristic fragmentation patterns.[2]

Data Summary & Interpretation

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityIon IdentityInterpretation
152~100%[M]⁺ (C₇H₅³⁵ClN₂)Molecular ion peak corresponding to the molecule with the ³⁵Cl isotope.[9]
154~33%[M+2]⁺ (C₇H₅³⁷ClN₂)Isotopic peak corresponding to the molecule with the ³⁷Cl isotope, confirming the presence of one chlorine atom.[9]
117Variable[M-Cl]⁺ or [M-HCN-H]⁺A potential fragment from the loss of a chlorine radical.
125Variable[M-HCN]⁺Fragmentation involving the loss of a neutral hydrogen cyanide molecule from the imidazole ring.[9]
90Variable[M-Cl-HCN]⁺Subsequent fragmentation involving the loss of both a chlorine radical and hydrogen cyanide.
Proposed Fragmentation Pathway

The fragmentation of the this compound molecular ion primarily involves the cleavage of the imidazole ring and the loss of the chlorine substituent.

G M [C₇H₅ClN₂]⁺˙ m/z = 152/154 F1 [C₇H₄N₂]⁺˙ m/z = 117 M->F1 - Cl• F2 [C₆H₅N]⁺˙ m/z = 90 F1->F2 - HCN

Caption: A simplified proposed fragmentation pathway for this compound in MS.

Conclusion

The spectroscopic profile of this compound is distinct and well-defined by NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra in DMSO-d₆ provide a clear map of the proton and carbon framework, averaged by tautomerism. IR spectroscopy confirms the key functional groups, notably the N-H and aromatic C=C/C=N moieties. Finally, mass spectrometry unequivocally establishes the molecular weight and confirms the presence of a single chlorine atom through its characteristic 3:1 isotopic pattern. Together, these techniques provide a robust and self-validating system for the positive identification and characterization of this compound, a critical step in any research or development pipeline.

References

A Comprehensive Toxicological Profile of 5-Chlorobenzimidazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the toxicological profile of 5-Chlorobenzimidazole (CAS No: 4887-82-5). In light of the limited direct toxicological data available for this specific compound, this document synthesizes known information, extrapolates potential hazards based on the broader benzimidazole class, and outlines the standardized experimental protocols necessary for a complete safety assessment. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of benzimidazole-derivatives.

Introduction and Physicochemical Properties

This compound is a heterocyclic compound featuring a benzimidazole core with a chlorine atom at the 5-position.[1] This substitution pattern is common in various bioactive molecules, and the compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] The chlorine substituent enhances the molecule's lipophilicity, which can influence its biological activity and toxicological profile.[3]

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for designing and interpreting toxicological studies, as it influences factors such as solubility, absorption, and distribution.

PropertyValueSource
CAS Number 4887-82-5[4][5]
Molecular Formula C₇H₅ClN₂[4][5]
Molecular Weight 152.58 g/mol [4][5]
Appearance Solid[4]
Melting Point 118-122 °C[4]
InChI Key NKLOLMQJDLMZRE-UHFFFAOYSA-N[4]
SMILES Clc1ccc2[nH]cnc2c1[4]

Hazard Identification and Classification

Based on aggregated data from the European Chemicals Agency (ECHA), this compound has the following GHS classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[6]

A Safety Data Sheet for a related compound, 2-Chlorobenzimidazole, also indicates that it causes skin irritation (Skin Irritant, Category 2) and may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[7] While this is a different isomer, it suggests that dermal and respiratory irritation are potential hazards for chlorinated benzimidazoles.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

There is a lack of specific experimental data on the ADME profile of this compound. However, insights can be drawn from the broader benzimidazole class and computational predictions.

General Considerations for Benzimidazoles

The metabolism of benzimidazole anthelmintics is known to be heavily dependent on the substituent at the 5-position of the benzimidazole nucleus.[8] This suggests that the chlorine atom in this compound will be a key determinant of its metabolic fate. The parent compounds are often short-lived, with metabolites being the predominant species found in tissues and excreta.[8]

In Silico Predictions

Computational (in silico) ADME studies on benzimidazole derivatives suggest that many of these compounds can be designed to have favorable pharmacokinetic properties.[9] Such studies for this compound could provide valuable initial estimates of its absorption, distribution, metabolism, and excretion characteristics, guiding the design of definitive in vivo studies.

Toxicological Endpoints: Current Data and Inferred Risks

Acute Toxicity

As per its GHS classification, this compound is considered harmful if swallowed.[6] However, specific LD50 (oral, dermal) and LC50 (inhalation) values have not been determined. A safety data sheet for a related compound indicates it may cause skin and respiratory irritation.

Experimental Protocol: Acute Oral Toxicity Assessment (Following OECD Guideline 423)

To determine the acute oral toxicity, a study following the OECD 423 (Acute Toxic Class Method) guideline would be appropriate.[10][11] This method uses a stepwise procedure with a small number of animals per step to classify the substance into a toxicity category.

Workflow for Acute Oral Toxicity Testing (OECD 423)

start Start: Dose Selection (e.g., 300 mg/kg) step1 Administer single oral dose to 3 animals start->step1 observe1 Observe for 14 days (mortality and clinical signs) step1->observe1 decision1 Mortality Assessment observe1->decision1 step2a Dose at a lower level (e.g., 50 mg/kg) decision1->step2a 2-3 deaths step2b Dose at a higher level (e.g., 2000 mg/kg) decision1->step2b 0-1 death path1 2-3 deaths path2 0-1 death observe2a Observe for 14 days step2a->observe2a observe2b Observe for 14 days step2b->observe2b decision2a Mortality Assessment observe2a->decision2a decision2b Mortality Assessment observe2b->decision2b end Determine GHS Category decision2a->end decision2b->end start Cell Culture (e.g., CHO-K1, L929) treatment Treat cells with this compound (+/- S9 metabolic activation) start->treatment cyto_block Add Cytochalasin B to block cytokinesis treatment->cyto_block incubation Incubate to allow for cell division cyto_block->incubation harvest Harvest and stain cells incubation->harvest analysis Microscopic analysis: Score micronuclei in binucleated cells harvest->analysis end Evaluate for genotoxic potential analysis->end cluster_cellular Cellular Level cluster_effects Toxicological Effects benzimidazole This compound tubulin β-tubulin benzimidazole->tubulin Binds to disruption Disruption of Microtubule Polymerization tubulin->disruption mitotic_spindle Mitotic Spindle Malformation disruption->mitotic_spindle aneuploidy Aneuploidy (Chromosome loss/gain) mitotic_spindle->aneuploidy reproductive_toxicity Reproductive/Developmental Toxicity aneuploidy->reproductive_toxicity

References

An In-depth Technical Guide to 5-Chlorobenzimidazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole scaffold, a privileged heterocyclic system, is a cornerstone in modern medicinal chemistry, integral to numerous therapeutic agents.[1][2][3][4] The introduction of a chlorine atom at the 5-position of this scaffold creates 5-chlorobenzimidazole, a versatile intermediate that significantly enhances the pharmacological profile of its derivatives.[5] This modification can improve potency, modulate selectivity, and enhance pharmacokinetic properties. This guide provides a comprehensive technical overview of this compound derivatives, designed for researchers and drug development professionals. We will explore the strategic rationale behind their synthesis, delve into their diverse and potent biological activities, elucidate structure-activity relationships, and provide detailed experimental protocols for their synthesis and evaluation.

Introduction: The Strategic Importance of the 5-Chloro Substituent

The benzimidazole nucleus, an isostere of natural purines, readily interacts with a multitude of biological targets through hydrogen bonding, π–π stacking, and metal coordination.[4] The addition of a chlorine atom at the 5-position is not a trivial modification; it leverages the unique properties of halogens to confer distinct advantages in drug design:

  • Enhanced Lipophilicity: The chloro group increases the molecule's lipophilicity, which can improve membrane permeability and facilitate passage across biological barriers.

  • Modulation of Electronic Properties: As an electron-withdrawing group, the chlorine atom alters the electron density of the benzimidazole ring system. This can influence the pKa of the imidazole nitrogen, affecting its ability to act as a hydrogen bond donor or acceptor and thereby fine-tuning interactions with target proteins.

  • Metabolic Stability: The C-Cl bond is generally stable to metabolic degradation, potentially increasing the half-life of the drug candidate.

  • Directional Interactions: The chlorine atom can participate in specific halogen bonding interactions with protein backbones or side chains, providing an additional anchor point to enhance binding affinity and selectivity.

These factors make this compound a highly valuable starting point for developing novel therapeutics across various disease areas, including oncology, infectious diseases, and virology.[5][6]

Synthetic Strategies: Building the this compound Core

The primary and most efficient method for constructing the this compound scaffold is the Phillips condensation . This reaction involves the cyclocondensation of 4-chloro-1,2-phenylenediamine with a suitable carboxylic acid or its equivalent (e.g., aldehyde, ester) under acidic conditions.

Causality in Synthesis: The choice of an acidic medium, typically hydrochloric acid, is critical.[7] It serves two purposes: first, it protonates the carbonyl group of the carboxylic acid or aldehyde, rendering it more electrophilic and susceptible to nucleophilic attack by the diamine. Second, it facilitates the final dehydration step, driving the reaction towards the formation of the stable aromatic benzimidazole ring. Refluxing conditions are generally employed to provide the necessary activation energy for the cyclization and dehydration steps.

General Synthetic Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation A Reactants (4-chloro-1,2-phenylenediamine + Carboxylic Acid/Aldehyde) B Phillips Condensation (e.g., 4M HCl, Reflux) A->B C Crude Product (Precipitation/Extraction) B->C D Purification (Recrystallization or Column Chromatography) C->D E Structural Verification (¹H-NMR, ¹³C-NMR, MS) D->E F Purity Analysis (HPLC) E->F G In Vitro Bioassays (e.g., Cytotoxicity, Antimicrobial MIC) F->G H Data Analysis (IC₅₀ / MIC Determination) G->H

Caption: Workflow for synthesis, characterization, and evaluation.

Experimental Protocol: Synthesis of 2-Substituted-5-Chlorobenzimidazole

This protocol describes a general procedure adaptable for various R-groups.

Materials:

  • 4-chloro-1,2-phenylenediamine

  • Appropriate carboxylic acid (R-COOH)

  • 4 M Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethanol

  • Deionized water

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-1,2-phenylenediamine (10 mmol) and the selected carboxylic acid (11 mmol, 1.1 equivalents).

  • Acid Addition: Add 4 M HCl (30 mL) to the flask. The choice of 4M HCl is based on established procedures that ensure complete protonation and efficient catalysis.[7]

  • Reflux: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane).

  • Work-up: After cooling to room temperature, slowly pour the acidic mixture into a beaker containing crushed ice.

  • Neutralization: Carefully neutralize the solution by the dropwise addition of saturated NaHCO₃ solution until the pH is ~7-8. This step is crucial for precipitating the product, which is typically insoluble in its free base form.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove residual salts.

  • Purification: Dry the crude product. For higher purity, recrystallize the solid from a suitable solvent such as ethanol/water. If recrystallization is insufficient, purify via column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Diverse Biological Activities and Key Derivatives

This compound derivatives have demonstrated a remarkable breadth of biological activities. The chlorine substituent often plays a key role in enhancing potency against specific targets.

Anticancer Activity

This is one of the most extensively studied areas for benzimidazole derivatives.[4] The 5-chloro substitution has been incorporated into potent inhibitors of various cancer-related targets.

  • BRAF Kinase Inhibition: A significant breakthrough is the development of 5,6-dichlorobenzimidazole derivatives as dual inhibitors of both wild-type (BRAFWT) and mutant (BRAFV600E) kinases.[8] The dichloro substitution provides a hydrophobic anchor within the ATP-binding pocket.[8] One lead compound, 10h , demonstrated potent inhibition with IC₅₀ values of 1.72 µM (BRAFWT) and 2.76 µM (BRAFV600E) and induced apoptosis in colon cancer cell lines.[8]

  • General Antiproliferative Agents: Many this compound derivatives show broad-spectrum antiproliferative activity. For instance, certain 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives, synthesized from 2-chlorobenzimidazole precursors, have shown potent cytotoxicity against various cancer cell lines.[9]

Anticancer Activity Data Summary
Compound ClassTargetKey ExampleIC₅₀ (µM)Cancer Cell LineReference
1-Substituted-5,6-dichlorobenzimidazolesBRAFWT / BRAFV600ECompound 10h 1.72 / 2.76N/A (Kinase Assay)[8]
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinolinesTubulin (presumed)Compound 5a 1.12A549 (Lung)[9]
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinolinesTubulin (presumed)Compound 5c 0.98HeLa (Cervical)[9]
Antiviral Activity

The benzimidazole core is a well-known scaffold for antiviral agents. Halogenation, particularly with chlorine, has been a successful strategy to enhance activity, especially against herpesviruses.

  • Human Cytomegalovirus (HCMV): Derivatives like 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) are highly active against HCMV with an IC₅₀ of 2.9 µM, showing significantly better selectivity compared to the non-chlorinated parent compound.[10] Further studies showed that replacing the 6-chloro with bromine (BDCRB) could increase potency even more, highlighting the nuanced role of halogen substitution patterns.[10][11] The ribose moiety at the 1-position is often critical for this activity.[10]

Antiviral Activity Pathway

Caption: Inhibition of viral replication by benzimidazole derivatives.

Antimicrobial and Antimalarial Activity

This compound derivatives have also been explored for their potent activity against bacteria, fungi, and parasites.

  • Antimalarial: Chalcone-benzimidazole hybrids have shown particular promise. A series of 5-chlorobenzimidazolyl-chalcones demonstrated significant activity against chloroquine-resistant strains of Plasmodium falciparum.[6][12] A methoxylated derivative was highly effective, with IC₅₀ values between 0.32 and 1.96 µM.[6][12] Molecular docking studies suggest these compounds may target dihydrofolate reductase-thymidylate synthase (PfDHFR-TS).[12]

  • Antifungal: While many benzimidazole-hydrazone derivatives show weak antibacterial activity, some exhibit notable antifungal effects against Candida species.[13]

Structure-Activity Relationship (SAR) Insights

Synthesizing data from numerous studies allows for the deduction of key SAR principles for this compound derivatives.

  • Position 1 (N1): For antiviral activity, substitution with a ribofuranosyl group is often essential for potent and selective inhibition of HCMV.[10] For anticancer agents, bulky alkyl or aryl groups at this position can be tailored to explore specific pockets of kinase active sites.[8]

  • Position 2: This is the most common site for modification.

    • Antiviral: Small halogens (Cl, Br) at the 2-position of 5,6-dichlorobenzimidazole ribonucleosides enhance HCMV activity.[10][11]

    • Anticancer: Aromatic groups (e.g., methoxyphenyl) can establish key interactions within kinase domains.[8]

  • Position 5/6:

    • The presence of a chloro group at position 5 is a foundational element for the activity discussed herein.

    • Adding a second chlorine at position 6 (i.e., 5,6-dichloro) often enhances hydrophobic interactions and can significantly boost potency in both antiviral and anticancer contexts.[8][10]

    • In some cases, unsubstituted positions (beyond the 5-chloro) are preferred. For antifungal activity, benzimidazole compounds unsubstituted at other positions showed strong inhibition of dermatophytes.[14]

Conclusion and Future Directions

The this compound scaffold is a validated and highly fruitful starting point for the development of potent therapeutic agents. The chlorine substituent provides a powerful tool for medicinal chemists to enhance potency, selectivity, and drug-like properties. The diverse biological activities, from anticancer to antiviral and antimalarial, underscore the versatility of this core.

Future research should focus on leveraging computational methods, such as molecular docking and dynamics simulations, to more precisely design derivatives that exploit specific interactions, like halogen bonding, within their biological targets.[8][12] The synthesis of novel derivatives targeting emerging drug-resistant pathogens and cancers remains a high-priority area where the unique properties of the this compound core can be maximally exploited.

References

Unlocking the Therapeutic Potential of 5-Chlorobenzimidazole: A Technical Guide to Novel Drug Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of therapeutic agents. The introduction of a chlorine atom at the 5-position of the benzimidazole ring enhances lipophilicity and modulates electronic properties, making 5-Chlorobenzimidazole a critical intermediate in the synthesis of compounds with a broad spectrum of biological activities.[1][2] This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound derivatives, focusing on their applications in oncology and infectious diseases. We will delve into the molecular mechanisms of action, present detailed protocols for target validation, and summarize key quantitative data to empower researchers in the rational design of next-generation therapeutics based on this versatile scaffold.

Introduction: The this compound Core

This compound (C₇H₅ClN₂) is a heterocyclic aromatic compound comprising a benzene ring fused to an imidazole ring, with a chlorine substituent at the 5-position.[1] This chlorine atom significantly influences the molecule's physicochemical properties, enhancing its lipophilicity and ability to penetrate biological membranes.[1] These characteristics, combined with the versatile chemistry of the benzimidazole nucleus, have made it a cornerstone for the development of compounds with diverse pharmacological profiles, including anticancer, antifungal, antimalarial, and antibacterial activities.[2][3] This guide will illuminate the key molecular targets that underpin these therapeutic effects.

Anticancer Applications: Targeting Key Oncogenic Pathways

Derivatives of this compound have emerged as promising candidates for cancer therapy, primarily through their ability to modulate the activity of critical proteins involved in cell proliferation, survival, and division.

Protein Kinase Inhibition: A Prominent Anticancer Strategy

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] Benzimidazole derivatives have been extensively investigated as kinase inhibitors, often acting as ATP-competitive inhibitors.[5]

The RAS-RAF-MEK-ERK signaling pathway is a pivotal cascade that controls cell growth and proliferation. Mutations in the BRAF kinase, a key component of this pathway, are prevalent in various cancers, including melanoma and colorectal cancer.[6]

  • Therapeutic Target: BRAF (wild-type and V600E mutant)

  • Mechanism of Action: Certain 5,6-dichlorobenzimidazole derivatives have been designed as dual inhibitors of both wild-type (WT) and V600E mutant BRAF.[6] These compounds are designed to occupy the ATP-binding pocket of the kinase domain, extending into the allosteric hydrophobic back pocket and interacting with key amino acid residues like Glu500 and Asp593.[6] By blocking BRAF activity, these inhibitors can halt the downstream signaling cascade, leading to cell cycle arrest and apoptosis.[6]

Table 1: Inhibitory Activity of a 5,6-Dichlorobenzimidazole Derivative (Compound 10h) against BRAF Kinases [6]

Kinase TargetIC₅₀ (µM)
BRAF WT1.72
BRAF V600E2.76

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.[7]

Materials:

  • Kinase of interest (e.g., BRAF WT, BRAF V600E)

  • Kinase substrate peptide

  • ATP

  • This compound derivative (test compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white opaque plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Dilution: Prepare a serial dilution of the this compound derivative in DMSO. Further dilute these concentrations in Kinase Assay Buffer.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiate Kinase Reaction:

    • Add 5 µL of a substrate/ATP mixture to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[7]

Diagram 1: Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution Compound Serial Dilution Add_Compound Add Compound/Control to Plate Compound_Dilution->Add_Compound Kinase_Solution Prepare Kinase Solution Add_Kinase Add Kinase Kinase_Solution->Add_Kinase Substrate_ATP_Mix Prepare Substrate/ATP Mix Add_Substrate_ATP Add Substrate/ATP Substrate_ATP_Mix->Add_Substrate_ATP Add_Compound->Add_Kinase Pre_Incubate Pre-incubate (10 min) Add_Kinase->Pre_Incubate Pre_Incubate->Add_Substrate_ATP Incubate_Reaction Incubate (60 min, 30°C) Add_Substrate_ATP->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_Stop Incubate (40 min) Add_ADP_Glo->Incubate_Stop Add_Detection_Reagent Add Detection Reagent Incubate_Stop->Add_Detection_Reagent Incubate_Signal Incubate (30 min) Add_Detection_Reagent->Incubate_Signal Read_Luminescence Read Luminescence Incubate_Signal->Read_Luminescence Plot_Data Plot Dose-Response Curve Read_Luminescence->Plot_Data Calculate_IC50 Calculate IC₅₀ Plot_Data->Calculate_IC50

Caption: Workflow for a luminescence-based kinase inhibition assay.

Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a well-validated target for anticancer drugs.[1] Benzimidazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8][9]

  • Therapeutic Target: β-tubulin (colchicine-binding site)

  • Mechanism of Action: Certain this compound derivatives bind to the colchicine-binding site on β-tubulin.[1] This binding event induces a conformational change in the tubulin dimer, preventing its incorporation into growing microtubules and thereby inhibiting microtubule formation.[1]

Table 2: Cytotoxicity of a Tubulin-Inhibiting Benzimidazole Derivative (Compound 12b) [10]

Cell LineDescriptionIC₅₀ (nM)
A2780SOvarian carcinoma (parental)6.2
A2780/TOvarian carcinoma (paclitaxel-resistant)9.7

This assay monitors the polymerization of tubulin into microtubules by measuring the increase in turbidity of the solution.[11][12]

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin Polymerization Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution

  • This compound derivative (test compound)

  • Glycerol (as a polymerization enhancer)

  • 96-well clear bottom plates

  • Spectrophotometer with temperature control

Procedure:

  • Preparation: Thaw tubulin, GTP, and buffer on ice. Prepare serial dilutions of the test compound in Tubulin Polymerization Buffer.

  • Reaction Setup:

    • On ice, add the tubulin solution to the wells of a pre-chilled 96-well plate.

    • Add the diluted test compound or vehicle control to the respective wells.

    • Add GTP to all wells to a final concentration of 1 mM.

  • Initiate Polymerization:

    • Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance (turbidity) as a function of time.

    • The effect of the inhibitor can be quantified by comparing the rate and extent of polymerization in the presence of the compound to the vehicle control.

Diagram 2: Tubulin Polymerization and Inhibition

G cluster_tubulin A α Microtubule Microtubule A->Microtubule Polymerization B β B->Microtubule Polymerization Microtubule->A Depolymerization Microtubule->B Depolymerization Inhibitor 5-Cl-Benzimidazole Derivative Inhibitor->B Binds to Colchicine Site

Caption: Inhibition of microtubule polymerization by this compound derivatives.

Topoisomerase Inhibition: Inducing DNA Damage

Topoisomerases are enzymes that resolve topological problems in DNA during replication and transcription.[13] Inhibition of these enzymes leads to the accumulation of DNA strand breaks, triggering cell death. Benzimidazole derivatives have been identified as inhibitors of both topoisomerase I and II.[14][15]

  • Therapeutic Targets: Topoisomerase I and Topoisomerase II

  • Mechanism of Action: Benzimidazole derivatives can act as topoisomerase poisons by stabilizing the covalent "cleavable complex" between the enzyme and DNA.[2] This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and subsequent apoptosis.[2]

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.[2][13]

Materials:

  • Topoisomerase II enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase II Assay Buffer

  • ATP

  • This compound derivative (test compound)

  • Stop solution/loading dye

  • Agarose gel

  • TAE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Reaction Setup:

    • On ice, prepare a reaction mix containing 10x Assay Buffer, ATP, and supercoiled DNA.

    • Aliquot the reaction mix into microcentrifuge tubes.

    • Add the desired concentration of the test compound or DMSO (vehicle control).

  • Enzyme Reaction:

    • Add diluted Topoisomerase II enzyme to each tube to initiate the reaction.

    • Incubate at 37°C for 30-60 minutes.

  • Stop Reaction and Electrophoresis:

    • Stop the reaction by adding the stop solution/loading dye.

    • Load the samples onto an agarose gel.

    • Perform electrophoresis in TAE buffer.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide and visualize under UV light.

    • Supercoiled (unrelaxed) DNA will migrate faster than relaxed DNA. The inhibition of relaxation indicates topoisomerase II inhibition.

Antimicrobial Applications: Combating Infectious Diseases

The this compound scaffold is also a valuable starting point for the development of novel antimicrobial agents.

Antibacterial Activity: Targeting Bacterial DNA Replication
  • Therapeutic Targets: DNA gyrase and Topoisomerase IV

  • Mechanism of Action: Benzimidazole derivatives can inhibit bacterial type II topoisomerases, DNA gyrase and topoisomerase IV.[3][16] Inhibition of DNA gyrase prevents the negative supercoiling of DNA required for replication, while inhibition of topoisomerase IV disrupts the decatenation of daughter chromosomes after replication, leading to bacterial cell death.[16]

Antifungal Activity: Disrupting Fungal Cell Membrane Integrity
  • Therapeutic Target: Cytochrome P-450-dependent 14α-sterol demethylase

  • Mechanism of Action: While the precise mechanisms for many benzimidazole antifungals are still under investigation, a common target for azole antifungals, which share some structural similarities, is the inhibition of ergosterol biosynthesis.[17] By inhibiting the enzyme 14α-sterol demethylase, these compounds disrupt the production of ergosterol, a vital component of the fungal cell membrane, leading to impaired membrane function and fungal cell death.[17]

Conclusion and Future Directions

This compound represents a highly versatile and privileged scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as therapeutic agents, particularly in the fields of oncology and infectious diseases. The key to their success lies in their ability to interact with a diverse range of biological targets, including protein kinases, tubulin, and topoisomerases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this remarkable chemical entity. Future research should focus on optimizing the selectivity and potency of this compound derivatives through structure-activity relationship studies and computational modeling, with the ultimate goal of translating these promising compounds into clinically effective drugs.

References

5-Chlorobenzimidazole: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold and the Role of Chlorine

The benzimidazole core, a fusion of benzene and imidazole rings, is a renowned "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anthelmintic, antiviral, and anticancer effects.[1][2] The strategic introduction of a chlorine atom at the 5-position of the benzimidazole ring system yields 5-chlorobenzimidazole, a versatile and highly valuable building block in organic synthesis. The presence of the chloro-substituent not only enhances the lipophilicity of the molecule, often improving its ability to cross biological membranes, but also provides a reactive handle for a multitude of synthetic transformations, particularly in the realm of cross-coupling reactions.[3][4] This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound as a cornerstone in the construction of complex, biologically active molecules.

Synthesis of this compound: A Foundational Protocol

The most common and efficient method for the synthesis of this compound is the Phillips-Ladenburg condensation, which involves the reaction of a substituted o-phenylenediamine with a one-carbon electrophile, typically formic acid.[5][6]

Detailed Experimental Protocol: Synthesis from 4-Chloro-1,2-phenylenediamine

This protocol details the synthesis of this compound via the cyclocondensation of 4-chloro-1,2-phenylenediamine with formic acid.

Reaction Scheme:

Figure 1: Synthesis of this compound via Phillips-Ladenburg Condensation.

Materials:

  • 4-Chloro-1,2-phenylenediamine

  • 90% Formic Acid

  • 10% Sodium Hydroxide Solution

  • Deionized Water

  • Activated Carbon (e.g., Norite)

Procedure:

  • To a round-bottomed flask, add 4-chloro-1,2-phenylenediamine (1.0 equivalent).

  • Carefully add 90% formic acid (1.5 equivalents).

  • Heat the reaction mixture in a water bath at 100 °C for 2 hours.

  • After cooling to room temperature, slowly add 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus paper.

  • Collect the precipitated crude this compound by suction filtration, rinsing the flask with ice-cold water.

  • Wash the crude product on the filter with a small amount of cold water.

  • For purification, dissolve the crude product in boiling water.

  • Add a small amount of activated carbon and digest for 15 minutes.

  • Filter the hot solution through a pre-heated filter to remove the activated carbon.

  • Cool the filtrate to 10-15 °C to induce crystallization.

  • Collect the purified this compound by filtration, wash with cold water, and dry at 100 °C.

This procedure typically affords the product in good yield and high purity.[6]

The Reactivity Landscape of this compound

The this compound scaffold offers two primary sites for synthetic elaboration: the nitrogen atoms of the imidazole ring and the chlorine-substituted carbon atom on the benzene ring.

N-Functionalization: Alkylation and Arylation

The acidic N-H proton of the imidazole ring can be readily deprotonated with a base, allowing for subsequent N-alkylation or N-arylation.

N-alkylation is a fundamental transformation for introducing diverse substituents. A variety of alkylating agents, including alkyl halides and sulfates, can be employed. Modern, environmentally friendly "green" methods have also been developed.[7]

Experimental Protocol: Green Synthesis of N-Alkyl-5-chlorobenzimidazoles

This protocol outlines a solvent-free N-alkylation of this compound by physical grinding.[7]

Reaction Scheme:

Figure 2: Solvent-free N-alkylation of this compound.

Procedure:

  • In a mortar, combine this compound (1.0 equivalent), potassium carbonate (2.0 equivalents), and the alkylating agent (e.g., benzyl chloride, 1.0 equivalent).

  • Grind the mixture with a pestle at room temperature for 10-15 minutes until a homogeneous mixture is obtained.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add ice-cold water to the mixture.

  • Collect the solid product by filtration, wash with water, and dry.

This method provides a rapid, efficient, and environmentally benign route to N-alkylated 5-chlorobenzimidazoles.[7] Phase-transfer catalysis (PTC) also offers an effective method for N-alkylation, particularly in industrial settings.[8][9]

The introduction of an aryl group at the nitrogen atom can be achieved through copper-catalyzed Ullmann-type reactions or palladium-catalyzed Buchwald-Hartwig amination.[8][10][11]

Ullmann Condensation for N-Arylation:

The Ullmann condensation traditionally involves the coupling of an amine with an aryl halide using stoichiometric copper at high temperatures.[8] Modern protocols utilize catalytic amounts of copper with the aid of ligands, allowing for milder reaction conditions.[10]

Buchwald-Hartwig Amination:

This powerful palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between a wide range of amines and aryl halides.[8][12] The choice of palladium precursor and phosphine ligand is crucial for achieving high yields, especially with less reactive aryl chlorides.

G cluster_0 Catalytic Cycle cluster_1 Reactants & Product Pd0 Pd(0)Ln PdII_complex Ar-Pd(II)-X(Ln) Pd0->PdII_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(Ln)(HNR'R'')]⁺X⁻ PdII_complex->Amine_complex + HNR'R'' Amido_complex Ar-Pd(II)-NR'R''(Ln) Amine_complex->Amido_complex - HX (Base) Amido_complex->Pd0 Reductive Elimination (Ar-NR'R'') Product N-Aryl-5-chlorobenzimidazole ArylHalide This compound Amine Amine (HNR'R'')

Figure 3: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.

C-Functionalization: Cross-Coupling Reactions

The chlorine atom at the 5-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound, typically a boronic acid.[13] This reaction is widely used in the synthesis of biaryl compounds.

General Protocol for Suzuki-Miyaura Coupling:

  • In an inert atmosphere, a reaction vessel is charged with this compound (1.0 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • A suitable solvent system (e.g., dioxane/water, toluene) is added.

  • The mixture is heated, often under reflux, until the starting materials are consumed (monitored by TLC or GC).

  • After cooling, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated.

  • The product is purified by column chromatography.

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10071-81
Pd(OAc)₂ / PPh₃K₂CO₃Dioxane100Varies

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Chloroarenes.[14]

The Heck-Mizoroki reaction couples an aryl halide with an alkene to form a substituted alkene.[15] This reaction is a powerful tool for the synthesis of styrenyl and cinnamyl derivatives.

General Protocol for Heck-Mizoroki Reaction:

  • A mixture of this compound (1.0 equivalent), an alkene (e.g., ethyl acrylate, 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N, K₂CO₃) is prepared in a suitable solvent (e.g., DMF, MeCN).

  • The reaction is heated until completion.

  • The work-up typically involves filtration to remove the palladium catalyst, followed by extraction and purification of the product.

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[6]

General Protocol for Sonogashira Coupling:

  • To a solution of this compound (1.0 equivalent) and a terminal alkyne (1.1-1.2 equivalents) in a suitable solvent (e.g., THF, DMF), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and a base (e.g., Et₃N) are added.

  • The reaction is typically stirred at room temperature or with gentle heating.

  • Upon completion, the reaction mixture is worked up by filtration and extraction.

  • The product is purified by chromatography.

Applications in Drug Development and Agrochemicals

The synthetic versatility of this compound has positioned it as a key intermediate in the synthesis of numerous commercial products and drug candidates.

Anthelmintic Agents

Several widely used benzimidazole-based anthelmintic drugs are synthesized from precursors that involve chloro-substituted anilines, highlighting the importance of the chemistry surrounding this compound.

  • Fenbendazole: A broad-spectrum anthelmintic, its synthesis involves the reaction of 5-chloro-2-nitroaniline with thiophenol, followed by reduction and cyclization.[16][17]

  • Mebendazole: Used to treat a variety of parasitic worm infections, its synthesis involves the formation of a benzimidazole ring from a substituted o-phenylenediamine.[18][19]

G cluster_0 Fenbendazole Synthesis Pathway start 5-Chloro-2-nitroaniline step1 Reaction with Thiophenol start->step1 intermediate1 5-(Phenylthio)-2-nitroaniline step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 4-(Phenylthio)-o-phenylenediamine step2->intermediate2 step3 Cyclization intermediate2->step3 product Fenbendazole step3->product

Figure 4: Simplified Synthetic Pathway to Fenbendazole.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents. Several benzimidazole-based PARP inhibitors have been developed, with Veliparib (ABT-888) being a prominent example. The synthesis of Veliparib involves the construction of a substituted benzimidazole ring system.[20][21][22]

Kinase Inhibitors

The benzimidazole scaffold is also found in a number of kinase inhibitors. Derivatives of 5,6-dichlorobenzimidazole have been synthesized and shown to act as dual inhibitors of BRAFWT and BRAFV600E, kinases implicated in various cancers.[16]

Agrochemicals

Beyond pharmaceuticals, this compound and its derivatives are crucial in the development of agrochemicals, particularly fungicides.[3][23] The benzimidazole core is a key pharmacophore in fungicides that act by inhibiting β-tubulin synthesis in fungi.[24]

Conclusion

This compound is a strategically important building block in organic synthesis, offering multiple avenues for functionalization. Its synthesis is well-established, and its reactivity in N-alkylation, N-arylation, and a variety of palladium-catalyzed cross-coupling reactions makes it an invaluable tool for the construction of complex molecular architectures. The prevalence of the this compound motif and its precursors in a wide range of pharmaceuticals and agrochemicals underscores its significance in modern drug discovery and development. This guide provides a foundational understanding of the chemistry of this compound, intended to empower researchers and scientists in their pursuit of novel and impactful chemical entities.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 5-Chlorobenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents. This technical guide provides an in-depth exploration of a key derivative, 5-Chlorobenzimidazole, a versatile intermediate that has paved the way for significant advancements in drug discovery. We will delve into the historical context of its parent structure's discovery, explore the evolution of its synthesis through classical and modern methodologies, and illuminate its critical role in the development of therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and practical, field-proven insights into the chemistry of this important heterocyclic compound.

Introduction: The Benzimidazole Framework in Medicinal Chemistry

The story of this compound is intrinsically linked to the broader history of its parent, benzimidazole. This bicyclic aromatic heterocycle, consisting of a fusion between benzene and imidazole rings, was first synthesized in 1872. Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, a feature that medicinal chemists have exploited for over a century. The benzimidazole scaffold is the foundation for a diverse range of drugs, including proton pump inhibitors, anthelmintics, antihistamines, and anticancer agents.[1][2] The introduction of a chlorine atom at the 5-position of the benzimidazole ring profoundly influences the molecule's electronic properties and lipophilicity, enhancing its reactivity and making it a valuable precursor for a new generation of bioactive molecules.[3]

The Genesis of a Scaffold: Historical Context of Benzimidazole Synthesis

While the precise first synthesis of this compound is not prominently documented in readily available historical literature, its creation is a direct extension of the foundational methods developed for the parent benzimidazole ring. The two classical named reactions that form the bedrock of benzimidazole synthesis are the Phillips-Ladenburg synthesis and the Weidenhagen reaction.

The Phillips-Ladenburg Synthesis

The Phillips-Ladenburg synthesis, a cornerstone in heterocyclic chemistry, involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[4] This method is highly versatile and can be adapted to produce a wide range of 2-substituted benzimidazoles. The general mechanism proceeds through the formation of an amide intermediate, followed by cyclization and dehydration to yield the benzimidazole ring.

Reaction Mechanism: Phillips-Ladenburg Synthesis

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product OPD o-Phenylenediamine Amide N-Acyl-o-phenylenediamine (Amide Intermediate) OPD->Amide + R-COOH - H₂O CA Carboxylic Acid (R-COOH) ProtonatedAmide Protonated Amide Amide->ProtonatedAmide + H⁺ CyclizedInt Tetrahedral Intermediate ProtonatedAmide->CyclizedInt Intramolecular Nucleophilic Attack Benzimidazole 2-Substituted Benzimidazole CyclizedInt->Benzimidazole - H₂O - H⁺

Caption: General mechanism of the Phillips-Ladenburg benzimidazole synthesis.

The Weidenhagen Reaction

The Weidenhagen reaction offers an alternative route, utilizing the condensation of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent.[5] This method is particularly useful for synthesizing 2-aryl and 2-alkyl benzimidazoles. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization.

Synthesis of this compound: From Classical to Modern Approaches

The primary and most direct route to this compound involves the reaction of 4-chloro-1,2-phenylenediamine with a one-carbon synthon, most commonly formic acid, in a reaction analogous to the Phillips-Ladenburg synthesis.[6][7]

Classical Synthesis: The Phillips-Ladenburg Approach

The traditional synthesis of this compound involves heating 4-chloro-1,2-phenylenediamine with formic acid. This method, while effective, often requires high temperatures and long reaction times.

Experimental Protocol: Classical Synthesis of this compound

Materials:

  • 4-chloro-1,2-phenylenediamine

  • 90% Formic acid

  • 10% Sodium hydroxide solution

  • Deionized water

  • Activated carbon (Norite)

Procedure:

  • In a round-bottomed flask, combine 4-chloro-1,2-phenylenediamine (1 mole equivalent) with an excess of 90% formic acid (approximately 1.5 mole equivalents).[8]

  • Heat the mixture in a water bath at 100°C for 2-4 hours.[8]

  • After cooling to room temperature, slowly add 10% sodium hydroxide solution with constant stirring until the mixture is just alkaline to litmus paper.

  • Collect the precipitated crude this compound by vacuum filtration, washing with cold water.

  • For purification, dissolve the crude product in a minimal amount of boiling water.

  • Add a small amount of activated carbon and digest for 15 minutes.

  • Filter the hot solution to remove the activated carbon.

  • Cool the filtrate in an ice bath to induce crystallization.

  • Collect the purified this compound crystals by vacuum filtration, wash with a small amount of cold water, and dry at 100°C.

Modern Synthetic Methodologies

In recent years, a variety of more efficient and environmentally friendly methods for the synthesis of benzimidazoles, including this compound, have been developed. These modern approaches often utilize catalysts, microwave irradiation, or multi-component reactions to improve yields, reduce reaction times, and simplify workup procedures.[9]

Synthesis MethodCategoryTypical Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Phillips-Ladenburg Condensation Classical2 - 24 hours60 - 85%Readily available starting materials.[9]High temperatures, harsh acidic conditions, long reaction times.[9]
Weidenhagen Reaction ClassicalSeveral hoursVariable, often moderateUtilizes aldehydes as substrates.Requires an oxidizing agent, can lead to side products.[9]
Microwave-Assisted Synthesis Modern5 - 30 minutes85 - 99%Drastically reduced reaction times, often higher yields, solvent-free options.[9]Requires specialized microwave reactor.
Catalytic Synthesis (Metal/Nanoparticles) Modern0.5 - 6 hours85 - 99%High efficiency, selectivity, and potential for catalyst recycling.[9]Catalyst cost and potential for metal contamination.
One-Pot, Multi-Component Reactions Modern1 - 8 hours80 - 95%Increased efficiency by combining multiple steps without isolating intermediates.Optimization of reaction conditions can be complex.

Table 1: A comparative overview of classical and modern benzimidazole synthesis methods.

Experimental Protocol: Microwave-Assisted Synthesis of this compound

Materials:

  • 4-chloro-1,2-phenylenediamine

  • Formic acid

  • Microwave reactor

Procedure:

  • In a microwave reactor vessel, combine 4-chloro-1,2-phenylenediamine (1 mmol) and formic acid (1.2 mmol).

  • Seal the vessel and subject it to microwave irradiation at a controlled temperature (e.g., 120-150°C) for a short duration (e.g., 5-15 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Work up the product as described in the classical synthesis protocol (neutralization, filtration, and purification).

Physicochemical Properties and Structural Elucidation

This compound is a white to off-white crystalline solid. The introduction of the chlorine atom at the 5-position significantly impacts its electronic and steric properties compared to the unsubstituted benzimidazole.

PropertyValue
Molecular Formula C₇H₅ClN₂
Molecular Weight 152.58 g/mol
Melting Point 118-122 °C (lit.)[10]
CAS Number 4887-82-5[11]

Table 2: Physicochemical properties of this compound.

Structural elucidation is typically achieved through standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum is characterized by distinct signals for the aromatic protons, while the ¹³C NMR spectrum shows the expected number of signals for the seven carbon atoms.

The Role of this compound in Drug Development

This compound serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals, particularly in the development of antifungal, anticancer, and antiviral agents.[3][12] Its enhanced reactivity and specific substitution pattern allow for the facile introduction of various functional groups, enabling the generation of diverse chemical libraries for drug screening.

Precursor to Antifungal Agents

A notable application of this compound is in the synthesis of potent antifungal compounds. The benzimidazole scaffold is a key component of several marketed antifungal drugs.[1]

Building Block for Anticancer Therapeutics

The benzimidazole nucleus is also a prominent feature in many anticancer agents.[13] The 5-chloro substituent can play a critical role in the binding of these molecules to their biological targets, such as kinases or tubulin.

Intermediate for Antiviral Drug Synthesis

Derivatives of this compound have shown promise as antiviral agents, particularly against human cytomegalovirus (HCMV).[14]

Workflow: From this compound to Bioactive Derivatives

G cluster_start Starting Material cluster_reactions Chemical Modifications cluster_products Bioactive Derivatives CBZ This compound Alkylation N-Alkylation CBZ->Alkylation Substitution Nucleophilic Substitution (at C2 position) CBZ->Substitution Coupling Cross-Coupling Reactions CBZ->Coupling Antifungal Antifungal Agents Alkylation->Antifungal Anticancer Anticancer Agents Substitution->Anticancer Antiviral Antiviral Agents Coupling->Antiviral

Caption: Synthetic pathways from this compound to diverse bioactive compounds.

Conclusion and Future Perspectives

This compound, a derivative of a historically significant heterocyclic scaffold, continues to be a molecule of great interest to the scientific community. While the specific details of its initial discovery remain somewhat obscure, the evolution of its synthesis from classical, high-temperature methods to modern, efficient catalytic and microwave-assisted protocols highlights the progress in synthetic organic chemistry. Its role as a versatile intermediate in the development of a wide array of therapeutic agents underscores the enduring importance of the benzimidazole framework in medicinal chemistry. Future research will likely focus on the development of even more sustainable and atom-economical synthetic routes to this compound and its derivatives, as well as the exploration of its potential in novel therapeutic areas. The continued investigation of this "privileged scaffold" promises to yield new and improved treatments for a range of human diseases.

References

fundamental reactivity of the 5-Chlorobenzimidazole ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Reactivity of the 5-Chlorobenzimidazole Ring

Authored by: Gemini, Senior Application Scientist

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically significant molecules.[1][2][3] The introduction of a chlorine atom at the 5-position of this bicyclic aromatic heterocycle creates this compound, a versatile intermediate with modulated electronic properties and reactivity.[4][5] This guide provides an in-depth exploration of the fundamental reactivity of the this compound ring system. We will dissect the influence of the chloro-substituent on the molecule's electronic architecture, explore its behavior in electrophilic and nucleophilic substitution reactions, detail the crucial reactions at the imidazole nitrogen atoms, and connect this fundamental chemistry to its application in the synthesis of bioactive compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important building block.

Core Structure and Electronic Landscape

The this compound molecule consists of a benzene ring fused to an imidazole ring, forming a planar aromatic system with significant π-electron delocalization.[4] Its chemical formula is C₇H₅ClN₂.[4]

Physical and Chemical Properties:

  • Appearance: Typically exists as a crystalline solid at room temperature.[4]

  • Molecular Weight: 152.58 g/mol .[6]

  • Melting Point: 118-122 °C.[7][8]

  • Amphoteric Nature: The benzimidazole core is amphoteric. The pyrrolic N-H group can act as a weak acid, while the unprotonated imine nitrogen atom serves as a weak base, allowing the formation of salts with both acids and bases.[4][9]

Tautomerism and Isomeric Identity

A critical feature of N-unsubstituted benzimidazoles is tautomerism. The proton on the nitrogen can reside on either nitrogen atom of the imidazole ring. In this compound, this leads to an equilibrium between two tautomeric forms: 5-chloro-1H-benzimidazole and 6-chloro-1H-benzimidazole. For synthetic and naming purposes, they are often treated as a single entity, "5(6)-chlorobenzimidazole," as the equilibrium is typically rapid.[6] This dynamic equilibrium is paramount, as it influences the outcome of N-substitution reactions, often leading to isomeric product mixtures.

Caption: Tautomeric equilibrium in this compound.

Electronic Influence of the Chlorine Substituent

The chlorine atom at the 5-position profoundly impacts the electronic distribution and, consequently, the reactivity of the entire ring system.[4]

  • Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the benzene ring via the sigma bond (inductive effect). This effect deactivates the ring towards electrophilic aromatic substitution compared to unsubstituted benzimidazole.[10]

  • Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic π-system (resonance effect). This effect directs incoming electrophiles to the ortho and para positions relative to the chlorine atom.

  • Overall Effect: The inductive effect of halogens typically outweighs the resonance effect, leading to an overall deactivation of the ring for electrophilic attack. However, the resonance effect still governs the regioselectivity. The chlorine substituent also increases the molecule's lipophilicity, which can be advantageous for pharmacokinetic properties in drug design.[4]

Computational studies, such as Density Functional Theory (DFT), help visualize these properties. Molecular Electrostatic Potential (MEP) maps reveal the electrophilic (positive potential, often around N-H) and nucleophilic (negative potential, around the imine nitrogen) sites of the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity; the HOMO indicates regions likely to donate electrons (nucleophilic), while the LUMO shows regions likely to accept electrons (electrophilic).[11]

Reactivity at the Benzene Moiety

Functionalization of the benzene portion of the this compound ring is less common than reactions at the imidazole nitrogens but provides a route to unique derivatives.

Electrophilic Aromatic Substitution (EAS)

The benzimidazole ring system is generally susceptible to electrophilic attack. The overall reactivity of the this compound ring towards EAS is a balance between the activating nature of the fused imidazole ring and the deactivating effect of the chlorine atom.

  • Directing Effects: The imidazole moiety directs incoming electrophiles to the 4- and 7-positions. The chlorine atom at position 5 directs to its ortho positions (4- and 6-). Therefore, the 4- and 6-positions are the most likely sites for substitution, with the outcome depending on the specific reaction conditions and the nature of the electrophile.

  • Common Reactions: While the benzimidazole ring itself is stable and not affected by hot acids or alkalis, vigorous conditions can lead to reactions like nitration or halogenation.[1][2] For instance, direct bromination of 2-chlorobenzimidazole with bromine-water yields 2-chloro-5,6-dibromobenzimidazole, demonstrating that further halogenation is possible.[12]

EAS_Reactivity cluster_directing Directing Influences Start This compound C4, C6, C7 are potential sites Imidazole_Effect Fused Imidazole Ring Activating Directs to C4, C7 Chlorine_Effect Chlorine at C5 Deactivating (-I) Ortho, Para-Directing (+R) Directs to C4, C6 E_plus Electrophile (E⁺) E_plus->Start EAS Conditions Outcome {Predicted Major Products | Substitution at C4 and/or C6} Imidazole_Effect->Outcome Combined Effect Chlorine_Effect->Outcome Combined Effect

Caption: Logical workflow of electrophilic aromatic substitution on this compound.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 5-position can serve as a leaving group in nucleophilic aromatic substitution reactions.[4] However, without strong electron-withdrawing groups ortho or para to the chlorine, these reactions typically require harsh conditions (high temperature, strong base) or metal catalysis. The reactivity of the C-Cl bond is more pronounced when the chlorine is at the 2-position, which is activated by both nitrogen atoms.[13]

Reactivity at the Imidazole Moiety

The imidazole portion of the molecule is the primary hub of reactivity, offering versatile handles for synthetic modification.

N-Alkylation and N-Arylation

The most frequent and synthetically valuable reaction of this compound is the substitution at the N-H position.[14] The pyrrolic nitrogen is nucleophilic and readily reacts with a variety of electrophiles.

  • N-Alkylation: This reaction is typically performed by treating this compound with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base.[14][15] The base (e.g., K₂CO₃, NaH, KOH) deprotonates the N-H group to form the more nucleophilic benzimidazolide anion, which then attacks the alkyl halide.[14][16] The choice of solvent and base system can influence the reaction yield and selectivity.[14]

  • N-Arylation: The formation of N-aryl bonds is a cornerstone of modern medicinal chemistry. This is commonly achieved through transition metal-catalyzed cross-coupling reactions:

    • Chan-Lam Coupling: Utilizes copper catalysts with aryl boronic acids under aerobic conditions.[17]

    • Buchwald-Hartwig Amination: Employs palladium catalysts with aryl halides or triflates, offering broad substrate scope.[18][19]

Due to the tautomerism, N-substitution can result in a mixture of 1,5-dichloro and 1,6-dichloro isomers. The ratio of these products is influenced by steric and electronic factors of both the benzimidazole substrate and the incoming electrophile.[20]

Table 1: Representative N-Alkylation Product Ratios

Substrate Alkylating Agent Conditions Product Ratio (1,5- vs 1,6-) Reference
5(6)-Nitro-2-phenylbenzimidazole Benzyl chloride CH₃COONa 2 : 1 [20]
5(6)-Nitrobenzimidazole K-SO₃CH₃ + OH⁻ - 15 : 1 [20]
5(6)-Nitro-2-methylbenzimidazole (CH₃)₂SO₄ - 1 : 100 [20]

Note: Data for nitro-substituted benzimidazoles is shown to illustrate the significant impact of substituents and conditions on isomer ratios. Similar principles apply to chloro-substituted analogs.

Reactivity at C2

While the C2-H bond is generally stable, the C2 position can be functionalized. Deprotonation with a strong base (e.g., organolithium reagents) can generate a nucleophilic species that reacts with electrophiles. More commonly, the C2 position is functionalized during the initial synthesis of the benzimidazole ring itself, for example, by condensing the precursor diamine with a carboxylic acid or aldehyde.[21][22]

Application in the Synthesis of Bioactive Molecules

The predictable reactivity of this compound makes it a valuable starting material for synthesizing compounds with diverse pharmacological activities.[5]

  • Anticancer Agents: The benzimidazole core is present in several anticancer drugs. Derivatives of this compound have been explored for their potential in this area.[4]

  • Antifungal Medications: The scaffold is crucial for many antifungal agents.[5]

  • Antimalarial Activity: Recent studies have shown that 5-chlorobenzimidazolyl-chalcones exhibit significant activity against chloroquine-resistant strains of Plasmodium falciparum.[4][23] The methoxylated derivative, in particular, showed excellent activity with IC₅₀ values between 0.32 and 1.96 µM.[23]

Table 2: Antiplasmodial Activity of 5-Chlorobenzimidazolyl-Chalcones

Compound Substituent on Chalcone Phenyl Ring IC₅₀ vs. CQ-S Isolate (µM) IC₅₀ vs. CQ-R Isolate (µM) Reference
3b Unsubstituted 1.15 0.78 [23]
3d 4-OH 0.95 2.50 [23]
3e 4-OCH₃ 0.32 1.96 [23]
3f 4-N(CH₃)₂ 0.65 2.34 [23]

CQ-S: Chloroquine-Sensitive; CQ-R: Chloroquine-Resistant

Synthesis_Workflow Start This compound Step1 Step 1: N-Acetylation (Acetic Anhydride) Start->Step1 Intermediate1 1-Acetyl-5-chlorobenzimidazole Step1->Intermediate1 Step2 Step 2: Claisen-Schmidt Condensation (Substituted Benzaldehyde, Base) Intermediate1->Step2 Product Bioactive 5-Chlorobenzimidazolyl-Chalcone Step2->Product

Caption: General synthetic workflow for bioactive chalcones from this compound.

Experimental Protocols

The following protocols are provided as representative examples for the manipulation of the this compound ring.

Protocol 1: General N-Alkylation of this compound

This protocol describes a common method for attaching an alkyl group to the imidazole nitrogen.

Materials:

  • This compound

  • Alkyl halide (e.g., Benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF)

  • Stir plate and magnetic stir bar

  • Round-bottom flask with reflux condenser

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Add the solvent (Acetone or DMF) to create a stirrable suspension.

  • Add the alkyl halide (1.1 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux (for acetone) or 60-80 °C (for DMF) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel or recrystallization to isolate the N-alkylated product(s). Note that separation of 1,5- and 1,6- isomers may be required.[14][15]

Protocol 2: Synthesis of 2-(4-chlorophenyl)-1H-benzimidazole

This protocol illustrates a common method for synthesizing a C2-substituted benzimidazole, which could be adapted for the 5-chloro analog.[24]

Materials:

  • o-Phenylenediamine (or 4-chloro-o-phenylenediamine for the target molecule)

  • 4-Chlorobenzaldehyde

  • Boric acid

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a 250 mL round-bottom flask, combine o-phenylenediamine (1.0 eq), 4-chlorobenzaldehyde (1.2 eq), and boric acid (0.5 eq) in water.

  • Stir the mixture vigorously at room temperature for approximately 45-60 minutes.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, collect the solid product by filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from ethanol to yield the pure 2-substituted benzimidazole.[24]

Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is a standard method to assess the anticancer potential of newly synthesized this compound derivatives.[16][25]

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives

  • DMSO (for stock solutions)

  • 96-well microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from a DMSO stock. Replace the medium in the wells with medium containing the compounds at various final concentrations. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Conclusion

The this compound ring is a strategically important scaffold whose reactivity is governed by the interplay between the fused imidazole and the halogenated benzene ring. While the benzene portion can undergo electrophilic substitution, the true synthetic versatility lies in the nucleophilic character of the imidazole nitrogens. N-alkylation and N-arylation are the most powerful and widely used transformations, providing access to vast libraries of derivatives. A thorough understanding of the tautomeric equilibrium and the electronic effects of the chlorine substituent is essential for predicting and controlling reaction outcomes. This fundamental knowledge continues to be leveraged by medicinal chemists to design and synthesize novel therapeutic agents targeting a wide array of diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of 5-Chlorobenzimidazole Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Benzimidazole in Oncology

The benzimidazole core is a significant pharmacophore in medicinal chemistry, largely due to its structural resemblance to endogenous purines, which allows it to interact with a multitude of biological targets.[1][2] This "privileged scaffold" has been successfully incorporated into numerous FDA-approved drugs and continues to be a focal point for the development of novel therapeutic agents, particularly in oncology.[2][3] The fusion of a benzene ring with an imidazole ring creates a bicyclic aromatic system that can engage in hydrogen bonding, π–π stacking, and metal ion interactions, underpinning its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4]

The addition of a chlorine atom at the 5-position of the benzimidazole ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution. This, in turn, can enhance its binding affinity to target proteins and improve its pharmacological profile. This document provides a comprehensive guide for researchers on the synthesis of 5-chlorobenzimidazole derivatives and the subsequent evaluation of their anticancer activity, offering detailed protocols and insights into their potential mechanisms of action.

PART 1: Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the condensation of 4-chloro-o-phenylenediamine with a variety of carboxylic acids or aldehydes. The choice of the condensing partner is a critical determinant of the substituent at the 2-position of the benzimidazole ring, which significantly impacts the compound's biological activity.

General Synthetic Workflow

The following diagram illustrates a common synthetic pathway for generating a library of this compound derivatives.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 4-Chloro-o-phenylenediamine C Condensation Reaction (e.g., in Ethanol, reflux) A->C B Substituted Aldehyde (R-CHO) B->C D This compound Derivative C->D Formation of Benzimidazole Ring Mechanism_of_Action cluster_pathway MAPK/ERK Signaling Pathway cluster_drug Drug Action A Growth Factor B Receptor Tyrosine Kinase A->B C RAS B->C D BRAF C->D E MEK D->E F ERK E->F G Proliferation, Survival F->G H This compound Derivative H->D Inhibition

References

Application Note: Strategic Synthesis of Novel Antifungal Agents from 5-Chlorobenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antifungals and the Promise of the Benzimidazole Scaffold

The rise of invasive fungal infections, coupled with the growing emergence of drug-resistant strains, presents a significant global health challenge. This necessitates the urgent development of new antifungal agents with novel mechanisms of action or improved efficacy.[1][2][3] The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous drugs with a wide spectrum of bioactivities, including antifungal, antiviral, and anthelmintic properties.[4]

Among benzimidazole derivatives, 5-Chlorobenzimidazole stands out as a particularly valuable starting material.[5] The presence of a chlorine atom at the 5-position not only enhances the lipophilicity of the molecule, potentially improving cell membrane penetration, but has also been shown to significantly increase antifungal potency in many derivatives.[6][7][8] This document provides a comprehensive guide for the strategic synthesis, evaluation, and optimization of novel antifungal agents derived from this compound, grounded in established mechanisms and proven laboratory protocols.

Mechanistic Pillars of Benzimidazole Antifungal Activity

Understanding the mechanism of action is crucial for rational drug design. Benzimidazole-based antifungals primarily exert their effects through two well-characterized pathways. The choice of synthetic modification can favor one mechanism over the other.

  • Inhibition of Microtubule Assembly: The classical mechanism for many benzimidazole fungicides involves binding to β-tubulin.[9] This interaction disrupts the assembly of microtubules, which are essential for mitosis and cell division. The blockage of nuclear division ultimately leads to fungal cell death.[9]

  • Inhibition of Ergosterol Biosynthesis: A second major pathway, targeted by many modern azole antifungals, is the disruption of the fungal cell membrane. Certain novel benzimidazole derivatives have been shown to inhibit lanosterol 14-α-demethylase (Erg11p), a key cytochrome P450 enzyme in the ergosterol biosynthesis pathway.[1][6][10] This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, compromising membrane integrity and function.

The 5-chloro substitution can be a critical feature in derivatives targeting either pathway, making this compound a versatile starting point for diverse antifungal discovery programs.[5][6]

Core Synthetic Strategies and Workflow

The functionalization of this compound is typically achieved through modifications at the N1 and C2 positions of the imidazole ring. The following workflow outlines the general approach from synthesis to biological evaluation.

G Start Starting Material: This compound Strategy1 Strategy A: N-Functionalization (e.g., N-Alkylation, N-Arylation) Start->Strategy1 Strategy2 Strategy B: C2-Functionalization & Hybrid Molecule Synthesis Start->Strategy2 Purification Purification & Structural Characterization (Chromatography, NMR, MS) Strategy1->Purification Reaction & Work-up Strategy2->Purification Multi-step Synthesis Screening In Vitro Antifungal Activity Screening (MIC Assay) Purification->Screening SAR Data Analysis & Structure-Activity Relationship (SAR) Screening->SAR End Lead Compound Identification SAR->End

Caption: General workflow for synthesizing and evaluating antifungal agents from this compound.

Strategy A: N-Functionalization via Alkylation

N-alkylation is a direct and effective method for generating a library of derivatives. The acidic proton on the imidazole nitrogen is readily removed by a base, and the resulting anion acts as a nucleophile, attacking an alkyl halide.

Causality: The choice of the alkyl halide is critical. Introducing long alkyl chains can increase lipophilicity, which has been shown to correlate with enhanced antifungal activity against certain strains.[2][3] Incorporating aromatic or heterocyclic moieties can introduce new binding interactions with the biological target.

Strategy B: C2-Functionalization and Hybrid Molecule Synthesis

This advanced strategy involves linking the this compound core to another bioactive heterocycle, such as an oxadiazole or triazole.[6][7] This approach aims to create hybrid molecules that may exhibit synergistic effects or a broader spectrum of activity. A common route involves first preparing a 2-(chloromethyl)-5-chlorobenzimidazole intermediate, which can then be reacted with various nucleophiles like substituted mercapto-oxadiazoles.[11][12]

Causality: Hybrid molecules are designed on the principle of combining pharmacophores. For instance, linking a benzimidazole (known tubulin inhibitor) with a triazole (known ergosterol synthesis inhibitor) could yield a compound with a dual mechanism of action, potentially overcoming resistance.[7][8]

Detailed Protocol: Synthesis of 1-Alkyl-5-chlorobenzimidazole

This protocol details the synthesis of a representative N-alkylated derivative, a foundational reaction for building a compound library.

Objective: To synthesize 1-(4-fluorobenzyl)-5-chloro-1H-benzo[d]imidazole. The fluorobenzyl moiety is chosen as it is a common feature in many bioactive compounds.

Materials and Reagents
Reagent/MaterialPurposeSupplier Recommendation
This compoundStarting MaterialSigma-Aldrich, TCI
N,N-Dimethylformamide (DMF)Anhydrous SolventAcros Organics
Sodium Hydride (NaH), 60% in oilBaseAlfa Aesar
4-Fluorobenzyl bromideAlkylating AgentSigma-Aldrich
Ethyl AcetateExtraction SolventFisher Scientific
Saturated Sodium Bicarbonate Sol.Aqueous WashLab Prepared
BrineAqueous WashLab Prepared
Anhydrous Magnesium SulfateDrying AgentVWR Chemicals
Silica Gel (230-400 mesh)Stationary PhaseSorbent Technologies
Hexane/Ethyl Acetate MixturesMobile PhaseFisher Scientific

Experimental Workflow Diagram

G Start 1. Dissolve this compound in anhydrous DMF under N2 Base 2. Add NaH portion-wise at 0 °C and stir Start->Base Alkyl 3. Add 4-Fluorobenzyl bromide dropwise at 0 °C Base->Alkyl React 4. Warm to RT and stir overnight Alkyl->React Quench 5. Quench reaction with ice-water React->Quench Extract 6. Extract with Ethyl Acetate (3x) Quench->Extract Wash 7. Wash organic layers with NaHCO3 and Brine Extract->Wash Dry 8. Dry over MgSO4, filter, and concentrate Wash->Dry Purify 9. Purify by Column Chromatography Dry->Purify End 10. Characterize pure product (NMR, MS) Purify->End

Caption: Step-by-step workflow for the N-alkylation of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in a minimal amount of anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Expertise Note: Adding the base slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution, preventing side reactions.

  • Alkylation: Stir the resulting suspension at 0 °C for 30 minutes. Then, add 4-fluorobenzyl bromide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by pouring it into a beaker of ice-water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL). Trustworthiness Note: The bicarbonate wash removes any unreacted acidic starting material, while the brine wash helps to break emulsions and remove bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol: In Vitro Antifungal Susceptibility Testing

After synthesis and purification, the antifungal activity of the compounds must be quantified. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC).[1]

Workflow for MIC Determination

G Stock 1. Prepare stock solutions of synthesized compounds in DMSO Dilute 2. Perform 2-fold serial dilutions in a 96-well plate using growth medium (RPMI) Stock->Dilute Inoculate 4. Add inoculum to each well. Include positive (no drug) and negative (no fungi) controls. Dilute->Inoculate Inoculum 3. Prepare standardized fungal inoculum (e.g., 1-5 x 10^5 CFU/mL) Inoculum->Inoculate Incubate 5. Incubate plates at 35 °C for 24-48 hours Inoculate->Incubate Read 6. Visually or spectrophotometrically determine the MIC Incubate->Read

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Step-by-Step Procedure
  • Preparation: Prepare stock solutions of the synthesized compounds (e.g., at 1 mg/mL) in DMSO.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in a suitable growth medium (e.g., RPMI-1640) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum: Prepare a standardized fungal suspension from a fresh culture of the test organism (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) according to CLSI guidelines.[1][2]

  • Inoculation: Add the fungal inoculum to each well. Include a positive control (fungi in medium, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.

Data Interpretation and Structure-Activity Relationship (SAR)

Systematic analysis of MIC data allows for the elucidation of Structure-Activity Relationships (SAR), guiding the next round of synthesis and optimization.

Example SAR Data Table:

Compound IDR-Group (at N1)MIC (µg/mL) vs C. albicansMIC (µg/mL) vs C. krusei
1 H (this compound)>256>256
2a -CH₂(C₆H₅) (Benzyl)64128
2b -CH₂(C₆H₄-4-F) (4-Fluorobenzyl)1632
2c -CH₂(C₆H₄-4-Cl) (4-Chlorobenzyl)816
2d -(CH₂)₉CH₃ (Decyl)24
Ref. Fluconazole164

Note: Data is representative and based on trends reported in the literature to illustrate SAR principles.[1][2][6][12]

SAR Insights:

  • N1-Substitution is Key: Unsubstituted this compound (1 ) is inactive, highlighting the necessity of N1-functionalization.

  • Halogen Effect: The introduction of a halogen on the benzyl ring (2b , 2c ) significantly improves activity over the simple benzyl group (2a ), suggesting a beneficial interaction in the target's binding pocket.[12]

  • Lipophilicity Matters: A long alkyl chain like decyl (2d ) can lead to very potent activity, particularly against azole-susceptible strains.[1] This is often due to enhanced ability to disrupt the fungal cell membrane.

  • Spectrum of Activity: Note that while compound 2d is potent against C. albicans, its activity might differ against other species. Fluconazole, a standard drug, shows high potency against C. albicans but is known to be less effective against C. krusei. A successful new agent would ideally show broad-spectrum potency.

By systematically modifying the substituents and correlating the structural changes with antifungal activity, researchers can rationally design more potent and selective antifungal agents based on the this compound scaffold.

References

Application Notes & Protocols: Leveraging 5-Chlorobenzimidazole in the Development of Novel Antimalarial Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless evolution of drug resistance in Plasmodium species, particularly P. falciparum, necessitates a continuous search for novel antimalarial agents with unique mechanisms of action. The benzimidazole scaffold has emerged as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets.[1][2] This guide focuses on a specific, promising derivative: 5-Chlorobenzimidazole. The introduction of a chlorine atom at the 5-position of the benzimidazole ring has been shown to be a critical modification, often enhancing activity against drug-resistant parasite strains.[3][4] This document provides an in-depth exploration of the rationale behind using this compound, its proposed mechanisms of action, key structure-activity relationships, and detailed, field-proven protocols for the synthesis and evaluation of its derivatives as potential antimalarial drug candidates.

The Benzimidazole Scaffold: A Privileged Core for Antimalarial Discovery

The benzimidazole nucleus, an isostere of natural purine bases, is a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings.[5] This structure is a cornerstone in medicinal chemistry due to its versatile physicochemical properties, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, which allow it to bind effectively with various biological macromolecules.[1] Consequently, benzimidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, and, critically, antiparasitic effects.[6][7][8] In the context of malaria, numerous derivatives have been developed, showing potent activity against multiple life cycle stages of Plasmodium falciparum, including the asexual blood stages responsible for clinical symptoms and the transmissible gametocyte stages.[9][10]

Mechanism of Action: Targeting the Parasite's Vital Pathways

While the precise mechanism of action can vary depending on the specific substitutions on the benzimidazole core, several key parasitic targets have been identified for its derivatives. The 5-chloro substitution appears to enhance the affinity for some of these targets, particularly in resistant parasite strains.

Key Putative Mechanisms Include:

  • Inhibition of Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS): The folate pathway is essential for the synthesis of nucleic acids required for parasite replication. Molecular docking studies on 5-chlorobenzimidazolyl-chalcones suggest they may act as inhibitors of P. falciparum DHFR-TS. The pyrrolic nitrogen of the benzimidazole ring is often a key chemical entity involved in the interaction at the enzyme's active site.[3][4][11]

  • Disruption of Tubulin Polymerization: Benzimidazoles are well-known inhibitors of microtubule formation in various organisms. Some antimalarial benzimidazoles are thought to act on the parasite's tubulin, disrupting processes like cell division and maintaining cell structure, similar to their anthelmintic action.[9][12]

  • Interference with Hemozoin Biocrystallization: During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystal called hemozoin. Several benzimidazole derivatives have been shown to inhibit this crucial detoxification process, leading to a buildup of toxic heme and parasite death.[13][14][15]

Antimalarial_Mechanisms_of_5_Chlorobenzimidazole_Derivatives cluster_targets Putative Parasite Targets cluster_consequences Cellular Consequences Compound This compound Derivative PfDHFR_TS PfDHFR-TS Compound->PfDHFR_TS Inhibits Tubulin Parasite Tubulin Compound->Tubulin Inhibits Polymerization Heme Free Heme Detoxification Compound->Heme Inhibits Biocrystallization NucleicAcid_Synthesis Inhibition of Nucleic Acid Synthesis PfDHFR_TS->NucleicAcid_Synthesis Microtubule_Disruption Microtubule Disruption (Cell Division Failure) Tubulin->Microtubule_Disruption Heme_Buildup Toxic Heme Accumulation Heme->Heme_Buildup Outcome Parasite Death NucleicAcid_Synthesis->Outcome Microtubule_Disruption->Outcome Heme_Buildup->Outcome

Caption: Putative mechanisms of action for this compound derivatives.

Structure-Activity Relationship (SAR) Insights

The antimalarial potency of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. For this compound derivatives, SAR studies have provided crucial insights for designing more potent compounds.

  • The 5-Chloro Group: This is a key feature. The presence of the electron-withdrawing chlorine atom at the 5-position often confers superior activity, especially against chloroquine-resistant (CQ-R) strains, compared to non-chlorinated analogues.[3][4]

  • Substituents at the 2-Position: This position is a primary site for modification. Attaching groups like substituted chalcones, picolinamides, or phenyl rings can dramatically influence activity.[3][13]

  • N-1 Substitution: Alkylation or arylation at the N-1 position of the imidazole ring is another common strategy that has yielded compounds with potent, sub-micromolar IC₅₀ values.[13]

  • Properties of Substituents: There is often a preference for electron-donating groups (e.g., methoxy, methyl) on appended aromatic rings, which can enhance binding affinity to the target.[3][14]

SAR_Diagram cluster_core This compound Core Core N1 N-1 Position: Alkyl/Aryl groups can increase potency. Core->N1 Substitution here C2 C-2 Position: Key modification site. Chalcones, amides, etc. Core->C2 Primary modification site Cl5 C-5 Position: Chlorine enhances activity, esp. against resistant strains. Core->Cl5 Crucial for activity AppendedRing Appended Rings: Electron-donating groups (e.g., -OCH3) are often favorable. C2->AppendedRing Connects to Experimental_Workflow Start Conceptual Design (SAR-guided) Synthesis Protocol 1: Chemical Synthesis of This compound Derivative Start->Synthesis Purify Purification & Characterization (e.g., NMR, MS) Synthesis->Purify AntimalarialAssay Protocol 2: In Vitro Antimalarial Assay (vs. P. falciparum) Purify->AntimalarialAssay CytotoxicityAssay Protocol 3: In Vitro Cytotoxicity Assay (vs. Mammalian Cells) Purify->CytotoxicityAssay DataAnalysis Data Analysis: Calculate IC50, CC50, and Selectivity Index (SI) AntimalarialAssay->DataAnalysis CytotoxicityAssay->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead

References

protocol for N-alkylation of 5-Chlorobenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Alkylation of 5-Chlorobenzimidazole for Pharmaceutical and Agrochemical Synthesis

Authored by a Senior Application Scientist

This document provides a detailed protocol and technical insights for the N-alkylation of this compound, a critical intermediate in the synthesis of various bioactive molecules.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies.

Introduction: The Significance of N-Alkylated Benzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[2] The introduction of an alkyl group onto one of the nitrogen atoms of the imidazole ring—a process known as N-alkylation—is a fundamental synthetic transformation used to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.[3] This modification can profoundly influence the molecule's biological activity and target engagement. This compound, in particular, serves as a valuable building block for antifungal, anti-inflammatory, and anticancer agents.[1][4] Mastering its N-alkylation is therefore a key step in the development of novel therapeutics and agrochemicals.

The Core Mechanism: Understanding Regioselectivity

The N-alkylation of this compound is a nucleophilic substitution reaction. The process is initiated by the deprotonation of the acidic N-H proton of the imidazole ring by a suitable base, generating a nucleophilic benzimidazolide anion. This anion then attacks an electrophilic alkylating agent (e.g., an alkyl halide) to form the C-N bond.

A critical consideration is the inherent tautomerism of the this compound ring. The chlorine substituent renders the ring asymmetric, leading to two distinct tautomers: 5-chloro-1H-benzimidazole and 6-chloro-1H-benzimidazole. Deprotonation results in an ambident nucleophile, and subsequent alkylation can occur at either the N-1 or N-3 position, yielding a mixture of two regioisomers: the 1-alkyl-5-chloro-1H-benzimidazole and the 1-alkyl-6-chloro-1H-benzimidazole. The ratio of these isomers is influenced by steric hindrance, electronic effects, and the specific reaction conditions employed.[5][6]

G cluster_0 Tautomerism & Deprotonation cluster_1 Nucleophilic Attack (SN2) 5-Chloro 5-Chloro-1H-benzimidazole 6-Chloro 6-Chloro-1H-benzimidazole 5-Chloro->6-Chloro Tautomerization Anion Benzimidazolide Anion (Ambident Nucleophile) 5-Chloro->Anion + B: Anion->5-Chloro + BH+ RX Alkylating Agent (R-X) Anion->RX SN2 Attack Base Base (B:) BH BH+ Product1 1-Alkyl-5-chloro-1H-benzimidazole RX->Product1 Forms Product 1 Product2 1-Alkyl-6-chloro-1H-benzimidazole RX->Product2 Forms Product 2 X- X-

Caption: Mechanism of N-alkylation of this compound.

Generalized Experimental Protocol & Workflow

The following protocol outlines a general procedure for the N-alkylation of this compound. Specific quantities and conditions should be optimized based on the chosen alkylating agent and scale of the reaction.

G start Start reagents 1. Reagent Setup - Dissolve this compound in solvent. - Add base. start->reagents alkylation 2. Alkylation - Add alkylating agent. - Heat mixture to desired temperature. reagents->alkylation monitoring 3. Reaction Monitoring - Track progress using TLC. alkylation->monitoring workup 4. Work-up - Cool reaction. - Quench with water. - Extract with organic solvent. monitoring->workup Reaction Complete purify 5. Purification - Wash, dry, and concentrate organic phase. - Purify crude product (chromatography or recrystallization). workup->purify analysis 6. Characterization - Confirm structure and purity (NMR, MS, etc.). purify->analysis end_node End analysis->end_node

Caption: General workflow for N-alkylation of this compound.

Comparative Reaction Conditions

The choice of base, solvent, and temperature is crucial for achieving high yields and, in some cases, influencing the regioselectivity of the reaction. The following table summarizes various conditions reported in the literature for the N-alkylation of benzimidazole derivatives.

Alkylating Agent Base Solvent Temperature Time Yield Reference
Butyl bromideNaOHEthanolReflux (78 °C)7-8 h81.8% (mixture)[7]
Ethyl bromideNaOHEthanolReflux (78 °C)6 hHigh[7]
Dimethyl sulfateK₂CO₃N/A (Grinding)Room Temp.10-15 min85%[2]
Benzyl chlorideK₂CO₃PEG-600100 °C3 h82%[2]
Methyl iodideNaHTHF80 °C1 h64%[2]
IodoethaneNaOH (powder)Iodoethane (reagent & solvent)70-80 °C3-8 hHigh[8]
Various Alkyl BromidesKOH (30% aq.)Toluene (with PTC*)N/AN/AGood[9]
Benzyl AlcoholsMn(I) CatalystToluene140 °C4 h>85%[10]

*PTC: Phase-Transfer Catalyst (e.g., Tetrabutylammonium hydrogen sulfate)

Detailed Step-by-Step Protocol: N-Ethylation of 2-Methyl-5-chlorobenzimidazole

This protocol is adapted from a literature procedure and serves as a representative example.[7]

Materials:

  • 2-Methyl-5-chlorobenzimidazole (3.33 g, 0.02 mol)

  • Ethyl bromide (4.5 mL, 0.06 mol)

  • Sodium hydroxide (0.8 g, 0.02 mol)

  • Ethanol (60 mL)

  • Chloroform

  • 5% NaOH aqueous solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Cyclohexane (for recrystallization)

  • Round-bottom flask (500 mL) with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask, add 2-methyl-5-chlorobenzimidazole (3.33 g), ethanol (60 mL), and sodium hydroxide (0.8 g). Stir the mixture until the solids dissolve.

  • Addition of Alkylating Agent: Carefully add ethyl bromide (4.5 mL) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) with constant stirring for 6 hours. After the reflux period, allow the reaction to cool to room temperature and let it stand overnight.

  • Work-up and Extraction: Filter the reaction mixture. Extract the filtrate twice with chloroform (30 mL each time).

  • Washing: Combine the chloroform extracts and wash them three to four times with a 5% aqueous NaOH solution (100 mL each time) to remove any unreacted starting material. Subsequently, wash the organic layer with water (50 mL x 3) until the pH is neutral (pH 7-8).

  • Drying and Concentration: Dry the chloroform extract over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting crude solid from 30-40 mL of cyclohexane to obtain the purified N-ethylated product.

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Scientifically-Grounded Solutions
Low or No Reaction - Insufficiently strong base to deprotonate the benzimidazole N-H. - Low reaction temperature or short reaction time. - Poorly reactive alkylating agent (e.g., R-Cl < R-Br < R-I).- Switch to a stronger base (e.g., from K₂CO₃ to NaH or NaOH).[2] - Increase the reaction temperature or extend the reaction time, monitoring by TLC. - Use a more reactive alkyl halide (iodide instead of bromide) or add a catalytic amount of sodium iodide (Finkelstein reaction conditions).
Mixture of Regioisomers - Inherent tautomerism of the this compound ring leads to alkylation at both N-1 and N-3.- This is often unavoidable. The primary solution is efficient purification. Meticulous column chromatography on silica gel is the most common method for separating the 1,5- and 1,6-isomers.[5][7] - Sterically bulky alkylating agents may favor the less hindered nitrogen, but this is substrate-dependent.[5]
Formation of Side Products - Over-alkylation: Excess alkylating agent can lead to the formation of a quaternary benzimidazolium salt.[5] - Ring Opening: Can occur under harsh conditions (excess base/alkylating agent at high temperatures).[5]- Use a stoichiometric amount (1.0-1.2 equivalents) of the alkylating agent. - Avoid excessively high temperatures or prolonged reaction times once the starting material is consumed. - Maintain an inert atmosphere (e.g., nitrogen or argon) if using highly reactive bases like NaH to prevent side reactions with moisture.
Difficult Purification - The product and starting material have similar polarities. - The two regioisomers are difficult to separate.- Ensure the work-up effectively removes the base and unreacted starting material (e.g., via an acidic or basic wash). - For column chromatography, screen different eluent systems (e.g., hexane/ethyl acetate, DCM/methanol) to find the optimal separation conditions. A shallow gradient can improve resolution between isomers.[11]

References

Application Notes and Protocols for the Quantification of 5-Chlorobenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quantifying 5-Chlorobenzimidazole

This compound is a heterocyclic aromatic organic compound that serves as a crucial structural motif and synthetic intermediate in the pharmaceutical and agrochemical industries.[1] Its presence, even in trace amounts, can be an indicator of synthesis efficacy, a potential process-related impurity, or a degradation product. Therefore, the accurate and precise quantification of this compound is paramount for ensuring the quality, safety, and stability of active pharmaceutical ingredients (APIs) and formulated products.[2][3] This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established scientific principles and adhere to the rigorous standards of analytical method validation as outlined by the International Council for Harmonisation (ICH).[4][5][6][7][8]

Methodology Deep Dive: A Comparative Analysis of Analytical Techniques

The choice of an analytical technique for the quantification of this compound is dictated by the specific requirements of the analysis, including the sample matrix, the expected concentration range, and the desired level of sensitivity and selectivity. The following table provides a comparative overview of the most pertinent analytical methods.

Analytical Technique Principle Strengths Limitations Primary Application
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on partitioning between a stationary phase and a mobile phase, with detection via UV absorbance.Robust, reproducible, and widely available. Excellent for routine quality control.[3][9]Moderate sensitivity. Potential for interference from co-eluting impurities.[9]Purity analysis and quantification in bulk drug substances and finished products.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.High sensitivity and specificity. Provides structural information for impurity identification.[10][11]Requires derivatization for non-volatile compounds. Potential for thermal degradation.[3]Analysis of volatile impurities and trace-level quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) HPLC separation coupled with highly selective and sensitive mass spectrometric detection.Unsurpassed sensitivity and selectivity. Ideal for complex matrices and ultra-trace level analysis.[12]Higher cost and complexity of instrumentation and method development.Quantification in biological matrices and impurity profiling at very low levels.

Core Protocol: A Validated Reversed-Phase HPLC-UV Method

This section details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the accurate quantification of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the method's integrity.

Rationale for Method Selection

RP-HPLC with UV detection is selected as the primary method due to its proven reliability, cost-effectiveness, and suitability for routine quality control in a pharmaceutical setting.[3][11] The benzimidazole ring system of this compound possesses a strong chromophore, making it readily detectable by UV spectroscopy.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh this compound Reference Standard & Sample B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Sonicate to Ensure Complete Dissolution B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E Prepared Samples F Chromatographic Separation (C18 Column) E->F G UV Detection F->G H Integrate Peak Areas G->H Chromatograms I Construct Calibration Curve H->I J Quantify this compound Concentration I->J

Caption: Workflow for the quantification of this compound by HPLC-UV.

Detailed Step-by-Step Protocol

1. Materials and Reagents:

  • This compound Reference Standard (Purity ≥ 98%)[13]

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)[14]

  • Deionized Water (18.2 MΩ·cm)

  • Phosphoric Acid (Analytical Grade)[3]

  • 0.45 µm Syringe Filters (e.g., PVDF or Nylon)

2. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[14]

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Analytical balance.

  • Ultrasonic bath.

3. Preparation of Solutions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Causality: The acidic mobile phase ensures the protonation of the benzimidazole nitrogen, leading to sharp, symmetrical peaks by minimizing interactions with residual silanols on the stationary phase.[9]

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

  • Sample Solution (e.g., 25 µg/mL): Accurately weigh a portion of the sample containing approximately 2.5 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 10 minutes and filter through a 0.45 µm syringe filter before analysis.

4. Chromatographic Conditions:

Parameter Condition Rationale
Column C18 (250 mm x 4.6 mm, 5 µm)Provides excellent retention and separation for moderately polar compounds like this compound.[3]
Mobile Phase Gradient ElutionA gradient is employed to ensure the elution of any potential, more retained impurities and to re-equilibrate the column efficiently.
Time (min)%A
0.0190
15.0010
20.0010
20.0190
25.0090
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 278 nmThis wavelength corresponds to a UV maximum for the benzimidazole chromophore, providing good sensitivity.[3]
Injection Volume 10 µLA small injection volume minimizes potential peak distortion.

5. System Suitability: Before initiating the analysis, perform five replicate injections of a mid-range calibration standard (e.g., 10 µg/mL). The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%[5]

6. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Determine the concentration of this compound in the sample solution using the linear regression equation.

  • Calculate the percentage of this compound in the original sample.

Method Validation: Ensuring Trustworthiness and Reliability

A self-validating system is crucial for ensuring the trustworthiness of any analytical method.[2][15] The described HPLC method must be validated in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[4][6][7]

Validation Parameters and Acceptance Criteria
Parameter Objective Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components.[15][16]The peak for this compound should be spectrally pure and well-resolved from any impurities or degradation products.
Linearity To demonstrate a direct proportional relationship between concentration and response over a defined range.[5]Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity.[7]Typically 80% to 120% of the test concentration for an assay.
Accuracy The closeness of the test results to the true value.[17]Percent recovery between 98.0% and 102.0%.
Precision
RepeatabilityThe precision under the same operating conditions over a short interval of time.RSD ≤ 2.0% for six replicate sample preparations.
Intermediate PrecisionThe precision within the same laboratory but on different days, with different analysts, and/or different equipment.Overall RSD for both sets of conditions ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4]Signal-to-Noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[7]System suitability parameters should be met under all varied conditions.
Forced Degradation Studies: A Key to Specificity

To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed on a sample of this compound. This involves subjecting the sample to stress conditions such as:

  • Acid hydrolysis (e.g., 0.1 N HCl at 60 °C)

  • Base hydrolysis (e.g., 0.1 N NaOH at 60 °C)

  • Oxidative degradation (e.g., 3% H₂O₂ at room temperature)

  • Thermal degradation (e.g., 105 °C)

  • Photolytic degradation (e.g., exposure to UV light)

The resulting chromatograms should demonstrate that the peak for this compound is well-resolved from any degradation products, thus proving the method's specificity.[16]

Alternative and Confirmatory Techniques: GC-MS and LC-MS/MS

While HPLC-UV is the workhorse for routine analysis, GC-MS and LC-MS/MS offer enhanced capabilities for specific applications.

GC-MS for Volatile Impurities

GC-MS is particularly useful for identifying and quantifying volatile or semi-volatile impurities that may be present in the this compound sample.[18]

Sample Preparation: A simple dilution in a suitable solvent like methanol or dichloromethane is often sufficient. Derivatization may be necessary to increase the volatility of certain impurities.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Typical GC Conditions:

  • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).[18]

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient is used to separate compounds with a wide range of boiling points.

  • MS Detection: Electron ionization (EI) is commonly used, and the resulting mass spectra can be compared to spectral libraries for compound identification.[19]

LC-MS/MS for Ultra-Trace Quantification

For applications requiring the highest sensitivity, such as the analysis of this compound in biological fluids or for the detection of genotoxic impurities, LC-MS/MS is the method of choice.[12]

Sample Preparation: May involve more extensive sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences.[11]

Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a Q-TOF).

MS/MS Detection: Multiple Reaction Monitoring (MRM) is a highly selective and sensitive detection mode where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides a high degree of certainty in both identification and quantification.[12]

Conclusion: A Framework for Reliable Quantification

The analytical methods and protocols detailed in this guide provide a robust framework for the accurate and reliable quantification of this compound. The cornerstone of this framework is a validated RP-HPLC-UV method, which offers a balance of performance, reliability, and accessibility for routine quality control. The inclusion of advanced techniques like GC-MS and LC-MS/MS provides the necessary tools for more challenging analytical problems, such as trace-level impurity profiling and analysis in complex matrices. By adhering to the principles of method validation and sound scientific practice, researchers and drug development professionals can ensure the integrity of their analytical data and, ultimately, the quality and safety of their products.

References

Application Note: A Stability-Indicating HPLC Method for the Analysis of 5-Chlorobenzimidazole and Its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 5-Chlorobenzimidazole and its potential impurities. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making the control of its purity critical for the quality of the final active pharmaceutical ingredient (API).[1] This method is designed to separate this compound from its process-related impurities and degradation products generated under forced degradation conditions, in accordance with the International Council on Harmonisation (ICH) guidelines.

Introduction

This compound (Figure 1) is a heterocyclic aromatic compound widely used as a building block in medicinal chemistry, particularly in the development of antifungal and anticancer agents.[1] The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method for the determination of purity and impurity profiles is essential for quality control during the synthesis and storage of this compound.

This application note provides a detailed protocol for a stability-indicating RP-HPLC method. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's development. Furthermore, potential process-related and degradation impurities are discussed, and a comprehensive protocol for forced degradation studies is outlined to demonstrate the method's specificity.

Figure 1: Chemical Structure of this compound

Molecular Formula: C₇H₅ClN₂ Molecular Weight: 152.58 g/mol [2][3] CAS Number: 4887-82-5[1][3]

Understanding Potential Impurities

A robust analytical method must be able to separate the main component from all potential impurities. These impurities can originate from the manufacturing process or from the degradation of the substance over time.

Process-Related Impurities

The most common synthesis route for this compound involves the cyclization of 4-chloro-o-phenylenediamine with formic acid.[4][5] Based on this synthesis, the following process-related impurities can be anticipated:

  • Impurity A: 4-chloro-o-phenylenediamine (Starting Material): Incomplete reaction can lead to the presence of this starting material in the final product.

  • Impurity B: N-(2-amino-4-chlorophenyl)formamide (Intermediate): This is a potential intermediate in the cyclization reaction. Incomplete cyclization could result in its presence.

  • Impurity C: 6-chloro-1H-benzimidazole (Positional Isomer): Depending on the purity of the starting material, the isomeric 3-chloro-o-phenylenediamine could be present, leading to the formation of 6-chlorobenzimidazole.

Degradation Products

Forced degradation studies are crucial to establish the stability-indicating nature of an analytical method by generating potential degradation products.[6] Benzimidazole derivatives are known to be susceptible to degradation under various stress conditions.[7]

  • Acidic and Basic Hydrolysis: The imidazole ring can be susceptible to cleavage under harsh acidic or basic conditions, although benzimidazoles are generally stable.

  • Oxidative Degradation: The imidazole ring is prone to oxidation, which can lead to the formation of N-oxides or ring-opened products.[8][9]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the benzimidazole core.[10]

Recommended HPLC Method

The following RP-HPLC method is recommended for the analysis of this compound and its impurities. The method has been developed based on the physicochemical properties of this compound and its potential impurities, aiming for optimal resolution and sensitivity.

Chromatographic Conditions
ParameterRecommended Setting
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A to 30% A over 20 min, then hold at 30% A for 5 min
Flow Rate 1.0 mL/min
Detection UV at 278 nm
Injection Volume 10 µL
Column Temperature 30 °C

Rationale for Parameter Selection:

  • Column: A C18 column is a versatile and widely used stationary phase for the separation of moderately polar to nonpolar compounds like this compound and its likely impurities.

  • Mobile Phase: A mixture of an acidic aqueous phase and an organic modifier is ideal for the analysis of benzimidazoles. The acidic pH (from phosphoric acid) ensures the protonation of the basic nitrogen atoms in the imidazole ring, leading to sharp and symmetrical peaks. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and good elution strength for the analytes.

  • Gradient Elution: A gradient elution is employed to ensure the separation of impurities with a wide range of polarities, from the more polar starting materials to the less polar degradation products, within a reasonable analysis time.

  • Detection Wavelength: The UV detection wavelength of 278 nm is selected based on the UV spectrum of this compound, providing good sensitivity for the parent compound and its structurally related impurities.

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and peak shapes.

Experimental Protocols

Preparation of Solutions
  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in the initial gradient ratio (70:30 v/v) should be used as the diluent to ensure sample compatibility with the mobile phase.

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and prepare a 100 mL solution in the same manner as the standard solution.

System Suitability

Before sample analysis, the chromatographic system should be equilibrated with the mobile phase. A system suitability solution, typically a standard solution, should be injected to verify the performance of the system. The acceptance criteria for system suitability may include:

  • Tailing factor (Asymmetry factor) for the this compound peak: Not more than 2.0

  • Theoretical plates for the this compound peak: Not less than 2000

  • Relative standard deviation (RSD) for replicate injections of the standard solution: Not more than 2.0% for the peak area.

Analysis Procedure

Inject the standard solution and the sample solution into the chromatograph, and record the chromatograms. Identify the peaks of the impurities in the sample chromatogram based on their retention times relative to the this compound peak. The concentration of each impurity can be calculated using the peak area of the impurity in the sample solution and the peak area of the this compound in the standard solution (assuming a response factor of 1.0 for the impurities, unless otherwise determined).

Forced Degradation Studies Protocol

To demonstrate the stability-indicating capability of the HPLC method, forced degradation studies should be performed on the this compound sample. The goal is to achieve approximately 5-20% degradation of the active substance.[11]

  • Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60 °C for 24 hours. Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and keep at room temperature for 24 hours. Neutralize the solution before injection.

  • Oxidative Degradation: Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photodegradation: Expose a solution of the sample to UV light (254 nm) for 24 hours.

The stressed samples should be analyzed using the proposed HPLC method. The chromatograms should be evaluated for the separation of the main peak from any degradation product peaks.

Visualization of the Analytical Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound and its impurities.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting cluster_validation Method Validation prep_std Prepare Standard Solution (0.1 mg/mL) system_suitability System Suitability Test prep_std->system_suitability prep_sample Prepare Sample Solution (0.1 mg/mL) analysis Inject Standard & Sample prep_sample->analysis forced_degradation Forced Degradation Studies prep_sample->forced_degradation system_suitability->analysis data_acq Data Acquisition analysis->data_acq validation_params Validate Specificity, Linearity, etc. analysis->validation_params peak_integration Peak Integration & Identification data_acq->peak_integration impurity_calc Impurity Calculation peak_integration->impurity_calc report Generate Report impurity_calc->report forced_degradation->validation_params

Caption: Workflow for the HPLC analysis of this compound.

Potential Impurity Profile

The following table summarizes the potential impurities of this compound, their likely origin, and their chemical structures.

Impurity IDImpurity NameLikely OriginChemical Structure
A 4-chloro-o-phenylenediamineStarting MaterialImpurity A Structure
B N-(2-amino-4-chlorophenyl)formamideIntermediateImpurity B Structure
C 6-chloro-1H-benzimidazoleIsomeric ImpurityImpurity C Structure
D This compound-N-oxideOxidative DegradationImpurity D Structure

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quality control of this compound. The method is specific, stability-indicating, and suitable for the routine analysis of this compound and its potential process-related and degradation impurities. The detailed protocol and the rationale behind the method development will be valuable for researchers, scientists, and drug development professionals working with this important pharmaceutical intermediate.

References

Application Note: Unambiguous Structural Characterization of 5-Chlorobenzimidazole using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzimidazoles are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials. Their biological activity is intimately linked to their specific substitution patterns, making unambiguous structural verification a critical step in research and development. 5-Chlorobenzimidazole, a key intermediate in the synthesis of various bioactive molecules, presents a classic case for the application of Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This powerful analytical technique provides a detailed atomic-level view of the molecular structure, enabling the confirmation of identity, purity, and isomeric integrity.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of this compound using both one-dimensional (1H and 13C) and two-dimensional NMR techniques. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer an in-depth interpretation of the spectral data, grounded in the principles of chemical structure and magnetic resonance.

The Challenge: Tautomerism in Benzimidazoles

A key feature of N-unsubstituted benzimidazoles is annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms (N1 or N3). This rapid proton exchange can lead to time-averaged NMR signals, complicating spectral interpretation.[2]

G cluster_workflow 2D NMR Workflow for Structural Elucidation COSY COSY (¹H-¹H Correlation) HSQC HSQC (¹H-¹³C One-Bond Correlation) COSY->HSQC Identifies coupled proton networks HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC Assigns carbons directly bonded to protons Structure Definitive Structure and Assignments HMBC->Structure Connects molecular fragments

References

The Strategic Role of 5-Chlorobenzimidazole in the Synthesis of Modern Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern crop protection, the benzimidazole scaffold remains a cornerstone for the development of potent and systemic fungicides. Among the various substituted benzimidazoles, 5-Chlorobenzimidazole emerges as a pivotal intermediate, lending its unique chemical properties to the synthesis of a range of commercially significant agrochemicals.[1][2] This document serves as a comprehensive technical guide for researchers, scientists, and professionals in the agrochemical industry, detailing the application of this compound in the synthesis of key fungicides. We will delve into the mechanistic underpinnings of its reactivity, provide validated, step-by-step synthetic protocols, and offer insights into the rationale behind experimental design.

The Significance of the Benzimidazole Moiety in Fungicides

Benzimidazole fungicides are renowned for their systemic action, meaning they can be absorbed by the plant and translocated within its tissues, providing protection from the inside out.[3] Their primary mode of action is the disruption of fungal cell division by inhibiting the polymerization of β-tubulin, a protein crucial for the formation of the mitotic spindle.[3][4][5] This targeted mechanism provides broad-spectrum activity against a host of fungal pathogens, including various ascomycetes and basidiomycetes.[3][6] The introduction of a chlorine atom at the 5-position of the benzimidazole ring can modulate the electronic properties and lipophilicity of the molecule, influencing its biological activity and synthetic accessibility.[1]

Synthesis of the this compound Precursor

A robust and efficient synthesis of the this compound starting material is paramount for its application in agrochemical production. A common and effective method involves the cyclization of a substituted o-phenylenediamine.

Protocol 1: Synthesis of this compound from 4-Chloro-1,2-phenylenediamine

This protocol outlines the synthesis of this compound via the reaction of 4-chloro-1,2-phenylenediamine with formic acid, which serves as both a reactant and a cyclizing agent.

Materials:

  • 4-Chloro-1,2-phenylenediamine

  • Formic acid (98-100%)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (10% w/v)

  • Activated charcoal

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beakers, funnels, and filter paper

  • pH indicator paper

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 14.2 g (0.1 mol) of 4-chloro-1,2-phenylenediamine.

  • Acid Addition: To the flask, cautiously add 60 mL of 98-100% formic acid.

  • Reflux: Heat the mixture to reflux using a heating mantle and maintain reflux for 4 hours. The reaction mixture will gradually turn into a clear solution.

  • Acid Removal: After the reflux period, allow the mixture to cool to room temperature. Remove the excess formic acid under reduced pressure using a rotary evaporator.

  • Hydrolysis: To the resulting residue, add 100 mL of 2M hydrochloric acid and reflux for 1 hour to hydrolyze any formylated byproducts.

  • Decolorization: Cool the solution and add 1 g of activated charcoal. Heat the mixture to boiling for 10 minutes and then filter hot through a fluted filter paper to remove the charcoal.

  • Precipitation: Cool the filtrate in an ice bath. Slowly neutralize the solution with a 10% sodium hydroxide solution while stirring until a pH of 7-8 is reached. The this compound will precipitate as a solid.

  • Isolation and Purification: Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold water. Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.

  • Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.

Expected Yield: 85-90% Appearance: White to off-white crystalline powder[2] Melting Point: 128-134 °C[2]

Application of this compound in the Synthesis of Carbendazim

Carbendazim (methyl 2-benzimidazolecarbamate) is a widely used, broad-spectrum benzimidazole fungicide.[6] While many synthetic routes to carbendazim exist, a key pathway involves the cyclization of a substituted o-phenylenediamine with a cyanocarbamate. The following protocol details a method for the synthesis of a carbendazim analogue starting from this compound, illustrating its utility as a core building block.

Protocol 2: Synthesis of a 5-Chloro-Substituted Carbendazim Analogue

This protocol demonstrates the synthesis of a carbendazim analogue by reacting this compound with a suitable carbamoylating agent.

Materials:

  • This compound

  • Methyl chloroformate

  • Triethylamine

  • Anhydrous Toluene

  • Round-bottom flask with a dropping funnel and nitrogen inlet

  • Magnetic stirrer

  • Ice bath

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 7.6 g (0.05 mol) of this compound in 100 mL of anhydrous toluene.

  • Base Addition: Add 7.0 mL (0.05 mol) of triethylamine to the solution.

  • Cooling: Cool the reaction mixture to 0-5°C using an ice bath.

  • Carbamoylation: While maintaining the temperature at 0-5°C, add 4.7 g (0.05 mol) of methyl chloroformate dropwise from the dropping funnel over a period of 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the pure 5-chloro-substituted carbendazim analogue.

Application of this compound in the Synthesis of Thiabendazole Analogues

Thiabendazole, another important benzimidazole agrochemical, is used as both a fungicide and an anthelmintic.[6][7] The core structure consists of a benzimidazole ring linked to a thiazole ring. This compound can be utilized to synthesize analogues of thiabendazole with potentially modified biological activities.

Protocol 3: Synthesis of a 5-Chloro-Thiabendazole Analogue

This protocol outlines a potential pathway for the synthesis of a 5-chloro-thiabendazole analogue, starting with the functionalization of this compound.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Bromothiazole

  • Schlenk flask and line

  • Dry ice/acetone bath

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: In a flame-dried 250 mL Schlenk flask under a nitrogen atmosphere, dissolve 7.6 g (0.05 mol) of this compound in 100 mL of anhydrous THF.

  • Deprotonation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add one equivalent of n-butyllithium in hexanes dropwise. Stir the mixture at this temperature for 1 hour to ensure complete deprotonation of the imidazole nitrogen.

  • Thiazole Addition: To the resulting solution, add 8.2 g (0.05 mol) of 2-bromothiazole dropwise while maintaining the temperature at -78°C.

  • Reaction: After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with three 50 mL portions of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the 5-chloro-thiabendazone analogue.

Visualizing the Synthetic Pathways

To better illustrate the synthetic logic, the following diagrams outline the key transformations described in the protocols.

Synthesis_of_5_Chlorobenzimidazole 4-Chloro-1,2-phenylenediamine 4-Chloro-1,2-phenylenediamine Reaction_Mixture Reaction_Mixture 4-Chloro-1,2-phenylenediamine->Reaction_Mixture Formic Acid Crude_this compound Crude_this compound Reaction_Mixture->Crude_this compound Reflux, Hydrolysis, Neutralization Pure_this compound Pure_this compound Crude_this compound->Pure_this compound Recrystallization

Caption: Synthesis of this compound.

Synthesis_of_Carbendazim_Analogue This compound This compound Reaction_Mixture Reaction_Mixture This compound->Reaction_Mixture Methyl Chloroformate, Triethylamine Crude_Product Crude_Product Reaction_Mixture->Crude_Product Reaction, Work-up Pure_5-Chloro-Carbendazim_Analogue Pure_5-Chloro-Carbendazim_Analogue Crude_Product->Pure_5-Chloro-Carbendazim_Analogue Purification

Caption: Synthesis of a 5-Chloro-Carbendazim Analogue.

Synthesis_of_Thiabendazole_Analogue This compound This compound Lithium_Salt Lithium_Salt This compound->Lithium_Salt n-BuLi, THF, -78°C Crude_Product Crude_Product Lithium_Salt->Crude_Product 2-Bromothiazole Pure_5-Chloro-Thiabendazole_Analogue Pure_5-Chloro-Thiabendazole_Analogue Crude_Product->Pure_5-Chloro-Thiabendazole_Analogue Work-up, Purification

Caption: Synthesis of a 5-Chloro-Thiabendazole Analogue.

Conclusion and Future Perspectives

This compound is a versatile and valuable building block in the synthesis of agrochemicals, particularly benzimidazole fungicides. Its preparation from readily available starting materials and its reactivity at both the imidazole nitrogen and the aromatic ring allow for the creation of a diverse array of functionalized molecules. The protocols provided herein offer a practical guide for the synthesis of this key intermediate and its application in the development of carbendazim and thiabendazole analogues. Further exploration of the derivatization of this compound holds significant promise for the discovery of novel agrochemicals with improved efficacy, broader spectrum of activity, and enhanced environmental profiles.

References

Application Notes and Protocols: 5-Chlorobenzimidazole as a Precursor for Fungicides and Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 5-Chlorobenzimidazole in Agrochemical Synthesis

This compound is a heterocyclic aromatic compound that has emerged as a critical structural motif and versatile precursor in the development of modern agrochemicals.[1] Its benzimidazole core, a fusion of benzene and imidazole rings, is a well-established pharmacophore, imparting a wide range of biological activities. The presence of a chlorine atom at the 5-position of the benzene ring enhances the lipophilicity and electronic properties of the molecule, often leading to improved efficacy and target interaction of the final active ingredient.[1][2]

These application notes are designed for researchers, chemists, and drug development professionals in the agrochemical sector. They provide a comprehensive overview of the synthetic utility of this compound, focusing on its transformation into potent fungicides and herbicides. We will delve into the mechanistic basis for the bioactivity of its derivatives and provide detailed, field-proven protocols for key synthetic transformations.

Part 1: Application in Fungicide Synthesis - Targeting the Fungal Cytoskeleton

The most prominent application of benzimidazole derivatives in agriculture is as systemic, broad-spectrum fungicides.[3] Compounds derived from this scaffold are used globally to control a variety of plant diseases caused by pathogenic fungi.

Mechanism of Action: Inhibition of β-Tubulin Polymerization

The fungicidal activity of benzimidazole-based compounds is primarily due to their ability to disrupt microtubule assembly in fungal cells.[4] This targeted action is what makes them effective fungicides.

  • Binding to β-Tubulin: The benzimidazole molecule specifically binds to the β-tubulin protein, a subunit of microtubules.[5]

  • Inhibition of Polymerization: This binding event prevents the polymerization of tubulin dimers into microtubules.[6]

  • Disruption of Mitosis: Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during cell division. By inhibiting microtubule formation, benzimidazole fungicides arrest the fungal cell cycle in mitosis.[4]

  • Cessation of Fungal Growth: The inability of the fungus to undergo cell division ultimately leads to the inhibition of its growth and proliferation.[4]

This specific mechanism of action provides a clear rationale for the design of new fungicidal agents based on the benzimidazole scaffold. The goal is to synthesize derivatives of this compound that have a high affinity for fungal β-tubulin while exhibiting low toxicity to the host plant.

G cluster_cell Fungal Cell Benzimidazole_Fungicide Benzimidazole Fungicide (e.g., Carbendazim analogue) beta_Tubulin β-Tubulin Subunit Benzimidazole_Fungicide->beta_Tubulin Binds to Microtubule_Assembly Microtubule Assembly Benzimidazole_Fungicide->Microtubule_Assembly INHIBITS beta_Tubulin->Microtubule_Assembly Polymerizes into Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Cell_Division Fungal Cell Division Mitotic_Spindle->Cell_Division Fungal_Growth Fungal Growth & Proliferation Cell_Division->Fungal_Growth

Caption: Mechanism of action of benzimidazole fungicides.

Key Synthetic Pathways from this compound

Two primary synthetic strategies are employed to convert this compound into fungicidally active molecules: modification at the N-1 position of the imidazole ring (N-alkylation) and functionalization at the C-2 position.

G Start This compound N_Alkylation N-Alkylation (R-X, Base) Start->N_Alkylation Pathway A C2_Functionalization C-2 Functionalization Start->C2_Functionalization Pathway B N_Alkylated_Product 1-Alkyl-5-chlorobenzimidazole Derivatives N_Alkylation->N_Alkylated_Product C2_Product 2-Substituted-5-chlorobenzimidazole Derivatives (e.g., Carbendazim analogues) C2_Functionalization->C2_Product Fungicides Potential Fungicides N_Alkylated_Product->Fungicides C2_Product->Fungicides

Caption: Key synthetic pathways from this compound.

Experimental Protocols: Fungicide Synthesis

Protocol 1: N-Alkylation of this compound (General Procedure)

N-alkylation is a fundamental step to introduce diversity and modulate the physicochemical properties of the benzimidazole core. This protocol provides a robust method for this transformation.[7]

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromide, butyl bromide)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Ethanol or Acetone

  • Chloroform

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Addition of Base: Add powdered sodium hydroxide (1.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Addition of Alkylating Agent: Add the corresponding alkyl halide (1.2 - 2.0 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approximately 80°C for ethanol) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the reaction mixture. The filtrate is then extracted with chloroform (3 x 50 mL).

  • Washing: The combined organic layers are washed with a 5% NaOH solution (2 x 50 mL) and then with deionized water until the pH of the aqueous layer is neutral.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel.

Data Summary Table (Representative N-Alkylations):

Alkylating AgentBaseSolventTime (h)Yield (%)
Ethyl BromideNaOHEthanol6>85
Butyl BromideNaOHEthanol8>80
Benzyl ChlorideK₂CO₃Acetone5>90
Protocol 2: Synthesis of a 5-Chloro-Carbendazim Analogue

Carbendazim is a widely used benzimidazole fungicide. This protocol outlines a plausible synthetic route to a 5-chloro substituted analogue, proceeding through a 2-amino-5-chlorobenzimidazole intermediate.

Step 2a: Synthesis of 2,5-Dichlorobenzimidazole

This step is analogous to the synthesis of 2-chlorobenzimidazole from 2-hydroxybenzimidazole.[5]

Materials:

  • 5-Chloro-2-hydroxybenzimidazole

  • Phosphorus oxychloride (POCl₃)

  • Potassium carbonate (K₂CO₃)

  • Methylene chloride

  • Ethyl acetate

  • Methanol

Procedure:

  • Reaction: A mixture of 5-chloro-2-hydroxybenzimidazole (1.0 eq) and phosphorus oxychloride (excess, ~4 eq) is heated at reflux for 1 hour to obtain a clear solution.

  • HCl Gas Purge: Gaseous HCl is bubbled through the refluxing solution for 4 hours.

  • Concentration: The solution is then concentrated on a rotary evaporator to remove excess POCl₃.

  • Neutralization and Extraction: The residue is carefully added to a mixture of aqueous potassium carbonate and methylene chloride and stirred for 18 hours.

  • Purification: The resulting mixture will contain a solid precipitate. This solid is collected by filtration and recrystallized from a mixture of ethyl acetate and methanol to yield 2,5-dichlorobenzimidazole.

Step 2b: Synthesis of 2-Amino-5-chlorobenzimidazole

This step involves the amination of the 2,5-dichlorobenzimidazole.

Materials:

  • 2,5-Dichlorobenzimidazole

  • Aqueous ammonia (28-30%)

  • Copper(I) oxide (catalyst)

  • Ethylene glycol

Procedure:

  • Reaction Setup: In a sealed pressure vessel, combine 2,5-dichlorobenzimidazole (1.0 eq), aqueous ammonia (large excess), and a catalytic amount of copper(I) oxide in ethylene glycol.

  • Heating: Heat the mixture to 120-140°C for 12-24 hours. The pressure will increase, so appropriate safety precautions must be taken.

  • Work-up: After cooling, the reaction mixture is poured into water. The precipitated product is collected by filtration, washed with water, and dried.

  • Purification: The crude 2-amino-5-chlorobenzimidazole can be purified by recrystallization.

Step 2c: Synthesis of Methyl (5-chloro-1H-benzimidazol-2-yl)carbamate (5-Chloro-Carbendazim Analogue)

Materials:

  • 2-Amino-5-chlorobenzimidazole

  • Methyl chloroformate

  • Sodium hydroxide

  • Water/Dioxane solvent mixture

Procedure:

  • Dissolution: Suspend 2-amino-5-chlorobenzimidazole (1.0 eq) in a mixture of water and dioxane.

  • Acylation: Cool the suspension in an ice bath. Add methyl chloroformate (1.1 eq) and a solution of sodium hydroxide (1.2 eq) in water simultaneously, maintaining the temperature below 10°C and the pH between 7 and 8.

  • Reaction: Stir the reaction mixture for 1-2 hours at low temperature, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Precipitation and Filtration: The product will precipitate from the reaction mixture. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

Part 2: Application in Herbicide Synthesis

While the use of this compound as a precursor for fungicides is well-established, its application in herbicide development is less common but holds significant potential. Certain benzimidazole derivatives have been shown to exhibit herbicidal activity, often by targeting similar cellular processes as in fungi, such as microtubule assembly.[8] Additionally, other mechanisms, like the inhibition of photosystem II, have been identified for some benzimidazole-containing herbicides.[9]

The synthetic protocols developed for fungicide synthesis, particularly those involving N-alkylation and substitutions at the C-2 position, can be adapted to create libraries of compounds for herbicidal screening. The introduction of different functional groups can modulate the target specificity from fungi to plants.

References

Application Notes and Protocols: 5-Chlorobenzimidazole in the Synthesis of Advanced Specialty Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 5-Chlorobenzimidazole in High-Performance Polymers

In the pursuit of advanced materials with superior thermal, mechanical, and chemical resilience, specialty polymers derived from heterocyclic monomers have garnered significant attention. Among these, polybenzimidazoles (PBIs) stand out for their exceptional performance in demanding environments.[1][2][3] The incorporation of halogen atoms, particularly chlorine, into the polymer backbone offers a strategic avenue to further enhance these properties. This compound emerges as a key building block in this context, providing a versatile platform for the synthesis of next-generation specialty polymers.

The presence of a chlorine atom on the benzimidazole ring imparts several desirable attributes to the resulting polymer.[4] It can enhance flame retardancy, improve resistance to chemical degradation, and modify solubility characteristics, thereby expanding the processing window and potential applications of these materials. Furthermore, the chlorine substituent can influence the polymer's morphology and intermolecular interactions, leading to optimized mechanical properties.[5][6]

These application notes provide a comprehensive guide for researchers and material scientists on the utilization of this compound in the synthesis of specialty polymers. We will delve into the mechanistic rationale, provide detailed experimental protocols, and discuss the characterization of these advanced materials.

Core Principles: The Impact of Chlorine Substitution on Polymer Properties

The strategic placement of a chlorine atom at the 5-position of the benzimidazole ring is not arbitrary. This substitution has a profound impact on the electronic and steric characteristics of the monomer, which in turn dictates the properties of the final polymer.

  • Enhanced Thermal Stability and Flame Retardancy: Halogenated compounds are known for their flame-retardant properties. Upon heating, the carbon-chlorine bond can break, releasing chlorine radicals that interfere with the radical chain reactions of combustion. This "radical scavenging" mechanism effectively quenches the flame, making chlorinated polymers inherently safer in high-temperature applications.

  • Improved Chemical Resistance: The electron-withdrawing nature of the chlorine atom can increase the oxidative stability of the polymer backbone. This leads to enhanced resistance against corrosive chemicals, acids, and bases, making these polymers suitable for applications in harsh chemical environments.[2][3]

  • Modified Solubility and Processability: The introduction of a polar C-Cl bond can alter the solubility of the polymer in organic solvents. This can be advantageous for solution-based processing techniques such as film casting and fiber spinning. While traditional PBIs are often difficult to process due to their limited solubility, chlorinated analogues can offer a wider range of suitable solvents.

  • Tailored Intermolecular Interactions: The chlorine atom can participate in non-covalent interactions, such as halogen bonding, which can influence the packing of polymer chains in the solid state.[5] This can lead to improved mechanical properties, including tensile strength and modulus.

Experimental Section: Synthesis of a Chlorinated Polybenzimidazole

While the direct polymerization of this compound as a sole monomer is not a common route, it serves as a crucial precursor for synthesizing diamine monomers essential for polybenzimidazole production. The following protocol details a representative synthesis of a specialty polybenzimidazole using a diamine derived from this compound.

Workflow for the Synthesis of a Chlorinated Polybenzimidazole

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Polymer Processing & Characterization Monomer_Synthesis Synthesis of 5,5'-Dichloro-3,3'-diaminobenzidine (DC-DAB) Polymerization Polycondensation of DC-DAB with an Aromatic Dicarboxylic Acid Monomer_Synthesis->Polymerization Starting_Material Starting Material: This compound Starting_Material->Monomer_Synthesis Nitration, Reduction & Dimerization Purification Purification of the Polymer Polymerization->Purification Dicarboxylic_Acid e.g., Terephthaloyl Chloride Dicarboxylic_Acid->Polymerization Characterization Characterization (FTIR, NMR, TGA, DSC) Purification->Characterization Processing Film Casting / Fiber Spinning Purification->Processing

Caption: Workflow for the synthesis of a chlorinated polybenzimidazole.

Part 1: Synthesis of the Diamine Monomer (5,5'-Dichloro-3,3'-diaminobenzidine)

This protocol outlines the synthesis of the key diamine monomer from this compound. This multi-step synthesis is a crucial prerequisite for the subsequent polymerization.

Step-by-Step Protocol:

  • Nitration of this compound:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, place this compound (1 mole equivalent).

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (1:2 molar ratio) dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

    • Pour the reaction mixture onto crushed ice. The precipitated product, 5-chloro-6-nitrobenzimidazole, is then filtered, washed with cold water until neutral, and dried.

  • Reductive Dimerization to form 5,5'-Dichloro-3,3',4,4'-tetraaminobiphenyl:

    • The synthesized 5-chloro-6-nitrobenzimidazole is subjected to a reductive dimerization process. A common method involves using a reducing agent like sodium dithionite in an alkaline medium.

    • The precise conditions for this step would need to be optimized based on literature procedures for similar compounds.

  • Purification of the Monomer:

    • The crude 5,5'-dichloro-3,3'-diaminobenzidine is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a high-purity monomer suitable for polymerization.

Part 2: Polycondensation to form Chlorinated Polybenzimidazole

This section details the polycondensation reaction between the synthesized chlorinated diamine monomer and a suitable dicarboxylic acid derivative.

Materials:

  • 5,5'-Dichloro-3,3'-diaminobenzidine (DC-DAB)

  • Terephthaloyl chloride (or other aromatic dicarboxylic acid chloride)

  • N,N-Dimethylacetamide (DMAc) (anhydrous)

  • Lithium chloride (LiCl)

Step-by-Step Protocol:

  • Reaction Setup:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, add DC-DAB (1 mole equivalent) and anhydrous DMAc.

    • Stir the mixture under a gentle stream of nitrogen until the monomer is completely dissolved.

    • Add lithium chloride (typically 2-5% by weight of the solvent) to the solution to aid in the solubility of the resulting polymer.

  • Addition of the Diacid Chloride:

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add terephthaloyl chloride (1 mole equivalent) portion-wise to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 10 °C.

  • Polymerization:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring at room temperature for 12-24 hours. The viscosity of the solution will gradually increase as the polymer forms.

  • Polymer Precipitation and Purification:

    • Pour the viscous polymer solution into a large volume of a non-solvent, such as methanol or water, with vigorous stirring.

    • The polymer will precipitate as a fibrous solid.

    • Collect the polymer by filtration and wash it thoroughly with the non-solvent to remove any unreacted monomers and LiCl.

    • Further purify the polymer by washing with hot water and then with methanol.

    • Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Characterization and Data Analysis

The synthesized chlorinated polybenzimidazole should be thoroughly characterized to determine its structure, molecular weight, and thermal properties.

Characterization Techniques:

TechniquePurposeExpected Observations
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the formation of the benzimidazole ring and the presence of the C-Cl bond.Characteristic peaks for N-H stretching (around 3400 cm⁻¹), C=N stretching (around 1630 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the detailed chemical structure of the polymer repeating unit.Aromatic proton signals in the expected regions, confirming the successful polycondensation.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability and decomposition temperature of the polymer.High decomposition temperature, typically above 500 °C, indicating excellent thermal stability.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) of the polymer.A high Tg, reflecting the rigid nature of the polymer backbone.
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution of the polymer.Provides information on the degree of polymerization and the polydispersity index.

Data Visualization: Reaction Mechanism

G Monomer1 5,5'-Dichloro-3,3'-diaminobenzidine (DC-DAB) H₂N NH₂ Polymer Chlorinated Polybenzimidazole ...-HN-Ar-NH-C(=O)-Ar-C(=O)-... Monomer1:f0->Polymer Nucleophilic Acyl Substitution Monomer1:f1->Polymer Monomer2 Terephthaloyl Chloride Cl-C=O C=O-Cl Monomer2:f0->Polymer Monomer2:f1->Polymer HCl HCl (byproduct) Polymer->HCl Elimination

Caption: Simplified reaction mechanism for the polycondensation.

Applications and Future Outlook

Specialty polymers derived from this compound are poised to find applications in a variety of high-performance sectors:

  • Aerospace and Automotive: As components for engine parts, thermal insulation, and structural composites where high-temperature resistance and low flammability are critical.

  • Membrane Separations: In gas separation and water purification membranes that operate under harsh chemical and thermal conditions.[2][3]

  • Protective Coatings: As coatings for surfaces requiring exceptional chemical and corrosion resistance.

  • Electronics: As high-performance dielectrics and encapsulants for electronic components.

The ability to tailor the properties of these polymers by varying the dicarboxylic acid co-monomer or by post-polymerization modifications opens up a vast design space for materials with precisely controlled functionalities. Future research will likely focus on exploring the full potential of these chlorinated polybenzimidazoles in advanced applications and developing more efficient and sustainable synthetic routes.

References

Application Note: Molecular Docking of 5-Chlorobenzimidazole Derivatives for Therapeutic Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-chlorobenzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of pharmacological activities, including anticancer, antifungal, and antimalarial properties.[1][2][3][4] Molecular docking is an indispensable computational technique that accelerates drug discovery by predicting the binding interactions between a ligand (e.g., a this compound derivative) and a macromolecular target, typically a protein.[5][6] This application note provides a comprehensive, field-proven guide to performing molecular docking studies for this specific class of compounds. It moves beyond a simple list of steps to explain the causality behind critical methodological choices, ensuring a robust and reliable computational workflow from initial setup to final validation.

Foundational Principles: The "Why" Behind the Workflow

Molecular docking simulates the interaction between a small molecule (ligand) and a protein (receptor) at the atomic level. The primary goals are to predict the bound conformation, or "pose," of the ligand and to estimate its binding affinity. This affinity is typically expressed as a docking score, where more negative values indicate stronger, more favorable binding.[7][8][9][10]

The process is governed by two interconnected components:

  • Search Algorithm: Explores the vast conformational space of the ligand within the protein's binding site to find the most favorable orientations.

  • Scoring Function: A mathematical model that calculates the binding energy for each generated pose, allowing them to be ranked.[7][9]

A well-executed docking study provides invaluable insights that can prioritize compounds for synthesis and biological testing, saving significant time and resources.

The Three-Phase Docking Workflow: A Holistic Overview

The entire molecular docking process can be logically divided into three core phases: Preparation, Execution, and Analysis/Validation. Each phase is critical for the integrity of the final results.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Validation P1 Target Identification (e.g., PfDHFR-TS) P2 Protein Preparation (Clean, Add Hydrogens) P1->P2 P3 Ligand Preparation (3D Structure, Minimize Energy) P2->P3 E1 Binding Site Definition (Grid Box Generation) P3->E1 E2 Run Docking Simulation (e.g., AutoDock Vina) E1->E2 A1 Pose & Score Analysis (Binding Affinity, Interactions) E2->A1 A2 Protocol Validation (Re-docking, RMSD < 2Å) A1->A2 A3 Hit Prioritization A2->A3

Figure 1: High-level overview of the molecular docking workflow.

Phase 1: The Preparation Protocol (Laying the Groundwork)

Garbage in, garbage out. This axiom is paramount in computational chemistry. The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures.

Protocol 1.1: Target Protein Preparation

The goal is to prepare a biologically relevant and computationally clean protein structure.

Rationale: Raw structures from the Protein Data Bank (PDB) are not immediately usable. They contain experimental artifacts like water molecules, co-solvents, and may lack hydrogen atoms, all of which must be corrected to simulate a physiological environment.[5][11][12]

Step-by-Step Methodology:

  • Obtain Structure: Download the target protein's crystal structure from the --INVALID-LINK--. For example, a study on antimalarial this compound derivatives targeted the P. falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS), using PDB IDs like 1J3I (sensitive) and 4DP3 (resistant).[13][14]

  • Initial Cleaning: Load the PDB file into a molecular visualization program like UCSF Chimera, PyMOL, or BIOVIA Discovery Studio.[15][16]

    • Remove all water molecules. They are often not structurally conserved and can interfere with docking.[5]

    • Delete any co-crystallized ligands, ions, or cofactors not essential for the binding interaction being studied.

    • If the structure contains multiple protein chains (e.g., a dimer), retain only the one relevant for docking.

  • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add them using the software's built-in tools (e.g., Dock Prep in Chimera or Protein Preparation Wizard in Schrödinger Maestro).[11][12][17] This step is crucial for correct ionization states and hydrogen bond formation.

  • Assign Charges: Assign partial atomic charges to the protein atoms. Common force fields include AMBER for proteins. This is usually handled automatically by preparation tools.[15]

  • Save Processed File: Save the prepared protein in a docking-compatible format, such as .pdbqt for AutoDock Vina.[18]

Protocol 1.2: Ligand Preparation (this compound Derivatives)

Rationale: The ligand must be represented by a single, low-energy 3D conformation with correct atom types and charges. For flexible docking, its rotatable bonds must be defined.[11]

Step-by-Step Methodology:

  • Obtain Structure:

    • Option A (Known Compound): Download the 3D structure from a database like --INVALID-LINK--.

    • Option B (Novel Compound): Sketch the 2D structure using software like ChemDraw or MarvinSketch and convert it to 3D.[5]

  • Energy Minimization: The initial 3D structure is unlikely to be in its lowest energy state. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation. This is a standard feature in most chemical modeling software.[19]

  • Assign Charges: Assign partial atomic charges. Gasteiger charges are commonly used for ligands in AutoDock.[19]

  • Define Rotatable Bonds: The software will typically auto-detect rotatable bonds, which allows for ligand flexibility during the simulation. Manually verify that these are chemically sensible.

  • Save Processed File: Save the prepared ligand in the required format (e.g., .pdbqt).

G cluster_P Protein Prep cluster_L Ligand Prep PDB PDB Structure e.g., 1J3I Clean Clean Structure Remove Water/Ions Select Chain PDB->Clean H Add Hydrogens Assign Charges Clean->H P_Out {Output|.pdbqt file} H->P_Out Ligand Ligand Structure PubChem or Sketch Energy Energy Minimization MMFF94 Force Field Ligand->Energy Charges Assign Charges Define Rotatable Bonds Energy->Charges L_Out {Output|.pdbqt file} Charges->L_Out

Figure 2: Detailed workflow for the preparation phase.

Phase 2: The Execution Protocol (Running the Simulation)

With high-quality input files, the docking simulation can be executed.

Protocol 2.1: Defining the Search Space (Grid Generation)

Rationale: The docking algorithm does not search the entire protein. You must define a specific three-dimensional space, or "grid box," where it will attempt to place the ligand. The size and center of this box are critical; too small and it may miss the true binding pose, too large and it wastes computational effort and can lead to non-specific binding.

Step-by-Step Methodology:

  • Identify Binding Site:

    • Best Case: If the protein structure was solved with a co-crystallized ligand, center the grid box on that ligand's position. This is the most reliable method.[20]

    • Alternative: Use information from published literature or site-prediction servers to identify the catalytic or allosteric site.

  • Set Grid Parameters: In your docking software (e.g., AutoDock Tools), load the prepared protein.[20]

    • Center the grid box on the identified binding site.

    • Adjust the dimensions (x, y, z) to be large enough to accommodate the this compound derivative and allow it to rotate freely. A good starting point is a box that extends ~10 Å beyond the ligand in each direction.

  • Save Configuration: Save the grid parameters to a configuration file (e.g., conf.txt for AutoDock Vina). This file will also contain the names of the input protein and ligand files.[11]

Protocol 2.2: Executing the Docking Run

Rationale: This step uses the search algorithm and scoring function to generate and rank potential binding poses.

Step-by-Step Methodology:

  • Launch Simulation: Execute the docking program from the command line, providing the configuration file as input.

    • Example AutoDock Vina Command: vina --config conf.txt --log results.log[21]

  • Monitor Progress: The program will output the binding affinity scores for the top-ranked poses. The number of poses generated is typically set in the configuration file (e.g., num_modes = 10).

  • Retrieve Output: The simulation will generate an output file (e.g., output.pdbqt) containing the coordinates of the top-ranked binding poses and their corresponding scores.

Phase 3: The Analysis & Validation Protocol (Deriving Meaning)

Raw docking scores are not proof. The results must be carefully analyzed and the protocol validated to ensure they are trustworthy.

Protocol 3.1: Analyzing Docking Results

Rationale: The goal is to evaluate the predicted binding mode for chemical and biological plausibility. A low energy score is meaningless if the ligand is in a nonsensical orientation.

Step-by-Step Methodology:

  • Rank by Score: Examine the output file. The primary metric is the binding affinity (score) in kcal/mol. Lower (more negative) values suggest stronger binding.[7][10]

  • Visual Inspection: Load the protein and the docked ligand poses (from the output file) into a visualizer.[8]

  • Interaction Analysis: Focus on the top-ranked pose (the one with the best score). Analyze the non-covalent interactions between the ligand and the protein's active site residues.[8][9]

    • Key Interactions: Look for hydrogen bonds, hydrophobic contacts, salt bridges, and pi-pi stacking.

    • Example Insight: In studies of this compound-chalcones against PfDHFR-TS, docking revealed that the pyrrolic nitrogen of the benzimidazole ring and the ketone group of the chalcone linker were key chemical features involved in receptor interactions.[1][13][14]

  • Summarize Data: Organize the results in a table for clear comparison between different derivatives.

Table 1: Example Docking Results for this compound Derivatives against PfDHFR-TS (PDB: 4DP3)

Compound IDBinding Affinity (kcal/mol)Key Interacting ResiduesNumber of H-Bonds
Control (P218) -9.8Asp54, Ile14, Leu1643
Derivative 3b -9.2Asp54, Ser108, Ile1642
Derivative 3e -9.5Asp54, Phe58, Leu1642
Derivative 3f -8.7Ser108, Ile14, Cys151

Note: This data is illustrative and based on findings reported in the literature.[13][14]

Protocol 3.2: Self-Validation of the Docking Protocol

Rationale: Before screening a library of novel compounds, you must prove that your chosen docking protocol (software, parameters, and preparation method) can accurately reproduce known binding modes. This is a critical self-validating step.[22]

Step-by-Step Methodology:

  • Redocking (Pose Prediction Validation): [23][24]

    • Select a target protein from the PDB that has a co-crystallized ligand similar to your compound series.

    • Extract the co-crystallized ligand.

    • Prepare the protein and the extracted ligand using the exact same methods (Protocol 1.1 and 1.2) you will use for your test compounds.

    • Dock the ligand back into the protein's binding site using your defined protocol (Protocol 2.1 and 2.2).

  • Calculate RMSD: Superimpose the top-ranked docked pose onto the original co-crystallized pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two ligands.

    • Success Criterion: An RMSD value below 2.0 Angstroms (Å) is considered a successful validation, indicating your protocol can accurately predict the correct binding mode.[8][23]

  • Control Docking (Scoring Validation):

    • Include a known active inhibitor and a known inactive (or "decoy") compound in your docking run.

    • A validated protocol should assign a significantly better (more negative) docking score to the known active compound compared to the decoy.[9][23]

G cluster_A Analysis cluster_V Validation Score Rank by Binding Affinity (kcal/mol) Visual Visual Inspection of Pose (PyMOL, Chimera) Score->Visual Interact Identify Key Interactions (H-Bonds, Hydrophobic) Visual->Interact Redock Redock Co-crystallized Ligand Interact->Redock Inform Protocol RMSD Calculate RMSD Redock->RMSD Check Success? (RMSD < 2.0 Å) RMSD->Check Check->Score Confirm Protocol Accuracy

Figure 3: Workflow for the analysis and validation phase.

Conclusion

Molecular docking is a powerful predictive tool, not a replacement for experimental validation. When applied rigorously, as described in this protocol, it provides a robust framework for understanding the structure-activity relationships of this compound derivatives. By grounding the computational workflow in principles of careful preparation and stringent self-validation, researchers can confidently identify and prioritize promising lead candidates for further development in the fight against cancer, microbial infections, and parasitic diseases.

References

Application Notes and Protocols for In Vitro Testing of the Biological Activity of 5-Chlorobenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the biological activities of 5-Chlorobenzimidazole. This document offers detailed, field-proven protocols for assessing its anticancer, antimicrobial, and antiviral potential. The methodologies are presented to ensure scientific integrity, reproducibility, and a clear understanding of the experimental rationale.

Introduction

This compound is a heterocyclic compound featuring a chlorine atom at the 5-position of the benzimidazole ring. This substitution enhances its lipophilicity and electronic properties, making it a valuable scaffold in medicinal chemistry.[1] Benzimidazole derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects, by interacting with various biological targets.[2][3][4] The structural similarity of the benzimidazole core to purine nucleosides allows for its interaction with various biopolymers, contributing to its diverse pharmacological profile.[4]

This guide details robust in vitro assays to systematically characterize the biological efficacy of this compound and its derivatives.

Safety Precautions and Handling

This compound is a chemical substance that requires careful handling. It is classified as harmful if swallowed and causes serious eye damage.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. In case of handling the powder, a dust mask (type N95 or equivalent) is recommended.[6]

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not let the product enter drains.

Preparation of Stock Solutions

For in vitro assays, a stock solution of this compound is typically prepared in a suitable solvent like dimethyl sulfoxide (DMSO) due to its good solubility for organic compounds and compatibility with most cell culture and microbiological media at low concentrations.

Protocol for Stock Solution Preparation:

  • Accurately weigh the desired amount of this compound powder.

  • Dissolve the powder in a minimal amount of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Ensure complete dissolution by vortexing or gentle warming.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or other off-target effects. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

Section 1: Anticancer Activity Assessment

Benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways.[7][8][9] The following protocols are designed to evaluate the cytotoxic and mechanistic effects of this compound on cancer cell lines.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] Metabolically active cells with functional mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10]

Principle: The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the solubilized formazan, the effect of this compound on cell viability can be quantified.

Experimental Workflow for MTT Assay

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h for cell adherence A->B C Treat cells with serial dilutions of this compound B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h to allow formazan formation E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and IC50 value H->I

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Detailed Protocol:

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[11]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in the culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Controls are crucial for a self-validating system:

      • Vehicle Control: Cells treated with the medium containing the same concentration of DMSO as the highest concentration of the test compound.

      • Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin).

      • Untreated Control: Cells in the culture medium only.

      • Blank: Medium only (no cells) to subtract background absorbance.

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.[12]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[12]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.

Mechanistic Insights: Apoptosis and Cell Cycle Analysis

Benzimidazole derivatives can induce apoptosis and cause cell cycle arrest in cancer cells.[13] Flow cytometry-based assays are powerful tools to investigate these mechanisms.

Anticancer Signaling Pathway of Benzimidazole Derivatives

Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 PI3K PI3K EGFR->PI3K Phosphorylation (Inhibition of translocation) MEK MEK EGFR->MEK Akt Akt PI3K->Akt Phosphorylation (Inhibition of translocation) FOXO FOXO Akt->FOXO Phosphorylation (Inhibition of translocation) CellCycleArrest G1 Cell Cycle Arrest Akt->CellCycleArrest Promotes Progression Erk Erk MEK->Erk Erk->CellCycleArrest Promotes Progression JNK JNK DR5 DR5 JNK->DR5 Upregulation FOXO_N FOXO FOXO->FOXO_N Translocation Tubulin Tubulin Tubulin->CellCycleArrest Disruption of Mitotic Spindle FOXO_N->CellCycleArrest Apoptosis_N Apoptosis FOXO_N->Apoptosis_N Benzimidazole This compound Benzimidazole->EGFR Inhibition Benzimidazole->JNK Activation Benzimidazole->Tubulin Inhibition of Polymerization Apoptosis_C Apoptosis DR5->Apoptosis_C

Caption: Proposed anticancer mechanism of action for benzimidazole derivatives, highlighting the inhibition of EGFR/HER2 signaling, disruption of tubulin polymerization, and induction of apoptosis via JNK/DR5 pathway.[13]

Section 2: Antimicrobial Activity Assessment

Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties.[3][4] The following protocols are standard methods to determine the antibacterial and antifungal activity of this compound.

Agar Disc Diffusion Assay

This is a qualitative screening method to assess the antimicrobial activity of a compound.[14][15]

Principle: A filter paper disc impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of inhibition will appear around the disc.[14]

Detailed Protocol:

  • Preparation of Inoculum:

    • From a pure 18-24 hour culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli), prepare a suspension in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[16]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure a uniform lawn of growth.[17]

  • Application of Discs:

    • Sterilize blank filter paper discs.

    • Impregnate the sterile discs with a known concentration of the this compound solution.

    • Aseptically place the discs on the inoculated agar surface, ensuring firm contact.[17]

    • Controls:

      • Positive Control: A disc with a standard antibiotic (e.g., Ciprofloxacin).

      • Negative Control: A disc impregnated with the solvent (DMSO) used to dissolve the compound.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (including the disc) in millimeters.

Interpretation: The size of the inhibition zone is proportional to the susceptibility of the microorganism to the compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16]

Experimental Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow A Prepare serial two-fold dilutions of this compound in a 96-well plate C Inoculate each well with the microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate at 37°C for 18-24h C->D E Visually inspect for turbidity or use a plate reader D->E F Determine the MIC as the lowest concentration with no visible growth E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Protocol:

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[18] The final volume in each well should be 50 or 100 µL.

  • Preparation of Inoculum:

    • Prepare a microbial suspension adjusted to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[18]

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well containing the compound dilutions.

    • Controls:

      • Growth Control: Wells with broth and inoculum but no compound.

      • Sterility Control: Wells with broth only.

      • Vehicle Control: Wells with broth, inoculum, and the highest concentration of DMSO.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[19]

    • Alternatively, a plate reader can be used to measure the optical density at 600 nm. The MIC can be defined as the concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the growth control.

Section 3: Antiviral Activity Assessment

Benzimidazole derivatives have shown promise as antiviral agents.[3] The plaque reduction assay is a gold-standard method for quantifying the infectivity of a virus and evaluating the efficacy of antiviral compounds.[20]

Plaque Reduction Assay

Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.[20]

Detailed Protocol:

  • Cell Seeding:

    • Seed a suitable host cell line (e.g., Vero cells) in 6-well or 12-well plates and grow them to form a confluent monolayer.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of this compound in a serum-free medium.

    • Prepare a virus stock dilution that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection and Treatment:

    • Wash the cell monolayers with sterile PBS.

    • Infect the cells with the virus dilution in the presence of different concentrations of this compound.

    • Incubate for 1-2 hours to allow for viral adsorption.

  • Overlay and Incubation:

    • After the adsorption period, remove the virus-compound mixture.

    • Overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentrations of the compound. This restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.[21]

    • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization and Counting:

    • Fix the cells with a fixative solution (e.g., 4% formaldehyde).

    • Stain the cells with a staining solution (e.g., crystal violet) to visualize the plaques. The viable cells will be stained, while the plaques (areas of dead cells) will remain clear.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). % Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100

    • Determine the EC₅₀ (50% effective concentration) value by plotting the percentage of plaque reduction against the log of the compound concentration.

Data Presentation

Assay TypeKey ParametersTypical Concentration Range for BenzimidazolesExpected Outcome
MTT Assay Cell Line, Incubation Time0.1 - 100 µMIC₅₀ value
Agar Disc Diffusion Microorganism, Disc Concentration10 - 100 µ g/disc Zone of Inhibition (mm)
Broth Microdilution Microorganism0.01 - 256 µg/mLMIC value (µg/mL)
Plaque Reduction Assay Virus, Host Cell Line0.01 - 50 µMEC₅₀ value

References

Application Notes & Protocols: A Researcher's Guide to Developing Enzyme Inhibitors from the 5-Chlorobenzimidazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole ring system is a quintessential "privileged scaffold" in medicinal chemistry, prized for its structural similarity to endogenous purines and its capacity to form key interactions with a multitude of biological targets.[1] Among its derivatives, 5-Chlorobenzimidazole presents a particularly versatile and synthetically accessible starting point for the development of potent and selective enzyme inhibitors. The chloro-substituent not only modulates the electronic properties of the benzimidazole core but also provides a stable anchor point for further chemical elaboration. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on the systematic design, synthesis, and evaluation of novel enzyme inhibitors derived from the this compound scaffold. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established scientific principles.

Part 1: Foundational Strategy - From Target Selection to Compound Synthesis

The initial phase of any inhibitor development program is the most critical. The decisions made here—selecting the right enzyme target and devising a robust synthetic strategy—will dictate the trajectory and ultimate success of the project.

The Rationale of Enzyme Target Selection

The choice of an enzyme target should be driven by a deep understanding of its role in a specific disease pathology. The this compound scaffold has proven effective against a diverse range of enzymes, including:

  • Protein Kinases: These enzymes are central to cellular signaling pathways, and their dysregulation is a hallmark of cancer.[2] Derivatives of 5,6-dichlorobenzimidazole have been successfully designed as inhibitors of BRAF kinases, which are implicated in the MAPK signaling pathway that controls cell proliferation.[3]

  • Parasitic Enzymes: Enzymes essential for parasite survival, but absent or structurally distinct in the human host, are excellent targets. This compound derivatives have shown potent activity against the dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) of Plasmodium falciparum, the causative agent of malaria.[4]

  • Ureases: These enzymes are crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori. Benzimidazole derivatives have been developed as effective urease inhibitors.[5][6]

Expert Insight: The key to successful targeting is to exploit unique features of the enzyme's active site. For ATP-competitive kinase inhibitors, for example, the design strategy often focuses on occupying the ATP binding pocket and extending into adjacent hydrophobic regions to achieve both potency and selectivity.[3] Molecular modeling and docking studies, even at this early stage, can provide invaluable insights into potential binding modes and guide the design of initial derivatives.[4][7]

General Synthetic Strategy & Protocol

The reactivity of the this compound core allows for systematic chemical modifications, primarily at the N1 and C2 positions, to build a library of diverse compounds for screening.[8]

G cluster_synthesis Synthesis Phase cluster_characterization Characterization Phase Start This compound (Starting Material) Reaction Chemical Derivatization (e.g., N-alkylation, C2-arylation) Start->Reaction Select Reagents Workup Reaction Work-up & Crude Product Isolation Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Isolate Crude Structure Structural Confirmation (NMR, MS) Purification->Structure Obtain Pure Compound Purity Purity Assessment (HPLC, Elemental Analysis) Structure->Purity Confirm Structure Final Pure, Characterized Inhibitor Candidate Purity->Final Validate Purity >95% SAR_Cycle Analyze Analyze SAR Data (Identify key interactions) Design Design New Analogs (Enhance desired properties) Analyze->Design Hypothesize Improvements Synthesize Synthesize & Purify New Compounds Design->Synthesize Define Targets Test Test Biological Activity (Biochemical & Cellular Assays) Synthesize->Test Generate Data Test->Analyze Feedback Loop

References

5-Chlorobenzimidazole: A Versatile Reagent in Modern Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Analytical Potential of 5-Chlorobenzimidazole

This compound, a halogenated derivative of the benzimidazole heterocyclic scaffold, has emerged as a significant and versatile reagent in the field of analytical chemistry.[1][2] While extensively recognized for its role as a crucial intermediate in the synthesis of pharmaceuticals—ranging from anticancer to antifungal and antimalarial agents—and in the development of agrochemicals, its utility within the analytical laboratory is equally compelling.[2] The unique structural and chemical properties of this compound, including its ability to form stable complexes with a variety of metal ions and its potential for derivatization, underpin its growing application in sensitive and selective analytical methodologies.[1][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this compound as an analytical reagent. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific literature. Herein, we will explore its applications in spectrophotometry, fluorometry, and chromatography, providing detailed application notes and actionable protocols to empower your research and development endeavors.

Physicochemical Properties and Analytical Relevance

The analytical utility of this compound is intrinsically linked to its molecular structure and resulting physicochemical properties. A comprehensive understanding of these characteristics is paramount for method development and optimization.

PropertyValueSource
Molecular Formula C₇H₅ClN₂[4]
Molecular Weight 152.58 g/mol [4]
Melting Point 118-122 °C[4]
Appearance White to off-white solid[2]
Solubility Soluble in organic solvents like ethanol, DMSO, and DMF.[5]

The benzimidazole core, a fusion of benzene and imidazole rings, provides a planar, aromatic system with two nitrogen atoms that can act as coordination sites for metal ions.[3] The presence of the chlorine atom at the 5-position enhances the molecule's lipophilicity and modifies its electronic properties, influencing its reactivity and the stability of the metal complexes it forms.[3]

Application I: Spectrophotometric Determination of Transition Metal Ions

The ability of this compound to form colored complexes with transition metal ions makes it a valuable chromogenic reagent for their spectrophotometric determination. This application is predicated on the principle that the formation of a metal-ligand complex alters the electronic structure of the molecule, leading to a shift in the maximum absorbance wavelength (λmax) and an increase in molar absorptivity, which can be measured to quantify the metal ion concentration. While specific literature on this compound as a chromogenic reagent is emerging, the principles can be extrapolated from studies on similar benzimidazole derivatives.[6]

Underlying Principle: The Chromogenic Complex Formation

The reaction between a metal ion (Mⁿ⁺) and this compound (5-CBZ) can be generalized as follows:

Mⁿ⁺ + x(5-CBZ) → [M(5-CBZ)ₓ]ⁿ⁺ (Colorless/Pale)(Colorless)(Colored Complex)

The intensity of the color of the resulting complex, measured as absorbance, is directly proportional to the concentration of the metal ion, in accordance with the Beer-Lambert Law.

G Metal_Ion Metal Ion (Mⁿ⁺) (in solution) Complex Colored Metal-Ligand Complex [M(5-CBZ)ₓ]ⁿ⁺ Metal_Ion->Complex Complexation Reagent This compound (Reagent Solution) Reagent->Complex Spectrophotometer Spectrophotometer (Measure Absorbance at λmax) Complex->Spectrophotometer Analysis Concentration Determine Metal Ion Concentration Spectrophotometer->Concentration Quantification

Caption: Workflow for spectrophotometric metal ion determination.

Protocol: Spectrophotometric Determination of Cu(II) using this compound

This protocol is adapted from established methods for the analysis of metal complexes with benzimidazole derivatives.[7] Optimization of parameters such as pH, reaction time, and reagent concentration is recommended for specific applications.

1. Materials and Reagents:

  • This compound (reagent grade)

  • Standard stock solution of Cu(II) (1000 ppm)

  • Ethanol (analytical grade)

  • Buffer solution (e.g., acetate buffer, pH 5.5)

  • Deionized water

2. Preparation of Solutions:

  • This compound Solution (0.1% w/v): Dissolve 100 mg of this compound in 100 mL of ethanol.

  • Working Standard Solutions of Cu(II): Prepare a series of working standards (e.g., 1, 2, 5, 10, 15, 20 ppm) by diluting the stock solution with deionized water.

3. Experimental Procedure:

  • Into a series of 10 mL volumetric flasks, add 1 mL of each working standard solution of Cu(II).

  • To each flask, add 2 mL of the 0.1% this compound solution and 2 mL of the acetate buffer (pH 5.5).

  • Dilute the solutions to the mark with deionized water and mix well.

  • Allow the solutions to stand for 15 minutes at room temperature for complete color development.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) against a reagent blank prepared in the same manner without the Cu(II) standard. The λmax should be determined by scanning the spectrum of one of the complex solutions from 400 to 800 nm. Based on similar copper-benzimidazole complexes, the λmax is expected in the range of 600-750 nm.[7][8]

4. Data Analysis:

  • Construct a calibration curve by plotting the absorbance values versus the corresponding concentrations of the Cu(II) standards.

  • Determine the concentration of Cu(II) in an unknown sample by measuring its absorbance under the same conditions and interpolating the value from the calibration curve.

Application II: Fluorometric Determination of Metal Ions

Certain benzimidazole derivatives exhibit fluorescence, which can be either quenched or enhanced upon complexation with specific metal ions. This phenomenon forms the basis for highly sensitive and selective fluorometric assays.[9][10] While this compound itself may not be strongly fluorescent, it serves as an excellent scaffold for the synthesis of fluorescent probes. However, for the purpose of this guide, we will outline a protocol based on the intrinsic (though potentially weak) fluorescence or, more likely, the quenching of a fluorescent complex upon introduction of a target analyte.

Principle of Fluorometric Sensing

The interaction of this compound with a metal ion can lead to:

  • Fluorescence Quenching: The metal ion facilitates non-radiative decay pathways, decreasing the fluorescence intensity.

  • Fluorescence Enhancement: Complexation with the metal ion can increase the rigidity of the molecule and reduce non-radiative decay, leading to an increase in fluorescence intensity.

G cluster_quenching Quenching Pathway cluster_enhancement Enhancement Pathway Fluorophore 5-CBZ Derivative (Fluorophore) Quenched_Complex Non-fluorescent or Quenched Complex Fluorophore->Quenched_Complex Binding Enhanced_Complex Fluorescent Complex Fluorophore->Enhanced_Complex Binding Metal_Ion Metal Ion (Mⁿ⁺) Metal_Ion->Quenched_Complex Metal_Ion->Enhanced_Complex Spectrofluorometer Spectrofluorometer (Measure Emission) Quenched_Complex->Spectrofluorometer Enhanced_Complex->Spectrofluorometer Quantification Quantify Metal Ion Spectrofluorometer->Quantification

Caption: Fluorometric sensing mechanisms.

Protocol: Fluorometric Determination of Zn(II) using a this compound-based System

This generalized protocol is based on the principles of benzimidazole-based fluorescent sensors for zinc.[11][12]

1. Materials and Reagents:

  • This compound derivative (or this compound itself to test for intrinsic fluorescence changes)

  • Standard stock solution of Zn(II) (100 ppm)

  • Methanol or Acetonitrile (spectroscopic grade)

  • HEPES buffer (pH 7.4)

2. Preparation of Solutions:

  • Reagent Stock Solution (1 mM): Dissolve an accurately weighed amount of the this compound derivative in methanol or acetonitrile.

  • Working Reagent Solution (10 µM): Dilute the stock solution with the chosen solvent.

  • Working Standard Solutions of Zn(II): Prepare a series of working standards in the µM range by diluting the stock solution with deionized water.

3. Experimental Procedure:

  • In a quartz cuvette, place 2 mL of the HEPES buffer.

  • Add an appropriate volume of the working reagent solution (e.g., 20 µL to achieve a final concentration of 0.1 µM).

  • Record the initial fluorescence spectrum of the reagent solution.

  • Successively add small aliquots of the Zn(II) working standard solutions to the cuvette.

  • After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

  • Record the fluorescence emission spectrum after each addition. The excitation wavelength should be set at the absorption maximum of the reagent.

4. Data Analysis:

  • Plot the change in fluorescence intensity at the emission maximum as a function of the Zn(II) concentration.

  • From this plot, determine the linearity range and calculate the limit of detection (LOD) using the formula LOD = 3σ/s, where σ is the standard deviation of the blank and s is the slope of the calibration curve.[12] For some benzimidazole-based sensors, detection limits for Zn(II) have been reported in the micromolar to nanomolar range.[9][11][12]

Application III: High-Performance Liquid Chromatography (HPLC)

In the context of drug development and quality control, HPLC is an indispensable tool for purity assessment and quantification of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound.[13][14] A validated reversed-phase HPLC (RP-HPLC) method can effectively separate this compound from its precursors, by-products, and degradation products.

Protocol: Purity Analysis of this compound by RP-HPLC

This protocol is adapted from a validated method for the closely related 2-Chlorobenzimidazole and is suitable for determining the purity of a synthesized batch of this compound.[13]

1. Instrumentation and Chromatographic Conditions:

ParameterRecommended Setting
HPLC System Standard HPLC with UV detector
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A to 30% A over 20 min, then hold at 30% A for 5 min
Flow Rate 1.0 mL/min
Detection UV at 275 nm (adjust based on UV scan of 5-CBZ)
Injection Volume 10 µL
Column Temperature 30 °C

2. Preparation of Solutions:

  • Standard Solution (0.1 mg/mL): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the mobile phase (initial composition) and dilute to 100 mL in a volumetric flask.

  • Sample Solution (0.1 mg/mL): Accurately weigh and dissolve approximately 10 mg of the this compound sample in the mobile phase and dilute to 100 mL in a volumetric flask.

3. System Suitability:

  • Inject the standard solution five times and evaluate the system suitability parameters. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

4. Procedure:

  • Inject the blank (mobile phase), followed by the standard solution and the sample solution into the chromatograph.

  • Record the chromatograms and identify the peak corresponding to this compound based on the retention time of the standard.

  • Calculate the purity of the sample by comparing the peak area of this compound in the sample chromatogram to the total area of all peaks (area normalization method), or by using the standard solution for external standard quantification.

5. Method Validation:

  • For use in a regulated environment, the method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[15]

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solution (0.1 mg/mL) Injection Inject into HPLC System Standard_Prep->Injection Sample_Prep Prepare Sample Solution (0.1 mg/mL) Sample_Prep->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection UV Detection at 275 nm Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate Purity (%) Integration->Calculation

Caption: HPLC purity analysis workflow for this compound.

Conclusion and Future Perspectives

This compound has demonstrated its value as a versatile reagent in analytical chemistry, with applications spanning spectrophotometry, fluorometry, and chromatography. Its ability to form stable complexes with metal ions provides a foundation for the development of sensitive and selective methods for their determination. Furthermore, its importance as a pharmaceutical intermediate necessitates robust analytical methods, such as HPLC, for quality control.

The future of this compound in analytical chemistry is promising. Research into novel derivatives designed as highly specific fluorescent or chromogenic probes for a wider range of analytes is a burgeoning area. The development of electrochemical sensors incorporating this compound or its complexes for the detection of heavy metals and other pollutants also presents an exciting avenue for future exploration. As the demand for more sensitive, rapid, and cost-effective analytical methods grows, the utility of this compound and its derivatives is poised to expand, solidifying its place as a valuable tool in the modern analytical laboratory.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chlorobenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chlorobenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, identify and minimize side products, and ensure the integrity of your final compound.

Section 1: Frequently Asked Questions (FAQs)

Here are some of the common questions we receive regarding the synthesis of this compound.

Q1: What are the most common synthetic routes for this compound?

The most prevalent and straightforward method for synthesizing this compound is the condensation of 4-chloro-o-phenylenediamine with a one-carbon source, typically formic acid. This reaction, known as the Phillips-Ladenburg synthesis, is widely used due to its reliability and relatively simple procedure.[1][2] Alternative methods may involve the use of other C1 synthons like formamide or orthoformates.[3]

Q2: What are the expected side products in the synthesis of this compound from 4-chloro-o-phenylenediamine and formic acid?

While the reaction is generally efficient, several side products can arise. The most common are:

  • Unreacted 4-chloro-o-phenylenediamine: Incomplete reaction is a common source of this impurity.

  • N-formyl-4-chloro-o-phenylenediamine: This is an intermediate that may not have fully cyclized.

  • Bis-adducts/Over-reaction products: Under certain conditions, dimeric or polymeric structures can form. An example is the formation of a bis(benzimidazole) derivative.[4][5]

  • Degradation Products: Harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to the degradation of starting materials and the product.

Q3: How can I monitor the progress of my reaction effectively?

Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to track the disappearance of the starting material (4-chloro-o-phenylenediamine) and the appearance of the this compound product spot. Comparing the reaction mixture to standards of the starting material and purified product will provide a clear indication of the reaction's progress.

Q4: What is the typical appearance of pure this compound?

Pure this compound is typically a white to off-white or light pink solid.[6] Significant color deviation may indicate the presence of impurities, often arising from oxidation of the diamine starting material or degradation products.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter during the synthesis of this compound.

Issue 1: Low Yield of this compound

A lower than expected yield is a frequent challenge. The following guide will help you diagnose and address the potential causes.

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or deactivation of the acid catalyst.Protocol: 1. Monitor the reaction closely using TLC until the starting material spot is no longer visible.2. Ensure the reaction temperature is maintained at the optimal level (typically reflux in formic acid).3. If using a milder acid, consider adding a catalytic amount of a stronger acid like p-toluenesulfonic acid (p-TSA).[1][7]
Sub-optimal Reagent Stoichiometry An incorrect ratio of 4-chloro-o-phenylenediamine to formic acid can limit the yield.Protocol: 1. Use a moderate excess of formic acid, as it often serves as both the reagent and the solvent.2. Carefully measure the starting materials to ensure the correct molar ratios.
Product Loss During Work-up The product might be lost during the neutralization and extraction steps. This compound has some solubility in water, especially under acidic or basic conditions.Protocol: 1. Carefully neutralize the reaction mixture to the isoelectric point of this compound (around pH 8-9) to minimize its solubility in the aqueous layer.[8]2. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery.3. Back-extract the combined organic layers with brine to remove residual water and water-soluble impurities.
Degradation of Starting Material or Product Prolonged exposure to high temperatures or highly acidic conditions can cause degradation.Protocol: 1. Avoid unnecessarily long reaction times. Monitor the reaction by TLC and stop it once the starting material is consumed.2. Consider running the reaction at a slightly lower temperature for a longer duration to minimize degradation.
Issue 2: Presence of Significant Impurities in the Crude Product

The presence of impurities can complicate purification and affect the quality of the final product.

Troubleshooting Flowchart for Impurity Identification and Removal

G start Crude Product Analysis (TLC/LC-MS/NMR) impurity_type Identify Impurity Type start->impurity_type unreacted_sm Unreacted Starting Material (4-chloro-o-phenylenediamine) impurity_type->unreacted_sm Polar spot matching SM intermediate Incomplete Cyclization (N-formyl intermediate) impurity_type->intermediate Intermediate polarity spot side_product Side Product (e.g., bis-benzimidazole) impurity_type->side_product Less polar/higher MW spot purification Purification Strategy unreacted_sm->purification intermediate->purification side_product->purification column Column Chromatography purification->column Multiple/close-spotting impurities recrystallization Recrystallization purification->recrystallization Single major impurity acid_wash Acid/Base Wash purification->acid_wash Basic/acidic impurities end Pure this compound column->end recrystallization->end acid_wash->end

Caption: Troubleshooting workflow for impurity identification and removal.

Detailed Protocols for Purification
  • Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexane or methanol in dichloromethane is typically effective. Start with a less polar mixture and gradually increase the polarity.

    • Elution Order: Less polar impurities will elute first, followed by the this compound product, and finally, the more polar unreacted starting material and intermediates.

  • Recrystallization:

    • Solvent Selection: Choose a solvent system in which this compound is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents include ethanol, methanol, or ethyl acetate/hexane mixtures.

    • Procedure: a. Dissolve the crude product in a minimal amount of the hot solvent. b. If colored impurities are present, a small amount of activated charcoal can be added and the solution hot-filtered. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. d. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 3: Understanding Side Product Formation

A deeper understanding of the reaction mechanism can help in preventing the formation of side products.

Reaction Pathway and Side Product Formation

The desired reaction proceeds through the formation of an N-formyl intermediate, which then undergoes intramolecular cyclization and dehydration to form the benzimidazole ring.

G cluster_main Main Reaction Pathway cluster_side Side Reactions A 4-chloro-o-phenylenediamine + Formic Acid B N-formyl Intermediate A->B Formylation C This compound (Product) B->C Cyclization/ Dehydration D Incomplete Reaction B->D Stalls E Over-reaction (Bis-benzimidazole) C->E Further Reaction

Caption: Simplified reaction pathway for this compound synthesis and common side reactions.

Causality behind Side Product Formation:

  • N-formyl Intermediate Accumulation: Insufficient heat or catalytic activity can cause the reaction to stall at the intermediate stage. This is often reversible by increasing the temperature or reaction time.

  • Bis-benzimidazole Formation: This can occur if a molecule of the formylated intermediate reacts with another molecule of 4-chloro-o-phenylenediamine before it can cyclize. This is more likely to happen at higher concentrations or if the cyclization step is slow.

By understanding these pathways, you can make informed decisions to optimize your reaction conditions, leading to a higher yield and purity of your desired this compound product.

References

Technical Support Center: Purification of Crude 5-Chlorobenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 5-Chlorobenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate.

Introduction to this compound and its Purification Challenges

This compound is a heterocyclic aromatic organic compound with the molecular formula C₇H₅ClN₂. It serves as a crucial building block in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. The purity of this compound is paramount, as impurities can adversely affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

Crude this compound, often synthesized from the reaction of 4-chloro-o-phenylenediamine with formic acid, can contain various impurities. These may include unreacted starting materials, by-products from side reactions such as oxidation, and residual acids. Effective purification is therefore a critical step in its synthesis. This guide will walk you through the most common and effective purification techniques, providing both the "how" and the "why" behind each step.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities depend on the synthetic route but typically include:

  • Unreacted Starting Materials: 4-chloro-o-phenylenediamine and residual formic acid.

  • Oxidation Products: o-Phenylenediamine derivatives are susceptible to oxidation, which can lead to colored impurities. Running the reaction under an inert atmosphere can minimize this.[1]

  • Side-Products: Incomplete cyclization or other side reactions can lead to various structural analogs.

Q2: What is the first step I should take to purify my crude this compound?

A2: A simple acid-base extraction is often an excellent first step to remove non-basic and acidic impurities.[1] Due to the amphoteric nature of the benzimidazole core, this compound can be protonated in acidic conditions and deprotonated in basic conditions, allowing for its separation from neutral impurities.[2]

Q3: My purified this compound has a low melting point. What does this indicate?

A3: A broad or low melting point typically indicates the presence of impurities. The literature melting point for pure this compound is in the range of 118-122 °C. If your product melts at a lower temperature or over a wider range, further purification is recommended.

Q4: How can I assess the purity of my final product?

A4: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample and can separate closely related impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and reveal the presence of impurities. The ¹H NMR spectrum of pure this compound in DMSO-d₆ should show characteristic peaks around δ 12.61 (s, 1H), 8.27 (s, 1H), 7.65 (s, 1H), 7.60 (d, 1H), and 7.21 (dd, 1H).[4]

  • Melting Point Analysis: As mentioned, a sharp melting point within the literature range is a good indicator of high purity.

Troubleshooting Guides

This section provides detailed troubleshooting for the most common purification techniques for this compound.

Acid-Base Extraction

Acid-base extraction is a powerful technique to separate acidic, basic, and neutral compounds based on their differential solubility in aqueous and organic phases at different pH values.[1] this compound, being a weak base, can be extracted into an aqueous acidic solution, leaving neutral impurities in the organic layer.

Problem Possible Cause Solution
Low recovery of this compound after extraction. The pH of the aqueous acid was not low enough to fully protonate the benzimidazole. The pKa of 2-chlorobenzimidazole is around 9.2, and this compound is expected to have a similar pKa.[5]Use a sufficiently strong acid (e.g., 1-2 M HCl) to ensure the pH is well below the pKa of the protonated benzimidazole (which will be acidic). A pH of 2-3 should be adequate.
Incomplete extraction from the organic layer.Perform multiple extractions (2-3 times) with the aqueous acid to ensure complete transfer of the product.
The product did not fully precipitate upon neutralization.After neutralizing the acidic aqueous extract with a base (e.g., NaOH), ensure the pH is sufficiently basic (pH 9-10) to deprotonate the benzimidazole and cause it to precipitate. Cool the solution in an ice bath to maximize precipitation.
Oily product obtained after neutralization. The concentration of the product in the aqueous phase is too high, or the neutralization was done too quickly.Perform the neutralization slowly while stirring vigorously. If an oil still forms, you can try to extract the product back into an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent.
Emulsion formation during extraction. Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of shaking vigorously. To break an existing emulsion, you can try adding a small amount of brine (saturated NaCl solution).
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the protonated this compound) into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh 1 M HCl to ensure all the product has been transferred to the aqueous phase. Combine the aqueous extracts.

  • Wash: Wash the organic layer (which contains neutral impurities) with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to recover any neutral impurities if desired.

  • Neutralization and Precipitation: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 2 M NaOH solution dropwise with stirring until the solution is basic (pH ~9-10, check with pH paper). A precipitate of pure this compound should form.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold water, and dry it under vacuum.

AcidBaseExtraction cluster_0 Step 1: Acidic Extraction crude Crude this compound in Ethyl Acetate sep_funnel1 Separatory Funnel crude->sep_funnel1 organic_layer1 Organic Layer (Neutral Impurities) sep_funnel1->organic_layer1 Shake & Separate aqueous_layer1 Aqueous Layer (Protonated this compound) sep_funnel1->aqueous_layer1 Shake & Separate hcl Add 1 M HCl hcl->sep_funnel1 neutralize Add 2 M NaOH (Neutralize to pH 9-10) aqueous_layer1->neutralize precipitate Precipitate Forms neutralize->precipitate filtration Vacuum Filtration precipitate->filtration pure_product Pure this compound filtration->pure_product Recrystallization crude Crude this compound dissolve Dissolve in minimum hot ethanol crude->dissolve hot_filtration Hot Filtration (optional, with charcoal for color) dissolve->hot_filtration add_water Add hot water to cloud point hot_filtration->add_water add_ethanol Add hot ethanol to clarify add_water->add_ethanol cool_slowly Cool slowly to RT, then ice bath add_ethanol->cool_slowly filtration Vacuum Filtration cool_slowly->filtration wash Wash with cold ethanol/water filtration->wash dry Dry under vacuum wash->dry pure_product Pure Crystalline This compound dry->pure_product

References

Technical Support Center: Troubleshooting Low Yields in 5-Chlorobenzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges associated with the synthesis of 5-Chlorobenzimidazole, specifically focusing on troubleshooting and optimizing reaction yields. Our approach is rooted in explaining the causality behind experimental choices to empower you to make informed decisions in your own laboratory work.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common issues encountered during the synthesis of this compound.

Q1: My final product is a dark, oily substance instead of the expected off-white solid. What happened? A: This is almost always due to the oxidation of your starting material, 4-chloro-1,2-phenylenediamine. This diamine is highly sensitive to air and light, leading to the formation of colored, polymeric impurities that are difficult to remove and will prevent crystallization.

Q2: The reaction seems to stall, and TLC analysis shows significant amounts of starting material even after prolonged heating. Why? A: There are two primary culprits. First, your formic acid may be of insufficient quality or concentration (e.g., <90%), containing excess water which impedes the crucial dehydration step of the cyclization. Second, the reaction temperature may be too low, failing to provide the necessary activation energy for the rate-determining step.[1]

Q3: After neutralization, my product seems to be lost during the aqueous workup. Where is it going? A: this compound has some solubility in water, especially if the volume of water used for washing is excessive or if the pH is not correctly adjusted.[2] Ensure the solution is only just alkaline to litmus before filtering. Over-basification can lead to the formation of salts that are more water-soluble.

Q4: My NMR spectrum shows my desired product, but the integration values are off, and there are unidentifiable aromatic peaks. What are these impurities? A: These are likely side-products from incomplete cyclization or side reactions. If the diamine starting material is partially oxidized, you may form complex quinoxaline-type structures. Additionally, if the reaction is not driven to completion, you may have N-formylated diamine intermediates present.

Section 2: In-Depth Troubleshooting Guide

This guide is structured to follow the typical experimental workflow. We will diagnose potential issues at each stage and provide robust, scientifically-grounded solutions.

Stage 1: Starting Material Quality & Stoichiometry

The integrity of your starting materials is the foundation of a successful synthesis. Overlooking this stage is the most common source of poor yields.

Q: My 4-chloro-1,2-phenylenediamine starting material is dark brown/purple. Can I still use it? A: It is strongly advised not to. The dark color is a clear indicator of oxidation. These oxidized species will not participate in the desired cyclization and will generate a complex mixture of byproducts, making purification extremely difficult and drastically reducing your isolated yield.

  • Expert Insight: Phenylenediamines are notoriously unstable and sensitive to air and light.[3][4] The oxidation process forms highly conjugated, colored impurities.

  • Recommended Action:

    • Assess Purity: Check the melting point of your diamine. Pure 4-chloro-1,2-phenylenediamine should melt around 70-73°C.[5][6] A broad or depressed melting range indicates impurity.

    • Purify Before Use: If impure, the diamine can be purified. A common method is to dissolve the crude material in hot water, treat it with activated charcoal to adsorb the colored impurities, and then recrystallize.[7]

Q: How critical is the quality and amount of formic acid? A: It is extremely critical. The Phillips-Ladenburg condensation of a phenylenediamine with formic acid is a cyclodehydration reaction.[2][8]

  • Causality: The reaction proceeds through the formation of an N-formyl intermediate, followed by an intramolecular cyclization and subsequent dehydration to form the imidazole ring.[1]

    • Water Content: Using low-grade formic acid (e.g., 85% or less) introduces excess water, which, by Le Châtelier's principle, will inhibit the final, crucial dehydration step.

    • Stoichiometry: While formic acid acts as a reactant, it is often used in excess to also serve as the solvent. An insufficient amount will lead to an incomplete reaction.[9]

  • Recommended Protocol:

    • Use a fresh bottle of high-purity formic acid (≥95%).

    • A moderate excess (e.g., 1.5 to 2.0 molar equivalents relative to the diamine) is recommended to drive the reaction to completion without making the final neutralization step difficult.[9]

Stage 2: Reaction Conditions & Monitoring

Precise control over the reaction environment is key to maximizing conversion and minimizing side-product formation.

Q: I am getting a low conversion rate. Should I just increase the temperature or reflux time? A: While insufficient heat or time is a possible cause, indiscriminate increases can be counterproductive. Classical Phillips-Ladenburg reactions can require high temperatures, but this must be carefully controlled.[3][10][11]

  • Expert Insight: Benzimidazoles, while generally stable, can be susceptible to thermal degradation at very high temperatures over extended periods, leading to charring and the formation of intractable tars.[12][13][14] The optimal balance is achieving complete conversion of the starting material in a reasonable timeframe.

  • Recommended Actions:

    • Monitor the Reaction: The best way to determine the optimal reaction time is by monitoring its progress using Thin Layer Chromatography (TLC). Develop a solvent system (e.g., Ethyl Acetate/Hexane mixtures) that clearly separates your starting material from the product. The reaction is complete when the diamine spot has been completely consumed.[3]

    • Optimize Temperature: A temperature of 100°C for 2 hours is a well-established starting point for this reaction.[8][9] If conversion is slow, a modest increase to 110-120°C can be beneficial, but this should be monitored closely by TLC to avoid byproduct formation.

Troubleshooting Logic Flow Diagram

G cluster_start Problem Identification cluster_stage1 Stage 1: Pre-Reaction Checks cluster_stage2 Stage 2: Reaction Execution cluster_stage3 Stage 3: Workup & Purification Start Low Yield (<70%) of this compound Reagent_Purity Assess Starting Material Purity Start->Reagent_Purity Is diamine discolored? Stoichiometry Verify Reagent Stoichiometry Reagent_Purity->Stoichiometry Is formic acid fresh & >95%? Conditions Optimize Reaction Conditions Stoichiometry->Conditions Is temp at 100°C? Monitoring Monitor Reaction Progress (TLC) Conditions->Monitoring Is reaction stalling? Workup Refine Workup Procedure Monitoring->Workup Is product lost during neutralization? Purification Optimize Purification Method Workup->Purification Is final product impure?

Caption: Troubleshooting workflow for low yields.

Stage 3: Workup and Purification

A significant portion of the product can be lost during isolation and purification if not performed correctly.

Q: How can I minimize product loss during the neutralization and filtration steps? A: This stage requires careful pH control and temperature management.

  • Causality: The reaction is conducted in acidic media, so the benzimidazole product exists as its formate salt, which is water-soluble. Neutralization with a base (e.g., NaOH) deprotonates the imidazole ring, causing the free base to precipitate out of the aqueous solution.

  • Recommended Protocol:

    • Cooling: Before neutralization, cool the reaction mixture in an ice bath. This decreases the solubility of the product in water, maximizing precipitation.

    • Slow Addition of Base: Add 10% sodium hydroxide solution slowly, with constant swirling or stirring, until the mixture is just alkaline to litmus paper.[8][9] Adding a large excess of base can sometimes lead to the formation of soluble sodium salts or cause unwanted side reactions.

    • Washing: Wash the filtered crude product with a minimal amount of ice-cold water to remove residual salts.[8] Using room temperature or warm water will dissolve a portion of your product.

Q: My crude product is still off-color after filtration. What is the best recrystallization method? A: Recrystallization is an excellent method for purifying this compound. The key is selecting an appropriate solvent system.

  • Expert Insight: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[15] For benzimidazoles, water is often an effective solvent.[9]

  • Validated Recrystallization Protocol:

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a volume of deionized water sufficient to create a slurry. For reference, a literature procedure for unsubstituted benzimidazole uses approximately 15 mL of water per gram of crude product.[9]

    • Heat the mixture to boiling with stirring. The solid should dissolve completely. If it does not, add small additional portions of hot water until a clear solution is obtained.

    • If the solution is colored, add a small amount (e.g., 1-2% by weight of your product) of decolorizing carbon (Norite) and keep the solution gently boiling for 5-10 minutes.[8][9]

    • Perform a hot filtration through a pre-heated funnel to remove the carbon and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the pure, white crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry at 100°C.[8]

Comparative Table of Recrystallization Solvents
Solvent/SystemProsConsBest For...
Water Inexpensive, non-toxic, effective for many benzimidazoles.[9]High boiling point can be slow to remove; some derivatives may have low solubility.Removing salt impurities and baseline purification.
Ethanol/Water Highly tunable; good for compounds with intermediate polarity.[15][16]Can be difficult to find the perfect ratio; risk of oiling out if cooled too quickly.Products that are too soluble in pure ethanol but insoluble in water.
Ethyl Acetate/Hexane Excellent for less polar impurities; solvents are easily removed.[3][15]Higher cost; both solvents are flammable.Final polishing of a relatively clean product to remove non-polar contaminants.

Section 3: Validated Synthesis Protocol

This protocol for the synthesis of benzimidazole is a reliable starting point and can be adapted for this compound.[9]

Experimental Protocol: Phillips-Ladenburg Synthesis

G cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Reactants 1. Combine Diamine & Formic Acid in RBF Heat 2. Heat at 100°C for 2 hours Reactants->Heat Cool 3. Cool in Ice Bath Heat->Cool Neutralize 4. Neutralize slowly with 10% NaOH Cool->Neutralize Filter 5. Filter Crude Product Neutralize->Filter Recrystallize 6. Recrystallize from Hot Water Filter->Recrystallize Dry 7. Dry Product at 100°C Recrystallize->Dry

Caption: Step-by-step synthesis workflow.

Methodology:

  • In a 500 mL round-bottomed flask, place 0.5 moles of 4-chloro-1,2-phenylenediamine.

  • Carefully add 0.75 moles of 95-98% formic acid.

  • Heat the mixture in a water or oil bath at 100°C for two hours. Monitor the reaction via TLC until the starting diamine is consumed.

  • After completion, cool the flask in an ice bath.

  • Slowly add a 10% aqueous solution of sodium hydroxide with constant swirling until the mixture is just alkaline to litmus paper. A precipitate will form.

  • Collect the crude this compound by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small portion (approx. 50 mL) of ice-cold water.

  • Purify the crude product by recrystallization from boiling water as described in the section above.

  • Dry the final white product at 100°C. Expected yield should be in the range of 80-90%.

References

stability and degradation of 5-Chlorobenzimidazole under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 5-Chlorobenzimidazole. This center is designed to provide you with in-depth technical guidance, troubleshooting advice, and detailed protocols to navigate the complexities of its stability and degradation. As your virtual Senior Application Scientist, I will guide you through understanding the intrinsic stability of this molecule and how to proactively address potential challenges in your experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the handling and stability of this compound.

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The benzimidazole core is susceptible to both acidic and basic hydrolysis, while the entire molecule can be degraded by oxidative and photolytic pathways.[1][2] Understanding the interplay of these factors is crucial for maintaining the integrity of your samples and for developing stable formulations.

Q2: How can I visually assess if my this compound sample has degraded?

A2: While visual inspection is not a definitive measure of purity, degradation can sometimes manifest as a change in the physical appearance of the material, such as a discoloration (e.g., from off-white to yellow or brown) or a change in texture. However, significant degradation can occur without any visible changes. Therefore, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are essential for accurately assessing purity and detecting degradation products.[3]

Q3: What are the expected degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the known reactivity of the benzimidazole ring, potential degradation pathways can be inferred. Hydrolysis may lead to the opening of the imidazole ring. Oxidative conditions could result in the formation of N-oxides or hydroxylated derivatives, and potentially cleavage of the aromatic rings under harsh conditions.[4][5] Photodegradation may also lead to cleavage and rearrangement products.

Q4: What is a "forced degradation" or "stress testing" study, and why is it important for this compound?

A4: A forced degradation study, or stress testing, is a series of experiments where the drug substance is intentionally exposed to harsh conditions (acid, base, heat, light, oxidation) to accelerate its degradation.[1][2][6] This is a critical step in drug development for several reasons:

  • It helps to identify the likely degradation products that could form under normal storage conditions over time.

  • It provides insights into the intrinsic stability of the molecule and its degradation pathways.

  • The generated degradants are used to develop and validate a "stability-indicating" analytical method, which is a method capable of separating the intact drug from its degradation products.[1][7][8]

Troubleshooting Guide: Navigating Experimental Challenges

This section provides solutions to specific problems you might encounter during your work with this compound.

Problem 1: I am observing unexpected peaks in my HPLC analysis of a this compound sample.

  • Question: What could be the source of these unexpected peaks, and how can I identify them?

  • Answer: Unexpected peaks in your chromatogram can arise from several sources:

    • Degradation Products: If your sample has been stored improperly or for an extended period, it may have started to degrade. The new peaks would correspond to these degradation products.

    • Impurities from Synthesis: The peaks could be residual starting materials, intermediates, or by-products from the synthesis of this compound.

    • Contamination: The sample might be contaminated from solvents, glassware, or other sources.

    Troubleshooting Steps:

    • Analyze a freshly prepared standard: Prepare a solution from a new, unopened vial of high-purity this compound and run it on your HPLC system. This will help you confirm the retention time of the main peak and see if the unexpected peaks are present in a fresh sample.

    • Perform a forced degradation study: Subject a sample of this compound to stress conditions (e.g., mild acid, base, or peroxide). If the unexpected peaks in your original sample increase in area percent during the stress study, they are likely degradation products.

    • Use a mass spectrometer (MS) detector: If your HPLC is coupled to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the unexpected peaks. This information is invaluable for proposing molecular formulas and identifying the structures of the impurities or degradation products.[5][7]

Problem 2: My this compound solution is turning yellow over time.

  • Question: Why is my solution changing color, and is the compound still usable?

  • Answer: A color change, typically to yellow or brown, is often an indication of degradation, particularly oxidative or photolytic degradation. The formation of conjugated systems or chromophoric degradation products can lead to the absorption of visible light.

    Causality and Actionable Advice:

    • Light Exposure: Benzimidazole derivatives can be sensitive to light.[9] Store your solutions in amber vials or protect them from light to minimize photodegradation.

    • Oxidation: The solution may be undergoing oxidation. Ensure your solvents are de-gassed and consider purging the headspace of your container with an inert gas like nitrogen or argon.

    • Usability: While a slight color change might not significantly impact some initial experiments, for quantitative analysis or in a GMP environment, a discolored solution should be discarded and a fresh one prepared. The presence of color indicates the formation of impurities, which can interfere with your results. Always re-analyze a discolored solution by HPLC to assess its purity before use.

Problem 3: I am struggling to develop a stability-indicating HPLC method for this compound.

  • Question: What are the key parameters to consider for developing a robust, stability-indicating HPLC method?

  • Answer: A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities. Here are the key considerations:

    Method Development Strategy:

    • Column Selection: A C18 column is a good starting point for reversed-phase chromatography of benzimidazole derivatives.[3] Consider columns with different selectivities if you have co-eluting peaks.

    • Mobile Phase Optimization:

      • pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like this compound. Experiment with a pH range around the pKa of the molecule. A buffer (e.g., phosphate or acetate) should be used to maintain a consistent pH.

      • Organic Modifier: Acetonitrile and methanol are common organic modifiers. Varying the organic modifier can alter the selectivity of your separation.

    • Gradient Elution: A gradient elution (where the concentration of the organic modifier is increased over time) is often necessary to separate compounds with a wide range of polarities, which is common in degradation samples.

    • Detector Wavelength: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This will help you to identify the optimal wavelength for detection of both the parent compound and its degradation products, and also to assess peak purity.

    • Forced Degradation Samples: The most critical aspect of developing a stability-indicating method is to use samples generated from forced degradation studies. This ensures that you are challenging your method to separate the actual degradation products that are likely to form.[1][8]

Experimental Protocols: Forced Degradation Studies

The following protocols provide a framework for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation of the active ingredient.[2]

General Sample Preparation
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Working Solution: For each stress condition, dilute the stock solution with the respective stressor to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

Acidic Hydrolysis
  • Objective: To assess the stability of this compound in an acidic environment.

  • Protocol:

    • To an appropriate volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specific time points (e.g., 2, 4, 8, 12, and 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

Basic Hydrolysis
  • Objective: To evaluate the stability in an alkaline environment.

  • Protocol:

    • To an appropriate volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide (NaOH).

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specific time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid (HCl) before analysis.

    • If no degradation is observed, repeat with 1 M NaOH.

Oxidative Degradation
  • Objective: To determine the susceptibility of this compound to oxidation.

  • Protocol:

    • To an appropriate volume of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and protect it from light.

    • Withdraw aliquots at specific time points.

    • Dilute with the mobile phase before HPLC analysis.

    • If no degradation is observed, the experiment can be repeated at an elevated temperature (e.g., 60°C).

Thermal Degradation (Thermolysis)
  • Objective: To assess the stability of this compound in solid form and in solution when exposed to heat.

  • Protocol (Solid State):

    • Place a thin layer of solid this compound in a petri dish.

    • Expose it to a temperature of 80°C in a calibrated oven.

    • Sample at various time points, prepare a solution, and analyze by HPLC.

  • Protocol (Solution State):

    • Prepare a solution of this compound in a suitable solvent (e.g., water:methanol 50:50).

    • Reflux the solution at 80°C.

    • Withdraw aliquots at specific time points for HPLC analysis.

Photolytic Degradation
  • Objective: To evaluate the photosensitivity of this compound.

  • Protocol:

    • Prepare a solution of this compound in a suitable solvent.

    • Expose the solution to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and 200 watt hours/square meter).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Withdraw aliquots from both the exposed and control samples at specific time points for HPLC analysis.

Analytical Methodology: Stability-Indicating HPLC Method

The following is a recommended starting point for a stability-indicating RP-HPLC method, based on methods for similar compounds.[3]

ParameterRecommended Setting
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A to 30% A over 20 min, then hold at 30% A for 5 min
Flow Rate 1.0 mL/min
Detection UV at 278 nm
Injection Volume 10 µL
Column Temperature 30 °C

Visualizing Workflows and Degradation Pathways

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to stressor base Basic Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to stressor oxidation Oxidative Degradation (3% H₂O₂, RT) stock->oxidation Expose to stressor thermal Thermal Degradation (80°C, Solid & Solution) stock->thermal Expose to stressor photo Photolytic Degradation (UV/Vis Light) stock->photo Expose to stressor neutralize Neutralization/ Dilution acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Stability-Indicating HPLC-UV/PDA neutralize->hplc ms LC-MS for Identification hplc->ms If unknown peaks

Caption: Workflow for conducting forced degradation studies on this compound.

Plausible Degradation Pathways of this compound

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation main This compound C₇H₅ClN₂ hydrolysis_prod Imidazole Ring Opening Products main->hydrolysis_prod Acid/Base, H₂O, Δ n_oxide N-Oxide Derivatives main->n_oxide H₂O₂ hydroxylated Hydroxylated Benzimidazole main->hydroxylated H₂O₂ photolysis_prod Cleavage and Rearrangement Products main->photolysis_prod hν (UV/Vis)

Caption: Plausible degradation pathways for this compound under various stress conditions.

References

Technical Support Center: Synthesis of 5-Chlorobenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 5-chlorobenzimidazole derivatives. As a privileged scaffold in medicinal chemistry, the efficient synthesis of these compounds is critical.[1] This guide provides in-depth, field-proven insights into the role of solvents in these reactions, offering troubleshooting advice and optimized protocols to enhance yield, purity, and reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is my yield for the synthesis of a this compound derivative consistently low?

A1: Low yields in benzimidazole synthesis are a common challenge and can often be traced back to suboptimal solvent selection.[2] The primary role of the solvent is to dissolve the reactants, but it also influences the reaction mechanism and rate. For the condensation of 4-chloro-o-phenylenediamine with an aldehyde or carboxylic acid, polar protic solvents like ethanol or methanol are often effective as they can stabilize charged intermediates and facilitate proton transfer steps in the cyclization process.[3] However, if your starting materials have poor solubility in these solvents, the reaction may be slow or incomplete. In such cases, a more polar aprotic solvent like DMF could be beneficial, although it may require higher temperatures and more rigorous purification. It is recommended to perform a solvent screen with small-scale reactions to identify the optimal choice for your specific substrates.[2]

Q2: I am observing significant impurity formation in my reaction. Can the solvent be the cause?

A2: Absolutely. The solvent can influence the formation of byproducts. For instance, in the reaction of an o-phenylenediamine with an aldehyde, the formation of 1,2-disubstituted benzimidazoles as impurities can be solvent-dependent.[4] In some catalytic systems, using water as a solvent can selectively yield the desired 2-substituted benzimidazole, while switching to aprotic solvents may favor the formation of the 1,2-disubstituted product.[4][5] Additionally, residual solvent from previous steps or impurities within the solvent itself can lead to side reactions. Using high-purity, dry solvents is crucial, especially when working with moisture-sensitive reagents. Furthermore, the use of o-phenylenediamine dihydrochloride as a starting material, which has better solubility and stability, has been shown to reduce colored impurities.[6]

Q3: How does solvent polarity affect the reaction time?

A3: Solvent polarity plays a crucial role in the reaction kinetics. Polar solvents can stabilize the transition states of the reaction, thereby lowering the activation energy and increasing the reaction rate. For the synthesis of benzimidazoles, polar solvents like methanol and ethanol have been shown to facilitate high yields in shorter reaction times, particularly in catalyzed reactions.[3] In contrast, non-polar solvents may lead to slower reactions due to poor stabilization of polar intermediates. Microwave-assisted synthesis, often in conjunction with a suitable solvent or even under solvent-free conditions, can dramatically reduce reaction times from hours to minutes.[7]

Q4: Can I perform the synthesis of this compound derivatives under solvent-free conditions?

A4: Yes, solvent-free, or "green" chemistry, approaches are becoming increasingly popular for benzimidazole synthesis.[8] These methods often involve grinding the reactants together, sometimes with a solid support or catalyst, or using microwave irradiation.[8] Solvent-free conditions can lead to higher yields, shorter reaction times, and easier product isolation.[9] For example, the alkylation of 2-chlorobenzimidazole has been successfully carried out by physically grinding the reactants with a mild base.[8]

Troubleshooting Guide

Problem Potential Cause Related to Solvent Recommended Solution
Low or No Product Yield - Poor solubility of reactants: The chosen solvent may not be effectively dissolving the 4-chloro-o-phenylenediamine or the aldehyde/carboxylic acid. - Suboptimal solvent polarity: The solvent may not be adequately stabilizing the reaction intermediates.- Perform a solvent screen: Test a range of solvents with varying polarities, such as ethanol, methanol, acetonitrile, DMF, or even water.[2] - Consider a solvent mixture: A mixture of solvents, for instance, chloroform and methanol, can sometimes provide the ideal balance of solubility and reactivity.[6]
Formation of Multiple Products/Low Selectivity - Solvent-dependent side reactions: As discussed in the FAQs, the solvent can influence the formation of byproducts like 1,2-disubstituted benzimidazoles.[4]- Switch to a different solvent system: If you are using an aprotic solvent and observing disubstitution, consider a protic solvent like water or ethanol, which may favor the formation of the monosubstituted product.[4][5]
Difficult Product Purification - Solvent-related impurities: The solvent itself may contain impurities that react to form byproducts with similar polarity to the desired product. - High-boiling point solvent: Solvents like DMF can be difficult to remove completely, leading to contamination of the final product.- Use high-purity, anhydrous solvents. - If using a high-boiling point solvent, ensure its complete removal under high vacuum. Consider alternative, lower-boiling point solvents if possible. - Recrystallization from a suitable solvent is often an effective purification method. [8]
Incomplete Reaction - Insufficient reaction temperature for the chosen solvent: The reaction may require heating to proceed at a reasonable rate, and the chosen solvent's boiling point might be a limiting factor.- Choose a higher-boiling point solvent if the reaction is known to require elevated temperatures. - Alternatively, consider microwave-assisted synthesis , which can accelerate the reaction even at lower bulk temperatures.[7]

The Role of Solvent in the Synthesis of this compound Derivatives

The most common route for synthesizing 2-substituted-5-chlorobenzimidazoles involves the condensation of 4-chloro-o-phenylenediamine with an aldehyde or a carboxylic acid. The solvent's role in this process is multifaceted.

Solvent_Effects cluster_reactants Reactants cluster_effects Solvent Influences 4-chloro-o-phenylenediamine 4-chloro-o-phenylenediamine Reaction_Medium Reaction Medium 4-chloro-o-phenylenediamine->Reaction_Medium Aldehyde/Carboxylic Acid Aldehyde/Carboxylic Acid Aldehyde/Carboxylic Acid->Reaction_Medium Solvent Solvent Solvent->Reaction_Medium Provides Solubility Solubility Reaction_Medium->Solubility Determines Reaction_Rate Reaction_Rate Reaction_Medium->Reaction_Rate Affects Selectivity Selectivity Reaction_Medium->Selectivity Governs Mechanism Mechanism Reaction_Medium->Mechanism Impacts Yield Yield Solubility->Yield Reaction_Rate->Yield Product_Purity Product_Purity Selectivity->Product_Purity Mechanism->Product_Purity

Solvent influences on the synthesis of this compound derivatives.

Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents are generally good choices for the synthesis of 2-substituted benzimidazoles. They can participate in hydrogen bonding, which helps to stabilize charged intermediates and facilitate the proton transfers necessary for the cyclization reaction. Water, as a green solvent, has been shown to enhance selectivity for 2-substituted benzimidazoles in certain catalytic systems.[4]

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are excellent at dissolving a wide range of organic compounds. They can be particularly useful when dealing with starting materials that have low solubility in protic solvents. However, they may require higher reaction temperatures and can sometimes promote the formation of 1,2-disubstituted byproducts.[4][5]

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents are generally less effective for the synthesis of benzimidazoles due to the polar nature of the reactants and intermediates. They are more commonly used in the work-up and purification stages for extraction and recrystallization.

Comparative Data on Solvent Effects

The following table summarizes findings from various studies on the synthesis of benzimidazole derivatives, highlighting the impact of different solvents on reaction outcomes. Note that the specific substrates and reaction conditions may vary between studies.

SolventTypeTypical Reaction ConditionsObserved OutcomeReference(s)
Methanol Polar ProticRoom temperature to refluxHigh yields of 2-substituted benzimidazoles.[3][3]
Ethanol Polar ProticRefluxGood yields, often used in combination with a catalyst.[10]
Water Polar ProticRoom temperature to 100°CPromotes selectivity for 2-substituted benzimidazoles in some catalytic systems; considered a green solvent.[4][4]
DMF Polar AproticElevated temperatures (e.g., 135-140°C)Effective for dissolving reactants, but can be difficult to remove and may require higher temperatures.[11][11]
Acetonitrile Polar AproticRoom temperatureUsed in some syntheses, particularly for N-alkylation.[8][8]
Chloroform Non-polarRoom temperatureCan be used, sometimes in combination with a polar solvent like methanol.[6][6]
PEG-600 Green Solvent100°CAn effective and environmentally friendly solvent for N-alkylation of 2-chlorobenzimidazole.[8][8]
Solvent-free N/AGrinding or microwave irradiationCan provide high yields, short reaction times, and simplified work-up.[8][9][8][9]

Experimental Protocol: Synthesis of 2-Aryl-5-chlorobenzimidazole

This protocol is a general guideline for the synthesis of a 2-aryl-5-chlorobenzimidazole derivative using ethanol as the solvent. Optimization may be required for specific substrates.

Materials:

  • 4-chloro-o-phenylenediamine

  • Substituted aromatic aldehyde

  • Ethanol (anhydrous)

  • Catalyst (e.g., p-toluenesulfonic acid, optional)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-o-phenylenediamine (1 equivalent) and the substituted aromatic aldehyde (1-1.2 equivalents) in anhydrous ethanol.

  • Catalyst Addition (Optional): If using a catalyst, add it to the reaction mixture (typically 5-10 mol%).

  • Reaction: Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Synthesis_Workflow Start Start Dissolve_Reactants Dissolve 4-chloro-o-phenylenediamine and aldehyde in ethanol Start->Dissolve_Reactants 1 End End Add_Catalyst Add catalyst Dissolve_Reactants->Add_Catalyst 2 (Optional) Reflux Heat to reflux and monitor by TLC Add_Catalyst->Reflux 3 Cool_and_Concentrate Cool to room temperature and remove solvent Reflux->Cool_and_Concentrate 4 Extraction Dissolve in ethyl acetate, wash with NaHCO3 and brine Cool_and_Concentrate->Extraction 5 Dry_and_Concentrate Dry over Na2SO4, filter, and concentrate Extraction->Dry_and_Concentrate 6 Purification Recrystallization or column chromatography Dry_and_Concentrate->Purification 7 Purification->End

General workflow for the synthesis of 2-aryl-5-chlorobenzimidazole.

References

Technical Support Center: Characterization of 5-Chlorobenzimidazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 5-chlorobenzimidazole and its isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analytical characterization of these important heterocyclic compounds. Benzimidazole derivatives are of significant interest in medicinal chemistry, and ensuring the correct isomeric purity is paramount for reproducible biological activity and intellectual property protection.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. We will delve into the nuances of chromatographic separation and spectroscopic analysis, explaining the "why" behind experimental choices to empower you to overcome analytical hurdles.

Section 1: Chromatographic Separation of Isomers

The separation of positional isomers of chlorobenzimidazole can be a significant challenge due to their similar physicochemical properties. This section addresses common issues encountered during chromatographic method development.

FAQ 1: My TLC analysis shows a single spot, but I suspect a mixture of 5- and 6-chlorobenzimidazole. How can I improve the separation?

Answer:

This is a common and critical issue. The 5- and 6-chloro isomers of benzimidazole are tautomers, meaning they can rapidly interconvert in solution.[3] This tautomerism leads to them often co-eluting in many chromatographic systems, appearing as a single spot on a TLC plate. While TLC is excellent for monitoring reaction progress, it may lack the resolution needed for these closely related isomers.[4]

Troubleshooting Steps:

  • Switch to High-Performance Liquid Chromatography (HPLC): HPLC, particularly Reversed-Phase HPLC (RP-HPLC), offers significantly higher resolving power than TLC.[4] A validated RP-HPLC method is the cornerstone for reliably determining the purity of benzimidazole derivatives.[4]

  • Optimize HPLC Conditions:

    • Column Selection: A C18 column is a good starting point.[3][4] For challenging separations of halogenated isomers, consider columns with alternative selectivities, such as a Pentafluorophenyl (PFP) column.[5]

    • Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.[3][4] Fine-tuning the gradient profile is crucial for resolving closely eluting peaks.

    • Temperature Control: Operating the column at a controlled temperature (e.g., 30 °C) can improve peak shape and reproducibility.[4]

  • Consider Supercritical Fluid Chromatography (SFC): For particularly difficult separations of halogenated isomers, achiral or chiral SFC can provide excellent resolution where HPLC may fall short.[5]

Experimental Protocol: Initial RP-HPLC Method for this compound Isomer Separation

This protocol provides a starting point for developing a robust separation method.

Parameter Recommended Setting Rationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good hydrophobic retention for aromatic compounds.[4]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to suppress the ionization of the benzimidazole nitrogen, leading to better peak shape.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase chromatography.
Gradient Start with a shallow gradient, e.g., 5-95% B over 20-30 minutesAllows for the separation of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 278 nmBenzimidazoles have a strong UV absorbance in this region.[4]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 30 °CEnsures reproducible retention times.[4]

Section 2: Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation of this compound isomers. However, the interpretation of the data can be complex, especially when dealing with mixtures.

FAQ 2: The ¹H NMR spectrum of my sample is complex. How can I definitively assign the structure as this compound?

Answer:

The complexity of the ¹H NMR spectrum can arise from the presence of multiple isomers or impurities. For this compound, a key challenge is its tautomerism with 6-chlorobenzimidazole, which results in an averaged NMR spectrum in solution, making it difficult to distinguish between the two based on ¹H NMR alone.[3]

Key Spectroscopic Features of this compound:

  • ¹H NMR (in DMSO-d₆):

    • A singlet for the H-2 proton.

    • Distinct signals for the aromatic protons H-4, H-6, and H-7, with characteristic coupling patterns. For example, a singlet for H-4, a doublet for H-7, and a doublet of doublets for H-6.[3][6]

    • A broad singlet for the N-H proton, the chemical shift of which can be concentration-dependent.[3]

  • ¹³C NMR (in DMSO-d₆):

    • Will show the expected number of signals for the carbon skeleton. The chemical shifts of the carbons directly attached to the chlorine and nitrogen atoms will be particularly informative.[3][6]

Troubleshooting and Confirmation Steps:

  • High-Resolution Mass Spectrometry (HRMS): This will confirm the molecular formula of your compound, ensuring it is indeed a chlorobenzimidazole isomer.[7]

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide structural information to help differentiate between isomers, as the fragmentation patterns may differ.[3][8]

  • 2D NMR Spectroscopy: Techniques like COSY (Correlated Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can help in unambiguously assigning the proton and carbon signals, which is crucial for confirming the substitution pattern.

  • Single Crystal X-ray Diffraction: If you can obtain a suitable crystal, this technique provides the definitive solid-state structure, unequivocally identifying the isomer.

Workflow for Isomer Characterization

The following diagram illustrates a logical workflow for the characterization of a potential this compound sample.

G cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Decision TLC TLC Analysis HPLC RP-HPLC Purity Check TLC->HPLC Single spot? MS Mass Spectrometry (HRMS) HPLC->MS Single peak? Mixture Isomeric Mixture Detected HPLC->Mixture Multiple peaks NMR_1D 1D NMR (¹H, ¹³C) MS->NMR_1D Correct Mass? NMR_2D 2D NMR (COSY, HMBC) NMR_1D->NMR_2D Ambiguous assignment? MS_MS Tandem MS (MS/MS) NMR_1D->MS_MS Further confirmation needed? NMR_1D->Mixture Complex spectrum Pure Pure Isomer Confirmed NMR_2D->Pure Unambiguous assignment MS_MS->Pure Characteristic fragmentation X_RAY Single Crystal X-ray Diffraction X_RAY->Pure Definitive Structure Mixture->HPLC Optimize Separation Tautomers cluster_0 This compound cluster_1 6-Chlorobenzimidazole mol1 mol1 mol2 mol2 mol1->mol2 Rapid Equilibrium in Solution

References

Technical Support Center: Strategies for Overcoming Aqueous Solubility Challenges of 5-Chlorobenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chlorobenzimidazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the limited aqueous solubility of this compound. We will explore the underlying reasons for this issue and provide detailed, field-proven troubleshooting guides and protocols to help you achieve successful experimental outcomes.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of this compound, providing the foundational knowledge needed to tackle more complex issues.

Q1: Why is this compound poorly soluble in neutral aqueous media?

A1: The limited aqueous solubility of this compound is a direct consequence of its molecular structure. The molecule consists of a fused benzene and imidazole ring system (the benzimidazole core), which is largely aromatic and hydrophobic. The addition of a chlorine atom at the 5-position further increases the molecule's lipophilicity (fat-solubility), making it less favorable to interact with polar water molecules in a neutral pH environment.[1] It exists as a stable crystalline solid, and for dissolution to occur, energy is required to overcome the crystal lattice forces, which is not readily compensated by the weak interactions with water.

Q2: What are the key physicochemical properties of this compound that I should be aware of for my experiments?

A2: Understanding the core physicochemical properties is critical for designing an effective solubilization strategy. The most important characteristic is its amphoteric nature; it can act as both a weak acid and a weak base.[1] This dual functionality is the key to manipulating its solubility.

Table 1: Key Physicochemical Properties of this compound

PropertyValue / DescriptionSignificance for Solubility
Molecular Formula C₇H₅ClN₂Indicates a relatively small molecule with a significant nonpolar component.
Molecular Weight 152.58 g/mol Standard molecular weight for calculations.[2][3]
Appearance White to off-white crystalline solid/powderThe solid crystalline state requires energy to break the lattice for dissolution.[1][4]
Amphoteric Nature The imidazole ring contains both a weakly acidic proton (on one nitrogen) and a weakly basic nitrogen atom.This is the most critical property. It means the molecule's charge state, and therefore its aqueous solubility, can be dramatically altered by changing the pH of the solution.[1][5]
pKa The IUPAC dataset lists a pKa for "benzimidazole, 5(6)-chloro-".[2] Benzimidazoles are weak bases.Knowing the pKa allows for targeted pH adjustment to ionize the molecule into a much more soluble cationic salt form.[6]
Predicted Lipophilicity (XLogP3) 2.4This value indicates a preference for a lipid environment over an aqueous one, confirming its hydrophobic character.[2]

Q3: What are the primary strategies I can use to enhance the solubility of this compound?

A3: There are four primary, well-established techniques for enhancing the solubility of poorly soluble compounds like this compound.[7][8] The choice of method depends heavily on the specific requirements of your downstream application (e.g., cell-based assay, animal study, analytical standard). The main strategies are:

  • pH Adjustment: Leveraging the compound's basic nature to form a soluble salt.[]

  • Co-solvency: Using a water-miscible organic solvent to reduce the overall polarity of the vehicle.[10]

  • Surfactant-based Micellar Solubilization: Encapsulating the compound within micelles formed by surfactants.[11][12]

  • Cyclodextrin Complexation: Forming a host-guest inclusion complex to mask the compound's hydrophobicity.[13][14]

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides in-depth, step-by-step solutions to specific solubility problems you may encounter.

Issue 1: My this compound is precipitating in my neutral buffer (e.g., PBS at pH 7.4). How can I use pH adjustment to create a stable solution?

Causality Explained: this compound is a weak base due to the non-protonated nitrogen atom in the imidazole ring.[1] In neutral or alkaline solutions, the molecule is uncharged and thus poorly soluble. By lowering the pH of the solvent with a strong acid (like HCl), you can protonate this basic nitrogen. This creates a cationic salt form of the compound (5-Chlorobenzimidazolium chloride), which is an ion and therefore significantly more soluble in polar solvents like water.[15][16] The solubility will dramatically increase as the pH drops below the compound's pKa.[6]

Experimental Protocol: Preparation of an Acidic Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Suspension: Add a portion (e.g., 50%) of your final desired volume of purified water or your target buffer. The compound will likely remain as a suspension.

  • Acidification: While stirring, add 1N Hydrochloric Acid (HCl) dropwise. Observe the solution carefully. As the pH drops, the powder will begin to dissolve.

  • Complete Dissolution: Continue adding HCl until all the solid material has completely dissolved, resulting in a clear solution. Check the pH; it will likely be in the range of 2-4.

  • Final Volume Adjustment: Add the remaining volume of water or buffer to reach your target concentration.

  • Sterilization (Optional): If required for your application, sterile-filter the final solution through a 0.22 µm filter that is compatible with low pH solutions (e.g., PES or PVDF).

Self-Validation Check:

  • A successfully prepared solution will be clear and free of particulates.

  • To confirm stability, let the solution sit at the intended storage temperature (e.g., 4°C) for several hours. If no precipitation occurs, the compound is soluble under these conditions.

  • Caution: When adding this acidic stock to a neutral buffer for your final working solution, be mindful of the final pH. A large dilution into a strongly buffered neutral solution may cause the pH to rise, potentially leading to precipitation. Always prepare a small test dilution first.

DOT Script for pH Adjustment Workflow

G start Start: Weigh 5-CBZ Powder suspend Suspend in 50% Final Volume of H2O start->suspend acidify Add 1N HCl Dropwise while stirring suspend->acidify check_dissolve Observe for Dissolution acidify->check_dissolve check_dissolve->acidify No dissolved Complete Dissolution Achieved (Clear Solution) check_dissolve->dissolved Yes adjust_vol Add remaining H2O to reach final volume dissolved->adjust_vol end End: Stable Acidic Stock Solution adjust_vol->end

Caption: Workflow for solubilizing this compound via pH adjustment.

Issue 2: My experimental system is sensitive to low pH. How can I use co-solvents to dissolve this compound?

Causality Explained: The principle of co-solvency involves creating a solvent mixture that is more "hospitable" to a hydrophobic solute than water alone.[17] Water is a highly polar solvent with a strong hydrogen-bonding network. A co-solvent, which is a water-miscible organic solvent, works by disrupting this network and reducing the overall polarity (dielectric constant) of the solvent system.[18] This reduction in polarity lowers the energy penalty for creating a cavity to accommodate the nonpolar this compound molecule, thereby increasing its solubility.[] Common co-solvents include Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycol 400 (PEG 400).

Experimental Protocol: Preparation of a Co-solvent Stock Solution

  • Select Co-solvent: Choose a co-solvent compatible with your experiment. DMSO is a powerful solvent but can have cellular effects. Ethanol and PEG 400 are often used in in vivo formulations.

  • Weighing: Accurately weigh the this compound powder.

  • Dissolution: Add a small volume of the pure co-solvent (e.g., DMSO) to the powder.

  • Mixing: Gently vortex or sonicate the mixture until the compound is completely dissolved. You can create a high-concentration stock solution (e.g., 50-100 mM in DMSO).

  • Storage: Store the stock solution as recommended, typically at -20°C or -80°C, protected from light and moisture.

  • Dilution: For your experiment, perform a serial dilution of the stock solution into your aqueous medium. Crucially, add the stock solution to the aqueous buffer while vortexing, not the other way around. This ensures rapid dispersion and minimizes localized high concentrations that can cause precipitation.

Self-Validation Check:

  • The final working solution should be clear. If you observe cloudiness or a precipitate, the aqueous solubility limit has been exceeded.

  • Troubleshooting: If precipitation occurs upon dilution, you may need to either (a) lower the final concentration of this compound or (b) increase the percentage of co-solvent in the final solution, if your experimental system can tolerate it.

Table 2: Comparison of Common Co-solvents for Formulation

Co-solventTypical Stock Conc.ProsCons
DMSO 10-100 mMExcellent solubilizing power.Can be toxic to cells at >0.5% v/v; can affect experimental outcomes.
Ethanol 10-50 mMBiocompatible; frequently used in formulations.Less potent solvent than DMSO; can cause protein denaturation at high concentrations.
PEG 400 10-50 mMLow toxicity; commonly used in oral and parenteral formulations.[]More viscous; may not be suitable for all applications.
Issue 3: I need to avoid both extreme pH and organic co-solvents for my cell culture assay. Can surfactants help?

Causality Explained: Yes, this is an excellent application for micellar solubilization. Surfactants (surface-active agents) are amphiphilic molecules, meaning they have a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[11] In an aqueous solution, once the surfactant concentration reaches a critical point known as the Critical Micelle Concentration (CMC) , the individual molecules self-assemble into spherical structures called micelles.[19] These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble this compound will preferentially partition into the hydrophobic core, effectively being encapsulated and "dissolved" in the aqueous medium.[7][12] Non-ionic surfactants like Tween® 80 or Poloxamers are generally preferred for biological applications due to their lower toxicity.[12][20]

Experimental Protocol: Preparation of a Surfactant-based Formulation

  • Select Surfactant: Choose a biocompatible, non-ionic surfactant such as Tween® 80 or Poloxamer 188.

  • Prepare Surfactant Solution: Prepare a solution of the surfactant in your desired aqueous buffer (e.g., PBS) at a concentration well above its CMC (e.g., 1-5% w/v).

  • Add Compound: Weigh and add the this compound powder directly to the surfactant solution.

  • Facilitate Dissolution: Stir the mixture, gently warm it (e.g., to 37-40°C), or sonicate it to facilitate the encapsulation process. This may take some time, from 30 minutes to several hours.

  • Clarification: Once dissolved, the solution should be clear. It can be sterile-filtered using a 0.22 µm filter if needed.

Self-Validation Check:

  • A successful formulation will be a clear, isotropic solution that remains stable upon storage.

  • A blank control (surfactant solution without the compound) should be used in your experiment to account for any effects of the surfactant itself.

DOT Script for Micellar Solubilization

G cluster_0 Below CMC cluster_1 Above CMC: Micelle Formation s1 Surfactant Monomer M Micelle (Hydrophobic Core) s2 Surfactant Monomer s3 Surfactant Monomer CBZ_sol 5-CBZ (Solubilized) M->CBZ_sol CBZ 5-CBZ (Insoluble) CBZ->M  Encapsulation

Caption: Encapsulation of this compound within a surfactant micelle.

Issue 4: My application is highly sensitive and requires a formulation with minimal excipients. Is cyclodextrin complexation a viable alternative?

Causality Explained: Cyclodextrin complexation is a sophisticated technique that relies on forming a "host-guest" inclusion complex.[14] Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone or torus. Their exterior is hydrophilic, making them water-soluble, while their internal cavity is hydrophobic.[13][21] A poorly soluble "guest" molecule like this compound can fit snugly into this hydrophobic cavity, forming a stable, non-covalent complex. This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent water solubility. Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used due to their enhanced solubility and safety profile.[21]

Experimental Protocol: Preparation by Kneading Method

  • Select Cyclodextrin: Choose a suitable cyclodextrin, such as HP-β-CD.

  • Molar Ratio: Calculate the amounts of this compound and HP-β-CD needed for a specific molar ratio (e.g., 1:1 or 1:2).

  • Mixing: Place the powders in a mortar.

  • Kneading: Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol in water) dropwise to the powder mixture. Knead the mixture thoroughly with a pestle for 30-60 minutes to form a thick, homogenous paste. This intimate contact facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated, yielding a solid powder.

  • Reconstitution: The resulting powder is the inclusion complex. It can now be dissolved directly in your aqueous buffer, where it should exhibit significantly improved solubility compared to the raw compound.

Self-Validation Check:

  • The final reconstituted solution should be clear. Compare the amount of complex that dissolves to an equivalent amount of the raw compound to confirm enhanced solubility.

  • Advanced characterization methods like Differential Scanning Calorimetry (DSC) or Nuclear Magnetic Resonance (NMR) can be used to definitively confirm the formation of the inclusion complex.[22]

DOT Script for Cyclodextrin Complexation

G cluster_0 Components cluster_1 Inclusion Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Host-Guest Complex CBZ 5-CBZ (Poorly Soluble) CBZ->Complex  Forms

Caption: Formation of a soluble complex between 5-CBZ and cyclodextrin.

Section 3: Summary & Method Selection Guide

Choosing the right solubilization technique is paramount for experimental success. This table provides a comparative summary to guide your decision-making process.

Table 3: Comparison of Solubilization Strategies

StrategyPrincipleBest For...AdvantagesDisadvantages
pH Adjustment Ionization to form a soluble saltInitial screening, analytical standards, applications tolerant of low pH.Simple, cost-effective, uses minimal excipients.[]Not suitable for pH-sensitive assays or physiological conditions; risk of precipitation on dilution.[23]
Co-solvency Reducing solvent polarityIn vitro stock solutions, early-stage in vivo studies.Easy to prepare high-concentration stocks; widely used.Co-solvents can have biological/toxic effects; risk of precipitation on dilution.
Surfactants Micellar encapsulationCell-based assays, parenteral formulations where co-solvents are undesirable.Maintains physiological pH; can create stable formulations.[20]Surfactants can interfere with assays or cause toxicity; requires careful selection.[12]
Cyclodextrins Host-guest complexationSensitive biological systems, reducing toxicity, advanced formulations.High biocompatibility; forms a true solution; can improve stability.[13][21]More complex preparation; higher cost of materials; potential for competitive displacement.

References

Technical Support Center: Optimization of Molecular Docking Protocols for 5-Chlorobenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges and nuances of performing molecular docking studies with 5-Chlorobenzimidazole. Benzimidazole derivatives are a cornerstone in medicinal chemistry, and the presence of a halogen atom introduces unique interaction possibilities that require careful consideration in your computational workflow.[1] This document provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues and optimize your experimental protocols for accuracy and reliability.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries that form the foundation of a robust docking strategy for this compound.

Question: Which molecular docking software is best suited for a chlorinated compound like this compound?

Answer: There is no single "best" software; the optimal choice depends on your specific goals (e.g., high-throughput screening vs. precise binding mode prediction), computational resources, and expertise. However, for halogenated compounds, the key differentiator is the scoring function's ability to accurately model halogen bonds.[2]

  • AutoDock Vina & AutoDock 4 : These are widely used, open-source tools.[3] For this compound, it's crucial to consider using modified versions or scoring functions specifically designed to handle halogen bonds, such as AutoDock VinaXB, which incorporates a halogen-bond scoring term.[4]

  • Schrödinger Glide : A commercial suite known for its accuracy and speed.[3][5] Glide's scoring functions have been refined over many versions and generally perform well, but validation against known binders is always recommended.

  • GOLD (Genetic Optimisation for Ligand Docking) : Known for its high accuracy and handling of ligand flexibility.[5][6] Its GoldScore scoring function can identify hydrogen bonds and has parameters that can accommodate halogen interactions, though explicit halogen bonding terms are a more recent focus in the field.

  • rDock : A fast, open-source program suitable for high-throughput virtual screening.[3]

The critical takeaway is to investigate whether your chosen software's scoring function explicitly accounts for the anisotropic nature of the halogen's electron density (the "sigma-hole"), which is fundamental to halogen bonding.[2][7]

Question: Why is the chlorine atom on this compound so important to consider during docking?

Answer: The chlorine atom is not merely a bulky, lipophilic substituent. Covalently bound halogens like chlorine have an anisotropic distribution of electron density, creating a region of positive electrostatic potential on the outermost portion of the atom, opposite the C-Cl bond.[2][7] This electropositive region is called a sigma-hole .

This sigma-hole allows the chlorine atom to act as a halogen bond donor , forming a favorable, directional, non-covalent interaction with a Lewis base (an electron-rich atom like an oxygen, nitrogen, or sulfur) in the protein's active site.[2][7] Standard force fields often treat halogens as uniformly negative spheres, which can cause them to completely miss these critical interactions or incorrectly represent them as repulsive.[8] Accurately modeling this interaction can be the difference between correctly predicting a binding pose and generating a completely erroneous result.[9]

Part 2: Core Experimental Protocols & Workflow

A self-validating protocol is built on meticulous preparation of both the ligand and the receptor. The following workflow highlights critical steps for this compound.

Experimental Workflow Overview

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_analysis Phase 3: Analysis & Validation PDB 1. Obtain Receptor PDB PrepReceptor 2. Receptor Preparation - Remove solvent - Add hydrogens - Check protonation states - Assess key water molecules PDB->PrepReceptor Grid 5. Grid Generation - Define binding site - Center on co-crystal ligand or predicted site PrepReceptor->Grid Ligand2D 3. Ligand 2D Structure PrepLigand 4. Ligand Preparation - Generate 3D conformer - Check tautomers/protonation - Energy Minimize (DFT) - Assign partial charges Ligand2D->PrepLigand Docking 6. Execute Docking - Select appropriate algorithm - Use halogen-aware scoring function PrepLigand->Docking Grid->Docking Analyze 7. Pose Analysis - Clustering - Score ranking - Visual inspection (H-bonds, Halogen bonds) Docking->Analyze Validate 8. Post-Docking - Re-scoring (MM/GBSA) - Molecular Dynamics - Compare to SAR data Analyze->Validate

Caption: Molecular docking workflow for this compound.

Protocol 1: Ligand Preparation for this compound

The goal is to generate a low-energy, chemically correct 3D structure of the ligand before docking.

  • Generate 3D Structure : Start with a 2D representation of this compound and convert it to 3D using a program like Open Babel or Schrödinger's LigPrep.[6][10]

  • Address Tautomerism and Protonation : The benzimidazole core has a pyrrolic nitrogen that can exist in different tautomeric states.[11] Furthermore, the imidazole ring can be protonated. It is critical to assess the most likely protonation and tautomeric state at physiological pH (typically ~7.4). Use tools like Epik (Schrödinger) or Marvin (ChemAxon) for this prediction. Docking the incorrect tautomer will lead to incorrect interactions.

  • Energy Minimization : This is a crucial step. Do not rely on the initial 3D converted structure. Perform a thorough geometry optimization. For maximum accuracy, use a quantum mechanics (QM) method like Density Functional Theory (DFT). A recommended level of theory based on literature for this compound is B3LYP with a 6-311++G(d,p) basis set. This ensures bond lengths, angles, and the overall conformation are physically realistic.

  • Assign Partial Charges : The charge distribution is critical for calculating electrostatic interactions. Use a high-quality charge model. AM1-BCC charges are a good starting point for compatibility with GAFF-type force fields. If using a QM-optimized structure, charges derived from the electrostatic potential (e.g., RESP or Merz-Kollman) are often more accurate.

Protocol 2: Receptor Preparation and Grid Generation
  • Obtain and Clean the Protein Structure : Download the protein structure from the Protein Data Bank (PDB). Remove all non-essential components, including co-crystallized ligands, ions, and most importantly, solvent molecules (water).[12]

  • Add Hydrogens and Check Protonation : PDB structures usually lack hydrogen atoms. Add them using a tool like pdb2pqr or the preparation wizards in Maestro or MOE.[3] Pay close attention to the protonation states of ionizable residues like Histidine, Aspartate, and Glutamate. Incorrect protonation can completely alter the electrostatic landscape of the active site.

  • Handle Key Water Molecules : While most water should be removed, some "ordered" or "bridging" water molecules can be essential for ligand binding by mediating interactions between the ligand and protein.[13][14] See the troubleshooting section below for guidance on when to keep them.

  • Define the Binding Site (Grid Box) : The search space for the docking algorithm is defined by a grid box. If you are docking into a structure with a known co-crystallized ligand, center the grid box on that ligand's position.[15] Ensure the box is large enough to allow the ligand to rotate freely but not so large that it dramatically increases computation time and reduces sampling efficiency.[16] A size of 20-25 Å in each dimension is often a reasonable starting point.

Part 3: Troubleshooting Guide

This section uses a Q&A format to address specific problems you may encounter.

Question: My docking scores for this compound are poor (i.e., high positive values or near zero), and the poses don't show meaningful interactions. What's wrong?

Answer: This is a common issue that can stem from several sources. Let's troubleshoot systematically.

  • Check Ligand Energy and Charges : Was your ligand properly energy-minimized with a QM method? A high-energy initial conformation can prevent the docking algorithm from finding a favorable pose.[10] Also, verify that your partial charges are reasonable. The high dipole moment of this compound (~5.1 Debye) indicates significant charge separation that must be captured correctly.

  • Re-evaluate the Force Field/Scoring Function : As discussed, a standard force field may be penalizing the chlorine atom's interaction with electronegative pockets.[8] This is the most likely culprit for a halogenated compound.

    • Solution : Switch to a docking program or scoring function that explicitly includes a halogen bonding term (e.g., AutoDock VinaXB, GOLD with halogen bonding options enabled, or QM/MM-based docking).[4] If using force fields like GAFF or CGenFF for post-docking simulations, ensure you are using parameters that correctly handle halogens, which may involve adding off-site charges.[17]

  • Inspect the Binding Site Definition : Is your grid box correctly centered? An incorrectly placed grid box will prevent the ligand from ever sampling the true binding pocket. Visualize the grid box and the active site to ensure they overlap correctly.

  • Consider Protein Flexibility : You may be docking into a protein conformation that is not receptive to your ligand (an "unbound" or apo state). Proteins are dynamic and can undergo conformational changes upon ligand binding.[18]

    • Solution : If available, try docking into multiple crystal structures of your target protein. Alternatively, use "soft docking" methods that down-weight the van der Waals repulsion, or more advanced techniques like "induced-fit docking" (IFD) or ensemble docking, which account for receptor flexibility.[19][20]

Question: I see a crystallographic water molecule in the active site near where my ligand is predicted to bind. Should I delete it?

Answer: Not necessarily. The role of water in the binding site is complex and should be carefully considered.[13][21]

  • Displaceable ("Unhappy") Waters : Water molecules in hydrophobic pockets that make few or no hydrogen bonds with the protein are energetically unfavorable. Displacing these waters into the bulk solvent upon ligand binding provides a significant entropic gain, which is a major driving force for binding affinity.[13] These should be removed.

  • Bridging ("Happy") Waters : Water molecules that form one or more strong hydrogen bonds with the protein (and can potentially also bond with the ligand) are "happy" and energetically stable.[21] Removing them creates an enthalpic penalty. These water molecules can act as crucial bridges, mediating interactions that would not otherwise be possible.[14]

How to Decide:

  • Analyze the Water's Environment : Visualize the water molecule and its hydrogen bonding network. If it is tightly held by two or more polar residues, it may be a bridging water.

  • Run Test Dockings : Perform two sets of docking calculations: one with the specific water molecule(s) retained and one with them removed. Compare the resulting poses and scores.[22] A significantly better score and a more chemically intuitive pose (e.g., the ligand hydrogen bonding to the water) in the "water-included" run suggests the water is important.

  • Use Specialized Software : Some docking programs like GOLD and DOCK have options to explicitly treat waters as displaceable, allowing them to be switched "on" or "off" during the simulation to find the most favorable state.[14]

Question: My docking results show a plausible pose, but how can I be more confident in its stability and the predicted binding energy?

Answer: The score from a docking run is an estimation of binding affinity, but it is often not highly accurate in absolute terms due to the simplifications made in the scoring functions.[18] To increase confidence, you must perform post-docking validation.

  • MM/GBSA or MM/PBSA Rescoring : Molecular Mechanics/Generalized Born Surface Area (or Poisson-Boltzmann Surface Area) is a popular post-processing method. It takes your docked pose and recalculates the binding free energy using a more sophisticated model that includes solvation effects. This can provide a more accurate ranking of different poses or different ligands.

  • Molecular Dynamics (MD) Simulation : This is the most rigorous validation method. Running an MD simulation (e.g., for 50-100 nanoseconds) of the protein-ligand complex allows you to assess the stability of the predicted binding pose over time.[23][24] If the key interactions (like hydrogen or halogen bonds) observed in the docked pose are maintained throughout the simulation, it provides strong evidence for the validity of that pose. Analysis of the root-mean-square deviation (RMSD) of the ligand during the simulation is a key metric for stability.[24]

Part 4: Data & Parameter Reference

For reproducibility and optimization, it is useful to start from established parameters. The following tables provide reference data for consideration.

Table 1: Comparison of Docking Software Features for Halogenated Compounds
SoftwareHalogen Bonding SupportFlexibility HandlingAccessibilityTypical Use Case
AutoDock Vina Limited in standard version; requires modified versions (e.g., VinaXB).[4]Ligand flexible, receptor rigid.Open-SourceAcademic research, initial screening.
Schrödinger Glide Implicitly handled in modern scoring functions (e.g., XP).Rigid, Receptor side-chain flexibility (XP), Induced-Fit Docking (IFD).[5]CommercialLead optimization, high-accuracy posing.
GOLD Explicit options available in newer versions.Highly flexible ligand, partial receptor flexibility.[5]CommercialChallenging systems, binding mode analysis.
rDock Basic handling; less specialized than others.Ligand flexible, rigid receptor.[3]Open-SourceHigh-throughput virtual screening.
Table 2: Key Force Field Considerations for this compound
Force FieldKey Feature for Halogenated CompoundsNotes
GAFF/GAFF2 General purpose; requires careful parameterization for halogens.Off-site charges on chlorine may be needed to model the sigma-hole.
CGenFF (CHARMM) Compatible with CHARMM protein force fields; good for subsequent MD.[17]Parameters for many drug-like fragments are available, but validation is key.
OPLS3e Improved dihedral and non-bonded parameters for drug-like molecules.Generally shows high accuracy in binding free energy calculations.[25]
OpenFF (e.g., Sage) Modern, open-source force field using automated parameterization.[25]Aims to provide high-quality parameters for a broad range of chemistries.

References

Technical Support Center: Refining In Vitro Assay Conditions for 5-Chlorobenzimidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Table of Contents

  • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

  • --INVALID-LINK--

    • --INVALID-LINK--

      • --INVALID-LINK--

      • --INVALID-LINK--

    • --INVALID-LINK--

      • --INVALID-LINK--

      • --INVALID-LINK--

  • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

This section addresses common initial hurdles faced when working with 5-Chlorobenzimidazole and related benzimidazole compounds.

Q1: My this compound compound won't dissolve. What should I do?

A1: This is a frequent challenge with benzimidazole derivatives due to their often hydrophobic nature. Here’s a systematic approach:

  • Optimize Your Stock Solution:

    • Solvent Choice: Start with a high-quality, anhydrous polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Ensure your solvent is fresh to avoid moisture, which can reduce solubility.

    • Warming and Sonication: Gently warm the solution (e.g., to 37°C) and use a sonicator to aid dissolution.

  • Refine Your Dilution Method:

    • Avoid "Solvent Shock": Rapidly diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate out of solution.[1]

    • Serial Dilutions: Perform serial dilutions in your chosen solvent before the final dilution into the aqueous assay buffer.

    • Intermediate Solvent: Consider a two-step dilution. First, dilute the DMSO stock into a small volume of an intermediate solvent like ethanol or polyethylene glycol (PEG), then add this to the final assay buffer with gentle mixing.[1]

  • Consider Formulation Strategies:

    • pH Adjustment: The solubility of many benzimidazoles is pH-dependent.[1] Determine the pKa of your compound and adjust the pH of your assay buffer accordingly.

    • Excipients: For persistent solubility issues, consider using solubilizing agents such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 20), but always run appropriate vehicle controls to check for assay interference.[1]

Q2: I'm seeing high variability between my assay replicates. What are the likely causes?

A2: High variability can undermine the reliability of your data. Key factors to investigate include:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension before plating and use a consistent pipetting technique. Edge effects in microplates can also contribute; consider avoiding the outer wells or filling them with sterile buffer/media.

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and maintain a consistent, low passage number.[2] High-passage cells can exhibit altered phenotypes and drug responses.

  • Compound Instability: If your compound is unstable in the assay medium, its effective concentration may decrease over the incubation period, leading to inconsistent results. (See --INVALID-LINK--).

  • Pipetting Errors: Even small errors in pipetting can lead to significant concentration inaccuracies, especially when preparing serial dilutions. Calibrate your pipettes regularly.

Q3: My compound is showing no effect in a cell viability assay. Where do I start troubleshooting?

A3: An unexpected lack of activity requires a systematic review of your experimental design:

  • Confirm Cell Line Sensitivity: Verify from published literature or previous internal data that your chosen cell line is responsive to the expected mechanism of action.[2] For example, if your compound targets a specific kinase, ensure that pathway is active and essential for survival in your cell model.

  • Check Compound Integrity: Ensure your compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which can degrade the compound.[2]

  • Verify Assay Conditions: Double-check all parameters, including cell seeding density, compound concentrations, and incubation times.[2] An insufficient incubation time is a common reason for a lack of observed effect.

  • Re-evaluate the Assay Principle: The chosen viability assay might not be appropriate. For instance, an MTT assay measures metabolic activity.[3] If your compound is cytostatic (inhibits proliferation) rather than cytotoxic (kills cells), or if it alters cellular metabolism, an MTT assay could give misleading results.[2] Consider an alternative assay that measures a different hallmark of cell death, such as membrane integrity (e.g., LDH release) or apoptosis (e.g., caspase activity).

Q4: What is the optimal concentration of DMSO to use in my cell-based assays?

A4: It is crucial to keep the final concentration of DMSO as low as possible to avoid solvent-induced artifacts. A final concentration of ≤0.5% is generally recommended , and for some sensitive cell lines, it should be even lower (≤0.1%).[1] Always include a vehicle control in your experiments, which consists of cells treated with the highest concentration of DMSO used in your compound dilutions, to account for any effects of the solvent itself.[1]

Troubleshooting Guides

This section provides in-depth solutions to more complex experimental issues.

Category 1: Compound Solubility and Stability

dot graph TD { A[Start: Solubility/Stability Issue] --> B{Is the compound precipitating?}; B -->|Yes| C[Review Dilution Method]; C --> D{Is precipitation immediate?}; D -->|Yes| E[Implement Stepwise Dilution]; D -->|No| F[Check for Time-Dependent Precipitation]; B -->|No| G{Is there a loss of activity over time?}; G -->|Yes| H[Assess Compound Stability]; H --> I[Perform Time-Course Experiment]; I --> J[Consider Protective Measures]; subgraph "Solubility Solutions" E; F; end subgraph "Stability Solutions" I; J; end } Caption: Troubleshooting workflow for solubility and stability issues.

Issue: Compound Precipitation Upon Dilution in Aqueous Buffer
  • Causality: Benzimidazole scaffolds are often planar and hydrophobic, leading to low aqueous solubility. When a concentrated stock in an organic solvent like DMSO is rapidly diluted into an aqueous buffer, the compound's local concentration exceeds its solubility limit, causing it to crash out of solution. This phenomenon is known as "solvent shock."[1]

  • Troubleshooting Steps:

    • Visual Inspection: After adding your compound to the assay plate, visually inspect the wells under a microscope for signs of precipitation (e.g., crystals, cloudiness).

    • Optimize Dilution:

      • Method A - Serial Dilution in Assay Medium: Prepare your highest concentration by adding a small volume of your DMSO stock to the assay medium. Then, perform serial dilutions directly in the assay medium. This keeps the DMSO concentration consistent across all wells.

      • Method B - Intermediate Dilution: Dilute your DMSO stock in a small volume of an intermediate solvent that is miscible with both DMSO and water (e.g., ethanol, PEG 400). Then, add this intermediate dilution to the final assay volume.[1]

    • Modify Assay Buffer:

      • Adjust pH: Determine the pH-solubility profile of your compound. Adjusting the buffer pH may significantly improve solubility.

      • Add Solubilizing Agents: If solubility remains an issue, consider adding a low concentration of a solubilizing agent to your assay buffer.

Solubilizing AgentRecommended Starting ConcentrationConsiderations
HP-β-Cyclodextrin 1-5 mMCan encapsulate the compound, increasing solubility.[1]
Tween® 20 / Triton™ X-100 0.01% - 0.1%Use below the critical micelle concentration to avoid cell toxicity.[1]
Bovine Serum Albumin (BSA) 0.1% - 1%Can bind to the compound, keeping it in solution.
  • Self-Validation: Always run a vehicle control containing the same concentration of any modified buffer or solubilizing agent to ensure it does not interfere with the assay or affect cell health.

Issue: Time-Dependent Loss of Compound Activity
  • Causality: The chemical stability of a compound in aqueous solution at 37°C can be limited. Benzimidazole rings can be susceptible to metabolic degradation by cellular enzymes or hydrolysis in the assay medium over long incubation periods. This leads to a decrease in the effective concentration of the active compound over time.

  • Troubleshooting Steps:

    • Perform a Time-Course Experiment: Measure the effect of your compound at several time points (e.g., 4, 12, 24, 48, 72 hours). A diminishing effect at later time points may indicate instability.

    • Assess Stability via LC-MS: To definitively measure stability, incubate the compound in your cell culture medium (with and without cells) at 37°C. At various time points, take an aliquot, quench any enzymatic activity (e.g., with acetonitrile), and analyze the remaining parent compound concentration by LC-MS.

    • Experimental Adjustments:

      • Reduce Incubation Time: If possible, shorten the assay incubation period.

      • Replenish Compound: For long-term experiments, consider replacing the medium with freshly prepared compound-containing medium every 24-48 hours.

      • Use Serum-Free Medium: Serum proteins can sometimes bind to compounds and affect their stability or availability. If your assay allows, test the compound in serum-free or reduced-serum conditions.

Category 2: Assay Interference and Artifacts

dot graph TD { A[Start: Assay Interference] --> B{Is there unexpected signal?}; B -->|Yes| C[Check for Direct Compound Interference]; C --> D{Does the compound absorb/fluoresce at assay wavelengths?}; D -->|Yes| E[Run Compound-Only Controls]; B -->|No| F{Is there unexpected cytotoxicity?}; F -->|Yes| G[Investigate Off-Target Effects]; G --> H[Consider Reactive Metabolites or Aggregation]; H --> I[Test in Different Assay Formats]; subgraph "Signal Interference" E; end subgraph "Biological Artifacts" G; H; I; end } Caption: Workflow to diagnose and resolve assay interference.

Issue: Compound Interferes with Assay Readout (e.g., Absorbance or Fluorescence)
  • Causality: Some compounds can intrinsically absorb light or fluoresce at the same wavelengths used for assay detection, leading to false positive or false negative results. This is a common form of assay interference.[4] Additionally, compounds can interfere with the assay chemistry itself, for example, by quenching a fluorescent signal or inhibiting a reporter enzyme (e.g., luciferase).

  • Troubleshooting Steps:

    • Run Compound-Only Controls: Prepare a cell-free plate and add your compound at all test concentrations to the assay medium. Add the assay reagents as you would for the main experiment and measure the signal.

    • Data Correction: If a signal is detected in the compound-only control, subtract this background signal from your experimental wells.

    • Select an Alternative Assay: If the interference is severe and cannot be corrected for, switch to an assay with a different detection method (e.g., from a colorimetric to a luminescent readout).

Issue: Unexpected Cytotoxicity at Low Concentrations
  • Causality: While the intended effect may be specific, some compounds can exhibit off-target cytotoxicity through various mechanisms.

    • Compound Aggregation: At higher concentrations, hydrophobic compounds can form aggregates that sequester proteins non-specifically, leading to promiscuous inhibition and apparent cytotoxicity.[4]

    • Redox Activity: Some chemical moieties can engage in redox cycling, producing reactive oxygen species (ROS) that are toxic to cells.[4]

    • Chelation: Compounds may chelate essential metal ions from the media or from metalloenzymes, causing cellular stress.[4]

  • Troubleshooting Steps:

    • Include a Non-ionic Detergent: To test for aggregation-based activity, repeat the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the compound's potency is significantly reduced, aggregation is a likely cause.

    • Assess ROS Production: Use a fluorescent probe like DCFDA to measure intracellular ROS levels in response to compound treatment.

    • Counter-Screening: Test your compound in an unrelated assay to check for non-specific activity.

    • Structural Analogs: If available, test structurally related analogs that are predicted to be inactive against your primary target. If these analogs show similar cytotoxicity, it points towards an off-target effect related to the core scaffold.

Experimental Protocols

Here are detailed, step-by-step protocols for key assays frequently used to evaluate the effects of this compound compounds.

Protocol 1: MTT Cell Viability Assay
  • Principle: This colorimetric assay measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of viable cells.[5]

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight (or until cells adhere and are in a logarithmic growth phase).[5][6]

    • Compound Treatment: Prepare serial dilutions of your this compound compound. Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the compound to the wells. Include vehicle-only and no-treatment controls.

    • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).[3] Incubate for 3-4 hours at 37°C.[3][6][7]

    • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[5][6]

    • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[3]

    • Data Analysis: Subtract the absorbance of the media-only blank from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay
  • Principle: This is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence), which is cleaved by active caspases to release aminoluciferin, a substrate for luciferase.[8] The resulting luminescent signal is proportional to the amount of caspase activity.[9]

  • Methodology:

    • Cell Seeding and Treatment: Seed and treat cells with your this compound compound in a white-walled 96-well plate as described in the MTT protocol.

    • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.[9][10]

    • Assay Procedure:

      • Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

      • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[10]

      • Mix the contents by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30-60 seconds.

    • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

    • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

    • Data Analysis: Calculate the fold-increase in caspase activity by normalizing the readings of treated samples to the vehicle-control samples.

Protocol 3: BCA Protein Assay for Normalization
  • Principle: The Bicinchoninic Acid (BCA) assay is used to quantify total protein concentration. The assay relies on the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium. The Cu¹⁺ then chelates with two molecules of BCA, forming a purple-colored complex that strongly absorbs light at 562 nm.[11] This is often used to normalize results from other assays to account for differences in cell number.

  • Methodology:

    • Prepare Cell Lysates: After compound treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer).

    • Prepare Standards: Prepare a series of protein standards using Bovine Serum Albumin (BSA) with concentrations ranging from 25 to 2000 µg/mL.[12]

    • Prepare Working Reagent (WR): Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B.[11][12]

    • Assay Procedure (Microplate):

      • Pipette 25 µL of each standard and unknown sample into a 96-well microplate.[12]

      • Add 200 µL of the WR to each well and mix thoroughly.[12]

    • Incubation: Cover the plate and incubate at 37°C for 30 minutes or at 60°C for 15 minutes.[11][13]

    • Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm on a plate reader.[11][12]

    • Data Analysis: Subtract the average absorbance of the blank from all readings. Plot the absorbance of the BSA standards versus their concentration to create a standard curve. Use the standard curve to determine the protein concentration of your unknown samples.

References

Technical Support Center: Strategies to Reduce the Cytotoxicity of 5-Chlorobenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chlorobenzimidazole derivatives. This guide provides in-depth technical advice, troubleshooting guides, and validated protocols to address the common challenge of cytotoxicity associated with this promising class of compounds. Our goal is to equip you with the knowledge to modulate compound toxicity, enhance therapeutic windows, and accelerate your research.

Conceptual Overview: The Double-Edged Sword of Benzimidazole Cytotoxicity

Benzimidazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] The 5-chloro substituent, in particular, often enhances the biological activity of the benzimidazole core by increasing its lipophilicity, which can improve membrane permeability and binding to intracellular targets.[1][3] However, this enhanced activity is frequently accompanied by increased cytotoxicity, posing a significant hurdle in drug development.

The cytotoxic mechanisms of benzimidazole derivatives are diverse and target-dependent, but often involve:

  • Microtubule Disruption: Similar to well-known anthelmintics like mebendazole, many benzimidazoles bind to β-tubulin, disrupting microtubule polymerization. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[1][2][4][5]

  • Inhibition of Key Enzymes: These compounds can inhibit crucial enzymes like topoisomerases, which are vital for DNA replication and repair.[4]

  • Induction of Apoptosis: Many derivatives trigger programmed cell death through the intrinsic (mitochondrial) pathway by altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[6][7]

Understanding these mechanisms is the first step toward rationally designing strategies to mitigate off-target toxicity while preserving on-target efficacy.

Core Strategies for Cytotoxicity Reduction

Navigating the therapeutic potential of this compound derivatives requires a multi-pronged approach to manage their cytotoxic effects. Below are three primary strategies, ranging from fundamental chemical modifications to advanced delivery systems.

Strategy 1: Structural Modification & Structure-Activity Relationship (SAR)

The most direct way to influence cytotoxicity is by altering the chemical structure of the derivative. Structure-activity relationship (SAR) studies are crucial for identifying which molecular changes can decrease toxicity without compromising the desired biological activity.[8][9]

  • Key Insight: The substituents on the benzimidazole core, particularly at the N1 and C2 positions, significantly influence the compound's interaction with biological targets.[10][11] Modifying these positions can selectively reduce affinity for off-target proteins responsible for cytotoxicity. For instance, analysis of various derivatives has shown that introducing specific aryl groups or hybrid molecules can modulate the cytotoxic profile against different cell lines.[12]

  • Actionable Advice:

    • Synthesize Analogs: Create a small library of analogs by modifying substituents at positions other than the essential 5-chloro group. Focus on varying hydrophobicity, steric bulk, and electronic properties.

    • Bioisosteric Replacement: Replace certain functional groups with others that have similar physical or chemical properties to see if toxicity can be uncoupled from efficacy. For example, replacing a carboxylate group with an amido group has been shown to retain cytotoxic effect in some cancer cell lines, suggesting a tolerable modification.[13]

    • Prodrug Approach: Convert the parent compound into a prodrug that is inactive until it reaches the target tissue, where it is metabolically cleaved to release the active agent.[14] This strategy can significantly reduce systemic toxicity. Highly water-soluble prodrugs of benzimidazole carbamates, for example, have demonstrated comparable efficacy to the parent drug but with improved absorption and pharmacokinetic profiles.[15]

Strategy 2: Advanced Formulation & Delivery Systems

If structural modifications are not feasible or sufficient, altering the compound's formulation can dramatically improve its safety profile. The primary goal is to enhance solubility and achieve targeted delivery, thereby lowering the systemic exposure that leads to off-target effects.[16][17]

  • Key Insight: Many benzimidazole derivatives suffer from poor aqueous solubility, which limits their bioavailability and necessitates higher, potentially toxic, doses.[17] Nanoparticle-based drug delivery systems can encapsulate these hydrophobic compounds, improving their solubility and stability in circulation.[16][17]

  • Actionable Advice:

    • Nanoparticle Encapsulation: Formulate the this compound derivative within nanocarriers such as liposomes, polymeric micelles, or nanogels.[4][16] These carriers can preferentially accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, increasing local drug concentration while minimizing systemic toxicity.[16][17]

    • Active Targeting: Modify the surface of the nanoparticles with ligands (e.g., antibodies, peptides like RGD, or transferrin) that bind to receptors overexpressed on target cells (e.g., cancer cells).[16][17] This "active targeting" further enhances drug delivery specificity and reduces collateral damage to healthy cells.[17]

Strategy 3: Combination Therapy

Combining a this compound derivative with another therapeutic agent can lead to synergistic effects, allowing for a reduction in the dosage of each compound while achieving a greater overall therapeutic outcome.[1]

  • Key Insight: By targeting multiple cellular pathways simultaneously, combination therapy can be more effective and can help overcome drug resistance.[1] For example, combining a benzimidazole derivative with a MEK inhibitor has shown synergistic effects in KRAS-mutant lung cancer cells.[18]

  • Actionable Advice:

    • Identify Synergistic Partners: Screen your derivative in combination with known drugs that target related or complementary pathways. For anticancer applications, consider combining with platinum-based drugs (like cisplatin) or kinase inhibitors.[1]

    • Dose-Response Matrix: Perform a dose-response matrix experiment (chequers board assay) to identify synergistic, additive, or antagonistic interactions and to determine the optimal, lower-dose concentrations for each compound in the combination.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My MTT/XTT assay shows high cytotoxicity even at low concentrations of my this compound derivative. How can I confirm this is not an artifact?

A1: High cytotoxicity at low concentrations can be a true effect, but it's critical to rule out experimental artifacts. Tetrazolium-based assays (MTT, XTT) measure metabolic activity, and some compounds can interfere with mitochondrial reductases, leading to a false reading.[19]

  • Troubleshooting Steps:

    • Orthogonal Assay Confirmation: Validate your results using a different cytotoxicity assay that measures a distinct cellular endpoint.[20][21] A good choice is a Lactate Dehydrogenase (LDH) release assay, which measures loss of membrane integrity.[22][23] If both MTT and LDH assays show similar dose-dependent toxicity, the effect is likely real.

    • Visual Confirmation: Use live/dead staining with fluorescent dyes (e.g., Calcein-AM for live cells and Propidium Iodide for dead cells) and visualize the cells under a microscope. This provides direct, qualitative evidence of cell death.[20]

    • Check Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cells. It is recommended to keep the final concentration below 0.5%.[19] Run a "vehicle-only" control to confirm.

Q2: I'm observing significant cell death in my untreated control wells in an LDH assay. What's causing this high background?

A2: High background LDH release indicates that your control cells are stressed or dying, which compromises the validity of your assay.[19]

  • Troubleshooting Steps:

    • Cell Health & Confluency: Ensure your cells are in the logarithmic growth phase and are not over-confluent, as over-confluency can induce spontaneous cell death.[19] Use cells that are consistently passaged and healthy.

    • Handling-Induced Damage: Overly forceful pipetting during media changes or reagent addition can physically damage cell membranes, causing LDH leakage. Handle cell suspensions gently.[19][24]

    • Serum Interference: The serum used to supplement your culture medium may have high endogenous LDH activity. Test the serum for background LDH activity or consider reducing the serum concentration during the assay.[19]

Q3: My results are not reproducible between experiments. What factors should I investigate?

A3: Lack of reproducibility often points to subtle variations in experimental conditions.[19]

  • Troubleshooting Steps:

    • Standardize Cell Conditions: Use cells from the same passage number for repeat experiments. Always seed cells when they are in a consistent, logarithmic growth phase.[19]

    • Reagent Preparation: Prepare fresh reagents whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[19]

    • Consistent Timelines: Ensure that incubation times for cell seeding, compound treatment, and assay reagent addition are identical across all experiments.[19]

    • Mitigate Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate compounds and affect cell growth.[19] A common practice is to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells and not use them for experimental data.[19]

Q4: How do I determine if my compound is cytostatic (inhibiting growth) or cytotoxic (killing cells)?

A4: This is a crucial distinction for mechanism-of-action studies. A single endpoint assay may not be sufficient.

  • Troubleshooting Steps:

    • Monitor Total and Dead Cell Numbers: Use an assay that can distinguish and count live versus dead cells over time, such as real-time live-cell imaging with fluorescent dyes or flow cytometry.[23]

    • Compare Endpoints: A cytotoxic agent will cause an increase in dead cell markers (e.g., LDH release, propidium iodide staining).[23] A purely cytostatic agent will result in a plateauing of viable cell numbers compared to the proliferating vehicle-treated control, but without a significant increase in cell death markers.[23]

Data Presentation & Summary Tables

Clear data presentation is essential for comparing the cytotoxicity of different derivatives.

Table 1: Comparative In Vitro Cytotoxicity of Fictional this compound Derivatives

Compound IDModificationCell LineAssay TypeIC₅₀ (µM)Selectivity Index (SI)*
Parent-CBI N/A (Parent Compound)MCF-7 (Cancer)MTT1.52.0
Parent-CBI N/A (Parent Compound)HEK-293 (Normal)MTT3.0N/A
CBI-002 N1-methylpropylMCF-7 (Cancer)MTT4.28.1
CBI-002 N1-methylpropylHEK-293 (Normal)MTT34.0N/A
CBI-003 C2-morpholinoMCF-7 (Cancer)MTT0.83.5
CBI-003 C2-morpholinoHEK-293 (Normal)MTT2.8N/A
CBI-NP Parent-CBI in LiposomesMCF-7 (Cancer)MTT0.915.6
CBI-NP Parent-CBI in LiposomesHEK-293 (Normal)MTT14.0N/A

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Experimental Protocols & Visualization
Protocol 1: MTT Assay for Cell Viability

This protocol measures cell viability by assessing the metabolic activity of mitochondrial reductase enzymes.[25]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives. Remove the old media and add 100 µL of media containing the test compounds to the respective wells. Include vehicle-only and no-treatment controls. Incubate for the desired exposure period (e.g., 48-72 hours).

  • MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC₅₀ value.

MTT_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay Assay Execution Seed 1. Seed Cells in 96-well Plate Incubate1 2. Incubate for 24h (Attachment) Seed->Incubate1 Treat 3. Add Compound Dilutions Incubate1->Treat Incubate2 4. Incubate for 48-72h (Exposure) Treat->Incubate2 AddMTT 5. Add MTT Reagent Incubate2->AddMTT Incubate3 6. Incubate for 4h (Formazan Dev.) AddMTT->Incubate3 Solubilize 7. Add DMSO (Solubilize) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Data Analysis Data Analysis Read->Data Analysis

Caption: Experimental workflow for an in vitro MTT cytotoxicity assay.

Mechanism Visualization: Benzimidazole-Induced Apoptosis

This diagram illustrates a common mechanism of action where benzimidazole derivatives induce apoptosis via the intrinsic mitochondrial pathway.[7]

Apoptosis_Pathway cluster_signal Upstream Signaling cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade Compound This compound Derivative Bax Bax Activation Compound->Bax Bcl2 Bcl-2 Inhibition Compound->Bcl2 Mito Mitochondrial Membrane Permeability ↑ Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Generalized intrinsic apoptosis pathway induced by benzimidazoles.

References

Technical Support Center: Improving the Pharmacokinetic Properties of 5-Chlorobenzimidazole-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-chlorobenzimidazole-based drugs. This guide is designed to provide you with in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to navigate the complexities of improving the pharmacokinetic (PK) properties of this important class of compounds. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including anticancer, antiviral, and anthelmintic properties.[1][2][3][4] However, their development is often hampered by poor pharmacokinetic profiles, such as low aqueous solubility and rapid metabolism, which can lead to low oral bioavailability.[5][6]

The introduction of a chlorine atom at the 5-position of the benzimidazole ring can significantly influence the compound's physicochemical and biological properties.[7] While this substitution can enhance potency, it also presents unique challenges in optimizing the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide will equip you with the knowledge and practical strategies to overcome these hurdles.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the preclinical development of this compound-based drugs.

Solubility and Dissolution

Q1: My this compound derivative shows extremely low aqueous solubility. What are the primary reasons for this, and what initial steps can I take to improve it?

A: The poor aqueous solubility of many this compound derivatives is primarily due to their hydrophobic and often crystalline nature.[6][8] The chlorine substituent can further increase lipophilicity. Initial steps to address this include:

  • pH Adjustment: The solubility of benzimidazole compounds is often pH-dependent.[8] Creating a pH-solubility profile is a crucial first step.

  • Co-solvents: Using co-solvents like DMSO in your initial formulations can be effective, but it's important to keep the final concentration low (typically below 0.5%) to avoid toxicity in biological assays.[8]

  • Salt Formation: For compounds with ionizable groups, forming a salt can dramatically improve aqueous solubility.[6][8]

Q2: I'm observing compound precipitation when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. How can I prevent this "solvent shock"?

A: "Solvent shock" is a common issue when a compound is rapidly transferred from a high-concentration organic solvent to an aqueous medium.[8] To mitigate this:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • Intermediate Solvent: Use an intermediate solvent that is miscible with both DMSO and your aqueous buffer.

  • Vortexing: Ensure vigorous mixing during the dilution process to facilitate dispersion.

Metabolism and Stability

Q3: What are the major metabolic pathways for benzimidazole-based drugs, and how does the 5-chloro substitution affect metabolism?

A: Benzimidazole derivatives are extensively metabolized in the liver, primarily by cytochrome P450 (CYP450) enzymes.[6][9][10][11] Common metabolic reactions include oxidation, hydroxylation, and sulfoxidation.[9][12][13] The presence of a chlorine atom can influence the metabolic profile by:

  • Altering Sites of Metabolism: The chloro group can direct metabolism to other positions on the molecule.

  • Impacting Rate of Metabolism: It can either block metabolism at that position or, in some cases, make the molecule a better substrate for certain CYP enzymes.

Key CYP enzymes involved in the metabolism of benzimidazoles include CYP2J2 and CYP2C19.[9][12][14]

Q4: My compound shows high clearance in human liver microsome (HLM) stability assays. What does this indicate, and what are my next steps?

A: High clearance in an HLM assay suggests that your compound is rapidly metabolized by hepatic enzymes, which can lead to low oral bioavailability due to a significant first-pass effect.[6][10] Your next steps should be:

  • Metabolite Identification: Identify the major metabolites to understand the metabolic "soft spots" of your molecule.

  • Reaction Phenotyping: Determine which specific CYP450 isoforms are responsible for the metabolism.

  • Structural Modification: Use this information to guide medicinal chemistry efforts to block or reduce metabolism at the identified sites.

II. Troubleshooting Guides

This section provides structured troubleshooting for specific experimental challenges.

Troubleshooting Low Oral Bioavailability in Animal Models
Observation Potential Cause(s) Recommended Troubleshooting Steps
Low Cmax and AUC after oral dosing Poor aqueous solubility and slow dissolution rate.[6]1. Formulation Optimization: Explore enabling formulations like solid dispersions, cyclodextrin complexes, or nanoemulsions.[6][15] 2. Particle Size Reduction: Micronization or nanonization can increase the surface area for dissolution.[15][16]
Rapid first-pass metabolism in the liver.[6][10]1. In Vitro-In Vivo Correlation: Correlate the in vivo clearance with in vitro metabolic stability data. 2. Prodrug Approach: Design a prodrug that is converted to the active compound after absorption, bypassing initial metabolism.[11][17]
Poor membrane permeability.1. In Vitro Permeability Assays: Use Caco-2 or PAMPA assays to assess intestinal permeability. 2. Structural Modification: Optimize physicochemical properties (e.g., lipophilicity, polar surface area) to improve permeability.[18]
High variability in plasma concentrations between subjects Inconsistent dissolution and absorption.1. Formulation Robustness: Test the formulation under different conditions (e.g., pH, fed vs. fasted state). 2. Solid-State Characterization: Ensure consistent crystalline or amorphous form of the drug substance.[6]
Troubleshooting In Vitro Metabolic Stability Assays
Issue Potential Cause(s) Recommended Troubleshooting Steps
High variability between replicate wells Inconsistent pipetting or cell density.1. Technique Review: Ensure proper mixing of hepatocyte suspension before and during plating. 2. Automated Liquid Handling: If available, use automated systems for improved precision.
Compound instability in the assay medium.1. Control Incubations: Include incubations without hepatocytes or without cofactors (NADPH) to assess non-enzymatic degradation.
No metabolism observed for a positive control compound Inactive enzyme source (microsomes or hepatocytes).1. Check Lot Viability: Verify the activity of the enzyme lot with a panel of known substrates. 2. Proper Storage and Handling: Ensure cryopreserved hepatocytes or microsomes are stored and thawed correctly.[19]
Analytical method issues.1. Matrix Effects: Evaluate for ion suppression or enhancement in your LC-MS/MS method. 2. Sample Preparation: Optimize protein precipitation or other sample cleanup steps.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a this compound derivative.[20]

Materials:

  • Test compound stock solution (e.g., 1 mM in DMSO)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile for protein precipitation

  • Positive control compounds (e.g., a high-clearance and a low-clearance compound)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Prepare Incubation Mixtures: In a 96-well plate, add phosphate buffer, HLM, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Add the test compound (final concentration typically 1 µM) to start the reaction.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile.[21]

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression is the rate constant (k). Calculate t½ as 0.693/k and CLint as (0.693/t½) * (mL incubation/mg microsomal protein).[19]

Protocol 2: Kinetic Solubility Assay

Objective: To determine the aqueous solubility of a this compound derivative in different pH buffers.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffered saline (PBS) at various pH values (e.g., 5.0, 6.2, 7.4)[22]

  • 96-well filter plates

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare Solutions: Add the DMSO stock solution to each pH buffer in a 96-well plate to a final concentration (e.g., 200 µM).

  • Equilibration: Seal the plate and shake at room temperature for 1.5-2 hours to allow for precipitation to reach equilibrium.

  • Filtration: Transfer the solutions to a filter plate and centrifuge to separate the dissolved compound from the precipitate.

  • Quantification: Analyze the concentration of the compound in the filtrate using a standard curve prepared in the corresponding buffer/DMSO mixture.

  • Data Analysis: The measured concentration represents the kinetic solubility at that specific pH.

IV. Visualizations

Diagram 1: General Workflow for Improving Pharmacokinetic Properties

G cluster_0 In Vitro ADME Profiling cluster_1 In Vivo Pharmacokinetics cluster_2 Medicinal Chemistry Optimization cluster_3 Formulation Development Solubility Aqueous Solubility (Kinetic & Thermodynamic) PK_Study Rodent PK Study (IV & PO Dosing) Solubility->PK_Study Poor solubility? Go to Formulation Permeability Permeability (Caco-2 / PAMPA) Permeability->PK_Study Metabolic_Stability Metabolic Stability (Microsomes / Hepatocytes) Metabolic_Stability->PK_Study High clearance? Go to MedChem Plasma_Protein_Binding Plasma Protein Binding Plasma_Protein_Binding->PK_Study Bioavailability Calculate Oral Bioavailability (F%) PK_Study->Bioavailability SAR_Analysis Structure-Activity Relationship (SAR) Bioavailability->SAR_Analysis Low F% Formulation_Screening Screen Enabling Formulations Bioavailability->Formulation_Screening Low F% due to solubility Design_Analogs Design & Synthesize New Analogs SAR_Analysis->Design_Analogs Design_Analogs->Solubility Optimized_Formulation Select Optimized Formulation Formulation_Screening->Optimized_Formulation Optimized_Formulation->PK_Study

Caption: Iterative workflow for pharmacokinetic optimization.

Diagram 2: Major Metabolic Pathways of Benzimidazoles

G cluster_PhaseI Phase I Metabolism (CYP450s) cluster_PhaseII Phase II Conjugation Parent This compound Derivative Hydroxylation Hydroxylated Metabolite Parent->Hydroxylation Oxidation Oxidized Metabolite Parent->Oxidation Sulfoxidation Sulfoxide/Sulfone Metabolites Parent->Sulfoxidation Glucuronidation Glucuronide Conjugate Hydroxylation->Glucuronidation Sulfation Sulfate Conjugate Hydroxylation->Sulfation Excretion Excretion (Urine/Feces) Sulfoxidation->Excretion Glucuronidation->Excretion Sulfation->Excretion

Caption: Simplified metabolic pathways for benzimidazole drugs.

V. References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. Retrieved from --INVALID-LINK--

  • Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Google. Retrieved from 16

  • Gupta, S., Kesarla, R. S., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 848043.

  • Wu, Z., Lee, D., Joo, J., Shin, J. H., Kang, W., Oh, S., Lee, D. Y., Lee, S. J., Yea, S. S., Lee, H. S., Lee, T., & Liu, K. H. (2013). CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems. Antimicrobial Agents and Chemotherapy, 57(11), 5448–5456.

  • Formulation strategies to improve the bioavailability of poorly absorbed drugs. (n.d.). Request PDF. Retrieved from --INVALID-LINK--

  • Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979–987.

  • comparative study of different approaches used for solubility enhancement of poorly water. (n.d.). Panacea Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from --INVALID-LINK--

  • Technical Support Center: Enhancing the Bioavailability of Benzimidazole Compounds. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Kuroita, T., et al. (2018). Discovery of benzimidazole derivatives as orally active renin inhibitors: Optimization of 3,5-disubstituted piperidine to improve pharmacokinetic profile. Bioorganic & Medicinal Chemistry, 26(12), 3463-3476.

  • SOLUBILITY IMPROVEMENT OF AN ANTHELMINTIC BENZIMIDAZOLE CARBAMATE BY ASSOCIATION WITH DENDRIMERS. (n.d.). SciELO. Retrieved from --INVALID-LINK--

  • Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (2023). MDPI. Retrieved from --INVALID-LINK--

  • Bundgaard, H., & Nielsen, N. M. (1988). Prodrugs of thiabendazole with increased water-solubility. International Journal of Pharmaceutics, 43(1-2), 101–110.

  • Guerini, J. A., et al. (2022). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 42(11), 5287-5293.

  • Daujat, M., et al. (1992). Effects of benzimidazole derivatives on cytochrome P450 1A1 expression in a human hepatoma cell line. Biochemical Pharmacology, 43(11), 2349-2356.

  • Szotáková, B., et al. (2004). Inhibitory effect of albendazole and its metabolites on cytochromes P450 activities in rat and mouflon in vitro. Chemico-Biological Interactions, 147(2), 167-174.

  • Effects of P450 isoform-specific inhibitors on the metabolism of... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Spasov, A. A., et al. (2002). Pharmacokinetic of benzimidazole derivatives. Voprosy Meditsinskoi Khimii, 48(3), 233-258.

  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2022). PMC. Retrieved from --INVALID-LINK--

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Retrieved from --INVALID-LINK--

  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2022). Frontiers. Retrieved from --INVALID-LINK--

  • N'Guessan, K. J. M., et al. (2021). Discovery of this compound-based as Promising Inhibitors of Chloroquine-Resistant Plasmodium Strains: Synthesis, Biological Evaluation, Molecular Docking and Computational Studies. Journal of Pharmaceutical Research International, 33(46B), 136-147.

  • Hevener, K. E., et al. (2013). Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors. PMC. Retrieved from --INVALID-LINK--

  • Gottschall, D. W., Theodorides, V. J., & Wang, R. (1990). The metabolism of benzimidazole anthelmintics. Parasitology Today, 6(4), 115–124.

  • Podlipná, R., et al. (2016). Metabolic pathways of benzimidazole anthelmintics in harebell (Campanula rotundifolia). Chemosphere, 159, 11-21.

  • Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles. (2020). PMC. Retrieved from --INVALID-LINK--

  • Metabolic Stability Assay Services. (n.d.). BioIVT. Retrieved from --INVALID-LINK--

  • Structure-Metabolism Relationships of Benzimidazole Derivatives with anti-Trypanosoma cruzi Activity for Chagas Disease. (2024). PubMed. Retrieved from --INVALID-LINK--

  • 5-chloro-1H-benzimidazole. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • Challenges in Preclinical Drug Development: How to Overcome Them? (2023). Gyan Consulting. Retrieved from --INVALID-LINK--

  • PRECLINICAL STUDIES IN THE DRUG DEVELOPMENT PROCESS: PROSPECTS AND CHALLENGES. (n.d.). Texila International Journal. Retrieved from --INVALID-LINK--

  • preclinical studies in the drug development process: prospects and challenges. (n.d.). Semantic Scholar. Retrieved from --INVALID-LINK--

  • ADME Studies: Determining Promising Drug Compounds. (2022). Pharmaceutical Technology. Retrieved from --INVALID-LINK--

  • Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis. (2025). PMC. Retrieved from --INVALID-LINK--

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs. Retrieved from --INVALID-LINK--

  • QSAR, molecular docking and ADME Studies Of Benzimidazole Derivatives As Antibacterial Agents. (2023). ResearchGate. Retrieved from --INVALID-LINK--

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2022). PubMed Central. Retrieved from --INVALID-LINK--

  • Barriers to the Preclinical Development of Therapeutics that Target Aging Mechanisms. (2016). NIH. Retrieved from --INVALID-LINK--

  • In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. (2022). MDPI. Retrieved from --INVALID-LINK--

  • Influence of Chlorine Substituents on Biological Activity of Chemicals. (n.d.). Euro Chlor. Retrieved from --INVALID-LINK--

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). Assay Guidance Manual - NCBI. Retrieved from --INVALID-LINK--

  • Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. (2025). PubMed. Retrieved from --INVALID-LINK--

  • Metabolism and pharmacokinetics of alternate drinking water disinfectants. (1982). PubMed. Retrieved from --INVALID-LINK--

  • 209570Orig1s000. (2016). accessdata.fda.gov. Retrieved from --INVALID-LINK--

  • Pharmacokinetic-pharmacodynamic modeling of benznidazole and its antitrypanosomal activity in a murine model of chronic Chagas disease. (2025). PubMed Central. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Efficacy Analysis of 5-Chlorobenzimidazole Derivatives and Standard Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a "privileged structure," a distinction earned through its consistent presence in a wide array of pharmacologically active agents.[1] The introduction of a chlorine atom at the 5-position of this bicyclic aromatic ring system has given rise to a class of compounds—5-Chlorobenzimidazole derivatives—with a broad spectrum of demonstrated biological activities. This guide offers an in-depth, objective comparison of the efficacy of these derivatives against established standard drugs in key therapeutic areas: oncology, infectious diseases (bacterial, fungal, and viral), and parasitology. We will delve into the experimental data that underpins these comparisons, detail the methodologies for their validation, and explore the mechanistic rationale behind their activity.

Anticancer Activity: Targeting Key Proliferation Pathways

Several this compound derivatives have emerged as potent anticancer agents, with cytotoxic effects observed across various cancer cell lines. A notable study highlighted the anti-proliferation effects of certain benzimidazole derivatives on HCT-116 colon cancer and MCF-7 breast cancer cell lines.[2][3]

Comparative Efficacy Data (IC50 in µM)

Compound/DrugHCT-116 (Colon Cancer)MCF-7 (Breast Cancer)Reference
Benzimidazole Derivative 128.5 ± 2.9131.2 ± 4.49[2][3]
Benzimidazole Derivative 216.2 ± 3.8530.29 ± 6.39[2][3]
Benzimidazole Derivative 424.08 ± 0.318.86 ± 1.10[2][3]
Doxorubicin~1.10 (GI50)2.5[4][5]
Cisplatin>10-[6]

Note: IC50/GI50 values for standard drugs are sourced from separate studies and are provided for approximate comparison.

The data suggests that certain this compound derivatives exhibit promising cytotoxicity, in some cases approaching the potency of standard chemotherapeutic agents like doxorubicin.[2][3][4][5]

Mechanism of Action: Beyond Simple Cytotoxicity

The anticancer mechanism of benzimidazole derivatives is often multifaceted. One key area of investigation is the inhibition of protein kinases crucial for cancer cell signaling. For instance, novel 5,6-dichlorobenzimidazole derivatives have been designed as dual inhibitors of BRAFWT and BRAFV600E, key kinases in the MAPK/RAS signaling pathway that governs cell proliferation and migration.[7]

anticancer_mechanism Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Activates RAS RAS Receptor Tyrosine Kinase->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Promotes 5,6-dichlorobenzimidazole derivative 5,6-dichlorobenzimidazole derivative 5,6-dichlorobenzimidazole derivative->BRAF Inhibits

Caption: Inhibition of the MAPK/RAS signaling pathway by a 5,6-dichlorobenzimidazole derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative or standard drug and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

mtt_assay_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell Culture Cell Culture Cell Seeding (96-well plate) Cell Seeding (96-well plate) Cell Culture->Cell Seeding (96-well plate) Cell Treatment (48-72h) Cell Treatment (48-72h) Compound Dilution Compound Dilution Compound Dilution->Cell Treatment (48-72h) MTT Addition (4h) MTT Addition (4h) Formazan Solubilization Formazan Solubilization MTT Addition (4h)->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation

Caption: Workflow for the MTT cytotoxicity assay.

Antibacterial and Antifungal Efficacy

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. This compound derivatives have demonstrated significant potential in this arena, with some compounds showing efficacy comparable to established antibiotics and antifungals.

Antibacterial Activity

Certain 5-halobenzimidazole derivatives have shown promising antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) comparable to the widely-used antibiotic, ciprofloxacin.[8]

Comparative Efficacy Data (MIC in µg/mL)

Compound/DrugStaphylococcus aureus (MRSA)Reference(s)
5-halobenzimidazole derivativesComparable to Ciprofloxacin[8]
Ciprofloxacin0.25 - 1.0[9][10][11][12]
Antifungal Activity

Some novel benzimidazole derivatives exhibit high antifungal activity against pathogenic yeasts, including species like Candida glabrata and Candida krusei that are often resistant to standard therapies.

Comparative Efficacy Data (MIC in µg/mL)

Compound/DrugCandida albicansReference(s)
Benzimidazole-1,3,4-oxadiazole hybrid (4h)1.95 (MIC50)[13]
Amphotericin B0.06 - 1.0[14]
Mechanism of Action: Disrupting Essential Fungal and Bacterial Processes

The antimicrobial action of benzimidazole derivatives can be attributed to the inhibition of critical cellular processes. In fungi, some derivatives have been shown to inhibit ergosterol biosynthesis by targeting the Erg11p enzyme, a mechanism similar to that of azole antifungals.[2] In bacteria, a proposed mechanism is the inhibition of DNA gyrase, an enzyme essential for DNA replication.[15]

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method.

  • Preparation of Inoculum: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) is prepared.

  • Serial Dilution: The test compound and a standard drug are serially diluted in a 96-well microtiter plate containing appropriate broth media.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Antiviral Potency: A New Frontier Against Herpesviruses

Benzimidazole ribonucleosides, particularly halogenated derivatives, have emerged as a potent class of antiviral agents, especially against human cytomegalovirus (HCMV), a significant pathogen in immunocompromised individuals.

Comparative Efficacy Data (IC50 in µM)

Compound/DrugHuman Cytomegalovirus (HCMV)Reference(s)
2,5,6-Trichlorobenzimidazole Ribonucleoside (TCRB)2.9 (plaque assay)[13]
1-(β-l-ribofuranosyl)-2-isopropylamino-5,6-dichlorobenzimidazole (1263W94/Maribavir)0.22 - 0.42[16][17]
Ganciclovir1.7 - 5.36[16][17][18][19][20][21][22]

The data clearly indicates that certain this compound derivatives are significantly more potent than the standard-of-care drug, ganciclovir, in inhibiting HCMV replication in vitro.[16][17]

Mechanism of Action: Multiple Modes of Viral Inhibition

Benzimidazole nucleosides exhibit at least three distinct mechanisms of action against HCMV. Some, like TCRB and its bromo-analog BDCRB, act late in the replication cycle by blocking the processing and maturation of viral DNA.[16][18][23][24] Others, such as maribavir, inhibit the viral pUL97 protein kinase, which is essential for viral DNA synthesis and nuclear egress of capsids.[24] A third, earlier-acting mechanism that occurs after viral entry but before DNA synthesis has also been identified.[16][18]

antiviral_mechanisms Viral Entry Viral Entry Early Events Early Events Viral Entry->Early Events Viral DNA Synthesis Viral DNA Synthesis Early Events->Viral DNA Synthesis Viral DNA Maturation Viral DNA Maturation Viral DNA Synthesis->Viral DNA Maturation Capsid Egress Capsid Egress Viral DNA Maturation->Capsid Egress Virion Release Virion Release Capsid Egress->Virion Release TCRB/BDCRB TCRB/BDCRB TCRB/BDCRB->Viral DNA Maturation Inhibits Maribavir (1263W94) Maribavir (1263W94) Maribavir (1263W94)->Viral DNA Synthesis Inhibits Maribavir (1263W94)->Capsid Egress Inhibits Early Acting Analog Early Acting Analog Early Acting Analog->Early Events Inhibits

Caption: Multiple mechanisms of action of benzimidazole nucleosides against HCMV.

Experimental Protocol: Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the formation of viral plaques.

  • Cell Monolayer Preparation: Grow a confluent monolayer of susceptible host cells in a multi-well plate.

  • Virus Inoculation: Infect the cell monolayers with a known amount of virus.

  • Compound Treatment: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium containing various concentrations of the antiviral compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation.

  • Plaque Visualization: Fix and stain the cells to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to untreated controls and determine the IC50 value.

Antimalarial Activity: Combating Drug-Resistant Plasmodium falciparum

The rise of chloroquine-resistant Plasmodium falciparum has created an urgent need for new antimalarial agents. 5-Chlorobenzimidazolyl-chalcones have shown significant promise in this area.

Comparative Efficacy Data (IC50 in µM)

Compound/DrugP. falciparum (Chloroquine-Sensitive)P. falciparum (Chloroquine-Resistant)Reference(s)
Methoxylated 5-chlorobenzimidazolyl-chalcone (3e)0.32 - 1.960.32 - 1.96[25]
Unsubstituted 5-chlorobenzimidazolyl-chalcone (3b)-0.78[25]
Chloroquine0.015 - 0.0210.178 - 2.313[26][27]

These results demonstrate that 5-chlorobenzimidazolyl-chalcones are not only potent antimalarials but also effective against chloroquine-resistant strains, a critical advantage in the fight against malaria.[25]

Mechanism of Action: A Multi-pronged Attack

The antimalarial mechanism of chalcones is thought to be multifactorial, potentially involving the inhibition of a parasitic cysteine protease, which is crucial for hemoglobin digestion by the parasite, and interference with heme detoxification.[28][29][30]

Experimental Protocol: In Vitro Antiplasmodial Activity Assay

The SYBR Green I-based assay is a common method for determining the in vitro antiplasmodial activity.

  • Parasite Culture: Maintain synchronized cultures of P. falciparum in human erythrocytes.

  • Drug Dilution: Prepare serial dilutions of the test compounds and chloroquine in a 96-well plate.

  • Inoculation: Add the parasitized erythrocytes to the wells.

  • Incubation: Incubate the plates for 72 hours under appropriate atmospheric conditions.

  • Lysis and Staining: Lyse the red blood cells and stain the parasitic DNA with SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence intensity to quantify parasite proliferation.

  • Data Analysis: Calculate the percentage of growth inhibition and determine the IC50 value.

Conclusion

The collective evidence strongly supports the continued investigation of this compound derivatives as a versatile scaffold for the development of new therapeutic agents. Their demonstrated efficacy, often comparable or superior to standard drugs, across a range of challenging diseases—from drug-resistant cancers and microbial infections to resistant malaria and persistent viral pathogens—underscores their significant potential. The diverse mechanisms of action also suggest that these compounds may be less susceptible to the development of resistance. Further preclinical and clinical evaluation is warranted to translate the promising in vitro efficacy of these compounds into tangible clinical benefits.

References

Introduction: The Analytical Imperative for 5-Chlorobenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Validation of Stability-Indicating HPLC Methods for 5-Chlorobenzimidazole Analysis

This compound is a heterocyclic aromatic compound that serves as a vital structural motif and key intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown promise in diverse therapeutic areas, including as potential inhibitors for chloroquine-resistant Plasmodium strains.[1] The purity and stability of this compound are critical, as any impurities or degradation products can directly impact the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).

Therefore, a robust, reliable, and validated analytical method is not merely a regulatory requirement but a scientific necessity for quality control. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, stands as the gold standard for this purpose due to its high resolution, sensitivity, and reproducibility.[2][3]

This guide provides a comprehensive framework for the development and validation of a stability-indicating HPLC method for this compound analysis. We will dissect the causality behind experimental choices, provide self-validating protocols grounded in regulatory standards, and compare the primary HPLC method against other analytical alternatives.

The Core of Quality Control: A Proposed Stability-Indicating RP-HPLC Method

A successful HPLC method must be able to separate the main analyte from process-related impurities and, crucially, from any degradation products that may form under stress conditions. The following reversed-phase HPLC (RP-HPLC) method is proposed as a robust starting point for the analysis of this compound.

Rationale for Method Selection:

  • Column: A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for aromatic compounds like this compound. The 250 mm length and 5 µm particle size provide a good balance of efficiency and backpressure for resolving closely eluting impurities.

  • Mobile Phase: A simple mobile phase of acidified water and acetonitrile is chosen for its compatibility with UV detection and its ability to provide sharp peak shapes. Phosphoric acid is used to control the pH and suppress the ionization of any residual silanol groups on the stationary phase, thereby reducing peak tailing.

  • Gradient Elution: A gradient program is selected to ensure that both early-eluting polar impurities and the more retained this compound are eluted as sharp peaks within a reasonable runtime. This is critical for a stability-indicating method where degradation products can have a wide range of polarities.

  • Detection: The UV detection wavelength is set near the absorbance maximum of the benzimidazole ring system to ensure high sensitivity.

Table 1: Proposed Chromatographic Conditions

ParameterRecommended Setting
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 80% A to 20% A over 25 min, then hold at 20% A for 5 min
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Injection Volume 10 µL
Column Temperature 35 °C

The Validation Framework: A Step-by-Step Protocol Aligned with ICH Q2(R2)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][5] The following protocols are designed to rigorously test the proposed HPLC method according to the International Council for Harmonisation (ICH) guidelines.[5][6][7]

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[6][8] For a stability-indicating method, this is primarily demonstrated through forced degradation studies.[9][10]

Objective: To demonstrate that the method can separate this compound from potential degradation products generated under various stress conditions. The target degradation is typically between 5-20%.[11][12][13]

Experimental Protocol for Forced Degradation:

  • Prepare Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool the solution and neutralize with 1N NaOH before diluting to a final concentration of ~0.1 mg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool the solution and neutralize with 1N HCl before diluting to the final concentration.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to the final concentration.

  • Thermal Degradation: Expose the solid powder of this compound to 105°C in a hot air oven for 48 hours. Prepare a sample solution at the final concentration.

  • Photolytic Degradation: Expose a solution of this compound (~0.1 mg/mL in mobile phase) to a photostability chamber (ICH Q1B conditions) for a specified duration.

  • Analysis: Inject the unstressed sample solution and all stressed samples into the HPLC system.

  • Evaluation: Assess the results for peak purity of the main this compound peak using a photodiode array (PDA) detector. Ensure that all degradation product peaks are well-resolved from the main peak (resolution > 2.0).

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[8] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[14]

Experimental Protocol:

  • Prepare a stock solution of the this compound reference standard.

  • Perform serial dilutions to prepare at least five concentrations across the desired range. For an assay, this is typically 80% to 120% of the target concentration.[14]

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the average peak area versus concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.

Table 2: Acceptance Criteria for Linearity

ParameterAcceptance Criterion
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero
Accuracy

Accuracy is the closeness of the test results to the true value.[8] It is typically evaluated by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Prepare samples in triplicate at three concentration levels across the analytical range (e.g., 80%, 100%, and 150% of the target concentration).[15]

  • Spike a known amount of this compound reference standard into a placebo or sample matrix.

  • Analyze the spiked samples and calculate the percent recovery for each level.

Table 3: Acceptance Criteria for Accuracy

ParameterAcceptance Criterion
Percent Recovery 98.0% to 102.0% for assay of the drug substance.[8][15]
Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[8] It is evaluated at two levels: repeatability and intermediate precision.[15]

Experimental Protocol:

  • Repeatability (Method Precision):

    • Prepare a minimum of six independent samples at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision (Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this new set of data and perform a statistical comparison (e.g., F-test) of the two data sets.

Table 4: Acceptance Criteria for Precision

ParameterAcceptance Criterion (%RSD)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[8]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of a blank injection.

  • LOD: The concentration that yields a S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields a S/N ratio of approximately 10:1.

  • Confirmation of LOQ: Inject a solution at the determined LOQ concentration six times and verify that the precision (%RSD) is acceptable (typically ≤10%).[4]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Systematically alter key chromatographic parameters one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase pH (e.g., ± 0.2 units)

    • Mobile phase composition (e.g., ± 2% organic)

  • Inject a system suitability solution and a sample solution under each altered condition.

  • Evaluate the effect on system suitability parameters (e.g., resolution, tailing factor) and the final assay result.

Table 5: Acceptance Criteria for Robustness

ParameterAcceptance Criterion
System Suitability Must pass under all varied conditions.
Assay Result Should not significantly change from the nominal result.

Visualizing the Validation Workflow

A clear understanding of the validation process and the interplay between its components is essential.

G cluster_0 Method Development cluster_1 Method Validation Protocol (ICH Q2) Dev Propose HPLC Method (Column, Mobile Phase, etc.) Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Robust Robustness LOD_LOQ->Robust Final Validated Method Ready for Routine Use Robust->Final SST System Suitability G center Validated Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Accuracy->Precision Accuracy->Range LOQ LOQ Precision->LOQ Range->LOQ

References

Navigating the Labyrinth of Selectivity: A Comparative Guide to the Cross-Reactivity of 5-Chlorobenzimidazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the benzimidazole scaffold has emerged as a privileged structure, with its derivatives demonstrating a wide array of biological activities, including potent kinase inhibition. Among these, 5-Chlorobenzimidazole derivatives have garnered significant attention for their potential in oncology, virology, and anti-parasitic applications. However, a critical hurdle in their development is understanding and mitigating off-target effects. This guide provides an in-depth, objective comparison of the cross-reactivity of this compound derivatives, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their drug discovery programs.

The Double-Edged Sword of Kinase Inhibition

Protein kinases, numbering over 500 in the human kinome, are crucial regulators of cellular processes.[1] Their dysregulation is a hallmark of many diseases, making them attractive drug targets.[1] Many this compound derivatives exert their therapeutic effects by inhibiting specific kinases. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge for achieving inhibitor selectivity.[2] This often leads to "off-target" binding, where a compound inhibits kinases other than its intended target, potentially causing unforeseen side effects or even providing opportunities for drug repurposing.[1][2] Therefore, a thorough understanding of a compound's selectivity profile is paramount.

Understanding the Landscape: Known Targets and Off-Targets

While comprehensive kinome-wide screening data for a large, standardized panel of this compound derivatives is not extensively available in the public domain, existing research points to several key kinase families that are frequently modulated by this scaffold.

Primary Targets:

  • Casein Kinase 2 (CK2): A constitutively active serine/threonine kinase involved in cell growth, proliferation, and survival. Several halogenated benzimidazoles, including those with chloro-substitutions, are potent CK2 inhibitors.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation and is frequently mutated or overexpressed in various cancers.[2][3][4]

Known and Potential Off-Targets:

Due to the ATP-competitive nature of many benzimidazole-based inhibitors, cross-reactivity with other kinases is a common occurrence. The structure-activity relationship (SAR) suggests that substitutions at the 5-position of the benzimidazole ring can significantly influence selectivity.[5] While specific data for a wide range of this compound derivatives is limited, broader studies on benzimidazole inhibitors indicate potential cross-reactivity with:

  • Other Receptor Tyrosine Kinases: Such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor (PDGFR).[2][6]

  • Serine/Threonine Kinases: Members of the MAPK/ERK and PI3K/Akt pathways are potential off-targets, given their roles in downstream signaling from receptor tyrosine kinases.

The following table summarizes representative data for a few benzimidazole derivatives, highlighting the importance of comprehensive profiling.

Compound ClassPrimary Target(s)Representative Off-Target(s)Potency (IC50/Kd)Reference
2-Aryl BenzimidazolesEGFRVEGFR-2, PDGFR~2 µM (HepG-2 cells)[2]
Benzimidazole-hydrazonesEGFR, BRAFV600E-Sub-micromolar (NCI-60)[4]
5-substituted 1-phenylbenzimidazolesPDGFR-0.1-1 µM[5]

Note: This table is illustrative and not an exhaustive list. Potency values can vary significantly based on the specific derivative and assay conditions.

The Investigator's Toolkit: Assays for Unmasking Cross-Reactivity

A multi-faceted approach employing a combination of biochemical, biophysical, and cell-based assays is crucial for a comprehensive assessment of the selectivity of this compound derivatives.

Biochemical Assays: The First Line of Inquiry

These assays directly measure the inhibitory activity of a compound against a purified enzyme. Large panels of kinases are commercially available to perform high-throughput screening and determine the half-maximal inhibitory concentration (IC50) against a wide range of targets.[7]

Workflow for a Typical In Vitro Kinase Panel Screen

Caption: Workflow for an in vitro kinase panel screen.

Biophysical Assays: Confirming Direct Binding

Biophysical methods provide orthogonal data to confirm direct physical interaction between the compound and its target protein, reducing the likelihood of false positives from biochemical assays.

DSF, also known as Thermal Shift Assay, measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature (Tm) of the protein in the presence of a compound indicates a stabilizing interaction.

Detailed Protocol for Differential Scanning Fluorimetry (DSF)

  • Reagent Preparation:

    • Prepare a stock solution of the purified kinase of interest in a suitable buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

    • Prepare a stock solution of the this compound derivative in DMSO.

  • Assay Setup (384-well plate):

    • To each well, add the kinase solution to a final concentration of 1-5 µM.

    • Add the fluorescent dye to a final dilution of 1:1000.

    • Add the this compound derivative to the desired final concentration (typically in a dose-response manner). Include a DMSO control.

    • The final volume in each well should be 10-20 µL.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to incrementally increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) while continuously monitoring the fluorescence.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the midpoint of the protein unfolding transition.

    • Calculate the change in melting temperature (ΔTm) between the compound-treated samples and the DMSO control. A significant positive ΔTm indicates compound binding and protein stabilization.

Cell-Based Assays: Assessing Target Engagement in a Physiological Context

While in vitro assays are essential, they do not always reflect the behavior of a compound in a complex cellular environment. Cell-based assays are critical for confirming that the compound can penetrate the cell membrane and engage its target in a native setting.

CETSA® is a powerful technique to assess target engagement in intact cells or cell lysates. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Workflow for Western Blot-Based CETSA®

Caption: Workflow for a Western Blot-based CETSA® experiment.

Impact on Cellular Signaling: A Network Perspective

The cross-reactivity of this compound derivatives can have profound effects on cellular signaling pathways. For instance, dual inhibition of EGFR and other kinases in the PI3K/Akt or MAPK/ERK pathways could lead to synergistic anti-cancer effects or unexpected toxicities.

Simplified Representation of PI3K/Akt and MAPK/ERK Signaling Pathways

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK RTK (e.g., EGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Interconnected PI3K/Akt and MAPK/ERK signaling pathways.

Conclusion: A Call for Rigorous Profiling

The this compound scaffold holds immense promise for the development of novel therapeutics. However, realizing this potential requires a deep and nuanced understanding of their interaction with the human kinome. A failure to adequately characterize the selectivity of these compounds can lead to misleading structure-activity relationships, unexpected toxicities in preclinical and clinical studies, and ultimately, the failure of promising drug candidates.

This guide underscores the necessity of a systematic and multi-pronged approach to assessing the cross-reactivity of this compound derivatives. By combining comprehensive biochemical screening with robust biophysical and cell-based target engagement assays, researchers can build a detailed selectivity profile for their compounds of interest. This knowledge is not only crucial for mitigating risks but also for uncovering new therapeutic opportunities through polypharmacology. As we continue to explore the therapeutic potential of this versatile chemical class, a commitment to rigorous selectivity profiling will be a key determinant of success.

References

Validating the Kinase Inhibitory Mechanism of 5-Chlorobenzimidazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, establishing a clear and verifiable mechanism of action is paramount to advancing a novel compound from discovery to clinical application. This guide provides an in-depth, technically-focused framework for validating the mechanism of action of 5-Chlorobenzimidazole derivatives, a scaffold of significant interest in medicinal chemistry, particularly as protein kinase inhibitors.[1] We will focus on their activity as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and its associated signaling pathways, providing a comparative analysis against established EGFR inhibitors, Erlotinib and Lapatinib.

The Scientific Rationale: Why Kinase Inhibition?

The benzimidazole core is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets.[1] Notably, derivatives of this structure have demonstrated potent inhibitory activity against several protein kinases, which are critical regulators of cellular processes such as growth, proliferation, and survival.[1] Dysregulation of kinase signaling is a hallmark of many cancers, making them a prime target for therapeutic intervention. Specifically, 2-arylbenzimidazole derivatives have shown promise as multi-target kinase inhibitors, affecting key players like EGFR, VEGFR-2, and PDGFR.

EGFR, a receptor tyrosine kinase, is frequently overexpressed or mutated in various cancers, leading to constitutive activation of downstream pro-survival pathways like the RAS-RAF-MEK-MAPK and the PI3K/Akt cascades. By targeting the ATP-binding site of the EGFR kinase domain, small molecule inhibitors can prevent its autophosphorylation, effectively blocking these downstream signals and curbing uncontrolled cell proliferation. This guide will detail the essential experimental steps to confirm that a novel this compound compound operates through this specific mechanism.

The Validation Workflow: A Two-Tiered Approach

A robust validation strategy for a putative kinase inhibitor involves a two-tiered approach: initial biochemical confirmation of direct enzyme inhibition followed by cellular assays to verify on-target effects in a biological context. This workflow ensures that the observed cellular phenotype is a direct consequence of the intended molecular interaction.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation biochem_assay In Vitro Kinase Assay (e.g., ADP-Glo™) ic50 Determine IC50 Value biochem_assay->ic50 Quantifies direct enzyme inhibition cell_culture Culture EGFR-dependent Cancer Cell Line ic50->cell_culture Informs dose selection for cellular assays treatment Treat cells with This compound Compound cell_culture->treatment western_blot Western Blot Analysis treatment->western_blot Verify target engagement & pathway inhibition phenotype Assess Cellular Phenotype (e.g., Apoptosis, Proliferation) treatment->phenotype Correlate with functional outcome western_blot->phenotype Confirms mechanism of phenotypic effect

Caption: A logical workflow for the validation of a novel kinase inhibitor.

Comparative Analysis: Benchmarking Against the Standards

To contextualize the potency of a novel this compound inhibitor, it is essential to compare its performance against established drugs targeting the same kinase. Erlotinib and Lapatinib are well-characterized EGFR and dual EGFR/HER2 inhibitors, respectively, making them ideal comparators.

InhibitorTarget Kinase(s)IC50 (nM) [Biochemical Assay]Notes
Representative this compound Compound EGFR, HER2 (Hypothetical)To Be DeterminedPotency and selectivity are key evaluation metrics.
Erlotinib EGFR2Highly potent and selective for EGFR.[2][3]
Lapatinib EGFR, HER210.8 (EGFR), 9.2 (HER2)Dual inhibitor, effective against HER2-overexpressing cells.[4]

Note: IC50 values can vary significantly based on assay conditions (e.g., ATP concentration). The values presented are from cell-free enzymatic assays for direct comparison of potency against the purified kinase.

Experimental Protocols

Biochemical Validation: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Causality: The first step is to unequivocally demonstrate that the this compound compound directly inhibits the enzymatic activity of the target kinase in a cell-free system. This eliminates confounding factors present in a cellular environment and provides a quantitative measure of potency (IC50). The ADP-Glo™ assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the this compound test compound and the comparator drugs (Erlotinib, Lapatinib) in DMSO. A typical starting concentration is 10 mM.

    • Dilute the recombinant human EGFR kinase and the appropriate substrate (e.g., a poly(Glu, Tyr) peptide) in kinase reaction buffer.

    • Prepare the ATP solution at a concentration close to the Km for EGFR to ensure competitive inhibition can be accurately measured.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO (vehicle control).

    • Add 2 µL of the enzyme/substrate mixture to each well.

    • Initiate the reaction by adding 2 µL of the ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP and simultaneously catalyze a luciferase reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

    • Normalize the data with the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Validation: Western Blot Analysis of EGFR Pathway Inhibition

Causality: Once direct kinase inhibition is confirmed, the next critical step is to demonstrate that the compound engages its target within a living cell and inhibits the downstream signaling pathway. Western blotting allows for the specific detection of the phosphorylated (active) forms of EGFR and its key downstream effectors, such as Akt. A reduction in the levels of these phosphoproteins upon treatment with the compound provides strong evidence of on-target activity.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture an EGFR-dependent cancer cell line (e.g., A431, which overexpresses EGFR) to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.

    • Pre-treat the cells with various concentrations of the this compound compound (and comparators) for 2 hours. Include a vehicle control (DMSO).

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation. A non-stimulated control should also be included.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[5]

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration, add Laemmli sample buffer, and denature by boiling at 95-100°C for 5-10 minutes.[5]

    • Separate the proteins (20-30 µg per lane) by SDS-PAGE on an 8% Tris-Glycine gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk for blocking when detecting phosphoproteins.[6]

    • Incubate the membrane with a primary antibody specific for phospho-EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an ECL substrate to the membrane. Capture the chemiluminescent signal using a digital imager.

  • Data Analysis and Normalization:

    • To ensure equal protein loading, the membrane must be stripped and re-probed for total EGFR and a loading control protein like β-Actin.

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-EGFR to total EGFR for each treatment condition. A dose-dependent decrease in this ratio for the compound-treated samples compared to the EGF-stimulated control validates the inhibitory effect.

    • The same procedure can be followed to analyze the phosphorylation status of downstream proteins like Akt (p-Akt Ser473).

Visualizing the Mechanism: EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling cascade and the points of inhibition by small molecule TKIs.

G cluster_0 cluster_1 cluster_2 EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization TK_Domain Tyrosine Kinase Domain EGFR->TK_Domain Activates TK_Domain->TK_Domain Autophosphorylation ADP ADP TK_Domain->ADP PI3K PI3K TK_Domain->PI3K Activates RAS RAS TK_Domain->RAS Activates via adaptor proteins ATP ATP ATP->TK_Domain Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation Proliferation Cell Proliferation, Survival, Growth pAkt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation pERK->Proliferation Inhibitor This compound Compound Inhibitor->TK_Domain Blocks ATP Binding

Caption: EGFR signaling pathway and the inhibitory action of a TKI.

Conclusion and Future Directions

This guide outlines a rigorous, self-validating experimental framework to confirm the mechanism of action for novel this compound compounds as EGFR kinase inhibitors. By combining direct, quantitative biochemical assays with functional cellular analyses, researchers can build a compelling, data-driven case for their compound's on-target activity. A direct comparison with established inhibitors like Erlotinib and Lapatinib provides crucial context for potency and potential therapeutic advantages.

Future research should extend this validation to include broader kinase profiling to assess selectivity, in vivo xenograft models to determine anti-tumor efficacy, and ADME/Tox studies to evaluate the compound's drug-like properties. This comprehensive approach is essential for the successful translation of promising benzimidazole-based inhibitors from the laboratory to the clinic.

References

A Comparative Analysis of the Antifungal Spectra of 5-Chlorobenzimidazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antifungal drug discovery, the benzimidazole scaffold remains a cornerstone of medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, with a notable potential to combat the growing threat of fungal resistance. Among these, the 5-Chlorobenzimidazole moiety has emerged as a particularly promising pharmacophore. The introduction of a chlorine atom at the 5-position of the benzimidazole ring has been shown to significantly modulate the antifungal potency of these compounds.[1][2] This guide provides a comprehensive comparative analysis of the antifungal spectra of various this compound derivatives, offering researchers, scientists, and drug development professionals a critical synthesis of experimental data to inform future research and development endeavors.

The Rationale for Targeting 5-Chlorobenzimidazoles: A Structure-Activity Relationship (SAR) Perspective

The decision to focus on this compound derivatives is rooted in established structure-activity relationship (SAR) principles for this class of compounds. The benzimidazole nucleus, a fusion of benzene and imidazole rings, provides a versatile template for chemical modification.[3] Alterations at the 1, 2, and 5-positions have been extensively explored to enhance antifungal efficacy.

Halogenation, in particular, has proven to be a fruitful strategy. The introduction of an electron-withdrawing group, such as chlorine, at the 5-position of the benzimidazole ring often leads to an increase in antifungal activity.[1] This is attributed to several factors, including alterations in the molecule's electronic properties, lipophilicity, and its ability to interact with the target site. The chloro-substitution can enhance the binding affinity of the molecule to its fungal target, thereby potentiating its inhibitory effect. While other halogen substitutions (e.g., fluorine, bromine) also show promise, the 5-chloro substitution has been a recurrent feature in many potent antifungal benzimidazole derivatives.

Mechanism of Action: Beyond Tubulin Inhibition

The primary and most well-established mechanism of action for benzimidazole antifungals is the disruption of microtubule assembly through binding to β-tubulin. This interaction inhibits the polymerization of tubulin dimers, leading to a cascade of downstream effects including the arrest of nuclear division and ultimately, cell death.

However, emerging evidence suggests that for some derivatives, the antifungal activity may not be solely attributed to tubulin inhibition. Other potential mechanisms that warrant further investigation for this compound derivatives include:

  • Inhibition of Ergosterol Biosynthesis: Some azole-containing benzimidazole hybrids have been shown to target lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane.

  • DNA Intercalation: Certain benzimidazole derivatives have demonstrated the ability to intercalate with fungal DNA, thereby disrupting DNA replication and transcription processes.

  • Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) within the fungal cell is another potential mechanism that can lead to cellular damage and apoptosis.

Comparative Antifungal Spectra: A Data-Driven Analysis

To provide a clear and objective comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against a panel of clinically significant fungal pathogens. The data has been collated from multiple peer-reviewed studies. It is important to note that direct comparisons should be made with caution, as the specific derivatives and testing methodologies may vary between studies.

DerivativeFungal SpeciesMIC (µg/mL)Reference Compound (MIC, µg/mL)Reference
5-chloro-2-(2-cyclohexylethyl)benzimidazole Candida albicans>100-[2]
Pseudomonas aeruginosa12.5-[2]
2-(p-chlorobenzyl)-5-methyl-benzoxazole Candida albicans6.25Oxiconazole (6.25), Haloprogin (6.25)[4]
Benzimidazole-1,2,4-triazole derivative (with 5-chloro substitution) Candida glabrata0.97 - 1.95Voriconazole (1.95), Fluconazole (3.9)[5]
5-chlorobenzimidazolyl-chalcone (unsubstituted) Plasmodium falciparum (CQ-R)0.78-
5-chlorobenzimidazolyl-chalcone (methoxylated) Plasmodium falciparum (CQ-S)0.32 - 1.96-

Note: The provided data is a representative sample from the cited literature. For a comprehensive understanding, researchers are encouraged to consult the original publications.

Experimental Protocol: Antifungal Susceptibility Testing

The cornerstone of determining the antifungal spectrum of a compound is the standardized antifungal susceptibility test. The Clinical and Laboratory Standards Institute (CLSI) has established robust guidelines for this purpose, ensuring reproducibility and comparability of data across different laboratories. The broth microdilution method is a widely accepted and utilized technique.

Step-by-Step Methodology for Broth Microdilution Assay (CLSI M27/M38)
  • Preparation of Fungal Inoculum:

    • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature and duration to obtain mature, sporulating colonies.

    • A suspension of fungal cells or spores is prepared in sterile saline or RPMI 1640 medium.

    • The turbidity of the suspension is adjusted using a spectrophotometer to a final concentration of approximately 0.5-2.5 x 10³ cells/mL for yeasts or 0.4-5 x 10⁴ CFU/mL for molds.

  • Preparation of Drug Dilutions:

    • The this compound derivative to be tested is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • A series of two-fold dilutions of the compound is prepared in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the drug dilutions is inoculated with the standardized fungal suspension.

    • Positive (no drug) and negative (no inoculum) control wells are included.

    • The plates are incubated at 35°C for 24-48 hours for yeasts and up to 72 hours for molds.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% for azoles and ≥80-90% for other agents) compared to the positive control.

    • The inhibition of growth can be assessed visually or by using a spectrophotometric plate reader.

Visualizing the Experimental Workflow and Mechanism of Action

To further elucidate the experimental process and the primary mechanism of action of benzimidazole derivatives, the following diagrams are provided.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal Culture Fungal Culture Inoculum Standardization Inoculum Standardization Fungal Culture->Inoculum Standardization Inoculation Inoculation Inoculum Standardization->Inoculation Drug Dilution Series Drug Dilution Series Drug Dilution Series->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination Benzimidazole_MoA This compound This compound β-tubulin β-tubulin This compound->β-tubulin Binds to Microtubule Polymerization Microtubule Polymerization This compound->Microtubule Polymerization Inhibits β-tubulin->Microtubule Polymerization Disruption of Microtubules Disruption of Microtubules Microtubule Polymerization->Disruption of Microtubules Inhibition of Nuclear Division Inhibition of Nuclear Division Disruption of Microtubules->Inhibition of Nuclear Division Fungal Cell Death Fungal Cell Death Inhibition of Nuclear Division->Fungal Cell Death

References

A Researcher's Guide to Evaluating the Selectivity of 5-Chlorobenzimidazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The benzimidazole scaffold is a cornerstone in medicinal chemistry, celebrated for its versatility across a range of therapeutic targets. The addition of a chlorine atom at the 5-position of this heterocyclic system often enhances potency and modulates selectivity, making 5-chlorobenzimidazole a privileged scaffold in the design of targeted enzyme inhibitors. This guide provides an in-depth comparison of strategies and experimental protocols for rigorously evaluating the selectivity of these inhibitors, with a particular focus on protein kinases, a major class of enzymes implicated in cancer and other diseases.

For drug development professionals, establishing the selectivity of a lead compound is not merely an academic exercise; it is a critical step that predicts potential on-target efficacy versus off-target toxicity. This guide is structured to provide both the foundational principles and the practical methodologies required to build a robust selectivity profile for novel this compound-based inhibitors.

The Imperative of Selectivity in Kinase Inhibition

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets.[1] This similarity presents a formidable challenge in designing inhibitors that selectively engage a single desired kinase target without affecting other, often closely related, family members.[1] Poor selectivity can lead to unexpected side effects and limit the therapeutic window of a drug candidate.

ATP-competitive inhibitors, the most common class, function by occupying the same binding site as the endogenous ATP substrate.[2] The this compound core is frequently employed in this class. For example, compounds like Silmitasertib (CX-4945) are potent, ATP-competitive inhibitors of Protein Kinase CK2 (formerly Casein Kinase 2), a serine/threonine kinase implicated in numerous cancers.[3][4][5] However, even highly potent inhibitors can exhibit polypharmacology, binding to multiple targets. Understanding this "off-target" profile is as important as confirming on-target potency.

Part 1: Foundational In Vitro Selectivity Profiling

The initial assessment of selectivity begins with cell-free biochemical assays. These assays provide a clean, direct measure of a compound's ability to inhibit the catalytic activity of purified enzymes.

Primary Potency Determination (IC50)

The half-maximal inhibitory concentration (IC50) is the foundational metric for inhibitor potency. It represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.

For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the concentration of ATP used in the assay.[6] An assay performed at a low ATP concentration will yield a more potent IC50 value than one performed at a high, physiological ATP concentration (typically 1-10 mM in cells). Therefore, it is crucial to state the ATP concentration used and, ideally, to determine the IC50 at the Michaelis constant (Km) of ATP for the specific kinase. This standardization allows for more meaningful comparisons between different inhibitors and different studies.[1]

This protocol outlines a typical luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[1]

  • Enzyme and Substrate Preparation : Reconstitute purified, recombinant kinase and its corresponding substrate in an appropriate kinase buffer. Determine the optimal enzyme concentration that yields a robust signal within the linear range of the assay.

  • Compound Dilution : Prepare a serial dilution of the this compound inhibitor (e.g., 10-point, 3-fold dilutions) in 100% DMSO. Then, dilute these into the assay buffer to the desired final concentration (typically keeping the final DMSO concentration at or below 1%).

  • Assay Plate Setup : In a 384-well plate, add the diluted inhibitor. Include "no-inhibitor" (positive control) and "no-enzyme" (negative control) wells.[7]

  • Enzyme Addition & Pre-incubation : Add the kinase to all wells except the negative control. Pre-incubate the plate for 15-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation : Initiate the kinase reaction by adding a solution containing the substrate and ATP (at a pre-determined concentration, e.g., Km).

  • Reaction Incubation : Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 30°C).

  • Signal Detection : Stop the reaction and measure the kinase activity according to the assay kit manufacturer's instructions. For ADP-Glo™, this involves first adding ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[1]

  • Data Analysis : Calculate the percent inhibition for each inhibitor concentration relative to the controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Broad Kinase Selectivity Profiling

A single IC50 value is insufficient. To build a selectivity profile, the inhibitor must be tested against a broad panel of kinases representing different families of the kinome. Commercial services offer screening panels of hundreds of kinases.

The results of a kinase panel screen are best presented in a table that clearly compares the potency against the primary target with that of off-targets. A "Selectivity Score" can be calculated to quantify this difference.

Table 1: Illustrative Selectivity Profile of a Hypothetical this compound CK2 Inhibitor (Compound XYZ) vs. Comparators

Kinase TargetCompound XYZ IC50 (nM)Silmitasertib (CX-4945) IC50 (nM)[4][5]TBB IC50 (µM)[8][9]
CK2α 5 1 0.9
PIM185046[10]>10
DYRK1A1,200160[10]>50
GSK3β>10,000190[11]11.2[9]
CDK2>10,00056[10]15.6[9]
FLT3>10,00035[10]>50

Note: Data for Compound XYZ is hypothetical. Data for comparators is sourced from published literature and may vary based on assay conditions.

From this table, we can infer that while Compound XYZ is a potent CK2α inhibitor, it shows significantly better selectivity against PIM1, DYRK1A, and GSK3β compared to the clinical candidate Silmitasertib. 4,5,6,7-tetrabromobenzotriazole (TBB), another CK2 inhibitor, also shows off-target activity.[12][13]

Part 2: Cellular Assays – Bridging the Gap to Physiology

Biochemical assays are essential but operate in an artificial environment. Cellular assays are the critical next step to confirm that an inhibitor can enter a cell, engage its target in the presence of physiological ATP concentrations, and exert a functional effect.[14] A compound that is potent biochemically may fail in a cellular context due to poor permeability or rapid efflux.[6]

Target Engagement Assays

These assays directly measure the binding of an inhibitor to its target kinase inside intact, living cells.[15] They provide a quantitative measure of target occupancy.

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method for quantifying compound binding in live cells.[16]

  • Principle : The target kinase is expressed in cells as a fusion protein with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the kinase's active site is added. When the tracer is bound, its close proximity to the luciferase results in energy transfer (BRET) upon addition of a substrate. A test compound competes with the tracer for binding; displacement of the tracer leads to a loss of BRET signal, which can be measured in a dose-dependent manner to determine cellular affinity.[16][17]

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_read Data Acquisition A Transfect HEK293 cells with NanoLuc-Kinase fusion vector B Plate transfected cells in 96-well plates A->B C Add serial dilutions of This compound inhibitor B->C D Add NanoBRET Tracer (at pre-optimized concentration) C->D E Equilibrate at 37°C D->E F Add Nano-Glo Substrate E->F G Read Donor (460nm) and Acceptor (610nm) emissions F->G H Calculate BRET Ratio and plot dose-response curve G->H

Caption: Workflow for a NanoBRET™ Target Engagement Assay.

Cellular Functional Assays

Beyond target binding, it is crucial to demonstrate that the inhibitor modulates the kinase's function within the cell. This is typically achieved by measuring the phosphorylation of a known downstream substrate.

  • Cell Treatment : Culture an appropriate cell line known to have an active signaling pathway involving the target kinase. Treat the cells with increasing concentrations of the this compound inhibitor for a defined period.

  • Cell Lysis : Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification : Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer : Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting : Block the membrane and probe with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-Akt Ser473 if CK2 is the target).

  • Detection : After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization : Strip the membrane and re-probe with an antibody against the total amount of the substrate protein to confirm that changes in the phospho-signal are due to inhibition, not changes in protein levels.

A dose-dependent decrease in the phosphorylated substrate signal provides strong evidence of on-target cellular activity.

Part 3: Comparative Analysis & Interpretation

A robust evaluation requires comparing the novel inhibitor not only against its off-targets but also against established, alternative inhibitors. For a this compound targeting CK2, relevant comparators include the clinical candidate Silmitasertib (CX-4945) and the tool compound TBB.[5][18] For a compound targeting PIM1 kinase, comparators could include SGI-1776 or AZD1208.[19][20]

Kinome maps are powerful tools for visualizing the selectivity of an inhibitor across the entire kinase family. Data from a broad panel screen can be plotted onto a kinome tree, with inhibited kinases highlighted by size or color according to their inhibition values.

KinomeSelectivity cluster_CMGC CMGC cluster_Other Other Groups CK2 CK2 CDK2 CK2->CDK2 GSK3B CK2->GSK3B DYRK1A DYRK1A CK2->DYRK1A PIM1 PIM1 FLT3 PIM1->FLT3 Other1 center center->CK2 center->PIM1 center->Other1

Caption: Simplified kinome map illustrating inhibitor selectivity.

In this conceptual diagram, the size and color of the node represent the degree of inhibition. The primary target (CK2) is strongly inhibited (large red circle), while key off-targets (PIM1, DYRK1A) show moderate inhibition (medium yellow circles), and other kinases are weakly or not inhibited (small blue/green circles). This visualization provides an immediate, intuitive understanding of the inhibitor's selectivity profile.

Conclusion

Evaluating the selectivity of a this compound-based enzyme inhibitor is a multi-faceted process that requires a tiered and logical approach. It begins with precise biochemical assays to establish on-target potency and broad kinome profiling to identify potential off-targets. These findings must then be validated in a more physiologically relevant context using cellular target engagement and functional assays. By systematically comparing the data against established benchmarks and visualizing the results effectively, researchers can build a comprehensive and compelling case for the selectivity of their compound, paving the way for further preclinical and clinical development.

References

The Ascendant Profile of 5-Chlorobenzimidazoles: A Comparative Benchmarking Guide for Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a privileged heterocyclic motif, continues to be a cornerstone in medicinal chemistry, prized for its structural resemblance to endogenous purines and its consequent ability to interact with a wide array of biological targets.[1] The strategic incorporation of a chlorine atom at the 5-position of the benzimidazole ring has given rise to a new generation of derivatives with demonstrably enhanced and diverse pharmacological activities. This guide offers an in-depth, objective comparison of the performance of these emerging 5-chlorobenzimidazole derivatives against established therapeutic agents, supported by experimental data and detailed methodologies to empower researchers in their quest for novel, more effective drug candidates.

The Significance of the 5-Chloro- Moiety: A Gateway to Enhanced Bioactivity

The introduction of a chlorine atom at the 5-position of the benzimidazole ring is not a trivial modification. This halogen substitution significantly influences the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. These alterations can lead to enhanced binding affinity for target enzymes and receptors, improved cell membrane permeability, and a modified pharmacokinetic profile, often translating to superior therapeutic efficacy. The 5-chloro- substitution has been instrumental in the development of potent antimicrobial, anticancer, and antiplasmodial agents.

Comparative Performance Analysis: Benchmarking Against the Gold Standards

A critical aspect of drug development is the rigorous evaluation of new chemical entities against current standards of care. The following sections provide a comparative analysis of this compound derivatives in key therapeutic areas.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of multidrug-resistant pathogens necessitates the urgent development of novel antimicrobial agents. This compound derivatives have demonstrated significant promise in this arena, exhibiting potent activity against a range of bacterial and fungal strains.

Key Structure-Activity Relationship (SAR) Insights:

  • Impact of Substitution at the 2-Position: The nature of the substituent at the 2-position of the this compound core plays a pivotal role in determining the antimicrobial spectrum and potency. Aromatic and heteroaromatic substitutions have been shown to be particularly effective.

  • Broad-Spectrum Potential: Several 5-halobenzimidazole derivatives have been identified as promising broad-spectrum antimicrobial candidates, with activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.

Comparative Data:

Compound/DrugTarget OrganismMIC (µg/mL)Reference
This compound Derivative (3f) Staphylococcus aureus8[2]
This compound Derivative (3m) Escherichia coli16[2]
This compound Derivative (3n) Candida albicans4[2]
CiprofloxacinStaphylococcus aureus0.5-2Standard
CiprofloxacinEscherichia coli0.015-1Standard
FluconazoleCandida albicans0.25-64[3]
Benzimidazole-triazole derivative (63c) Staphylococcus aureus (MRSA)8[4]
AmpicillinStaphylococcus aureus (MRSA)>256[4]

Note: MIC values for standard drugs are representative ranges and can vary based on the specific strain and testing conditions.

Anticancer Activity: Targeting Key Signaling Pathways

Benzimidazole derivatives have emerged as a significant class of anticancer agents, with several compounds advancing to clinical trials. The 5-chloro- substitution has been shown to enhance the cytotoxic and antiproliferative activities of these compounds.

Mechanisms of Action:

This compound derivatives exert their anticancer effects through multiple mechanisms, including:

  • Inhibition of Key Kinases: Many derivatives act as potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as BRAF, VEGFR-2, and EGFR.[5]

  • Disruption of Microtubule Polymerization: Similar to established anticancer drugs like paclitaxel, some benzimidazole derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: These compounds can trigger programmed cell death through both intrinsic and extrinsic pathways.

  • Interference with DNA Synthesis: Some derivatives have been shown to inhibit enzymes like topoisomerase, which are essential for DNA replication.

Comparative Data:

Compound/DrugCancer Cell LineIC50 (µM)Reference
5,6-dichlorobenzimidazole derivative (10h) BRAF WT1.72[5]
5,6-dichlorobenzimidazole derivative (10h) BRAF V600E2.76[5]
Vemurafenib (BRAF inhibitor)BRAF V600E0.02-0.05Standard
Benzimidazole Derivative (Compound 5) MCF-7 (Breast)17.8 ± 0.24[6]
Benzimidazole Derivative (Compound 5) DU-145 (Prostate)10.2 ± 1.4[6]
DoxorubicinMCF-7 (Breast)0.5 - 2.0[6]
CisplatinA549 (Lung)3.5-10Standard
2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl) acetamide HER2+ Breast Cancer CellsPotent Inhibition[7]

Note: IC50 values are highly dependent on the specific cell line and experimental conditions.

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validity of research findings, standardized and detailed experimental protocols are essential.

Synthesis of a Representative this compound Derivative

This protocol outlines the synthesis of 2-(substituted)-5-chloro-1H-benzimidazole, a common scaffold for further derivatization.

cluster_0 Synthesis of 2-(Aryl)-5-chlorobenzimidazole Reactants 4-Chloro-1,2-phenylenediamine + Aromatic Aldehyde Reaction_Conditions Reflux in a suitable solvent (e.g., ethanol, acetic acid) with a catalyst (e.g., HCl, boric acid) Reactants->Reaction_Conditions Step 1 Workup Cooling, neutralization, filtration, and washing Reaction_Conditions->Workup Step 2 Purification Recrystallization or column chromatography Workup->Purification Step 3 Product 2-(Aryl)-5-chlorobenzimidazole Purification->Product Step 4

Caption: General workflow for the synthesis of 2-aryl-5-chlorobenzimidazoles.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-o-phenylenediamine (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of an acid, such as hydrochloric acid or boric acid, to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion of the reaction, cool the mixture to room temperature. If an acidic catalyst was used, neutralize the mixture with a base (e.g., sodium bicarbonate solution) until a precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to obtain the pure 2-(substituted)-5-chloro-1H-benzimidazole.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

cluster_1 Broth Microdilution Assay Workflow Serial_Dilution Prepare serial dilutions of the This compound derivative in a 96-well plate Inoculation Inoculate each well with a standardized microbial suspension Serial_Dilution->Inoculation Step 1 Incubation Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24h) Inoculation->Incubation Step 2 MIC_Determination Determine the MIC as the lowest concentration with no visible growth Incubation->MIC_Determination Step 3

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth) equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in the broth to achieve a range of concentrations.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism and broth) and negative (broth only) controls.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

cluster_2 MTT Assay Workflow Cell_Seeding Seed cancer cells in a 96-well plate and allow to attach Compound_Treatment Treat cells with various concentrations of the This compound derivative Cell_Seeding->Compound_Treatment Step 1 MTT_Addition Add MTT solution to each well and incubate Compound_Treatment->MTT_Addition Step 2 Formazan_Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals MTT_Addition->Formazan_Solubilization Step 3 Absorbance_Reading Measure the absorbance at a specific wavelength (e.g., 570 nm) Formazan_Solubilization->Absorbance_Reading Step 4 IC50_Calculation Calculate the IC50 value from the dose-response curve Absorbance_Reading->IC50_Calculation Step 5

Caption: Workflow for determining the IC50 value using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at the appropriate wavelength using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Signaling Pathway Insights: The Anticancer Mechanism of Action

A deeper understanding of the molecular mechanisms underlying the anticancer activity of this compound derivatives is crucial for rational drug design and development. As mentioned, these compounds often target key signaling pathways dysregulated in cancer.

cluster_3 Inhibition of the PI3K/AKT/mTOR Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, and Angiogenesis mTOR->Proliferation Benzimidazole_Derivative This compound Derivative Benzimidazole_Derivative->PI3K Inhibits Benzimidazole_Derivative->mTOR Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound derivatives.

This diagram illustrates how certain this compound derivatives can inhibit the PI3K/AKT/mTOR pathway, a critical signaling cascade that promotes tumor growth and survival when dysregulated. By targeting key components of this pathway, these compounds can effectively halt cancer progression.

Future Perspectives and Conclusion

The this compound scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The compelling preclinical data, particularly in the areas of antimicrobial and anticancer research, underscores the significant potential of these derivatives. Future research should focus on optimizing the lead compounds to improve their efficacy, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will also be crucial for their successful translation into the clinic.

This guide provides a foundational framework for researchers to understand and benchmark the performance of new this compound derivatives. By leveraging the provided comparative data and detailed experimental protocols, the scientific community can accelerate the discovery and development of the next generation of innovative medicines.

References

A Comparative Guide to the Toxicity of 5-Chlorobenzimidazole and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold and the Imperative of Toxicity Profiling

Benzimidazole and its derivatives represent a cornerstone in medicinal chemistry and agrochemical development, exhibiting a broad spectrum of biological activities.[1] Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, leading to their use as anticancer, antiviral, and antifungal agents.[1][2] The addition of a chlorine atom to the benzimidazole ring, as in 5-chlorobenzimidazole, can significantly alter its physicochemical properties and, consequently, its biological and toxicological profile.[3] A thorough understanding of the comparative toxicity of these halogenated analogs is paramount for the rational design of safer and more efficacious therapeutic agents and other chemical products.

This guide provides an in-depth comparative analysis of the toxicity of this compound and its structural analogs. We will delve into the experimental methodologies used to assess their toxic potential, present available quantitative toxicity data, and explore the critical structure-activity relationships that govern their toxicological profiles. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of benzimidazole-based compounds.

Experimental Methodologies for Toxicity Assessment

The evaluation of a compound's toxicity is a multi-faceted process involving a battery of in vitro and in vivo assays. For the scope of this guide, we will focus on two widely adopted in vitro methods that provide crucial information on a compound's cytotoxic and genotoxic potential.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method fundamental to assessing a cell's metabolic activity, which serves as an indicator of cell viability and proliferation.[4] The principle of the assay lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.[5] The intensity of the purple color, after solubilization, is directly proportional to the number of viable cells.[4]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere and enter the exponential growth phase by incubating for 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂). The causality behind this step is to ensure a healthy and uniform cell monolayer before introducing the test compounds.

  • Compound Treatment: Prepare serial dilutions of this compound and its analogs in the appropriate cell culture medium. Remove the existing medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (medium only). The rationale for a dose-response experiment is to determine the concentration at which the compound exhibits a toxic effect and to calculate the IC₅₀ value.

  • Incubation: Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours), depending on the cell type and the expected mechanism of action of the compounds.

  • MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[4]

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours to allow for the conversion of MTT to formazan by viable cells.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 0.2% Nonidet P-40 and 8 mM HCl in isopropanol, to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of greater than 650 nm should be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Dilution treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_formation Formazan Formation (2-4h) mtt_addition->formazan_formation solubilization Formazan Solubilization formazan_formation->solubilization absorbance Absorbance Reading (570nm) solubilization->absorbance calculation IC50 Calculation absorbance->calculation Comet_Workflow cluster_prep Preparation & Treatment cluster_assay Assay Execution cluster_analysis Analysis cell_prep Single-cell Suspension compound_treatment Compound Treatment cell_prep->compound_treatment embedding Embedding Cells in Agarose compound_treatment->embedding lysis Cell Lysis embedding->lysis unwinding Alkaline Unwinding lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis neutralization Neutralization & Staining electrophoresis->neutralization visualization Fluorescence Microscopy neutralization->visualization quantification Comet Analysis Software visualization->quantification

References

Bridging the Gap: A Guide to the Experimental Validation of Molecular Docking for 5-Chlorobenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, molecular docking stands as a cornerstone of computational chemistry, offering a powerful lens to predict the binding of small molecules to protein targets.[1][2][3] However, the journey from a promising in-silico hit to a validated lead compound is paved with rigorous experimental scrutiny. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of molecular docking predictions for 5-chlorobenzimidazole with established experimental validation techniques. As Senior Application Scientists, we emphasize not just the "how" but the "why" behind our experimental choices, ensuring a self-validating and trustworthy workflow.

The In-Silico Prelude: Predicting Interactions with Molecular Docking

Molecular docking simulates the interaction between a ligand, in this case, this compound, and a protein's binding site. The goal is to predict the preferred orientation and conformation of the ligand when bound to the receptor, and to estimate the strength of this interaction, often expressed as a binding energy or score.[1][2] This computational screening is instrumental in prioritizing candidates for further experimental testing.[1]

A recent study utilized AutoDock Vina to perform molecular docking of this compound with breast cancer markers, highlighting its potential as a pharmacologically active agent. For the purpose of this guide, we will consider a well-documented target for benzimidazole derivatives, Plasmodium falciparum Dihydrofolate Reductase-Thymidylate Synthase (PfDHFR-TS), a crucial enzyme in the life cycle of the malaria parasite.[4][5] A study on this compound derivatives provides a direct link between docking and experimental data for this target.[4][5]

The general workflow for such a docking study is as follows:

  • Receptor Preparation: The 3D structure of the protein is obtained from a repository like the Protein Data Bank (PDB). The structure is then prepared by removing water molecules, adding hydrogen atoms, and defining the binding pocket.

  • Ligand Preparation: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

  • Docking Simulation: A docking algorithm explores various possible binding poses of the ligand within the receptor's active site and assigns a score to each pose based on a scoring function that estimates the binding affinity.

The output of a docking simulation is a set of predicted binding poses and their corresponding binding energies. A lower binding energy generally suggests a more stable protein-ligand complex.

The Experimental Crucible: From Prediction to Tangible Data

While molecular docking is a powerful predictive tool, its results are hypotheses that must be confirmed through experimentation. Several biophysical techniques can be employed to measure the binding affinity and functional effect of a compound on its target protein. Here, we will focus on Isothermal Titration Calorimetry (ITC) as a gold-standard method for direct binding affinity determination.

Isothermal Titration Calorimetry (ITC): A Direct Measure of Binding

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[6] This includes the binding constant (Ka), which is the inverse of the dissociation constant (Kd), the reaction stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[6]

  • Sample Preparation:

    • Protein: The target protein (e.g., PfDHFR-TS) is expressed and purified to a high degree. The final purification step should be size-exclusion chromatography into the desired ITC buffer.

    • Ligand: this compound is dissolved in the exact same buffer used for the protein. This is crucial to minimize heats of dilution.

    • Buffer: A suitable buffer is chosen to ensure the stability and activity of the protein. The pH and buffer components should be carefully controlled.

    • Concentrations: The protein concentration in the sample cell and the ligand concentration in the syringe are determined based on the expected Kd. A common starting point is to have the protein concentration in the cell at 10-100 times the expected Kd and the ligand concentration in the syringe at 10-20 times the protein concentration.[7]

  • ITC Experiment:

    • The protein solution is loaded into the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe.

    • The system is allowed to equilibrate to the desired temperature.

    • A series of small, precise injections of the ligand into the protein solution are performed.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data, a series of heat spikes corresponding to each injection, is integrated to determine the heat change per mole of injectant.

    • These values are then plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Comparing Worlds: In-Silico Predictions vs. Experimental Reality

A direct comparison between the predicted binding energy from molecular docking and the experimentally determined binding affinity (Kd) is the ultimate validation. However, often the first experimental validation comes in the form of a functional assay, such as an enzyme inhibition assay, which yields an IC50 value (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%).

A study on 5-chlorobenzimidazolyl-chalcones provides a valuable case study.[4][5] In this research, a series of these derivatives were synthesized and tested for their antiplasmodial activity. Molecular docking was also performed on these compounds against PfDHFR-TS.[4][5]

CompoundPredicted Binding Affinity (Docking Score)Experimental Biological Activity (IC50 against CQ-resistant P. falciparum)
Unsubstituted this compound derivative (3b)Favorable (specific score not provided in abstract)0.78 µM[4][5]

In this case, the molecular docking studies confirmed the experimental findings, with the active compounds showing promising binding affinities in the computational model.[4][5] The low micromolar IC50 value for the this compound derivative provides strong experimental evidence that it interacts with its target and exerts a biological effect.

It is important to understand the relationship between these values:

  • Binding Energy: A theoretical estimation of the binding affinity. A more negative value suggests stronger binding.

  • Kd (Dissociation Constant): A direct measure of binding affinity. A lower Kd value indicates a stronger interaction.

  • IC50 (Half-maximal inhibitory concentration): A measure of the functional effect of an inhibitor. It is influenced by the binding affinity but also by other factors such as the mechanism of inhibition and substrate concentration.

While not a direct one-to-one correlation, a low predicted binding energy is expected to correspond to a low Kd and a low IC50 value. Discrepancies between the predicted and experimental data can arise from inaccuracies in the scoring functions, the use of a rigid protein structure in some docking protocols, or the complexity of the biological system that is not fully captured by the in-silico model.

Visualizing the Validation Workflow

To provide a clearer picture of the entire process, the following diagram illustrates the workflow from computational prediction to experimental validation.

Validation_Workflow cluster_insilico In-Silico Analysis cluster_experimental Experimental Validation Receptor_Prep Receptor Preparation (PDB Structure) Docking Molecular Docking (e.g., AutoDock Vina) Receptor_Prep->Docking Ligand_Prep Ligand Preparation (this compound) Ligand_Prep->Docking Prediction Predicted Binding Affinity (Binding Energy) Docking->Prediction Comparison Data Comparison & Validation Prediction->Comparison Computational Hypothesis Protein_Purification Protein Expression & Purification ITC_Experiment Isothermal Titration Calorimetry (ITC) Protein_Purification->ITC_Experiment Inhibition_Assay Enzyme Inhibition Assay Protein_Purification->Inhibition_Assay Experimental_Data Experimental Data (Kd, IC50) ITC_Experiment->Experimental_Data Inhibition_Assay->Experimental_Data Experimental_Data->Comparison Experimental Evidence

Caption: Workflow from in-silico molecular docking to experimental validation.

Conclusion: An Essential Partnership for Drug Discovery

The validation of molecular docking results with robust experimental data is not merely a confirmatory step but a critical component of a successful drug discovery pipeline. While in-silico methods provide invaluable insights and accelerate the initial stages of research, they are not a substitute for experimental verification. The case of this compound and its derivatives illustrates that a strong correlation between computational predictions and experimental outcomes provides a solid foundation for advancing a compound to the next stage of development. Techniques like Isothermal Titration Calorimetry offer a direct and unambiguous measure of binding, bridging the gap between theoretical models and biological reality. By embracing this integrated approach, researchers can navigate the complexities of drug discovery with greater confidence and efficiency.

References

A Technical Guide to the Structure-Activity Relationship of 5- and 6-Chlorobenzimidazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, a bicyclic aromatic system composed of fused benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, making it a cornerstone in the development of therapeutics with diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4] The introduction of substituents onto this core structure is a key strategy for modulating physicochemical properties and biological activity. Halogenation, in particular, is a common approach to enhance membrane permeability and target binding affinity.[5] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of two closely related positional isomers: 5-chlorobenzimidazole and 6-chlorobenzimidazole. Understanding the subtle yet significant impact of the chlorine atom's placement on the benzimidazole ring is crucial for the rational design of more potent and selective drug candidates.

Physicochemical Properties: A Tale of Two Tautomers

At first glance, this compound and 6-chlorobenzimidazole appear to be distinct molecules. However, due to proton tautomerism, these two forms exist in a rapid equilibrium in solution, making them practically indistinguishable under typical laboratory conditions.[6][7] This phenomenon is critical to understanding their behavior both in chemical reactions and biological systems. The rapid proton exchange between the nitrogen atoms of the imidazole ring means that for an unsubstituted benzimidazole, the 5- and 6-positions are equivalent. Consequently, they share the same CAS number and exhibit identical averaged NMR spectra in solution.[6][8]

The presence of the chlorine atom, an electron-withdrawing group, influences the electronic distribution within the benzimidazole ring system.[9] This alteration, combined with an increase in lipophilicity compared to the parent benzimidazole, significantly impacts the molecule's ability to cross biological membranes and interact with target proteins.[10]

Table 1: Comparative Physicochemical Properties of 5-/6-Chlorobenzimidazole

PropertyThis compound6-ChlorobenzimidazoleSource(s)
Molecular Formula C₇H₅ClN₂C₇H₅ClN₂[2][10]
Molecular Weight 152.58 g/mol 152.58 g/mol [2][10]
CAS Number 4887-82-54887-82-5[8][10]
Appearance White to off-white crystalline solidWhite to light orange powder/crystal[2][10]
Melting Point 118-122 °C118-122 °C[2][10]
Boiling Point (Predicted) 393.8 ± 15.0 °C393.8 ± 15.0 °C[10]
pKa (Predicted) 11.23 ± 0.3011.23 ± 0.30[10]
LogP (Predicted) 2.42.4[8]
Solubility Practically insoluble in water; Soluble in alcohols and aqueous acids.Practically insoluble in water.[10][11]

Synthesis and Isomer Separation: A Practical Workflow

The synthesis of 5- and 6-chlorobenzimidazoles typically starts from 4-chloro-o-phenylenediamine, which is condensed with a carboxylic acid or its equivalent.[6] For instance, the Phillips method involves the reaction of the diamine with formic acid under acidic conditions. This reaction inherently produces a mixture of the 5-chloro and 6-chloro isomers. Due to their tautomeric nature, separation of these un-substituted isomers is generally not feasible or necessary. However, when the nitrogen atoms of the imidazole ring are substituted (e.g., alkylated), the tautomerism is fixed, leading to distinct 5-chloro and 6-chloro regioisomers that can and must be separated for individual biological evaluation.[12]

General synthetic workflow for chlorobenzimidazole isomers.

Comparative Biological Activity: The Decisive Role of Chlorine's Position

While the parent 5-/6-chlorobenzimidazole scaffold is a valuable starting material, it is the derivatization at the N1 and C2 positions that unlocks a wide spectrum of potent biological activities. Crucially, once the tautomerism is locked by N1-substitution, the position of the chlorine atom—either at C5 or C6—exerts a profound influence on the molecule's interaction with its biological target.

Antiparasitic Activity: A Clear Distinction

A compelling example of the positional importance of the chlorine atom is found in the development of inhibitors for Leishmania mexicana arginase (LmARG), a critical enzyme in the parasite's lifecycle. A study on benzimidazole derivatives revealed a stark difference in inhibitory potency between the isomers.[13]

  • 5-Chloro Isomer: A derivative with a chlorine atom at the 5-position was identified as a potent inhibitor of LmARG.

  • 6-Chloro Isomer: Simply moving the chlorine atom from the 5- to the 6-position resulted in a 60% reduction in inhibitory activity.[13]

This finding strongly suggests that the electronic and steric environment of the 5-position is critical for optimal binding to the active site of LmARG. The pyrrolic nitrogen of the benzimidazole ring is often a key interaction point, and the position of the electron-withdrawing chlorine atom can modulate the charge distribution and hydrogen-bonding capacity of this region.[10]

Anticancer Activity: Targeting Key Cellular Pathways

Benzimidazole derivatives are well-established as potent anticancer agents, often acting as microtubule inhibitors or kinase inhibitors.[8][14] The inclusion of a chlorine atom at the 5- or 6-position generally enhances cytotoxicity by improving membrane permeability and target binding.[5]

While direct comparative studies on the parent isomers are scarce, research on 5,6-dichlorobenzimidazole derivatives highlights the importance of the chloro-substituents for potent inhibition of kinases like BRAF, a key target in several cancers.[14] The hydrophobic nature of the chlorine atoms is thought to stabilize the molecule within the hydrophobic back pocket of the kinase's ATP binding site.[15] The differential electronic effects of a single chlorine at the 5- versus the 6-position would similarly influence the binding affinity and, consequently, the inhibitory potency.

Antimicrobial Activity: A Broad Spectrum of Action

The benzimidazole scaffold is present in numerous antimicrobial agents.[7] The addition of a chlorine atom is a common strategy to enhance activity against a range of bacteria and fungi.[1] For example, derivatives of this compound have shown significant antiplasmodial activity against both chloroquine-sensitive and resistant strains of P. falciparum.[10] Molecular docking studies suggest that the benzimidazole core interacts with the dihydrofolate reductase-thymidylate synthase (DHFR-TS) protein of the parasite.[10] The precise positioning of the chlorine atom at the 5- or 6-position would alter the electrostatic potential map of the molecule, leading to different binding orientations and affinities within the enzyme's active site, thereby affecting the overall antimicrobial efficacy.

Experimental Protocols: Evaluating Biological Activity

To provide a practical context for the SAR discussion, the following are standardized, step-by-step methodologies for assessing the key biological activities of benzimidazole derivatives.

Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC₅₀).

Causality Behind Experimental Choices:

  • Cell Lines: A panel of cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) is used to assess the breadth of activity.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is a yellow tetrazole that is reduced to purple formazan in living, metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

  • Solubilization: DMSO is used to dissolve the formazan crystals, allowing for spectrophotometric quantification.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5- and 6-chlorobenzimidazole derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC₅₀ value.

Workflow for the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality Behind Experimental Choices:

  • Broth Medium: A liquid nutrient broth (e.g., Mueller-Hinton Broth) is used to support microbial growth.

  • Microbial Inoculum: A standardized concentration of the microorganism is essential for reproducible results.

  • Serial Dilution: This allows for the precise determination of the MIC value across a range of concentrations.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of each benzimidazole isomer in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Molecular Basis of Activity: The Electronic and Steric Influence

The difference in biological activity between 5- and 6-chlorobenzimidazole derivatives can be attributed to the interplay of electronic and steric effects, which influence how the molecule interacts with its target.

  • Electronic Effects: The chlorine atom is an electron-withdrawing group. Its position on the benzene ring alters the electron density distribution across the entire benzimidazole scaffold. This change in electron density affects the pKa of the imidazole nitrogens and their ability to act as hydrogen bond donors or acceptors, which are often critical for binding to enzyme active sites or receptors.

  • Steric Effects: While a single chlorine atom is not exceptionally bulky, its position can create steric hindrance that either favors or prevents an optimal binding conformation with the target protein. A subtle shift from the 5- to the 6-position can be enough to disrupt a key interaction, as seen in the case of LmARG inhibition.[13]

Molecular docking studies are invaluable tools for visualizing these interactions and predicting the binding affinities of different isomers.

Relationship between chlorine position and biological activity.

Conclusion and Future Directions

The positional isomerism of the chlorine atom on the benzimidazole ring is a critical determinant of biological activity. While 5- and 6-chlorobenzimidazole are tautomerically equivalent in their un-substituted form, their N-substituted derivatives are distinct isomers with demonstrably different pharmacological profiles. The case of LmARG inhibition provides clear evidence that a shift from the 5- to the 6-position can drastically reduce potency, underscoring the importance of precise structural control in drug design.

Future research should focus on systematic comparative studies of purified 5- and 6-chloro-N-substituted benzimidazole derivatives across a wider range of biological targets. This will allow for the development of a more comprehensive SAR database, guiding the design of next-generation benzimidazole-based therapeutics with improved potency and selectivity. The integration of computational modeling with empirical testing will be essential in elucidating the specific molecular interactions that govern the observed differences in activity, paving the way for more effective and targeted drug discovery.

References

Bridging the Bench and the Bedside: A Comparative Guide to the In Vivo and In Vitro Efficacy of 5-Chlorobenzimidazole Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse therapeutic applications. Among these, 5-Chlorobenzimidazole derivatives have emerged as a promising class of agents, particularly in the realm of oncology. Their journey from laboratory synthesis to potential clinical candidates is a testament to the critical interplay between in vitro characterization and in vivo validation. This guide provides an in-depth, objective comparison of the performance of this compound derivatives in these two distinct yet interconnected research paradigms, offering field-proven insights and supporting experimental data to inform and guide future drug development efforts.

The In Vitro Promise: Potent Cytotoxicity Against Cancer Cell Lines

The initial litmus test for any potential anticancer agent is its ability to effectively kill cancer cells in a controlled laboratory setting. This compound derivatives have consistently demonstrated potent cytotoxic effects across a range of cancer cell lines. This efficacy is often attributed to their ability to interfere with fundamental cellular processes, most notably microtubule polymerization.

A representative example of this class, a 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole derivative (hereafter referred to as Compound 10h for simplicity, based on a cited study), has shown impressive potency against wild-type BRAF (BRAFWT) and its V600E mutant (BRAFV600E), key drivers in several cancers.[1]

Quantitative In Vitro Efficacy Data

The in vitro anticancer activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50), which represents the concentration of the drug required to inhibit cell growth by 50%. Lower values are indicative of higher potency.

CompoundTarget/Cell LineIC50/GI50 (µM)Citation
Compound 10h BRAFWT1.72[1]
BRAFV600E2.76[1]
Benzimidazol-amino thiazole D8 Human Lung Cancer2.398[2]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative (e.g., 1, 10, 25, 50 µM) and a vehicle control (e.g., DMSO).[3]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[3]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound Derivatives incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan Crystals incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Mechanism of Action: Disrupting the Cellular Scaffolding

The anticancer activity of many benzimidazole derivatives, including the 5-chloro substituted variants, is primarily attributed to their ability to inhibit the polymerization of tubulin.[4][5][6] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the formation of microtubules, leading to a cascade of events that culminates in apoptotic cell death.

Tubulin_Inhibition_Pathway cluster_drug_target Drug-Target Interaction cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptosis Induction drug This compound Derivative tubulin β-Tubulin (Colchicine Binding Site) drug->tubulin Binds to inhibition Inhibition of Microtubule Polymerization tubulin->inhibition disruption Disruption of Mitotic Spindle Formation inhibition->disruption arrest G2/M Phase Cell Cycle Arrest disruption->arrest apoptosis Apoptosis arrest->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

The In Vivo Reality: Assessing Efficacy in a Complex Biological System

While in vitro studies provide valuable initial data, the true test of a compound's therapeutic potential lies in its performance within a living organism. In vivo studies, typically conducted in animal models, are essential for evaluating a drug's efficacy, pharmacokinetics, and toxicity in a systemic context.

Quantitative In Vivo Efficacy Data
CompoundAnimal ModelCancer TypeDosageTumor Growth InhibitionCitation
Compound 12b Xenograft MiceMelanoma15 mg/kg78.70%[7]
30 mg/kg84.32%[7]
Experimental Protocol: In Vivo Antitumor Efficacy Study (Xenograft Model)

Principle: Human cancer cells are implanted into immunodeficient mice, which then develop tumors. The mice are treated with the test compound, and tumor growth is monitored over time to assess the compound's efficacy.

Step-by-Step Methodology:

  • Cell Culture and Implantation: Culture human cancer cells (e.g., A549 lung cancer cells) in appropriate media. Inject a suspension of 5 x 106 cells subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).[8]

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm3). Randomly assign mice to treatment and control groups.[8]

  • Compound Administration: Administer the this compound derivative (e.g., 15 mg/kg) or vehicle control via an appropriate route (e.g., intraperitoneal injection) according to a predetermined schedule (e.g., twice weekly).[8]

  • Monitoring: Measure tumor volume with calipers and record the body weight of the mice twice weekly to monitor efficacy and toxicity.

  • Study Endpoint: Terminate the study when tumors in the control group reach a predetermined maximum size or after a specified duration.

  • Data Analysis: Calculate the percentage of tumor growth inhibition for the treated groups compared to the control group.

InVivo_Workflow cluster_treatment_monitoring Treatment and Monitoring start Start cell_culture Culture Human Cancer Cells start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Administer Compound or Vehicle randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring monitoring->treatment Repeated Dosing endpoint Study Endpoint monitoring->endpoint analysis Data Analysis: Tumor Growth Inhibition endpoint->analysis end End analysis->end

Bridging the Gap: Correlating In Vitro and In Vivo Results

The ultimate goal of preclinical drug development is to identify compounds with a high probability of success in clinical trials. A strong correlation between in vitro and in vivo data is a key indicator of a compound's potential. However, this is not always straightforward.

Several factors can contribute to discrepancies between in vitro and in vivo results:

  • Pharmacokinetics (PK): A compound that is highly potent in vitro may have poor absorption, distribution, metabolism, and excretion (ADME) properties in vivo, leading to low bioavailability and limited exposure at the tumor site. Many benzimidazole derivatives exhibit low absolute bioavailability when administered orally (ranging from 2% to 60%).[9] They are also subject to first-pass metabolism in the liver, which can convert them into active or inactive metabolites.[9]

  • Toxicity: A compound may be effective at killing cancer cells but also exhibit unacceptable toxicity to normal tissues in vivo.

  • Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture, with factors such as hypoxia, nutrient gradients, and interactions with stromal and immune cells influencing drug response.

For this compound derivatives, their efficacy as tubulin inhibitors in vitro provides a strong mechanistic rationale for their in vivo antitumor activity. The challenge lies in optimizing their drug-like properties to ensure that they can reach the tumor in sufficient concentrations to exert their therapeutic effect without causing undue harm to the host.

Conclusion: A Promising Scaffold Warranting Further Investigation

This compound derivatives represent a promising class of anticancer agents with a well-defined mechanism of action. Their potent in vitro cytotoxicity, exemplified by compounds like the 5,6-dichloro derivative, provides a solid foundation for further development. The significant in vivo tumor growth inhibition observed with structurally related benzimidazole analogues underscores the therapeutic potential of this scaffold.

Future research should focus on establishing a more direct correlation between the in vitro and in vivo efficacy of specific this compound derivatives. This will require comprehensive preclinical studies that include detailed pharmacokinetic and toxicity profiling alongside efficacy assessments in relevant animal models. By bridging the gap between the bench and the bedside, the full therapeutic potential of these compounds can be unlocked, paving the way for novel and effective cancer treatments.

References

A Comparative Analysis of Synthetic Routes to 5-Chlorobenzimidazole: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of the primary synthetic routes to 5-chlorobenzimidazole, a pivotal structural motif in contemporary medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document provides a technical and practical overview to inform strategic synthetic decisions. Moving beyond mere procedural descriptions, we will explore the underlying chemical principles, the rationale for experimental choices, and the practical implications of each synthetic pathway.

The Strategic Importance of the this compound Scaffold

This compound is a heterocyclic aromatic organic compound that serves as a cornerstone in the development of numerous therapeutic agents. Its rigid bicyclic framework is a versatile pharmacophore, a molecular entity that can be strategically modified to interact with a wide array of biological targets. Consequently, this moiety is integral to a variety of pharmaceuticals, including antihistamines, proton pump inhibitors, and anthelmintics.[1][2] The chlorine atom at the 5-position of the benzimidazole ring enhances the molecule's lipophilicity and can influence its metabolic stability and pharmacokinetic profile, making it a highly valuable building block in drug design.[3] The selection of a synthetic route to this key intermediate is therefore a critical decision, impacting the overall efficiency, cost-effectiveness, and scalability of a drug discovery and development program.[4][5]

Synthetic Strategies: A Comparative Examination

The synthesis of the benzimidazole core, particularly this compound, is predominantly achieved through the condensation of an o-phenylenediamine derivative with a one-carbon electrophile. This guide will dissect and compare three prominent synthetic methodologies:

  • The Phillips-Ladenburg Condensation: The time-honored, conventional approach.

  • Microwave-Assisted Organic Synthesis (MAOS): A modern, high-speed alternative.

  • Green Synthesis with Solid-Supported Catalysts: An environmentally conscious and efficient method.

Each route will be evaluated based on detailed experimental protocols, mechanistic considerations, and key performance indicators such as yield, reaction time, and sustainability.

Route 1: The Phillips-Ladenburg Condensation

First described in the late 19th century, the Phillips-Ladenburg condensation remains a fundamental and widely practiced method for benzimidazole synthesis.[6][7] This approach involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions, typically with prolonged heating.[8]

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of one of the amino groups of 4-chloro-o-phenylenediamine on the carbonyl carbon of formic acid. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic imidazole ring. The acidic environment, in this case provided by formic acid itself, protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic addition.[7]

PhillipsLadenburg cluster_reactants Reactants 4-Chloro-o-phenylenediamine 4-Chloro-o-phenylenediamine Acyl_Intermediate N-(2-amino-4-chlorophenyl)formamide 4-Chloro-o-phenylenediamine->Acyl_Intermediate Formic_Acid Formic Acid Formic_Acid->Acyl_Intermediate Cyclization Intramolecular Cyclization Acyl_Intermediate->Cyclization Dehydration Dehydration (-H2O) Cyclization->Dehydration This compound This compound Dehydration->this compound

Caption: Phillips-Ladenburg condensation pathway to this compound.

Experimental Protocol

Materials:

  • 4-Chloro-o-phenylenediamine[9][10][11]

  • Formic acid (90%)

  • Sodium hydroxide solution (10%)

  • Activated carbon

  • Ethanol

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, combine 14.26 g (0.1 mol) of 4-chloro-o-phenylenediamine and 25 mL of 90% formic acid.

  • Heat the reaction mixture to reflux at 100-110°C for 4 hours.

  • Cool the mixture to room temperature and carefully neutralize it by the slow addition of 10% sodium hydroxide solution with constant stirring until the pH is alkaline (pH 8-9), leading to the precipitation of the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • For purification, recrystallize the crude solid from boiling water (approximately 400 mL for 25 g of crude product) with the addition of 2 g of activated carbon to remove colored impurities.

  • Filter the hot solution to remove the activated carbon and allow the filtrate to cool to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small volume of ice-cold water, and dry under vacuum at 100°C.

Performance Analysis
ParameterPhillips-Ladenburg Condensation
Typical Yield 75-85%
Reaction Time 4-6 hours
Temperature ~100-110°C (Reflux)
Reagents 4-Chloro-o-phenylenediamine, Formic acid
Work-up Neutralization, filtration, recrystallization
Purity High after recrystallization

Advantages:

  • A well-established and robust method.

  • Utilizes readily available and inexpensive starting materials.

  • The procedure is straightforward and does not require specialized equipment.

Disadvantages:

  • Requires extended reaction times at elevated temperatures, making it energy-intensive.

  • The use of corrosive formic acid necessitates careful handling and appropriate personal protective equipment.

  • The work-up can be lengthy and may require large volumes of water and solvents for purification.

Route 2: Microwave-Assisted Organic Synthesis (MAOS)

The application of microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant enhancements in reaction rates and efficiency.[12][13] For the synthesis of this compound, MAOS provides a dramatic acceleration of the condensation reaction.[14][15]

Mechanistic Rationale

The underlying chemical mechanism is analogous to the Phillips-Ladenburg condensation. However, the mode of energy transfer is fundamentally different. Microwave energy directly interacts with polar molecules in the reaction mixture, causing rapid and uniform heating throughout the sample volume.[16] This efficient energy transfer circumvents the limitations of conventional heating, leading to a substantial reduction in reaction time and often cleaner reaction profiles with fewer byproducts.[12]

MAOS Reactants 4-Chloro-o-phenylenediamine + Formic Acid Rapid_Heating Rapid Volumetric Heating Reactants->Rapid_Heating Microwave_Irradiation Microwave Irradiation Microwave_Irradiation->Rapid_Heating Accelerated_Reaction Accelerated Condensation Rapid_Heating->Accelerated_Reaction Product This compound Accelerated_Reaction->Product

Caption: Workflow of microwave-assisted synthesis of this compound.

Experimental Protocol

Materials:

  • 4-Chloro-o-phenylenediamine

  • Formic acid

  • Microwave reactor

Procedure:

  • In a dedicated microwave reaction vessel, place 1.42 g (10 mmol) of 4-chloro-o-phenylenediamine and 5 mL of formic acid.

  • Seal the vessel and place it inside the microwave reactor.

  • Irradiate the mixture at a constant power (e.g., 165 W) for a short duration, typically 1.5 to 5 minutes.[17]

  • After the irradiation cycle, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Neutralize the solution with a suitable base (e.g., 10% NaOH or saturated NaHCO₃ solution) until a precipitate is formed.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization from an ethanol/water mixture.

Performance Analysis
ParameterMicrowave-Assisted Synthesis
Typical Yield 85-95%
Reaction Time 1.5-10 minutes
Temperature Typically 100-150°C (achieved rapidly)
Reagents 4-Chloro-o-phenylenediamine, Formic acid
Work-up Precipitation, filtration
Purity Generally high, may require minimal purification

Advantages:

  • Drastic reduction in reaction time from hours to minutes.[18]

  • Often results in higher yields and cleaner product formation.[12]

  • Improved energy efficiency compared to conventional refluxing.[19]

Disadvantages:

  • Requires specialized and more expensive microwave reactor equipment.

  • Scalability can be a challenge, although continuous-flow microwave systems are addressing this limitation.

  • Potential for rapid pressure build-up in sealed vessels requires careful handling and safety protocols.[20]

Route 3: Green Synthesis Using Solid-Supported Catalysts

Adhering to the principles of green chemistry, recent advancements have focused on developing more sustainable synthetic methods.[21][22] The use of heterogeneous, solid-supported acid catalysts for the synthesis of this compound represents a significant step in this direction.[23]

Mechanistic Rationale

This approach retains the fundamental condensation mechanism but replaces the corrosive liquid acid catalyst with a solid, reusable alternative, such as silica-supported sulfuric acid or other acidic mesoporous materials.[24] The reaction is often conducted under solvent-free or minimal-solvent conditions. The solid catalyst provides acidic sites on its surface that facilitate the condensation and cyclization, while its heterogeneous nature allows for simple separation from the reaction mixture by filtration, enabling catalyst recycling and minimizing acidic waste streams.

GreenSynthesis cluster_reactants Reactants 4-Chloro-o-phenylenediamine 4-Chloro-o-phenylenediamine Mixing 4-Chloro-o-phenylenediamine->Mixing Formic_Acid Formic Acid Formic_Acid->Mixing Solid_Catalyst Solid Acid Catalyst Solid_Catalyst->Mixing Heating Heating (Solvent-free) Mixing->Heating Reaction_Mixture Reaction in Progress Heating->Reaction_Mixture Filtration Catalyst Filtration Reaction_Mixture->Filtration Recycled_Catalyst Recycled Catalyst Filtration->Recycled_Catalyst Product_Workup Product Work-up Filtration->Product_Workup This compound This compound Product_Workup->this compound

Caption: Green synthesis workflow using a recyclable solid acid catalyst.

Experimental Protocol

Materials:

  • 4-Chloro-o-phenylenediamine

  • Formic acid

  • Solid acid catalyst (e.g., scolecite, alumina-sulfuric acid)[23][24]

  • Ethanol or Ethyl acetate for work-up

Procedure:

  • In a round-bottom flask, thoroughly mix 1.42 g (10 mmol) of 4-chloro-o-phenylenediamine, 0.46 mL (12 mmol) of formic acid, and a catalytic amount of the solid acid catalyst (e.g., 0.1 g).

  • Heat the mixture at 80-90°C under solvent-free conditions for 1-2 hours, with continuous stirring.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add a suitable organic solvent (e.g., 20 mL of ethanol).

  • Separate the solid catalyst by filtration. The catalyst can be washed with the solvent, dried, and stored for reuse.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by recrystallization.

Performance Analysis
ParameterGreen Synthesis (Solid-Supported Catalyst)
Typical Yield 90-98%
Reaction Time 1-3 hours
Temperature 80-90°C
Reagents 4-Chloro-o-phenylenediamine, Formic acid
Work-up Catalyst filtration, solvent evaporation
Purity High, often requiring minimal purification

Advantages:

  • Environmentally friendly due to the use of a reusable catalyst and solvent-free or minimal-solvent conditions.[25][26]

  • Simplified work-up procedure primarily involving filtration.

  • Often provides excellent yields and high product purity.

Disadvantages:

  • The initial preparation or purchase of the solid-supported catalyst may be required.

  • The catalyst's activity may diminish over several recovery and reuse cycles.

  • Potential for mass transfer limitations in heterogeneous reactions, which could affect scalability.

Comparative Summary and Strategic Recommendations

FeaturePhillips-Ladenburg CondensationMicrowave-Assisted SynthesisGreen Synthesis (Solid Catalyst)
Yield Good (75-85%)Excellent (85-95%)Excellent (90-98%)
Reaction Time Long (4-6 hours)Very Short (1.5-10 min)Short (1-3 hours)
Energy Consumption HighLowLow to Moderate
Equipment Standard laboratory glasswareSpecialized microwave reactorStandard laboratory glassware
Environmental Impact Moderate (corrosive acid waste, high energy)Low (reduced time and energy)Very Low (recyclable catalyst, solvent-free)
Scalability Well-established for large scaleCan be challenging; flow reactors are an optionGood, but catalyst stability at scale is a factor
Ease of Work-up Moderate (neutralization, recrystallization)Simple (precipitation, filtration)Simple (catalyst filtration)
Recommendations for Route Selection:
  • For routine, small-scale laboratory synthesis where specialized equipment is not available, the Phillips-Ladenburg condensation remains a reliable and cost-effective choice. Its long history provides a wealth of procedural knowledge.

  • For high-throughput synthesis, rapid lead optimization, and process development, microwave-assisted synthesis is the superior option. The dramatic reduction in reaction time significantly accelerates research timelines.

  • For the development of sustainable and industrially viable processes where environmental impact is a key consideration, the green synthesis approach using a solid-supported catalyst is highly recommended. This method aligns with the principles of modern, eco-conscious chemistry and offers operational simplicity.

The optimal synthetic strategy for this compound is contingent upon the specific objectives of the research program, including the desired scale of production, available instrumentation, and the emphasis on green chemistry principles. A thorough understanding of the merits and limitations of each route empowers chemists to make informed decisions that best serve their synthetic goals.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Chlorobenzimidazole: Ensuring Laboratory Safety and Environmental Compliance

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my priority to equip fellow researchers, scientists, and drug development professionals with the critical information needed for the safe handling and disposal of laboratory chemicals. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Chlorobenzimidazole, a halogenated benzimidazole derivative. Adherence to these procedures is paramount not only for immediate laboratory safety but also for maintaining environmental integrity and regulatory compliance. The causality behind each recommendation is explained to foster a deeper understanding and a culture of safety.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is essential. This compound (CAS No: 4887-82-5) is a solid organic compound that presents several health risks.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1][2]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][3][4]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation[1][3][4]
Specific Target Organ Toxicity3H335: May cause respiratory irritation[3][4]

The presence of a chlorine atom classifies this compound as a halogenated organic compound .[5][6] This classification is critical for waste segregation and disposal, as halogenated compounds often require specific treatment methods, such as high-temperature incineration, to prevent the formation of toxic byproducts like dioxins.[7]

Immediate Safety and Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. The following personal protective equipment must be worn at all times when handling this compound.

  • Eye Protection: Chemical safety goggles or glasses with side shields are mandatory to protect against dust particles and splashes.[1]

  • Skin Protection: A flame-retardant laboratory coat and impervious gloves (e.g., nitrile) are essential to prevent skin contact.[1][3]

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved N95 dust mask or higher is required to prevent inhalation.[8]

  • Hand Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

Workflow for Safe Disposal of this compound

The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound waste, from generation to final disposal.

cluster_0 Waste Generation & Assessment cluster_1 Segregation & Containment cluster_2 Storage & Disposal A This compound Waste Generated (e.g., unused reagent, contaminated labware) B Assess Waste Type: - Pure Compound - Contaminated Solids - Contaminated Solutions A->B C Select Designated HALOGENATED ORGANIC SOLID WASTE Container B->C Solid Waste D Select Designated HALOGENATED ORGANIC LIQUID WASTE Container B->D Liquid Waste E Ensure container is properly labeled with chemical name and hazard symbols C->E D->E F Securely close container. Do not mix with other waste types. E->F G Store in a designated, well-ventilated satellite accumulation area F->G H Arrange for pickup by licensed hazardous waste disposal facility G->H I Final Disposal Method: High-Temperature Incineration H->I

Caption: Decision workflow for proper segregation and disposal of this compound waste.

Step-by-Step Disposal Procedures

The fundamental principle for the disposal of this compound is to never dispose of it down the drain or in regular trash.[3] It must be managed as hazardous waste.

The proper segregation of chemical waste is the most critical step in ensuring safe and compliant disposal.

  • Identify as Halogenated Waste: Due to its chemical structure, this compound and any materials contaminated with it must be classified as "halogenated organic waste."[5][6]

  • Use Designated Waste Containers: Your institution's Environmental Health & Safety (EHS) department will provide specifically labeled containers for this waste stream. These are often color-coded for easy identification.

  • Avoid Mixing: Never mix halogenated organic waste with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.[3] Mixing can lead to dangerous reactions and complicates the disposal process.

  • Solid Waste:

    • Carefully transfer any unused or waste this compound solid into the designated halogenated organic solid waste container.

    • Minimize dust generation during transfer by using a chemical fume hood and appropriate tools (e.g., a chemical spatula).[3]

    • Contaminated items such as weighing paper, gloves, and paper towels should also be placed in this container.

  • Liquid Waste (Solutions):

    • If this compound has been dissolved in a solvent, the entire solution is considered halogenated organic liquid waste.

    • Carefully pour the solution into the designated halogenated organic liquid waste container.

    • Rinse the original container with a small amount of a suitable solvent (e.g., the solvent used to make the solution) and add the rinsate to the waste container to ensure complete transfer.

  • Accurate Labeling: Ensure the hazardous waste container is clearly labeled with its contents, including the full chemical name "this compound" and the approximate concentration or quantity.

  • Secure Storage: Keep the waste container tightly closed and store it in a designated satellite accumulation area.[3] This area should be well-ventilated, away from heat sources, and separate from incompatible materials.

  • Professional Disposal: The final step is to have the waste collected by a licensed and approved hazardous waste disposal company.[1][3] Your institution's EHS department will manage this process.

  • Incineration: The standard and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration at a permitted facility.[7] This process is designed to destroy the compound completely and scrub any harmful gases from the emissions.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[3]

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, contact your EHS department immediately.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as described in Section 2.

  • Contain the Spill:

    • Do not use water.

    • Carefully cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical sorbent.[4]

    • Sweep up the absorbed material without creating dust.[1][3]

  • Collect and Dispose: Place the collected material into a designated hazardous waste container for halogenated organic solids.

  • Decontaminate: Clean the spill area with a suitable solvent and paper towels. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of the size.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Chlorobenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with specialized chemical intermediates like 5-Chlorobenzimidazole is foundational to innovation in pharmaceuticals and agrochemicals.[1] This versatile heterocyclic compound is a key building block, but its handling demands a rigorous and informed approach to safety.[1] This guide moves beyond a simple checklist to provide a comprehensive operational plan, grounded in the specific hazards of the compound and field-proven best practices. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your work and the safety of your laboratory environment.

Hazard Assessment: Understanding the "Why" Behind the "What"

This compound (CAS No. 4887-82-5) is a solid, crystalline substance that presents specific, well-documented hazards. A thorough understanding of these risks is the critical first step in designing a robust safety protocol.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following primary hazards:

  • H302: Harmful if swallowed. This indicates acute oral toxicity. Ingestion can lead to significant adverse health effects.[2]

  • H318: Causes serious eye damage. This is a critical hazard. Contact with the eye, particularly from the solid powder, can lead to irreversible injury.[2]

While specific data on skin and respiratory irritation is not as prominent, the nature of benzimidazole derivatives and the physical form (a fine powder) necessitates precautions against skin contact and dust inhalation.[3][4] Therefore, our protective strategy must be multi-faceted, addressing all potential routes of exposure.[5]

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all matter; it must be tailored to the specific task. Below are the minimum requirements for handling this compound in a laboratory setting.

Eye and Face Protection: The First Line of Defense

Directive: Due to the severe risk of eye damage (H318), standard safety glasses with side shields are insufficient .

  • Required: Tightly-fitting, full-seal safety goggles that conform to EN 166 standards (or equivalent) are mandatory.[6]

  • Recommended for High-Risk Tasks: When handling larger quantities or when there is a significant risk of dust generation or splashing, a full-face shield should be worn in addition to safety goggles.[6]

Causality: The "Causes serious eye damage" classification implies that contact can lead to more than temporary irritation; it can cause lasting harm.[2] The fine, crystalline nature of the solid means particles can easily become airborne and bypass the protection of standard safety glasses.[7] A full seal is the only way to reliably prevent this exposure route.

Respiratory Protection: Preventing Inhalation

Directive: All operations involving the handling of solid this compound that could generate dust must be performed with respiratory protection.

  • Required: A minimum of a NIOSH-approved N95 dust mask (US) or an FFP2 equivalent (EU) is necessary.[8]

  • Best Practice: Whenever feasible, conduct weighing and transfer operations within a certified chemical fume hood or a powder containment hood to minimize ambient dust.[3][9]

Causality: Fine powders can be easily inhaled, leading to irritation of the respiratory tract and providing a pathway for systemic absorption.[3] Engineering controls like fume hoods are the primary method for exposure reduction, with respirators providing essential personal protection.[10]

Hand and Body Protection: Minimizing Dermal Contact

Directive: Direct skin contact with this compound must be avoided.

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact.[11] Always check the manufacturer's compatibility data. Contaminated gloves should be removed promptly and disposed of properly.[8]

  • Body Protection: A professional lab coat is the minimum requirement.[12] For procedures involving significant quantities of the solid, consider disposable coveralls to prevent contamination of personal clothing.[7]

  • Footwear: Closed-toe shoes, preferably made of a chemically resistant material, must be worn in any area where chemicals are handled.[8][12]

Causality: While not classified as a primary skin irritant, repeated dermal exposure to any chemical should be minimized. Contaminated clothing and hands can also lead to accidental ingestion or eye contact.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned laboratory operation.

PPE_Workflow cluster_assessment Task Assessment cluster_ppe PPE & Engineering Controls start Start: Plan to Handle This compound task_type What is the task? start->task_type weighing Weighing Solid / Transfers task_type->weighing Solid Form solution Handling Dilute Solution task_type->solution Liquid (Solution) spill Spill Cleanup task_type->spill Spill / Decontamination ppe_base Minimum PPE: - Nitrile Gloves - Lab Coat - Full-Seal Goggles weighing->ppe_base ppe_weighing Required Controls: - Fume Hood / Containment - N95/FFP2 Respirator weighing->ppe_weighing solution->ppe_base spill->ppe_base ppe_spill Required PPE: - Double Nitrile Gloves - N95/FFP2 Respirator - Face Shield - Disposable Gown spill->ppe_spill

Caption: PPE selection workflow for this compound.

Operational and Disposal Plans

Effective safety extends beyond wearing PPE to encompass the entire lifecycle of the chemical in the lab, from handling to disposal.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Alert: Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated.

  • Consult SDS: Refer to the Safety Data Sheet (SDS) for specific guidance.[12]

  • Don Appropriate PPE: Before attempting cleanup, don the PPE outlined for "Spill Cleanup" in the table below.

  • Contain & Clean: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the material, avoiding dust generation, and place it into a clearly labeled, sealable hazardous waste container.

  • Decontaminate: Clean the affected area thoroughly.

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, gowns) as hazardous waste.

First Aid Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[3]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[3]

  • Ingestion: If swallowed, rinse mouth. Call a poison center or doctor if you feel unwell.[2]

Waste Disposal

Proper disposal is a legal and ethical requirement.

  • Chemical Waste: All waste this compound and materials contaminated with it must be disposed of as hazardous chemical waste. Do not mix with other waste streams.[3][12]

  • Empty Containers: Containers must be thoroughly emptied. The first rinse of the container with a suitable solvent should be collected and disposed of as hazardous waste.[13] For highly toxic materials, the first three rinses must be collected.[13]

  • Contaminated PPE: All disposable PPE (gloves, masks, gowns) used while handling this chemical should be placed in a sealed bag and disposed of as hazardous waste.

TaskEye/Face ProtectionRespiratory ProtectionHand ProtectionBody Protection
Inventory/Storage Handling Full-Seal GogglesNot Required (if sealed)Nitrile GlovesLab Coat
Weighing Small Quantities (<1g) Full-Seal GogglesN95/FFP2 RespiratorNitrile GlovesLab Coat
Large Scale Transfers (>1g) Face Shield + GogglesN95/FFP2 RespiratorNitrile GlovesDisposable Gown over Lab Coat
Handling Dilute Solutions Full-Seal GogglesNot Required (in fume hood)Nitrile GlovesLab Coat
Spill Cleanup Face Shield + GogglesN95/FFP2 RespiratorDouble Nitrile GlovesDisposable Gown/Coverall

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chlorobenzimidazole
Reactant of Route 2
Reactant of Route 2
5-Chlorobenzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.